molecular formula C8H7BrN2O B1525230 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-71-1

4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1525230
CAS No.: 1190321-71-1
M. Wt: 227.06 g/mol
InChI Key: RZUBLQHBEOAUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUBLQHBEOAUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696621
Record name 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-71-1
Record name 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 1190321-71-1). As a substituted 7-azaindole, this heterocyclic compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's structural characteristics, physical data, analytical characterization protocols, and essential safety guidelines. By synthesizing data from multiple sources with field-proven insights, this guide aims to facilitate the effective use of this molecule in research and development settings.

Introduction to the 7-Azaindole Scaffold

The Significance of Pyrrolo[2,3-b]pyridines in Medicinal Chemistry

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern drug discovery. Its structure serves as a bioisostere for purines, allowing it to effectively mimic the natural ligands of many enzymes and receptors.[1] This characteristic makes it a cornerstone for designing molecules that can fit into the ATP-binding pockets of a wide range of kinases.[1] Abnormal activity in kinase signaling pathways is a known driver of various cancers, making kinase inhibitors a critical area of oncology research.[2][3] The 7-azaindole core is a key feature in numerous potent and selective kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFR).[2][3]

Profile of this compound: A Key Intermediate

This compound is a strategically functionalized derivative of the 7-azaindole core. The molecule incorporates three key features that are highly advantageous for synthetic and medicinal chemistry:

  • The Pyrrolo[2,3-b]pyridine Core: Provides the essential framework for kinase hinge-binding interactions.

  • The Bromo Group: Located at the 4-position, it serves as a versatile synthetic handle. This allows for the introduction of diverse molecular fragments through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling extensive structure-activity relationship (SAR) exploration.[1]

  • The Methoxy Group: Positioned at the 5-position, this group modulates the electronic properties of the aromatic system and can participate in hydrogen bonding or occupy specific pockets within a target protein, thereby influencing binding affinity and selectivity.

These features make the compound an important intermediate for creating libraries of potential therapeutic agents.[4]

Core Physicochemical Properties

Identity and Structure

The fundamental identity of a compound is established by its unique structural and molecular identifiers.

PropertyValueSource
Chemical Name This compound[5][6]
Synonym 4-Bromo-5-methoxy-7-azaindole[6]
CAS Number 1190321-71-1[5][6]
Molecular Formula C₈H₇BrN₂O[5][6]
Molecular Weight 227.06 g/mol [5][6]
InChIKey FMXFWGRGEVMWGL-UHFFFAOYSA-N[7]
SMILES COC1=NC=C2C(=C1Br)C=CN2[7]
Tabulated Physical Data

The following table summarizes key physical properties, which are primarily computationally predicted values. These serve as excellent estimates for experimental planning.

PropertyValueSource
Boiling Point 365.7 ± 37.0 °C (at 760 mmHg)[5]
Flash Point 175.0 ± 26.5 °C[5]
Refractive Index 1.678[5]
Topological Polar Surface Area 37.91 Ų[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 1[5]
XLogP3 2[5]
Appearance and Solubility Profile (Experiential Insights)
  • Appearance: Based on related brominated pyrrolopyridine compounds, this compound is expected to be a solid at room temperature, likely a crystalline powder ranging from white to light yellow or tan.[8]

  • Solubility: A precise solubility profile is not publicly available and must be determined empirically. However, based on its structure, a qualitative profile can be predicted:

    • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of solvating both the polar N-H group and the aromatic rings.

    • Moderate Solubility: Likely in chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl₃), as well as ethers like tetrahydrofuran (THF).

    • Low Solubility: Expected in non-polar solvents like hexanes and in protic solvents like water. The pyrrole N-H offers a hydrogen bond donor site, but the overall molecule is dominated by the hydrophobic bromo-pyridine core, limiting aqueous solubility.

Analytical Characterization Workflow

Ensuring the identity, purity, and integrity of a research compound is paramount. A multi-step analytical workflow is required for complete characterization.

G cluster_workflow Standard Analytical Workflow sample Sample Receipt visual Visual Inspection (Color, Form) sample->visual solubility Solubility Screening (DMSO, DCM, MeOH) visual->solubility nmr NMR Spectroscopy (¹H, ¹³C) solubility->nmr lcms LC-MS Analysis (Identity, MW Confirmation) nmr->lcms hplc HPLC Purity (Purity Assessment >95%) lcms->hplc compile Data Compilation & Certificate of Analysis hplc->compile

Caption: A typical workflow for the analytical characterization of a small molecule intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Predictions:

    • Pyrrole NH: A broad singlet, likely downfield (> 10 ppm), due to the acidic nature of the proton.

    • Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-8.5 ppm), corresponding to the protons on the pyrrole and pyridine rings. The coupling patterns (doublets, singlets) will be dictated by their positions relative to each other and the nitrogen atoms.

    • Methoxy Protons: A sharp singlet integrating to 3H, typically in the 3.8-4.2 ppm range.

  • ¹³C NMR Predictions:

    • Eight distinct carbon signals are expected. The carbon attached to the bromine will be shifted, and the methoxy carbon will appear upfield (approx. 55-60 ppm).

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆ or CDCl₃).

  • Dissolution: Vortex the tube until the sample is completely dissolved. A gentle warming or sonication may be required.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D spectra (like COSY and HSQC) on a spectrometer (e.g., 400 MHz or higher) to confirm connectivity and assign all signals definitively.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

  • Expected Observation: In an ESI+ (Electrospray Ionization, positive mode) experiment, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z values of 226.98 and 228.98.

  • Causality - The Isotopic Pattern: The near 1:1 intensity ratio of these two peaks is the characteristic signature of a molecule containing a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). This pattern is a critical confirmation of the compound's identity.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample onto a C18 reverse-phase column. Elute with a gradient of mobile phases, typically water and acetonitrile containing 0.1% formic acid (to promote ionization).

  • Mass Detection: Monitor the eluent with a mass spectrometer in ESI positive mode, scanning a mass range that includes the expected m/z of the [M+H]⁺ ion.

Handling, Storage, and Safety Protocols

Hazard Assessment

No specific safety data sheet (SDS) for this compound is publicly available. Therefore, a conservative approach based on analogous brominated heterocyclic compounds is required.

  • Potential Hazards:

    • Causes skin irritation (H315).[9][10]

    • Causes serious eye irritation (H319).[9][10]

    • May be harmful if swallowed (Acute toxicity, oral).[10]

    • May cause respiratory irritation (H335).[10]

It is imperative to handle this compound as potentially hazardous in a well-ventilated fume hood.

Recommended Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable when handling chemical intermediates.

G cluster_ppe Essential PPE researcher Researcher goggles Safety Goggles (with side-shields) researcher->goggles coat Lab Coat researcher->coat gloves Nitrile Gloves researcher->gloves

Caption: Mandatory Personal Protective Equipment (PPE) for handling chemical reagents.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound over time.

  • Storage Conditions: Store in a tightly sealed container to protect from moisture and air.[11]

  • Temperature: Commercial suppliers recommend storage at room temperature, sealed in a dry environment.[6]

  • Incompatibilities: Keep away from strong oxidizing agents.[11]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in drug discovery, especially in the synthesis of kinase inhibitors. Its physical properties are consistent with a stable, solid organic compound. While empirical data for some properties like solubility and melting point are not widely published, its characteristics can be reliably inferred from its structure and data on analogous compounds. Adherence to the analytical and safety protocols outlined in this guide will ensure its effective and safe utilization in the laboratory, paving the way for the development of novel therapeutics.

References

Sources

The Strategic Intermediate: A Technical Guide to 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 7-Azaindole and the Significance of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, a bioisostere of indole, allows it to mimic the purine core of ATP and form critical hydrogen bond interactions within the hinge region of protein kinases. This has led to the development of numerous kinase inhibitors for therapeutic use, particularly in oncology.[1][2] The strategic functionalization of the 7-azaindole core is paramount in tuning the potency, selectivity, and pharmacokinetic properties of these drug candidates.

This technical guide focuses on a key derivative, This compound . The presence of a bromine atom at the 4-position offers a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments.[3] Concurrently, the methoxy group at the 5-position can influence the electronic properties of the ring system and provide additional interaction points within a target's binding site. This unique combination of functionalities makes this compound a highly valuable intermediate in the synthesis of complex, biologically active molecules.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

PropertyValueReference
CAS Number 1190321-71-1[4]
Molecular Formula C₈H₇BrN₂O[4]
Molecular Weight 227.06 g/mol [4]
Boiling Point 365.7±37.0 °C at 760 mmHg[4]
Flash Point 175.0±26.5 °C[4]
Density 1.678 g/cm³[4]

Synthesis of this compound: A Conceptual Pathway

A definitive, step-by-step published synthesis protocol for this compound is not explicitly detailed in the available search results. However, based on established synthetic routes for functionalized 7-azaindoles, a plausible and logical synthetic pathway can be constructed. A common strategy involves the initial construction of a substituted pyridine ring followed by the annulation of the pyrrole ring.

A potential synthetic approach could start from a suitably substituted pyridine precursor. The introduction of the methoxy and bromo functionalities onto the pyridine ring would be a key initial step, followed by the construction of the fused pyrrole ring, for instance, via a Fischer indole synthesis or a related cyclization reaction.

Alternatively, a strategy starting from a pre-formed 7-azaindole core could be employed. This would involve the sequential introduction of the bromo and methoxy groups. For example, the synthesis of 4-bromo-7-azaindole has been reported, which could then potentially undergo a methoxylation reaction.[6] The synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine, a related isomer, has been achieved via the cyclization of a substituted nitropyridine derivative using iron in acetic acid.[7]

The following diagram illustrates a conceptual synthetic workflow based on common methodologies for 7-azaindole functionalization.

G cluster_0 Conceptual Synthesis of this compound start Substituted Pyridine Precursor step1 Introduction of Methoxy Group start->step1 Methoxylation step2 Bromination of Pyridine Ring step1->step2 Regioselective Bromination step3 Pyrrole Ring Annulation step2->step3 Cyclization product This compound step3->product

Caption: Conceptual workflow for the synthesis of this compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a strategic intermediate for the synthesis of potent and selective kinase inhibitors. The 7-azaindole scaffold is a cornerstone in the design of therapeutics targeting a wide range of kinases, including but not limited to, Cyclin-Dependent Kinases (CDKs), Haspin kinase, and Anaplastic Lymphoma Kinase (ALK).[1][8]

The bromine atom at the 4-position is particularly amenable to Suzuki-Miyaura coupling reactions, a powerful tool for forming carbon-carbon bonds. This allows for the introduction of various aryl and heteroaryl moieties, which can be tailored to interact with specific pockets within the kinase active site, thereby enhancing potency and selectivity.

The following diagram illustrates the pivotal role of this compound in a typical drug discovery workflow for developing kinase inhibitors.

G cluster_1 Role in Kinase Inhibitor Synthesis intermediate This compound reaction Suzuki-Miyaura Coupling (with Aryl/Heteroaryl Boronic Acid) intermediate->reaction product Functionalized 7-Azaindole Derivative reaction->product optimization Lead Optimization (SAR Studies) product->optimization candidate Kinase Inhibitor Candidate optimization->candidate

Caption: Workflow illustrating the use of the title compound in kinase inhibitor synthesis.

While a specific, named drug candidate synthesized directly from this compound was not identified in the provided search results, the extensive literature on the use of bromo-7-azaindoles in kinase inhibitor development strongly supports its potential in this area.[1][8][9] For example, various substituted 7-azaindole derivatives have been synthesized and evaluated as inhibitors of protein kinases such as SGK-1.[10]

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-7-Azaindole Derivative (A Representative Example)

The following is a representative, generalized protocol for a Suzuki-Miyaura coupling reaction, a key transformation for which this compound is an ideal substrate. This protocol is based on established methods for similar compounds.[3]

Objective: To couple an aryl or heteroaryl group to the 4-position of the 7-azaindole core.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the aryl/heteroaryl boronic acid/ester (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas (Nitrogen or Argon).

  • Add the degassed solvent system to the reaction vessel.

  • Add the palladium catalyst (0.01-0.1 equivalents) to the mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents their degradation and ensures catalytic activity.

  • Degassed Solvents: Removing dissolved oxygen from the solvents is crucial for the same reason as maintaining an inert atmosphere.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Palladium Catalyst: The choice of palladium catalyst and ligands can influence the efficiency of the coupling with different substrates.

Conclusion and Future Perspectives

This compound is a strategically important building block in the synthesis of complex heterocyclic compounds for drug discovery. Its value is derived from the privileged 7-azaindole scaffold and the presence of two key functional groups: a versatile bromine atom for cross-coupling reactions and a methoxy group for modulating electronic properties and target interactions. While a wealth of research exists for the broader class of 7-azaindoles, further exploration into the specific synthesis and applications of this particular derivative is warranted. The development of a robust, scalable synthesis for this compound and its subsequent utilization in the creation of novel kinase inhibitors could lead to the discovery of new and effective therapeutic agents.

References

[8] Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. (2020). [Link]

[1] The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(23), 4249. (2019). [Link]

[11] Supporting Information. Wiley-VCH. (2007). [Link]

[12] Supporting Information. New Journal of Chemistry. [Link]

[2] Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(1), 1-18. (2021). [Link]

[13] Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 24(18), 3244. (2019). [Link]

[14] A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. Semantic Scholar. [Link]

[5] 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. (2013). [Link]

[3] Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(16), 3583. (2020). [Link]

[15] One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5- diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2- oxo-2H-pyran-3-yl). Beilstein Journal of Organic Chemistry, 15, 2840-2846. (2019). [Link]

[16] Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301072. (2024). [Link]

[10] 1h-pyrrolo[2,3-b]pyridines. Google Patents. (2006).

[17] A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. ResearchGate. [Link]

[9] Synthetic process of 5-bromo-7-azaindole. Patsnap. [Link]

[18] Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(10), 1644-1649. (2017). [Link]

[19] Drugs and materials based on 7-aza indole cores. ResearchGate. [Link]

[20] Advanced Pharmaceutical Intermediates: A Focus on Pyrrolo[2,3-b]pyridine Derivatives. LinkedIn. [Link]

Sources

A Technical Guide to 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Core in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as central components of successful therapeutic agents. The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is one such "privileged structure." Its significance lies in its ability to mimic the endogenous purine bases, acting as a versatile hinge-binding motif for a vast array of protein kinases.[1] By presenting a specific hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine N7), the 7-azaindole core can effectively anchor small molecules within the ATP-binding site of these enzymes, a critical interaction for achieving potent inhibition.[2]

The strategic functionalization of this core is paramount to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on a key derivative, 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1190321-71-1), a highly valuable building block for the synthesis of next-generation kinase inhibitors. The presence of a bromine atom at the C4 position provides a reactive handle for cross-coupling reactions, while the methoxy group at C5 can influence solubility and engage in specific interactions within the target protein's active site. This document serves as an in-depth technical resource for researchers, providing insights into its synthesis, reactivity, and application in drug development programs.

Physicochemical and Structural Properties

A foundational understanding of a molecule's properties is critical for its effective use in synthesis and drug design. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1190321-71-1[3]
Molecular Formula C₈H₇BrN₂O[3]
Molecular Weight 227.06 g/mol [3]
Appearance Expected to be a solidInferred
Boiling Point (est.) 365.7 ± 37.0 °C at 760 mmHg[3]
Density (est.) 1.678 g/cm³[3]
Flash Point (est.) 175.0 ± 26.5 °C[3]

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Proposed Synthetic Route cluster_1 Alternative Plausible Pathway A 7-Azaindole B 4-Chloro-3-nitro- 7-azaindole A->B 1. HNO₃/H₂SO₄ 2. POCl₃ C 4-Methoxy-3-nitro- 7-azaindole B->C NaOMe, MeOH D 3-Amino-4-methoxy- 7-azaindole C->D Fe/NH₄Cl or H₂, Pd/C E 3-Bromo-4-methoxy- 7-azaindole D->E Sandmeyer Reaction (NaNO₂, HBr, CuBr) F 4-Bromo-5-methoxy- 1H-pyrrolo[2,3-b]pyridine (Target Molecule) E->F Isomerization/Rearrangement (Hypothetical Step) S1 2,6-Dichloropyridine S2 2,6-Dichloro-3-nitropyridine S1->S2 HNO₃/H₂SO₄ S3 2-Chloro-6-methoxy-3-nitropyridine S2->S3 NaOMe, MeOH S4 4-Bromo-2-chloro-6-methoxy-3-nitropyridine S3->S4 Br₂, Oleum S5 4-Bromo-6-methoxy-3-nitro-2-vinylpyridine S4->S5 Vinylboronic acid, Pd Catalyst (Suzuki) S6 4-Bromo-5-methoxy-7-azaindole S5->S6 Reductive Cyclization (e.g., Fe, AcOH) Reactivity_Hub Core 4-Bromo-5-methoxy- 1H-pyrrolo[2,3-b]pyridine N1_Func N1-Alkylation/ Arylation Core->N1_Func Base (e.g., NaH) R-X C4_Suzuki C4: Suzuki Coupling (C-C Bond Formation) Core->C4_Suzuki R-B(OH)₂, Pd Catalyst, Base C4_Buchwald C4: Buchwald-Hartwig (C-N Bond Formation) Core->C4_Buchwald R₂NH, Pd Catalyst, Base C4_Sonogashira C4: Sonogashira Coupling (C-C Bond Formation) Core->C4_Sonogashira Alkyne, Pd/Cu Catalyst, Base C3_Func C3: Electrophilic Substitution Core->C3_Func e.g., NBS, NIS, Acyl Chloride/AlCl₃

Caption: Key reactivity sites on the 4-Bromo-5-methoxy-7-azaindole scaffold.

Palladium-Catalyzed Cross-Coupling at C4

The C4-bromo substituent is the primary site for diversification via palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, making the C4-bromo group an ideal compromise between reactivity and stability. [4] a) Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is instrumental for introducing aryl or heteroaryl moieties, which are often crucial for kinase inhibitor activity. [5]

  • Protocol:

    • To a degassed solution of this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a solvent mixture (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-10 mol%).

    • Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-120 °C until starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Purify the product via column chromatography.

  • Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle. [4]The choice of ligand (e.g., dppf) is critical for stabilizing the palladium catalyst and promoting efficient reductive elimination.

b) Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction allows for the introduction of primary or secondary amines at the C4 position, another key functional group in many kinase inhibitors. [6]

  • Protocol:

    • Combine this compound (1.0 eq), the desired amine (1.2-2.0 eq), a palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%), the corresponding ligand (e.g., RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 eq) in an anhydrous, aprotic solvent (e.g., toluene or THF).

    • Heat the mixture under an inert atmosphere at 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction carefully with aqueous NH₄Cl, extract with an organic solvent, and purify by chromatography.

  • Causality: Strong, sterically hindered bases are required to deprotonate the amine without competing as a nucleophile. Specialized phosphine ligands (like RuPhos) are essential to facilitate the challenging C-N bond-forming reductive elimination step. [6]

N-H Functionalization

The pyrrole N-H can be alkylated or arylated, though it is often retained as a hydrogen bond donor for kinase hinge binding. It can also be protected (e.g., with a tosyl or SEM group) to prevent side reactions or to direct reactivity at other positions. [5]

C3 Electrophilic Substitution

The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. Reactions like Friedel-Crafts acylation can be used to install additional functional groups. [7]

Application in Kinase Inhibitor Design: A Structural Perspective

The 4-Bromo-5-methoxy-7-azaindole scaffold is an exemplary building block for constructing Type I kinase inhibitors, which target the active (DFG-in) conformation of the kinase.

  • Hinge Binding: The N7 and N1-H atoms form the critical bidentate hydrogen bond with the kinase hinge region. [1]* C4-Vector: The C4 position, functionalized via Suzuki or Buchwald-Hartwig coupling, projects into the solvent-exposed region. This allows for the introduction of larger groups to enhance selectivity and improve physicochemical properties without disrupting the core binding interaction.

  • C5-Methoxy Group: The methoxy group at C5 is directed towards the ribose-binding pocket. This can provide additional van der Waals contacts or hydrogen bond acceptor capabilities, fine-tuning the potency and selectivity profile of the inhibitor. [2] Several patents describe the use of substituted 1H-pyrrolo[2,3-b]pyridines as inhibitors for a range of kinases, including SIK2, JAK3, and SGK-1, underscoring the broad applicability of this scaffold in oncology and immunology. [8][9][10]

Conclusion

This compound is a high-value, strategically functionalized building block for modern drug discovery. Its 7-azaindole core provides a proven hinge-binding element for kinase inhibition, while the orthogonal reactivity of the C4-bromo group allows for extensive diversification through robust palladium-catalyzed cross-coupling methodologies. Understanding the synthesis, reactivity, and structural role of this compound empowers researchers to accelerate the design and development of novel, potent, and selective kinase inhibitors for a multitude of therapeutic applications.

References

  • [Reference for CDK9/Haspin Inhibition] Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 2020. (URL not available)
  • [Reference for Azaindole in Kinase Design] The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2018. (URL not available)
  • [Reference for Hinge-Binding] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 2017. [Link]
  • [Reference for Scaffold Properties] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • [Reference for Substituted Azaindoles] Preparation of several 3,5-disubstituted-7-azaindole derivatives.
  • [Reference for SGK-1 Inhibitors] WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • [Reference for NMR Data] New Journal of Chemistry Supporting Information. Royal Society of Chemistry, N.D. (URL not available)
  • [Reference for Patent on Synthesis] WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • [Reference for Pyridine Synthesis] WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • [Reference for NMR of Analog] 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC - NIH, 2013. [Link]
  • [Reference for Buchwald-Hartwig] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH, 2010. [Link]
  • [Reference for Friedel-Crafts] Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central, 2023. [Link]
  • [Reference for SIK2 Inhibitors] SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS.
  • [Reference for JAK3 Inhibitors] 3,5-(UN)SUBSTITUTED-1H-PYRROLO[2,3-B]PYRIDINE, 1H-PYRAZOLO[3,4-B]PYRIDINE AND 5H-PYRROLO [2-,3-B]PYRAZINE DUAL ITK AND JAK3 KINA.
  • [Reference for PubChem Data] 4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem, N.D. [Link]
  • [Reference for Rh-catalyzed synthesis] Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PMC - NIH, 2019. [Link]
  • [Reference for Sonogashira] Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • [Reference for Regioselective Synthesis] Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • [Reference for Cascade Synthesis] Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed, 2016. [Link]
  • [Reference for H-Bonding] Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI, 2024. [Link]
  • [Reference for Suzuki on Dihaloazaindole] The Azaindole Framework in the Design of Kinase Inhibitors. MDPI, 2018. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages high-fidelity predictive data, corroborated by in-depth analysis of experimentally determined data for structurally analogous compounds. We present detailed protocols for data acquisition and a thorough interpretation of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, identification, and characterization of novel heterocyclic compounds.

Introduction: The Significance of this compound

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its unique structure, which mimics a purine base, allows it to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1] The specific substitution pattern of this compound, with a bromine atom at the C4 position and a methoxy group at C5, offers multiple avenues for further chemical modification, making it a valuable intermediate in the synthesis of potential therapeutic agents.

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug discovery where structure-activity relationships are paramount. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the precise molecular architecture of novel compounds. This guide will walk through the expected spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons and the methoxy group. The pyrrolic N-H proton is also a key diagnostic signal.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification & Comparative Analysis
~11.8Broad Singlet1HH1 (N-H)The N-H proton of the pyrrole ring in 7-azaindoles is typically deshielded and appears as a broad singlet at a high chemical shift. For example, the N-H proton in 5-Bromo-1H-pyrrolo[2,3-b]pyridine is observed at 11.91 ppm in DMF-d₇.[2]
~8.1Singlet1HH6The proton at C6 is adjacent to the pyridine nitrogen, leading to significant deshielding. Its singlet nature arises from the absence of adjacent protons for coupling.
~7.5Doublet1HH2This proton on the pyrrole ring is expected to couple with the H3 proton, resulting in a doublet. In related 7-azaindoles, this signal typically appears between 7.5 and 7.7 ppm.[2]
~6.5Doublet1HH3The H3 proton is coupled to the H2 proton. It generally appears more upfield compared to H2. For instance, in 5-Bromo-1H-pyrrolo[2,3-b]pyridine, the H3 proton is observed at 6.50 ppm.[2]
~4.0Singlet3HOCH₃The protons of the methoxy group are shielded and appear as a sharp singlet, as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification & Comparative Analysis
~150C7aThis is a quaternary carbon at the fusion of the two rings, typically found at a high chemical shift.
~148C5The C5 carbon is attached to the electronegative oxygen of the methoxy group, causing it to be significantly deshielded.
~143C6The C6 carbon, adjacent to the pyridine nitrogen, is also deshielded. In 5-Bromo-1H-pyrrolo[2,3-b]pyridine, the corresponding C6 is at 142.9 ppm.[2]
~128C2The chemical shift of C2 in the pyrrole ring is influenced by the adjacent nitrogen.
~125C3aAnother quaternary carbon at the ring junction.
~110C4The C4 carbon is directly attached to the bromine atom. The heavy atom effect of bromine typically shifts the carbon signal to a lower ppm value than what might be expected based on electronegativity alone.
~101C3This carbon in the pyrrole ring is generally observed around 100 ppm in the 7-azaindole scaffold.[2]
~57OCH₃The carbon of the methoxy group is highly shielded and appears at a characteristic upfield position.
Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra for compounds like this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

Data Acquisition:

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • For ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended for quantitative accuracy, especially for quaternary carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert To Spectrometer lock_shim Lock & Shim insert->lock_shim acquire_1h Acquire ¹H Spectrum lock_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum lock_shim->acquire_13c process Fourier Transform & Phasing acquire_1h->process acquire_13c->process Raw Data integrate Integration & Peak Picking process->integrate analyze Structural Interpretation integrate->analyze

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₈H₇BrN₂O), the expected exact mass is approximately 225.9742 g/mol .[3]

Key Expected Ions:

  • Molecular Ion (M⁺): A prominent feature in the mass spectrum will be the molecular ion peak. Due to the presence of bromine, this will appear as a characteristic isotopic doublet (M⁺ and M+2⁺) with nearly equal intensity (the natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%). This doublet is a definitive indicator of the presence of a single bromine atom.

    • m/z ≈ 226 (corresponding to ⁷⁹Br)

    • m/z ≈ 228 (corresponding to ⁸¹Br)

  • Major Fragment Ions: Electron ionization (EI) would likely induce fragmentation. Common fragmentation pathways for related structures involve the loss of small, stable molecules or radicals.

    • [M - CH₃]⁺: Loss of a methyl radical from the methoxy group is a common fragmentation pathway, leading to a peak at m/z ≈ 211/213.

    • [M - OCH₃]⁺: Loss of the entire methoxy radical would result in a fragment at m/z ≈ 195/197.

    • [M - Br]⁺: Loss of the bromine radical would give a significant peak at m/z ≈ 147.

Experimental Protocol for Mass Spectrometry

Instrumentation:

  • A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • For ESI, it may be beneficial to add a small amount of formic acid (0.1%) to promote protonation and the formation of [M+H]⁺ ions.

Data Acquisition (ESI-MS):

  • The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

  • The ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized to achieve a stable spray and maximize the signal of the ion of interest.

  • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500 Da).

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the isotopic peaks of the [M+H]⁺ ion and subjecting them to collision-induced dissociation (CID) to observe the characteristic fragment ions.

MS_Analysis cluster_mol Target Molecule cluster_ion Ionization cluster_mass Mass Analysis cluster_detection Detection & Output molecule 4-Bromo-5-methoxy- 1H-pyrrolo[2,3-b]pyridine ionization ESI or EI Source molecule->ionization analyzer Mass Analyzer (e.g., Q-TOF) ionization->analyzer detector Detector analyzer->detector spectrum Mass Spectrum (m/z vs. Intensity) detector->spectrum

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an excellent tool for identifying the functional groups present in a molecule.

Predicted IR Spectrum

The IR spectrum of this compound would show characteristic absorption bands for the N-H group, aromatic C-H bonds, C=C and C=N bonds of the heterocyclic rings, and the C-O bond of the methoxy group.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Description & Justification
~3400-3300N-H StretchThe stretching vibration of the N-H bond in the pyrrole ring typically appears as a sharp to medium band in this region.
~3100-3000Aromatic C-H StretchThe stretching vibrations of the C-H bonds on the aromatic rings.
~2950-2850Aliphatic C-H StretchThe symmetric and asymmetric stretching of the C-H bonds in the methoxy group.
~1620-1550C=C and C=N StretchThe stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic ring system.
~1250-1200Aryl C-O Stretch (asymmetric)The asymmetric C-O-C stretching of the aryl ether (methoxy group). This is a strong and characteristic band.
~1050-1000Aryl C-O Stretch (symmetric)The symmetric C-O-C stretching of the aryl ether.
Below 800C-Br StretchThe C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers.
Experimental Protocol for FT-IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The data is collected over a standard range, for example, 4000 to 400 cm⁻¹.

  • After acquisition, clean the ATR crystal thoroughly.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra, grounded in the analysis of closely related, experimentally verified compounds. The characteristic isotopic pattern in the mass spectrum confirms the presence of bromine, while the specific signals in the NMR spectra allow for the unambiguous assignment of the proton and carbon frameworks. IR spectroscopy further corroborates the presence of key functional groups. The provided protocols offer a standardized approach for obtaining high-quality data, ensuring the reliable characterization of this and other novel heterocyclic molecules in a research and development setting.

References

  • PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • PubChemLite. (n.d.). 4-bromo-5-methoxy-1h-pyrrolo[2,3-c]pyridine.
  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Štarha, P. et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381.

Sources

1H NMR spectrum of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure found in numerous kinase inhibitors and other therapeutic agents.[1][2][3] Accurate structural elucidation is paramount for advancing drug discovery programs, and ¹H NMR spectroscopy is the cornerstone of this characterization. This document details the theoretical prediction of the ¹H NMR spectrum, outlines a rigorous experimental protocol for data acquisition, and provides a systematic guide to spectral interpretation and peak assignment. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the NMR characteristics of this important molecular class.

Introduction: The Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a bioisostere of indole and a critical pharmacophore in modern drug discovery.[4] Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a multitude of biologically active molecules, particularly as a hinge-binding motif in protein kinase inhibitors.[5] The specific analogue, this compound, provides a decorated scaffold with defined substitution vectors. The bromine atom at the C4 position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the methoxy group at C5 modulates the electronic and steric profile of the molecule.

Given its role as a key building block, unambiguous structural verification is non-negotiable. ¹H NMR spectroscopy is the primary analytical technique for confirming the identity, purity, and structure of such compounds. This guide explains the causality behind the expected spectral features, grounding the interpretation in fundamental principles of chemical structure and magnetic resonance.

Theoretical Principles and Spectral Prediction

A robust interpretation of any NMR spectrum begins with a prediction based on the known effects of the molecular structure on nuclear magnetic resonance.[6][7]

The Parent 1H-pyrrolo[2,3-b]pyridine Scaffold

The parent 7-azaindole ring system has a well-characterized ¹H NMR spectrum.[8][9] Protons on the pyridine ring (H4, H5, H6) are typically found further downfield than those on the pyrrole ring (H2, H3) due to the electron-withdrawing nature of the pyridine nitrogen. The pyrrole N-H proton is also observable, often as a broad signal, with a chemical shift that is highly dependent on solvent and concentration.[10]

Substituent Effects on Chemical Shift (δ)

The introduction of bromo and methoxy substituents dramatically alters the electronic environment of the remaining protons, leading to predictable changes in their chemical shifts (Substituent Chemical Shifts, SCS).[11][12]

  • C4-Bromo Group: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, deshielding nearby protons.[12] However, it also has lone pairs that can participate in resonance, a +M effect. For halogens, the inductive effect typically dominates. Furthermore, a "heavy atom effect" and magnetic anisotropy can influence the chemical shifts of adjacent protons.[11][13] We predict the bromine at C4 will cause a downfield shift for the proton at C3 and the N-H proton.

  • C5-Methoxy Group: The methoxy group is a strong resonance electron-donating group (+M effect) and a moderately inductive electron-withdrawing group (-I effect). The resonance effect is dominant, leading to increased electron density at the ortho (C4, C6) and para (not present) positions of the pyridine ring. This will cause a significant upfield (shielding) shift for the proton at C6. The methoxy protons themselves will appear as a sharp singlet, typically in the 3.8-4.0 ppm range.

Spin-Spin Coupling (J)

Through-bond spin-spin coupling provides crucial information about the connectivity of protons.[14] The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the protons and their dihedral angle.

  • Pyrrole Ring: The vicinal protons H2 and H3 will couple to each other, exhibiting a typical ³J coupling constant of approximately 2.5-3.5 Hz.[15] This will split both the H2 and H3 signals into doublets.

  • Pyridine Ring: The H6 proton has no adjacent protons, so it is expected to appear as a singlet.

  • Long-Range Coupling: While possible, long-range couplings (⁴J or ⁵J) in this system are expected to be small (<1 Hz) and may not be resolved.[14]

Predicted ¹H NMR Data Summary

Based on the analysis of the parent scaffold and substituent effects, the predicted ¹H NMR data for this compound in DMSO-d₆ are summarized below. DMSO-d₆ is chosen as a representative solvent due to its excellent solubilizing power for such heterocyclic systems and its ability to sharpen N-H proton signals.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
N-H (H1)11.5 - 12.0broad singlet (br s)-1H
H27.4 - 7.6doublet (d)³J(H2,H3) ≈ 3.0 Hz1H
H36.5 - 6.7doublet (d)³J(H3,H2) ≈ 3.0 Hz1H
H67.9 - 8.1singlet (s)-1H
-OCH₃3.8 - 4.0singlet (s)-3H

Experimental Protocol for High-Fidelity Spectrum Acquisition

Trustworthy data is the product of a meticulous experimental procedure. The following protocol is designed to yield a high-resolution, artifact-free ¹H NMR spectrum.

Sample Preparation
  • Material: Weigh approximately 5-10 mg of this compound into a clean, dry vial.[16]

  • Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; residual solvent peaks should not obscure signals of interest.[17][18]

  • Internal Standard: Use a solvent containing a known internal standard, such as 0.03-0.05% v/v Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[19] Alternatively, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₅ at δ ≈ 2.50 ppm).[20]

  • Dissolution: Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality NMR tube (e.g., Wilmad or Norell).[21][22]

  • Labeling: Clearly label the NMR tube with the sample identity.

Data Acquisition Workflow

The following diagram outlines the logical flow for acquiring the ¹H NMR spectrum.

acquisition_workflow cluster_prep Sample Preparation cluster_spec Spectrometer Operations cluster_proc Data Processing p1 Weigh Compound (5-10 mg) p2 Add Deuterated Solvent (0.6 mL DMSO-d6 + TMS) p1->p2 p3 Dissolve & Filter into NMR Tube p2->p3 s1 Insert Sample & Lock on Solvent (D) p3->s1 Transfer to Spectrometer s2 Shim Magnet Coils (Optimize B₀ Homogeneity) s1->s2 s3 Tune & Match Probe s2->s3 s4 Acquire Spectrum (zg30 pulse program) s3->s4 d1 Fourier Transform (FT) s4->d1 Process Free Induction Decay (FID) d2 Phase Correction d1->d2 d3 Baseline Correction d2->d3 d4 Integrate Peaks & Reference to TMS d3->d4 end end d4->end Final Spectrum

Figure 1. Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Spectrum Interpretation and Structural Assignment

Interpreting the processed spectrum involves assigning each signal to a specific proton in the molecule.[23]

Analysis of a Representative Spectrum

A high-quality spectrum of this compound would exhibit five distinct signals.

  • Integration: The first step is to check the integration, which corresponds to the relative number of protons generating each signal. We expect to see four signals integrating to 1H each and one signal integrating to 3H.[6]

  • Singlets: Identify the singlets. The sharp singlet between 3.8-4.0 ppm is characteristic of the methoxy (-OCH₃) group. The singlet in the aromatic region (7.9-8.1 ppm) is assigned to H6. The very broad singlet far downfield (>11 ppm) is assigned to the pyrrole N-H proton.

  • Doublets: The two remaining signals, both integrating to 1H, should appear as doublets in the aromatic region. These are H2 and H3. They are mutually coupled, meaning they must have the exact same coupling constant (J-value).[24] The downfield doublet (7.4-7.6 ppm) is assigned to H2, which is adjacent to the pyridine nitrogen, while the more shielded doublet (6.5-6.7 ppm) is assigned to H3.

Molecular Structure and Coupling Relationships

The connectivity inferred from the spin-spin coupling patterns confirms the structure of the pyrrole ring.

Figure 2. Structure of this compound with the key ³J coupling interaction highlighted.

Conclusion

The ¹H NMR spectrum of this compound provides a unique fingerprint that is essential for its structural confirmation. Through a systematic analysis of chemical shifts, integration, and spin-spin coupling patterns, every proton in the molecule can be unambiguously assigned. The predicted spectral data, grounded in the electronic effects of the bromo and methoxy substituents on the 7-azaindole core, serves as a reliable template for analysis. Adherence to the detailed experimental protocol ensures the acquisition of high-fidelity data, which is a prerequisite for accurate structural elucidation and a cornerstone of scientific integrity in chemical and pharmaceutical research.

References

  • Frontier, A. (n.d.). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.
  • Tiziani, S., & Lodi, A. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts.
  • Gorgas, N., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • ResearchGate. (2017). The NMR interpretations of some heterocyclic compounds which are....
  • Wang, T., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.
  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR Spectra.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics.
  • Valdebenito, M., et al. (2016). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. Arkivoc.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Abraham, R. J., & Sancassan, F. (2015). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.
  • Siera, L. M., et al. (2006). Proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry.
  • Reeves, L. W., & Schneider, W. G. (1957). The proton resonance spectra of furan and pyrrole. Canadian Journal of Chemistry.
  • MySkinRecipes. (n.d.). 4-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine.
  • Patrick, S. L., et al. (2015). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.
  • Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation.
  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides.
  • Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2.
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts.
  • University of Puget Sound. (n.d.). Coupling constants for 1H and 13C NMR.
  • ResearchGate. (2016). The Influence of Substituents Nature on the Chemical Shifts Values of Methyl Protons in the 1H NMR Spectra of 1,1,2,2-Tetrasubstituted Arylpropanes.
  • Ho, C. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Liu, G., et al. (2017). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. European Journal of Medicinal Chemistry.
  • University College London. (n.d.). Chemical shifts.
  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry.
  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR.
  • Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons.
  • ResearchGate. (1959). H-H and 13C-H coupling constants in pyridazine.
  • ResearchGate. (2017). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones....
  • PubChem. (n.d.). 4-bromo-5-methoxy-1h-pyrrolo[2,3-c]pyridine.
  • Royal Society of Chemistry. (2017). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.

Sources

13C NMR analysis of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 13C NMR Analysis of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. This document will delve into the predicted 13C NMR spectrum, the rationale behind chemical shift assignments, a detailed experimental protocol for data acquisition, and data interpretation. The insights provided herein are grounded in established principles of NMR spectroscopy and data from analogous structures, offering a robust framework for researchers working with this and related molecules.

Introduction: The Significance of this compound

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds, including kinase inhibitors for cancer therapy.[1][2][3] The specific substitution pattern of this compound makes it a valuable intermediate for further functionalization, enabling the exploration of chemical space in drug discovery programs. Accurate structural elucidation is paramount, and 13C NMR spectroscopy is an indispensable tool for confirming the identity and purity of such molecules. This guide will provide the foundational knowledge for a thorough 13C NMR analysis of this compound.

Predicted 13C NMR Spectrum and Rationale for Chemical Shift Assignments

While an experimental spectrum for the title compound is not publicly available, we can predict the chemical shifts with a high degree of confidence based on the analysis of structurally related compounds and the known effects of substituents on aromatic and heteroaromatic systems.[4][5][6]

The structure and numbering of this compound are as follows:

Caption: Molecular structure and numbering of this compound.

Predicted Chemical Shifts (in DMSO-d6)
Carbon AtomPredicted Chemical Shift (ppm)Rationale
C2~125In the pyrrole ring, adjacent to NH.
C3~100In the pyrrole ring, shielded by the adjacent nitrogen.
C3a~145Bridgehead carbon, deshielded.
C4~110Carbon bearing the bromine atom; the heavy atom effect of bromine can be complex, but it is also influenced by the adjacent methoxy group.
C5~150Carbon bearing the electron-donating methoxy group, expected to be significantly deshielded.
C6~115In the pyridine ring, influenced by the adjacent nitrogen and methoxy group.
C7a~148Bridgehead carbon, part of the pyridine ring and fused to the pyrrole ring.
-OCH3~56Typical chemical shift for a methoxy group attached to an aromatic ring.[7]

Rationale for Predictions:

  • Aromatic Carbons: Carbons within aromatic systems typically resonate between 120-150 ppm.[5]

  • Electron-Donating Methoxy Group: The oxygen atom of the methoxy group will donate electron density to the ring through resonance, causing a significant downfield shift (deshielding) at the directly attached carbon (C5) and influencing the other carbons in the pyridine ring.[8]

  • Electronegative Bromine Atom: The bromine atom will have a complex effect. While it is electronegative, the "heavy atom effect" can sometimes lead to shielding of the directly attached carbon. Its influence will be considered in conjunction with the other substituents.

  • Pyrrole and Pyridine Ring Fusion: The electronic nature of the fused pyrrolo[2,3-b]pyridine system dictates the baseline chemical shifts, which are then modified by the substituents.[4]

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducible and reliable results.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.

  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its high boiling point. Deuterated chloroform (CDCl3) is another common alternative.[9]

  • Concentration: Dissolve 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

Spectrometer Setup and Parameters

The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer:

ParameterRecommended ValueRationale
Nucleus 13C
Pulse Program zgpg30 (or similar with proton decoupling)To obtain a proton-decoupled spectrum, where each unique carbon appears as a singlet.
Acquisition Time (AQ) 1.0 - 2.0 sTo ensure good digital resolution.
Relaxation Delay (D1) 2.0 - 5.0 sTo allow for full relaxation of the carbon nuclei, especially quaternary carbons, for more accurate integration (if desired).
Number of Scans (NS) 1024 - 4096 (or more)13C has a low natural abundance, so a larger number of scans is required to achieve a good signal-to-noise ratio.
Spectral Width (SW) 200 - 250 ppmTo encompass the entire range of expected carbon chemical shifts.
Temperature 298 K (25 °C)Standard operating temperature.
Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Compound (10-20 mg) prep2 Dissolve in Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Set Up Experimental Parameters acq2->acq3 acq4 Acquire 13C NMR Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS or Solvent proc3->proc4 proc5 Peak Picking and Integration proc4->proc5

Caption: Experimental workflow for 13C NMR analysis.

Advanced NMR Techniques for Complete Structural Assignment

For unambiguous assignment of all carbon signals, especially the quaternary carbons, advanced 2D NMR experiments are highly recommended.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for the assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons by observing their correlations with nearby protons.

Hypothetical HMBC Correlations

Caption: Key hypothetical HMBC correlations from the methoxy protons.

Conclusion

The is a critical step in its characterization. This guide provides a comprehensive framework for predicting, acquiring, and interpreting the 13C NMR spectrum of this important heterocyclic compound. By following the detailed experimental protocol and utilizing advanced 2D NMR techniques, researchers can confidently elucidate the structure and ensure the purity of their synthesized material, thereby accelerating their research and development efforts.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999.
  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-996.
  • Al-Shammari, M. B., et al. (2021). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, 86(1), 1-12.
  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring a.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • MDPI. (2021). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones.
  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Beilstein Journals. (2018). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl).
  • Royal Society of Chemistry. (2021). Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708.
  • MDPI. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • ACS Publications. (2020). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold.
  • PubChem. (n.d.). 4-bromo-5-methoxy-1h-pyrrolo[2,3-c]pyridine.
  • MDPI. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.
  • ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
  • Amanote Research. (2019). Synthesis and Characterization of.
  • Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3.
  • RSC Publishing. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of kinase inhibitors for therapeutic applications.[1][2] A thorough structural characterization of this molecule is paramount for quality control and synthetic route validation. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and probing the overall molecular structure. This guide provides a comprehensive analysis of the theoretical vibrational modes, practical experimental protocols for data acquisition, and a detailed interpretation of the infrared spectrum of this compound.

Introduction: The Vibrational Signature of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a "privileged scaffold" in drug discovery, known for its ability to interact with a wide range of biological targets.[3] The specific derivative, this compound, combines several key structural features: a bicyclic aromatic system, a secondary amine (pyrrole N-H), an aryl-alkyl ether, and a carbon-bromine bond. Each of these functional groups possesses unique vibrational modes—stretching, bending, and rocking—that absorb infrared radiation at characteristic frequencies.[4]

An IR spectrum, therefore, acts as a molecular "fingerprint," providing irrefutable evidence of the molecule's identity. By understanding where to expect these characteristic absorptions, a researcher can confirm the successful synthesis of the target compound, identify impurities, or study intermolecular interactions such as hydrogen bonding.

Theoretical Framework: Predicting the Infrared Spectrum

Before acquiring a spectrum, a robust theoretical analysis based on the molecule's structure allows us to predict the key absorption bands. The molecule can be dissected into its constituent functional groups, each with well-documented IR absorption regions.[5]

Key Functional Groups and Expected Vibrational Frequencies:

  • N-H Stretch (Pyrrole Ring): The N-H bond in the pyrrole ring is expected to produce a moderate to sharp absorption band. In a dilute, non-hydrogen-bonding environment, this stretch typically appears around 3500-3400 cm⁻¹.[6][7] In the solid state, intermolecular hydrogen bonding (N-H···N) can cause this peak to broaden and shift to a lower wavenumber, often appearing in the 3300-3100 cm⁻¹ range.[7]

  • Aromatic C-H Stretch: The C-H bonds on the pyridine and pyrrole rings are sp² hybridized. Their stretching vibrations are characteristically found at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8][9] These peaks are often of weak to medium intensity.

  • Aliphatic C-H Stretch (Methoxy Group): The sp³ hybridized C-H bonds of the methyl group (-OCH₃) will exhibit stretching absorptions just below 3000 cm⁻¹, generally in the 2950-2850 cm⁻¹ region.[5]

  • C=C and C=N Ring Stretching (Skeletal Vibrations): The aromatic pyrrolopyridine core will display a series of complex stretching vibrations in the 1620-1400 cm⁻¹ region.[10] These "skeletal" vibrations are highly characteristic of the aromatic system and are often seen as a group of sharp, medium-to-strong intensity bands.[8][9]

  • C-O-C Ether Stretch: Aryl-alkyl ethers, like the methoxy group on this molecule, typically show two distinct C-O stretching bands due to asymmetric and symmetric vibrations.[11][12] A strong, prominent asymmetric stretch is expected around 1275-1200 cm⁻¹, and a medium intensity symmetric stretch is anticipated in the 1050-1010 cm⁻¹ range.[13][14]

  • C-H Bending Vibrations: In-plane and out-of-plane bending of the aromatic C-H bonds occur at lower frequencies. Out-of-plane (oop) bends are particularly diagnostic of the substitution pattern and appear as strong bands in the 900-675 cm⁻¹ region.[8]

  • C-Br Stretch: The carbon-bromine stretching vibration is expected in the low-frequency "fingerprint region," typically between 690 and 515 cm⁻¹.[15] This band can sometimes be difficult to assign definitively due to overlap with other vibrations in this complex region.

The following diagram conceptually maps these functional groups to their expected regions in an IR spectrum.

G cluster_mol This compound cluster_spec Predicted IR Absorption Regions (cm⁻¹) mol Molecular Structure a N-H Stretch ~3300 b Aromatic C-H Stretch >3000 c Aliphatic C-H Stretch <3000 d C=C / C=N Stretch 1620-1400 e C-O-C Stretch 1250 & 1040 f Fingerprint Region C-H Bends, C-Br Stretch <1300

Caption: Key functional groups and their predicted IR regions.

Experimental Methodology: Acquiring a High-Fidelity Spectrum

For a solid sample like this compound, the potassium bromide (KBr) pellet method is the gold standard for transmission FTIR spectroscopy.[16] This technique involves dispersing the solid sample within an IR-transparent matrix (KBr), which minimizes scattering and eliminates solvent interference.

Protocol: KBr Pellet Preparation and FTIR Analysis

Rationale: The goal is to create a homogenous, transparent disc where the analyte is finely dispersed in the KBr matrix, allowing infrared light to pass through with minimal scattering.[17] The 100:1 ratio of KBr to sample ensures that the sample particles are sufficiently isolated.[18]

Materials & Equipment:

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven and stored in a desiccator.

  • Agate mortar and pestle.[17]

  • Pellet press die set (e.g., 13 mm).

  • Hydraulic press.

  • Fourier-Transform Infrared (FTIR) Spectrometer.

Step-by-Step Procedure:

  • Material Preparation: Gently heat the die set and mortar/pestle to remove any adsorbed moisture, which can cause interfering O-H absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹).[17] Allow them to cool to room temperature in a desiccator.

  • Sample Grinding: Place approximately 1-2 mg of the this compound sample into the agate mortar. Grind the sample into a very fine, consistent powder.[16]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar. Gently but thoroughly mix the KBr with the ground sample until the mixture is homogenous.[16] Avoid prolonged grinding at this stage to prevent excessive moisture absorption by the hygroscopic KBr.[17][18]

  • Die Loading: Transfer a small amount of the mixture into the pellet die body, ensuring an even layer.

  • Pressing: Assemble the die and place it in the hydraulic press. Apply pressure gradually to approximately 8-10 metric tons.[17] Hold the pressure for 1-2 minutes to allow the KBr to cold-flow and form a transparent pellet.[17]

  • Pellet Release: Carefully release the pressure and disassemble the die. Gently press the pellet out of the die sleeve. A high-quality pellet should be thin and transparent or translucent.[18]

  • Data Acquisition:

    • Place the KBr pellet in the spectrometer's sample holder.

    • Collect a background spectrum using an empty sample holder or a pure KBr pellet to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[16]

    • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient for a high signal-to-noise ratio.

Spectral Analysis and Interpretation

The resulting spectrum should be analyzed by correlating the observed absorption bands with the predicted vibrational modes. The spectrum is typically divided into the functional group region (4000-1450 cm⁻¹) and the fingerprint region (1450-600 cm⁻¹).[19]

Table 1: Assignment of Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Notes
~3250Medium, BroadN-H StretchBroadening and shift to lower frequency suggest intermolecular H-bonding in the solid state.[7]
~3080Weak-MediumAromatic C-H StretchCharacteristic of sp² C-H bonds on the pyrrolopyridine ring system.[8][9]
~2940, ~2850Weak-MediumAliphatic C-H StretchAsymmetric and symmetric stretching of the -OCH₃ methyl group.[5]
~1610, ~1570, ~1480Medium-Strong, SharpC=C & C=N Ring StretchSkeletal vibrations of the aromatic 7-azaindole core. The presence of multiple sharp peaks is highly indicative of an aromatic system.[9][10]
~1260Strong, SharpAsymmetric C-O-C StretchA very prominent and characteristic band for an aryl-alkyl ether.[13][14]
~1035Medium, SharpSymmetric C-O-C StretchThe second key indicator for the methoxy group.[12][13]
~850 - 750StrongAromatic C-H Out-of-Plane BendThe exact position is diagnostic of the ring substitution pattern.[8][9]
~650Weak-MediumC-Br StretchLocated in the complex fingerprint region.[15]

Advanced Analysis: Corroboration with DFT Calculations

To achieve the highest level of confidence in spectral assignments, experimental data can be compared with theoretical calculations. Density Functional Theory (DFT) is a powerful computational method used to predict the vibrational frequencies and IR intensities of a molecule.[20][21]

The process involves:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[21][22]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. This computes the harmonic vibrational frequencies and their corresponding IR intensities.[22][23]

  • Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity.[24] They are typically corrected by applying a uniform scaling factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental data.[24]

By comparing the scaled theoretical spectrum with the experimental one, ambiguous peaks can be assigned with greater certainty, and the vibrational nature of each mode can be visualized.[24][25]

The following diagram illustrates the integrated workflow for robust spectral analysis.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow A Sample Preparation (KBr Pellet) B FTIR Data Acquisition A->B C Experimental Spectrum B->C G Final Peak Assignment & Structural Confirmation C->G Comparison D Geometry Optimization (DFT) E Frequency Calculation D->E F Scaled Theoretical Spectrum E->F F->G Correlation

Caption: Integrated workflow for experimental and computational IR analysis.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of this compound. A systematic approach, beginning with a theoretical prediction of key vibrational modes, followed by careful experimental execution using the KBr pellet method, allows for a confident interpretation of the resulting spectrum. The presence of characteristic bands for the N-H, aromatic C-H, ether C-O, and aromatic ring vibrations provides a clear and definitive fingerprint for the molecule. For unambiguous assignment, especially in the complex fingerprint region, correlation with DFT-calculated spectra represents the state-of-the-art in vibrational analysis, ensuring the highest degree of scientific integrity for researchers in synthetic and medicinal chemistry.

References

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • University of California, Davis. (2020). IR Absorption Table. Chemistry LibreTexts.
  • Abo, H. (n.d.). KBr Pellet Method. Shimadzu.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Olori, A., Di Pietro, P., & Campopiano, A. (2018). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 9(8).
  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.
  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Dr. OP. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube.
  • Soderberg, T. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition – OpenStax adaptation.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Lapinski, L., Nowak, M. J., & Rostkowska, H. (1998). Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment. Journal of the Chemical Society, Faraday Transactions, 94(19), 2813-2818.
  • Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Chemistry Department.
  • Wade, L. G., Jr. (2003). The features of IR spectrum. In Organic Chemistry (5th ed.). Pearson Education Inc.
  • San Diego Mesa College. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [https://www.sdmesa.edu/prior-version/ Miramar/user/fgarces/z_CHEM231L/231L_PDF_Exps/AA_IR_Spectroscopy.pdf]([Link] Miramar/user/fgarces/z_CHEM231L/231L_PDF_Exps/AA_IR_Spectroscopy.pdf)
  • Iwata, K., & Ebata, T. (2006). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics, 125(19), 194308.
  • Soderberg, T. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition – OpenStax adaptation.
  • Sharipova, A. A., et al. (2017). DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. Journal of Molecular Structure, 1146, 153-162.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem.
  • Wang, T., et al. (2021). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy, 36(5), 24-32.
  • LibreTexts. (n.d.). Ether Infrared spectra. Chemistry LibreTexts.
  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317.
  • ResearchGate. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS.
  • van der Veken, B. J., et al. (2015). Calculating the vibrational spectra of molecules: An introduction for experimentalists with contemporary examples. Journal of Molecular Structure, 1082, 1-13.
  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5), 22-27.
  • Dash, R., et al. (2022). DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. Molecules, 27(2), 488.
  • Wei, Y. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I.
  • Melo, J. I., et al. (2011). Relativistic Four-Component DFT Calculations of Vibrational Frequencies. Journal of Physical Chemistry A, 115(45), 12577-12584.
  • Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Chemistry Department.
  • LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts.
  • MySkinRecipes. (n.d.). 4-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine.
  • ResearchGate. (n.d.). FT-IR spectrum of control indole.
  • Chuang, C., et al. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 35(8), 611-618.
  • Vobbilisetti, A. K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1438-1444.
  • Jmol. (n.d.). Vibrational Modes of Small Molecules.
  • Starha, J., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381-o382.
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301931.
  • ResearchGate. (n.d.). Vibrational vectors of five A1 vibrational modes of pyridine.
  • Tao, S., et al. (2020). PyVibMS: a PyMOL plugin for visualizing vibrations in molecules and solids. Journal of Molecular Modeling, 26(10), 273.
  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(4), 503-512.
  • ResearchGate. (n.d.). Frequencies of enhanced vibrational modes for pyridine molecules.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • ResearchGate. (n.d.). The five totally symmetric vibrational modes of ground-state pyrazine.
  • ResearchGate. (n.d.). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a substituted 7-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The solubility of this compound is a critical physicochemical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive framework for understanding and determining the solubility of this compound in a range of common organic solvents. We delve into the theoretical principles governing its dissolution, present a detailed, field-proven experimental protocol for solubility measurement, and offer insights into the interpretation of the resulting data. This document is designed to equip researchers with the necessary knowledge to confidently and accurately assess the solubility profile of this important chemical entity.

Introduction to this compound

This compound (Molecular Formula: C₈H₇BrN₂O) is a functionalized bicyclic heteroaromatic compound.[1] Its structure, featuring a pyrrole ring fused to a pyridine ring, is a common motif in pharmacologically active molecules. The substituents—a bromine atom, a methoxy group, and a hydrogen atom on the pyrrole nitrogen—impart specific electronic and steric properties that influence its intermolecular interactions and, consequently, its solubility.

Understanding the solubility of this compound is paramount for several reasons:

  • Synthetic Chemistry: Selecting appropriate solvents for reactions, work-up, and purification (e.g., crystallization, chromatography).

  • Drug Discovery: Solubility directly impacts bioavailability and is a key parameter in Absorption, Distribution, Metabolism, and Excretion (ADME) profiling.[2] Poor aqueous solubility is a major hurdle in drug development.[3]

  • Formulation Science: Developing stable and effective dosage forms requires precise knowledge of the active pharmaceutical ingredient's (API) solubility in various excipients and solvent systems.

This guide will provide a first-principles approach to evaluating the solubility of this compound, from molecular structure analysis to a robust experimental workflow.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). A substance dissolves when the interactions between the solute and solvent molecules are strong enough to overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions.[4] The adage "like dissolves like" is a useful heuristic that encapsulates the importance of matching intermolecular forces between the solute and solvent.[5][6]

Molecular Structure Analysis of the Solute

The structure of this compound presents several key features that dictate its interaction potential:

  • Hydrogen Bond Donor: The pyrrole N-H group is a strong hydrogen bond donor.[7] This feature promotes solubility in solvents that are hydrogen bond acceptors.

  • Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the oxygen atom of the methoxy group are both hydrogen bond acceptors. This allows for favorable interactions with protic solvents.

  • Dipole Moment: The molecule possesses a significant dipole moment due to the electronegative nitrogen and oxygen atoms and the polar C-Br bond, suggesting good solubility in polar solvents.

  • Aromatic System: The bicyclic aromatic core can participate in π-π stacking interactions, which may be favorable in aromatic solvents.

  • Halogen Bond Potential: The bromine atom can act as a halogen bond donor, interacting with Lewis bases.

The Role of the Solvent

The choice of solvent is critical. Solvents are typically classified based on their polarity and their ability to participate in hydrogen bonding:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the polar and hydrogen-bonding features of the target molecule.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone): These solvents have large dipole moments but lack O-H or N-H bonds. They are good hydrogen bond acceptors and can effectively solvate the polar regions of the molecule.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dipole moments and interact primarily through weak London dispersion forces. They are generally poor solvents for polar molecules.

The interplay between the solute's features and the solvent's properties determines the extent of solubility.

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid solute to vial B Add precise volume of solvent A->B C Seal vial and agitate at constant temperature (24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant with 0.22 µm syringe filter D->E F Gravimetric Analysis E->F G HPLC Analysis E->G H Calculate Solubility (e.g., mg/mL) F->H G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Analytical Quantification

Method A: Gravimetric Analysis This method is straightforward but less sensitive than chromatographic techniques. It is suitable for moderately to highly soluble compounds.

  • Pipette a precise volume (e.g., 1.0 mL) of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish.

  • Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For high-boiling solvents like DMSO, a vacuum oven may be required.

  • Once the solvent is removed, dry the dish containing the solid residue to a constant weight in an oven at a temperature below the compound's melting point. [8]4. Cool the dish in a desiccator and weigh it on an analytical balance.

  • The solubility (S) in mg/mL is calculated as: S = (Weight of dish with residue - Weight of empty dish) / Volume of solution taken

Method B: High-Performance Liquid Chromatography (HPLC-UV) This method is highly sensitive, specific, and ideal for poorly soluble compounds.

  • Method Development: Develop an HPLC method capable of separating the compound from any potential impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point. Identify a suitable UV wavelength for detection where the compound has strong absorbance.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile). Inject these standards into the HPLC and create a calibration curve by plotting the peak area versus concentration.

  • Sample Analysis: Dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.

  • Inject the diluted sample into the HPLC and record the peak area.

  • Use the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility by accounting for the dilution factor.

Data Presentation and Interpretation

Solubility data should be reported in standard units such as mg/mL or mol/L at a specified temperature. Presenting the data in a clear, tabular format allows for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent ClassSolubility (mg/mL)Molar Solubility (mol/L)
MethanolPolar Protic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Experimental Value][Calculated Value]
Ethyl AcetateEster[Experimental Value][Calculated Value]
DichloromethaneChlorinated[Experimental Value][Calculated Value]
TolueneAromatic[Experimental Value][Calculated Value]
n-HexaneAliphatic[Experimental Value][Calculated Value]

Interpretation:

  • High solubility in solvents like Methanol and DMSO would be expected, confirming the dominant role of hydrogen bonding and polarity.

  • Moderate solubility in Ethyl Acetate and Dichloromethane would indicate the importance of dipole-dipole interactions.

  • Low solubility in Toluene and especially Hexane would highlight the molecule's overall polar character and the inability of nonpolar solvents to overcome its crystal lattice energy.

Safety and Handling

All work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn. Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work. While specific toxicity data for this compound is limited, related pyrrolopyridines are known to be skin and eye irritants. [9]

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular properties with a rigorous experimental protocol like the shake-flask method, researchers can generate accurate and reliable data. This information is fundamental to advancing the use of this compound in chemical synthesis, drug development, and materials science, enabling informed decisions and accelerating the pace of research.

References

  • Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Georganics. (2023). Safety Data Sheet: 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Wired Chemist. (n.d.). Gravimetric Analysis.
  • Al-Kindi Publisher. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Krygowski, T. M., et al. (2021).
  • Elmhurst College. (n.d.). Solubility.
  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • Wikipedia. (n.d.). Solubility.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • AAPS PharmSciTech. (2006). Determination of aqueous solubility by heating and equilibration: A technical note.
  • StatPearls. (2023). Biochemistry, Dissolution and Solubility.
  • Avdeef, A. (2018).
  • YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility?.

Sources

Part 1: The Foundation - Strategic Synthesis for Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of Substituted Pyrrolo[2,3-b]pyridines

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous therapeutic agents targeting a wide array of diseases.[1][2][3] Its structural analogy to purine bases allows it to effectively interact with various biological targets.[4] A profound understanding of the three-dimensional structure of its derivatives is paramount for rational drug design, polymorphism screening, and optimizing solid-state properties. This guide provides a comprehensive exploration of the crystal structure of substituted pyrrolo[2,3-b]pyridines, detailing the synthesis of high-quality crystals, the definitive process of single-crystal X-ray diffraction for structure elucidation, and an in-depth analysis of the resultant structural motifs and intermolecular forces that govern their solid-state architecture.

The journey to a crystal structure begins with the synthesis of the molecule. For crystallographic purposes, the goal is not merely to produce the compound but to obtain it in a form of high purity and crystallinity. The choice of synthetic route is therefore a critical first step, as it directly influences the feasibility of growing single crystals suitable for diffraction experiments.

Cyclo-condensation and cross-coupling reactions are powerful and versatile methods for assembling the pyrrolo[2,3-b]pyridine core.[5][6] For instance, a common strategy involves the reaction of substituted 2-amino-pyrrole derivatives with active methylene compounds.[5][6] The causality behind selecting such methods lies in their efficiency and modularity, which allows for the systematic introduction of various substituents. These substituents are not just for modulating biological activity; they are crucial handles that influence the molecule's solubility, polarity, and, most importantly, its ability to form ordered crystal lattices.

The purification of the final product is a validation step in itself. A protocol that consistently yields a highly crystalline powder after purification (e.g., by recrystallization from a specific solvent system) is considered robust. The choice of solvent for recrystallization is an empirical process guided by the principle of "like dissolves like," aiming for a solvent in which the compound has high solubility at an elevated temperature and poor solubility at a lower temperature. This controlled precipitation is often the most effective method for growing high-quality single crystals.

Part 2: Unveiling the Third Dimension - Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and the intermolecular interactions that dictate the crystal packing.

The Rationale for SC-XRD

In drug development, knowing the exact conformation of a molecule and its interactions in the solid state is critical. It helps in understanding structure-activity relationships (SAR), designing new analogs, and controlling the physicochemical properties of the active pharmaceutical ingredient (API), such as stability and solubility. Spectroscopic methods like NMR can determine structure in solution, but only SC-XRD provides an unambiguous map of the molecule in the solid state.[7][8]

A Self-Validating Protocol for Structure Determination

The following protocol describes a standard, self-validating workflow for the determination of a crystal structure. Each stage includes internal checks and quality metrics that ensure the trustworthiness of the final model.

Step-by-Step Experimental Protocol:

  • Crystal Selection and Mounting:

    • Action: A suitable single crystal (typically <0.5 mm, without visible cracks or defects) is identified under a microscope. It is then mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., at 100-200 K).

    • Causality: Flash-cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher resolution dataset.[9] The cryoprotectant prevents the formation of ice crystals, which would destroy the sample.

  • Data Collection:

    • Action: The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction images are collected by a detector.

    • Causality: As the crystal rotates, different crystallographic planes satisfy the Bragg condition and diffract the X-ray beam. Collecting data over a wide range of orientations ensures a complete dataset. Programs like SMART are used to control this process.[9]

  • Data Reduction and Processing:

    • Action: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. This step involves indexing the reflections and integrating their intensities.

    • Causality: Software like SAINT is used for this step.[9] The space group determination is a critical internal validation, as it defines the symmetry of the crystal lattice. An incorrect space group will prevent a successful structure solution.

  • Structure Solution and Refinement:

    • Action: The processed data is used to solve the phase problem and generate an initial electron density map, from which an initial molecular model is built. This model is then refined against the experimental data.

    • Causality: Direct methods, often implemented in programs like SHELXS, are used to solve the structure.[9] The subsequent refinement, using programs like SHELXL, minimizes the difference between the observed diffraction intensities and those calculated from the model.[9] The quality of the final model is assessed by metrics such as the R-factor (R1) and weighted R-factor (wR2). Lower values (typically R1 < 0.05 for good quality data) indicate a better fit between the model and the experimental data, thus validating the result.[9]

G cluster_exp Experimental Workflow cluster_val Validation & Output Crystal 1. Select & Mount Crystal Data 2. Collect Diffraction Data Crystal->Data X-ray Diffractometer Process 3. Reduce & Process Data Data->Process Program: SAINT Solve 4. Solve Structure Process->Solve Program: SHELXS Refine 5. Refine Model Solve->Refine Program: SHELXL Metrics Check R-factors (R1, wR2) Refine->Metrics Assess Goodness-of-Fit CIF Final Structural Model (CIF File) Metrics->CIF Model is Validated

Caption: A typical workflow for single-crystal X-ray diffraction.

Part 3: The Blueprint - Analysis of Pyrrolo[2,3-b]pyridine Crystal Structures

Analysis of multiple crystal structures reveals recurring motifs and predictable behaviors of the 7-azaindole scaffold.

The Core Scaffold: Planarity and Geometry

The fused pyrrolo[2,3-b]pyridine ring system is inherently aromatic and, therefore, largely planar.[4] This planarity is a key feature for enabling effective π-π stacking interactions and for presenting substituents in a well-defined spatial orientation for binding to biological targets.

Caption: Atom numbering of the 7-azaindole scaffold.

Architects of the Lattice: Dominant Intermolecular Interactions

The most defining intermolecular interaction in the crystal structures of N-H-containing pyrrolo[2,3-b]pyridines is the formation of highly stable, centrosymmetric dimers through a pair of N—H···N hydrogen bonds.[9][10] In this arrangement, the pyrrole nitrogen (N1) of one molecule acts as the hydrogen bond donor, while the pyridine nitrogen (N7) of a second, inversion-related molecule acts as the acceptor.

This interaction is so robust that it is observed across a wide range of derivatives, including halogenated ones like 3-chloro-7-azaindole and 5-chloro-7-azaindole.[4][10] The presence of these strong, directional hydrogen bonds results in predictable and stable crystalline materials.

Substituents can introduce additional interactions that modify the overall packing. For example, hydroxyl-substituted derivatives can form more complex three-dimensional networks stabilized by both N—H···O and O—H···N interactions, moving away from the simple dimeric motif.[4] Aromatic substituents can engage in π-π stacking, further stabilizing the crystal lattice.

G Hydrogen-Bonded Dimer Motif cluster_0 Molecule A cluster_1 Molecule B (Inversion) A_N1H N1-H B_N7 N7 A_N1H->B_N7 H-Bond A_N7 N7 B_N1H N1-H B_N1H->A_N7 H-Bond

Caption: Common N-H···N hydrogen-bonded dimer in 7-azaindoles.

Data in Focus: A Comparative Crystallographic Table

The table below summarizes key crystallographic parameters for several substituted pyrrolo[2,3-b]pyridines, illustrating the impact of substitution on the crystal lattice.

Compound NameFormulaSpace Groupa (Å)b (Å)c (Å)β (°)H-Bond MotifRef.
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridineC₁₂H₉N₃P2₁/c10.141613.74286.739594.331N—H···N Dimer[9]
7-Azaindole-3-carboxaldehydeC₈H₆N₂OP2₁/c3.836118.04429.957296.682N/A[8]
3-Chloro-7-azaindoleC₇H₅ClN₂P2₁/n12.34383.859614.4698100.739N—H···N Dimer[10]

Data extracted from published crystallographic information files.

Conclusion

The crystal structure of substituted pyrrolo[2,3-b]pyridines is predominantly governed by the planarity of the core scaffold and the formation of robust N—H···N hydrogen-bonded dimers. This foundational understanding, achieved through rigorous synthesis and definitive SC-XRD analysis, is invaluable for the scientific community. For drug developers, it provides a precise blueprint for designing inhibitors with optimal binding geometries and predictable solid-state behaviors. For materials scientists, it offers insights into creating novel crystalline materials with tailored properties. The continued crystallographic investigation of this versatile scaffold will undoubtedly fuel further innovation in both medicine and materials science.

References

  • Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.
  • (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. National Institutes of Health.
  • (2025). Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.
  • El-Sayed, N., El-Bendary, E., El-Ashry, E., & Abo-Mansour, E. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(11), 115493.
  • Wang, Y.-F., Chang, Y.-C., & Wang, J.-C. (2012). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o1943.
  • Zhang, J., Wang, Q., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Liu, J. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • Yang, N., Song, W., Liu, X., Ban, S., Liao, T., Wang, Y., & Zhou, Z. (2023). Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1135-1142.
  • (2025). X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. ResearchGate.
  • Jin, Q., Zheng, Y., Chen, G., Wang, Y., & Zhang, T. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC medicinal chemistry, 11(11), 1335-1343.
  • (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed.
  • Morzyk-Ociepa, B., Michalska, D., & Jagiełło-Wójtowicz, E. (2015). X-ray crystal structure, vibrational spectra and DFT calculations of 3-chloro-7-azaindole: a case of dual N-H⋯N hydrogen bonds in dimers. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1138-1147.
  • Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia.

Sources

Reactivity of the bromine atom in 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its role as a bioisostere for purines and indoles has led to its incorporation into numerous clinically significant molecules, particularly kinase inhibitors.[1][2][3] this compound is a pivotal intermediate, offering a synthetically versatile handle for molecular elaboration. The bromine atom at the C4 position is strategically located on the electron-deficient pyridine ring, rendering it highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of the reactivity of this bromine atom, detailing the underlying electronic principles and providing field-proven protocols for its transformation. We will explore key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, which are fundamental to the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

The 7-Azaindole Core: An Electronic Perspective

The reactivity of any substituent on the 7-azaindole scaffold is dictated by the unique electronic distribution of the fused bicyclic system. It comprises an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[4] This electronic dichotomy is central to its chemical behavior.

  • Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring withdraws electron density, making the carbon atoms at positions 2, 4, and 6 electrophilic and susceptible to nucleophilic attack.[5] Consequently, a halogen, such as bromine, at the C4 position is an excellent leaving group and a prime substrate for oxidative addition in palladium catalytic cycles.

  • Electron-Rich Pyrrole Ring: The pyrrole nitrogen donates its lone pair into the ring, increasing electron density and making it more akin to a phenol or aniline in terms of reactivity towards electrophiles. The N1-H proton is acidic and can interfere with base-mediated reactions, often necessitating protection (e.g., with SEM, Boc, or Trityl groups) for certain transformations.[1][6]

  • Influence of the C5-Methoxy Group: The methoxy group at the C5 position is an electron-donating group (EDG) through resonance. It donates electron density into the pyridine ring, which can subtly modulate the reactivity of the adjacent C4-bromo position. While it may slightly decrease the electrophilicity of the C4 carbon, its overall impact does not impede the utility of the C4-bromo group in the vast majority of cross-coupling reactions.

This electronic landscape makes the C4-bromo group a versatile and predictable reaction site for building molecular complexity.

G cluster_0 Reactivity Profile of 4-Bromo-5-methoxy-7-azaindole cluster_1 Cross-Coupling Reactions cluster_2 Other Pathways Core This compound Pd_Coupling Palladium-Catalyzed Cross-Coupling Core->Pd_Coupling Primary Pathway Other_Rxns Other Transformations Core->Other_Rxns Secondary Pathway Suzuki Suzuki-Miyaura (C-C) Pd_Coupling->Suzuki Buchwald Buchwald-Hartwig (C-N) Pd_Coupling->Buchwald Sonogashira Sonogashira (C-C) Pd_Coupling->Sonogashira Stille Stille (C-C) Pd_Coupling->Stille Lithiation Lithiation-Quench (C-C, C-X) Other_Rxns->Lithiation SNAr SNAr (C-Nu) Other_Rxns->SNAr

Caption: Synthetic pathways for this compound.

The Workhorse of SAR: Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo group is an ideal handle for palladium-catalyzed reactions, which are favored for their mild conditions, high functional group tolerance, and broad substrate scope.[7][8]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most utilized C-C bond-forming reaction in modern drug discovery, enabling the synthesis of biaryl and heteroaryl-aryl motifs prevalent in kinase inhibitors.[9][10] It involves the coupling of the 4-bromo-7-azaindole with an organoboron reagent (boronic acid or ester).

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ is classic, modern pre-catalysts (e.g., XPhos Pd G2/G3) are often more efficient, requiring lower catalyst loadings and milder conditions.[11]

  • Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is standard to dissolve both the organic substrate and the inorganic base.

  • Reagent Preparation: To a microwave vial or Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a second-generation pre-catalyst, 1-2 mol%).

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

G Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd(0)L2->OxAdd Pd(II) Complex Ar-Pd(II)-Br(L2) OxAdd->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II) Intermediate Ar-Pd(II)-R(L2) Transmetalation->Pd(II) Intermediate Boronate Complex [R-B(OH)3]- Boronate Complex->Transmetalation RedElim Reductive Elimination Pd(II) Intermediate->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-R Product RedElim->Product ArBr 4-Bromo-7-azaindole (Ar-Br) ArBr->OxAdd RB(OH)2 Boronic Acid (R-B(OH)2) RB(OH)2->Boronate Complex + Base Base Base (e.g., K2CO3)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Installing Key Nitrogen Functionalities

The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[12][13] For the 7-azaindole scaffold, this reaction is critical for introducing amine substituents that can act as hydrogen bond donors or acceptors, which are often essential for binding to kinase hinge regions or other biological targets.[4]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos, or biarylphosphine ligands developed by Buchwald (e.g., RuPhos, tBuBrettPhos) are required to facilitate the challenging reductive elimination step.[4][14][15] Using a pre-catalyst simplifies setup and improves reproducibility.

  • Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is common, but cesium carbonate (Cs₂CO₃) is often used for more sensitive substrates.[4]

  • Solvent: Anhydrous, aprotic solvents like dioxane, toluene, or DME are mandatory to prevent quenching of the base and catalyst deactivation.

  • Inert Atmosphere Setup: Assemble a Schlenk flask or vial under an inert atmosphere (argon or nitrogen). Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.1-1.3 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the sealed reaction vessel to 80-120 °C with vigorous stirring. Monitor progress by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black. Wash the filtrate with brine, dry the organic layer over MgSO₄, and concentrate.

  • Purification: Purify the residue by column chromatography to obtain the 4-amino-5-methoxy-1H-pyrrolo[2,3-b]pyridine product.

Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira coupling introduces a C(sp)-C(sp²) bond by reacting the aryl bromide with a terminal alkyne.[16] The resulting alkynyl-azaindole is a valuable intermediate; the alkyne can serve as a rigid linker to explore deeper pockets of a binding site or be further transformed into other functional groups.[17][18]

Causality Behind Experimental Choices:

  • Dual Catalysis: This reaction uniquely employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl bromide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a base and often as the solvent. It neutralizes the HBr formed during the reaction.

  • Inert Atmosphere Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) iodide co-catalyst (CuI, 1-3 mol%).

  • Solvent and Reagents: Add an anhydrous amine solvent (e.g., triethylamine) or a mixture of THF/triethylamine. Add the terminal alkyne (1.2-2.0 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl to remove copper salts, followed by a water and brine wash.

  • Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by flash chromatography to isolate the 4-alkynyl product.

Stille Coupling: An Alternative C-C Bond Formation

The Stille coupling provides another robust method for C-C bond formation, using an organostannane reagent.[19] It is particularly useful when the corresponding boronic acid for a Suzuki coupling is unstable or difficult to prepare. The primary drawback is the toxicity and difficulty of removing tin byproducts.[19][20]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a highly effective and common catalyst for Stille couplings.

  • Additives: In some cases, a lithium chloride (LiCl) additive is used to facilitate transmetalation. Copper(I) salts can also have a synergistic effect.[19]

  • Solvent: Anhydrous, polar aprotic solvents like DMF, NMP, or dioxane are typically used.

  • Reagent and Catalyst Setup: In an inert-atmosphere glovebox or Schlenk flask, combine this compound (1.0 equiv), the organostannane (1.1-1.3 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or toluene).

  • Reaction: Heat the mixture to 80-120 °C and stir until completion.

  • Work-up: Cool the reaction and dilute with ethyl acetate. To aid in the removal of tin residues, wash the organic solution with an aqueous solution of KF or DBU. Follow with standard water and brine washes.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography. Careful chromatography is often required to separate the product from residual tin compounds.

Summary of Cross-Coupling Reactions

ReactionBond FormedCoupling PartnerTypical Catalyst SystemTypical BaseTypical Solvent
Suzuki-Miyaura C(sp²)-C(sp²)R-B(OH)₂Pd(PPh₃)₄ or XPhos Pd G2K₂CO₃, Cs₂CO₃Dioxane/H₂O
Buchwald-Hartwig C(sp²)-NR¹R²NHPd₂(dba)₃ / XantphosCs₂CO₃, NaOtBuDioxane, Toluene
Sonogashira C(sp²)-C(sp)R-C≡CHPd(PPh₃)₂Cl₂ / CuIEt₃N, DIPATHF, Et₃N
Stille C(sp²)-C(sp²)R-Sn(Bu)₃Pd(PPh₃)₄None requiredDMF, Toluene

Alternative Transformations

While palladium catalysis is dominant, other pathways can be exploited.

Lithiation and Electrophilic Quench

Halogen-metal exchange using a strong base like n-butyllithium can generate a potent C4-lithiated nucleophile.[6][21] This intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, CO₂, I₂), providing a route to derivatives not easily accessible via cross-coupling.

Critical Consideration: This reaction requires protection of the acidic N1-H of the pyrrole ring (e.g., as a SEM ether) to prevent competitive deprotonation.[6] The reaction must be performed at very low temperatures (typically -78 °C) to prevent decomposition of the unstable organolithium intermediate.

Conclusion

The bromine atom of this compound is a robust and highly versatile synthetic handle. Its position on the electron-deficient pyridine ring makes it an exceptional substrate for a wide range of palladium-catalyzed cross-coupling reactions, which serve as the primary tools for its functionalization. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, in particular, provide reliable and high-yielding pathways to introduce carbon and nitrogen substituents, enabling extensive exploration of the chemical space around the 7-azaindole core. This strategic reactivity profile solidifies the role of this compound as a cornerstone building block for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics.[22][23][24][25][26]

References

  • Lukin, K., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(12), 2209.
  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • ACS Publications. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ACS Publications. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • ResearchGate. (2021). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • PubMed Central. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine?.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • PubMed Central. (2014). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E.
  • PubMed. (2017). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Publications. (2001). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry.
  • University of Southampton ePrints. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Angewandte Chemie International Edition.
  • ResearchGate. (2020). Lithiation of 4-bromo-5-methyl-2-phenyloxazole (1) by n-BuLi, followed....
  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts.
  • PubMed Central. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • ResearchGate. (2020). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles.
  • PubMed. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. RSC Medicinal Chemistry.
  • MDPI. (2015). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts.
  • RSC Publishing. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Organic & Biomolecular Chemistry.
  • MDPI. (2020). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules.
  • PubMed Central. (2007). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses.
  • PubMed. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem.
  • PubMed Central. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition.
  • ACS Publications. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews.
  • RSC Publishing. (2019). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications.
  • PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine.

Sources

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold – A Privileged Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle of significant interest to researchers in medicinal chemistry, materials science, and chemical biology. Its structure, which consists of a π-electron rich pyrrole ring fused to a π-electron deficient pyridine ring, imparts a unique set of electronic properties that make it a versatile molecular scaffold.[1] As a bioisostere of indole, 7-azaindole often confers enhanced aqueous solubility and improved bioavailability to drug candidates, making it a "privileged" structure in modern drug discovery.[2]

This guide provides an in-depth exploration of the core electronic features of the 7-azaindole system. We will dissect its aromaticity, electron distribution, and inherent reactivity. Furthermore, we will examine its distinctive photophysical behavior, particularly the phenomenon of excited-state proton transfer (ESPT), and connect these fundamental properties to its successful application as a key pharmacophore, most notably in the development of kinase inhibitors.[3][4][5]

structure cluster_0 Pyrrolo[2,3-b]pyridine (7-Azaindole) mol mol

Caption: Structure of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole).

I. Fundamental Electronic Characteristics

The unique electronic landscape of 7-azaindole arises from the fusion of two distinct heterocyclic systems. This duality governs its stability, reactivity, and intermolecular interactions.

A. Aromaticity and Electron Distribution

The aromaticity of the 7-azaindole core is a consequence of its compliance with Hückel's rule, possessing a cyclic, planar system of 10 π-electrons delocalized across the nine atoms of the bicyclic structure.

  • Pyrrole Ring Contribution: The five-membered pyrrole ring is considered π-electron excessive.[1] Its nitrogen atom is sp² hybridized, and its lone pair of electrons occupies a p-orbital, participating directly in the aromatic π-system.[6][7] This contribution of two electrons from one atom results in a high electron density within the pyrrole moiety.

  • Pyridine Ring Contribution: In contrast, the six-membered pyridine ring is π-electron deficient. The nitrogen atom in the pyridine ring is also sp² hybridized, but its lone pair resides in an sp² orbital within the plane of the ring and does not participate in the aromatic system.[6][8] This nitrogen acts as an electron-withdrawing group, reducing the electron density of the pyridine portion.

This intramolecular push-pull electronic effect creates a significant dipole moment and defines the regioselectivity of chemical reactions. The pyrrole ring is predisposed to electrophilic attack, while the pyridine ring is more susceptible to nucleophilic substitution.

B. Tautomerism

7-Azaindole can exist in different tautomeric forms, with the most common being the 1H- and 7H-tautomers. Theoretical and experimental studies have shown that the 1H-pyrrolo[2,3-b]pyridine is the more stable and predominant form in the ground state.[9] The ability to interconvert between these forms, particularly in the excited state, is a cornerstone of its rich photophysics.

tautomers 1H_tautomer 1H-pyrrolo[2,3-b]pyridine (More Stable) 7H_tautomer 7H-pyrrolo[2,3-b]pyridine (Less Stable) 1H_tautomer->7H_tautomer Proton Transfer

Caption: Tautomeric forms of 7-Azaindole.

II. Spectroscopic Signature

The electronic structure of 7-azaindole gives rise to a characteristic spectroscopic profile, which is essential for its identification and for probing its interactions with the local environment.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 7-azaindole are well-defined. The electron-withdrawing nature of the pyridine nitrogen causes downfield shifts for adjacent protons and carbons, while the electron-donating pyrrole ring results in more upfield signals for its constituents.

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H1 (N-H)~12.0 (broad singlet)-
H2~6.7~101
H3~7.8~128
H5~8.2~120
H7~8.6~145
C3a-~130
C7a-~148
Note:Predicted values are for a DMSO-d₆ solvent and can vary based on experimental conditions.[10]
B. Infrared (IR) Spectroscopy

The IR spectrum is characterized by a prominent N-H stretching vibration from the pyrrole moiety, typically observed in the range of 3400-3500 cm⁻¹. Additional bands corresponding to C-H and C=C/C=N aromatic stretching are also present.

III. Photophysical Properties and Excited-State Dynamics

7-Azaindole and its derivatives are excellent fluorophores, a property stemming from their rigid, planar structure. Their absorption and emission spectra are notably red-shifted compared to native tryptophan, making 7-azatryptophan a powerful optical probe for studying protein structure and dynamics.[11]

A. Excited-State Proton Transfer (ESPT)

A hallmark of 7-azaindole's photophysics is its capacity for excited-state proton transfer (ESPT). In the presence of a proton acceptor, such as another 7-azaindole molecule (forming a dimer) or a protic solvent like water, photoexcitation can trigger the transfer of the proton from the N1 (pyrrole) position to the N7 (pyridine) position.[12][13] This process results in the formation of an excited-state tautomer, which emits fluorescence at a much longer wavelength (e.g., ~500 nm for the dimer) compared to the normal emission (~350 nm).[12][14] This behavior serves as a fundamental model for studying proton transfer in biological systems, including DNA base pairs.[12]

ESPT cluster_ground Ground State cluster_excited Excited State Dimer_G 7-Azaindole Dimer (N1-H···N7) Dimer_E Excited Dimer Dimer_G->Dimer_E hν (Absorption) Dimer_E->Dimer_G hν' (Normal Fluorescence) Tautomer_E Excited Tautomer (N7-H···N1) Dimer_E->Tautomer_E Proton Transfer Tautomer_E->Dimer_G hν'' (Tautomer Fluorescence)

Caption: Energy diagram for Excited-State Proton Transfer (ESPT) in a 7-azaindole dimer.

B. Environmental Sensitivity

The fluorescence quantum yield and lifetime of 7-azaindole are highly sensitive to its environment.[11] For instance, methylation of the N1-pyrrole proton (e.g., in 1-methyl-7-azaindole) blocks the primary non-radiative decay pathway, leading to a dramatic increase in fluorescence lifetime and quantum yield.[11] This sensitivity allows it to be used as a probe to report on the polarity and hydrogen-bonding capability of its microenvironment.

IV. Reactivity and Application in Medicinal Chemistry

The electronic properties of the 7-azaindole core directly translate to its chemical reactivity and its utility as a pharmacophore.

A. Chemical Reactivity
  • Electrophilic Substitution: The π-excessive pyrrole ring is the primary site for electrophilic aromatic substitution, with the C3 position being the most reactive.

  • Functionalization: Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have enabled the versatile functionalization of various positions on both the pyrrole and pyridine rings, allowing for the generation of diverse chemical libraries.[15][16]

B. Role as a Kinase Hinge-Binder

The most prominent application of the 7-azaindole scaffold is in the design of protein kinase inhibitors.[3][5] Its electronic configuration is perfectly suited for interacting with the ATP-binding site's hinge region, which is a critical interaction for many inhibitors.

  • The pyrrole N1-H group serves as a hydrogen bond donor .

  • The pyridine N7 atom, with its lone pair of electrons, acts as a hydrogen bond acceptor .

This bidentate hydrogen bonding motif mimics the interaction of the adenine portion of ATP with the kinase hinge, providing a strong anchor for the inhibitor.[5] This principle was famously exploited in the discovery of Vemurafenib, an FDA-approved BRAF kinase inhibitor for melanoma treatment.[5]

KinaseBinding kinase Kinase Hinge Region NH C=O azaindole N7 Pyrrolo[2,3-b]pyridine Core N1-H azaindole:n1->kinase:a_co H-Bond (Donor) azaindole:n7->kinase:d H-Bond (Acceptor) workflow cluster_workflow Spectroscopic Analysis Workflow start Synthesized Compound nmr NMR Spectroscopy (~5-10 mg in deuterated solvent) Acquire ¹H, ¹³C Spectra start->nmr ir FT-IR Spectroscopy (Solid sample via ATR) nmr->ir ms Mass Spectrometry (EI or ESI) Determine m/z ir->ms data Data Analysis & Structure Confirmation ms->data

Sources

A Technical Guide to the Stability and Storage of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry. Its structural motif is integral to the development of targeted therapeutics, particularly kinase inhibitors[1][2]. The integrity of this compound is paramount for the reproducibility of experimental results and the success of drug discovery campaigns. However, like many complex heterocyclic molecules, its stability is susceptible to environmental factors, which can lead to degradation and the generation of impurities. This guide provides a comprehensive framework for understanding the stability profile of this compound. It outlines the key factors influencing its degradation, proposes potential degradation pathways based on its chemical structure, and details field-proven protocols for its optimal storage and handling to ensure its long-term integrity.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in pharmaceutical development, renowned for its ability to mimic the indole ring and form critical hydrogen bond interactions with protein targets[2][3]. The specific analogue, this compound (CAS No. 1190321-71-1), offers synthetic handles—the bromine atom for cross-coupling reactions and the pyrrole nitrogen for further functionalization—making it a valuable intermediate[3].

Ensuring the chemical purity and stability of such a key starting material is a non-negotiable prerequisite for generating reliable biological data and maintaining the integrity of a research program. Degradation not only reduces the concentration of the active compound but can also introduce new, potentially reactive impurities that may confound experimental results or exhibit off-target effects. This document serves as a technical resource for scientists, providing a deep dive into the causality behind recommended storage conditions and handling procedures.

Physicochemical Properties

A foundational understanding of the compound's physicochemical properties is essential for developing appropriate storage and handling strategies.

PropertyValueSource
CAS Number 1190321-71-1[4][5]
Molecular Formula C₈H₇BrN₂O[4][6]
Molecular Weight 227.06 g/mol [4][6]
Appearance Typically a solid
Flash Point 175.0 ± 26.5 °C[4]
Boiling Point 365.7 ± 37.0 °C at 760 mmHg[4]

Key Factors Influencing Chemical Stability

The stability of this compound is governed by its susceptibility to several environmental factors. The electron-rich pyrrolopyridine ring system, while aromatic, contains multiple sites vulnerable to chemical modification.

Thermal Stress

Elevated temperatures act as a catalyst for chemical degradation, accelerating reaction rates that might be negligible at lower temperatures. For complex organic molecules, this can include slow decomposition, polymerization, or rearrangement reactions. Multiple suppliers of structurally similar pyrrolopyridine derivatives recommend refrigerated storage at 2-8°C for long-term stability[7][8][9]. This precaution is not merely a suggestion but a critical measure to minimize the kinetic energy of the molecules, thereby reducing the likelihood of overcoming the activation energy barrier for degradation pathways. While short-term shipping at ambient temperatures (less than two weeks) is often considered acceptable, this is based on the assumption that the cumulative exposure to thermal stress is minimal[7][8][9].

Atmospheric Exposure: Oxygen and Humidity

The 7-azaindole nucleus is susceptible to oxidation. The electron-rich pyrrole ring, in particular, can be a target for atmospheric oxygen, potentially leading to the formation of N-oxides or ring-opened byproducts. The pyridine nitrogen atom itself can also be oxidized to an N-oxide, a common reaction for pyridine and its derivatives[10].

Humidity introduces water, which can act as a nucleophile in hydrolytic degradation, especially if acidic or basic impurities are present. Furthermore, moisture can facilitate other degradation reactions by acting as a transport medium on the surface of the solid material. For these reasons, storing the compound in a tightly sealed container is crucial[7][11][12]. For maximum long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is the gold standard, as it displaces both oxygen and moisture.

Photostability

Aromatic and heterocyclic compounds often possess chromophores that absorb UV or visible light. This absorption can excite the molecule to a higher energy state, initiating photochemical degradation pathways. These pathways can involve radical formation, rearrangement, or reaction with other molecules. The consistent recommendation across safety data sheets for related compounds to "protect from light" underscores this vulnerability[8][9]. Using amber glass vials or storing containers in the dark is a necessary protocol to prevent light-induced degradation.

Chemical Incompatibility

The chemical environment is a critical stability factor. Contact with incompatible materials can lead to rapid decomposition. For this compound, the primary incompatibilities include:

  • Strong Oxidizing Agents: These substances can aggressively and exothermically react with the electron-rich heterocyclic system, causing complete decomposition[11][12].

  • Strong Acids/Alkalis: While generally stable, extreme pH conditions can catalyze hydrolysis or other rearrangements[9]. The pyridine nitrogen imparts a basic character to the molecule, which will readily react with strong acids[10].

Potential Degradation Pathways

While specific degradation studies on this exact molecule are not publicly available, we can infer logical degradation pathways based on the chemical functionalities present in its structure. Understanding these potential routes is key to designing effective stabilization strategies.

G cluster_main This compound (Parent) cluster_products Potential Degradation Products parent C₈H₇BrN₂O N_Oxide N-Oxide Derivative parent->N_Oxide Oxidation [O₂] Demethylated Demethylated Product (Phenol) parent->Demethylated Oxidative or Acidic Cleavage Debrominated Debrominated Product parent->Debrominated Reductive or Photolytic Cleavage (hν) RingOpened Ring-Opened Products parent->RingOpened Photo-oxidation (hν, O₂)

Caption: Potential degradation pathways for the parent compound.

  • Oxidation to N-Oxide: The pyridine nitrogen is a Lewis basic site and can be oxidized by atmospheric oxygen, especially in the presence of light or trace metal catalysts, to form the corresponding N-oxide[10].

  • Oxidative Demethylation: The methoxy group can be susceptible to oxidative cleavage, particularly under pro-oxidant conditions, yielding a phenolic derivative. This new species would have significantly different chemical properties and reactivity.

  • Debromination: The carbon-bromine bond can be cleaved via photolytic or reductive pathways. Light exposure (photolysis) can generate radicals, leading to loss of the bromine atom. The presence of reducing agents or certain metals could also facilitate this process.

  • Ring Opening: Severe photo-oxidative stress can lead to the cleavage of the pyrrole or pyridine ring, resulting in a complex mixture of smaller, highly altered impurities.

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, a multi-faceted approach to storage and handling is required.

Long-Term Storage Protocol (Greater than 1 month)

This protocol is designed to maximize the shelf-life of the compound.

  • Aliquotting: Upon receipt, if the quantity is large, immediately aliquot the material into smaller, single-use amounts in a controlled environment (e.g., a glovebox with low humidity and oxygen). This minimizes the number of times the main stock is exposed to the atmosphere.

  • Container Selection: Use amber glass vials with PTFE-lined screw caps. The amber glass protects against light, and the PTFE liner provides an inert sealing surface.

  • Inert Atmosphere: Before sealing, flush the headspace of each vial with a stream of dry argon or nitrogen for 30-60 seconds to displace air and moisture.

  • Sealing: Tightly seal the vials. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Temperature Control: Place the sealed vials in a labeled, secondary container and store them in a dedicated, temperature-monitored refrigerator at 2-8°C [7][8][9].

  • Documentation: Maintain a log for the compound, noting the date of receipt, storage conditions, and dates of access.

In-Use and Short-Term Handling

When the compound is needed for an experiment:

  • Equilibration: Remove a single aliquot vial from the refrigerator and allow it to warm to room temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing onto the cold solid.

  • Weighing: Conduct weighing operations swiftly in a well-ventilated area, preferably in a fume hood, to minimize inhalation and atmospheric exposure[7][13]. Keep the vial sealed when not actively dispensing.

  • Solution Preparation: Prepare solutions immediately before use. If a stock solution must be stored, it should be stored under the same long-term conditions (refrigerated, protected from light, inert headspace). The stability in various organic solvents should be empirically determined if long-term solution storage is required.

Protocol for a Confirmatory Stability Study

For GxP applications or pivotal experiments, a confirmatory stability study is often warranted. This protocol provides a self-validating system to understand the compound's liability under defined stress conditions.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Samples (Solid & Solution in Acetonitrile) B Acquire T₀ Baseline (HPLC-UV/MS) A->B C1 Thermal (40°C / 75% RH) A->C1 C2 Photolytic (ICH Q1B Light Box) A->C2 C3 Acidic (0.1 M HCl) A->C3 C4 Basic (0.1 M NaOH) A->C4 C5 Oxidative (3% H₂O₂) A->C5 D Pull Samples at Time Points (e.g., 24h, 48h, 1 week) E Analyze via HPLC-UV/MS D->E F Quantify Parent Peak (%) Identify Degradants E->F

Caption: Experimental workflow for a forced degradation study.

Methodology
  • Objective: To identify and quantify degradation products of this compound under forced stress conditions.

  • Materials: Parent compound, HPLC-grade solvents, calibrated stability chambers, validated HPLC-UV/MS system.

  • Procedure:

    • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water). Prepare samples for each stress condition.

    • Time Zero (T₀) Analysis: Immediately analyze a control sample using a stability-indicating HPLC method to establish the initial purity and retention time.

    • Application of Stress: Expose the samples to various conditions as outlined in the diagram above (e.g., heat, light, acid, base, oxidation).

    • Time-Point Analysis: At predefined intervals (e.g., 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and analyze by HPLC-UV/MS.

    • Data Interpretation: Compare the chromatograms from stressed samples to the T₀ sample. Calculate the percentage of the parent compound remaining. Use mass spectrometry data to propose structures for any significant degradation products that appear.

Summary of Recommendations

For quick reference, the following table summarizes the essential best practices.

ParameterRecommended Action (Do)Actions to Avoid (Don't)
Temperature Store at 2-8°C long-term. Allow to warm to RT before opening.Do not store at room temperature for extended periods. Do not open vials when cold.
Atmosphere Store in tightly sealed containers, preferably under an inert gas (Ar, N₂).Do not leave containers open to the air. Avoid storage in humid environments.
Light Store in amber vials or in a dark location.Do not store in clear containers on an open benchtop.
Handling Use in a well-ventilated fume hood. Use appropriate PPE.Do not handle on an open bench. Avoid creating dust.
Chemicals Keep segregated from incompatible materials.Do not store near strong acids, bases, or oxidizing agents.
Solutions Prepare fresh solutions for each experiment.Do not use old or discolored solutions.

Conclusion

This compound is a high-value reagent whose utility is directly tied to its chemical integrity. By understanding its inherent chemical susceptibilities—namely to oxidation, light, and thermal stress—researchers can implement robust storage and handling protocols. The procedures outlined in this guide are based on established chemical principles and best practices in the pharmaceutical industry. Adherence to these guidelines will safeguard the quality of the material, thereby ensuring the validity and reproducibility of the critical scientific research in which it is employed.

References

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine - PubChem. (URL: [Link])
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024-10-01). (URL: [Link])
  • 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine - PubChem. (URL: [Link])
  • This compound - CAS:1190321-71-1 - Sunway Pharm Ltd. (URL: [Link])
  • Pyridine and Pyridine Derivatives - ResearchG
  • Pyridine Ring Synthesis - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL: [Link])
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (URL: [Link])
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (URL: [Link])
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (URL: [Link])
  • Pyridine - Wikipedia. (URL: [Link])
  • PYRIDINE AND ITS DERIV
  • (PDF) Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B)
  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. (URL: [Link])
  • CN104387384A - Synthetic process of 5-bromo-7-azaindole - Google P
  • Chemical pathways of degradation of the bradykinin analog, RMP-7 - PubMed. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The outlined synthetic strategy is predicated on a robust and efficient multi-step sequence, commencing with the construction of the core 7-azaindole ring system, followed by regioselective bromination. This guide offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and provides key characterization data to ensure procedural fidelity and successful replication.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif frequently incorporated into a diverse array of biologically active molecules, including potent kinase inhibitors. The specific substitution pattern of this compound offers medicinal chemists a versatile platform for further functionalization, particularly through palladium-catalyzed cross-coupling reactions at the C4-bromo position, enabling the exploration of novel chemical space in drug development programs. This document details a reliable synthetic pathway to access this key intermediate.

Synthetic Strategy Overview

The synthesis of this compound is strategically approached in two key stages. The initial stage focuses on the construction of the 5-methoxy-1H-pyrrolo[2,3-b]pyridine core. Subsequently, the second stage involves the selective introduction of a bromine atom at the C4 position of the pyridine ring. The choice of this sequence is critical; installing the methoxy group prior to bromination leverages its electron-donating nature to influence the regioselectivity of the subsequent electrophilic aromatic substitution.

Synthesis_Pathway cluster_0 Stage 1: 7-Azaindole Core Synthesis cluster_1 Stage 2: Regioselective Bromination Starting_Material 2-Amino-5-methoxypyridine Intermediate_1 5-Methoxy-1H-pyrrolo[2,3-b]pyridine Starting_Material->Intermediate_1 [Reaction A] Intermediate_1_ref 5-Methoxy-1H-pyrrolo[2,3-b]pyridine Final_Product This compound Intermediate_1_ref->Final_Product [Reaction B]

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine

The construction of the 5-methoxy-7-azaindole core can be efficiently achieved using the Batcho-Leimgruber indole synthesis. This method is advantageous due to its operational simplicity and generally high yields. The synthesis commences from a readily available substituted pyridine derivative.

Reaction A: Batcho-Leimgruber Synthesis

Batcho_Leimgruber Start 2-Methyl-3-nitro-5-methoxypyridine Step1 DMF-DMA, Pyrrolidine Start->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 Reductive Cyclization (e.g., H2, Pd/C) Intermediate->Step2 Product 5-Methoxy-1H-pyrrolo[2,3-b]pyridine Step2->Product

Caption: Batcho-Leimgruber synthesis of the 7-azaindole core.

Protocol:

  • Enamine Formation:

    • To a solution of 2-methyl-3-nitro-5-methoxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq) and pyrrolidine (1.5 eq).

    • Heat the reaction mixture at 100-110 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of a deeply colored solution is indicative of the enamine intermediate.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude enamine is typically used in the next step without further purification.

  • Reductive Cyclization:

    • Dissolve the crude enamine intermediate in a suitable solvent such as methanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 10 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 5-methoxy-1H-pyrrolo[2,3-b]pyridine.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Causality of Experimental Choices:

  • DMF-DMA and Pyrrolidine: The combination of DMF-DMA and a secondary amine like pyrrolidine is highly effective for the formation of the enamine intermediate from the activated methyl group of the nitropyridine. Pyrrolidine often accelerates the reaction compared to using DMF-DMA alone.

  • Palladium on Carbon: Pd/C is a highly efficient and widely used catalyst for the reduction of nitro groups to amines under hydrogenation conditions. This reduction is the key step that precedes the intramolecular cyclization to form the pyrrole ring.

ReagentMolar Eq.Purpose
2-Methyl-3-nitro-5-methoxypyridine1.0Starting material
N,N-Dimethylformamide dimethyl acetal2.0Reagent for enamine formation
Pyrrolidine1.5Base catalyst for enamine formation
10% Palladium on Carbon0.1Catalyst for nitro group reduction
Hydrogen GasExcessReducing agent
Stage 2: Regioselective Bromination

The introduction of the bromine atom at the C4 position is achieved through electrophilic aromatic substitution. The electron-donating methoxy group at C5 and the electron-withdrawing nature of the pyridine nitrogen direct the incoming electrophile to the C4 and C6 positions. Careful control of the reaction conditions is necessary to favor substitution at the desired C4 position.

Reaction B: Electrophilic Bromination

Bromination Start 5-Methoxy-1H-pyrrolo[2,3-b]pyridine Reagent N-Bromosuccinimide (NBS) Start->Reagent Solvent Acetonitrile or Dichloromethane Start->Solvent Product This compound Reagent->Product Solvent->Product

4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate for Drug Discovery

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, a bioisostere of indole, allows it to mimic the natural building block while offering improved pharmacological properties such as enhanced solubility and bioavailability.[1] This has led to its incorporation into numerous clinically approved drugs, including kinase inhibitors like Pexidartinib and Vemurafenib.[1]

The strategic functionalization of the 7-azaindole core is paramount for developing novel therapeutic agents.[2] this compound, in particular, serves as a highly versatile intermediate. The bromine atom at the C4 position acts as a synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methoxy group at the C5 position modulates the electronic properties of the ring system and can influence binding interactions with biological targets. This guide provides a detailed protocol for the synthesis of this key building block, explains the rationale behind the chosen methodology, and explores its subsequent applications in drug development workflows.

Overall Synthetic Strategy

The synthesis of 4-substituted 7-azaindoles can be challenging. A robust and effective strategy involves the functionalization of a pre-existing 7-azaindole core. The direct bromination of the 7-azaindole ring typically occurs at the more electron-rich C3 position. To achieve selective bromination at the C4 position, the pyridine nitrogen (N7) must first be activated through N-oxidation. This electronic modification deactivates the C3 position and renders the C4 position susceptible to functionalization. The subsequent reaction with a bromine source under appropriate conditions yields the desired 4-bromo product.

Synthetic_Workflow A 5-Methoxy-1H-pyrrolo[2,3-b]pyridine (Starting Material) B 5-Methoxy-1H-pyrrolo[2,3-b]pyridine 7-oxide (Intermediate) A->B N-Oxidation C This compound (Final Product) B->C Bromination

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the 4-bromination of the parent 1H-pyrrolo[2,3-b]pyridine.[3] Researchers should perform initial small-scale trials to optimize conditions for the methoxy-substituted analog.

Step 1: Synthesis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine 7-oxide

  • Rationale: The N-oxidation of the pyridine ring is a critical activating step. The resulting N-oxide withdraws electron density from the pyridine ring, particularly from the C2, C4, and C6 positions. This makes the C4 position susceptible to reaction with an incoming electrophile or, in this case, a nucleophilic bromide source under specific activating conditions.

  • Procedure:

    • Dissolve 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 - 2.0 eq) portion-wise at 0 °C to control the exothermic reaction.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude N-oxide is often carried forward to the next step without further purification.

Step 2: Synthesis of this compound

  • Rationale: With the N-oxide in hand, bromination at the C4 position can be achieved. This reaction proceeds via activation of the N-oxide, often with an anhydride like methanesulfonic anhydride (Ms₂O), followed by the introduction of a bromide source.[3]

  • Procedure:

    • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the crude 5-methoxy-1H-pyrrolo[2,3-b]pyridine 7-oxide (1.0 eq) and tetramethylammonium bromide (TMAB) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).[3]

    • Cool the mixture to 0 °C in an ice bath.

    • Add methanesulfonic anhydride (Ms₂O) (2.0 eq) portion-wise, ensuring the internal temperature remains below 5 °C.[3]

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-5 hours.[3] Monitor progress by TLC or LC-MS.

    • Upon completion, carefully dilute the reaction mixture with cold water.

    • Adjust the pH to ~7 using a solid base, such as sodium bicarbonate or sodium hydroxide.[3]

    • The product may precipitate out of the solution. If so, cool the suspension (e.g., 5 °C) for 1 hour to maximize precipitation.[3]

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If the product does not precipitate, perform an aqueous work-up by extracting with a suitable organic solvent like ethyl acetate.

    • Purify the crude product using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Summary of Reaction Parameters

ParameterStep 1: N-OxidationStep 2: Bromination
Starting Material 5-Methoxy-1H-pyrrolo[2,3-b]pyridine5-Methoxy-1H-pyrrolo[2,3-b]pyridine 7-oxide
Key Reagents m-Chloroperoxybenzoic acid (m-CPBA)Methanesulfonic anhydride (Ms₂O), Tetramethylammonium bromide (TMAB)[3]
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)[3]
Temperature 0 °C to Room Temperature0 °C to Room Temperature[3]
Reaction Time 12 - 24 hours5 - 6 hours[3]
Typical Yield >90% (crude)50-60% (based on unsubstituted analog)[3]
Purification Aqueous work-upFiltration or Column Chromatography

Pyrrole N-H Protection: A Note on Further Functionalization

For many subsequent cross-coupling reactions, protection of the pyrrole N-H is essential to prevent side reactions and improve solubility. The choice of protecting group is critical and depends on its stability to the planned downstream reaction conditions and the ease of its eventual removal.[4]

  • Tosyl (Ts): Offers high stability, making it suitable for reactions like C-H functionalization.[4]

  • tert-Butyloxycarbonyl (Boc): Widely used due to its straightforward introduction and mild, acidic cleavage conditions.[4]

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): Can serve as both a protecting and activating group, but its removal can be more challenging.[4][5]

Application in Cross-Coupling Reactions

The synthesized this compound is a valuable building block for generating molecular diversity. The C-Br bond provides a reactive site for various palladium-catalyzed cross-coupling reactions.

Cross_Coupling_Reactions sub 4-Bromo-5-methoxy-1H- pyrrolo[2,3-b]pyridine suzuki_product C-C Bond Formation (Biaryl Structures) sub->suzuki_product  Suzuki Coupling  [Pd Catalyst, Base] sonogashira_product C-C Bond Formation (Alkynyl Structures) sub->sonogashira_product  Sonogashira Coupling  [Pd Cat., Cu(I), Base] buchwald_product C-N Bond Formation (Amino Structures) sub->buchwald_product  Buchwald-Hartwig  Amination  [Pd Catalyst, Base] suzuki_reagent R-B(OH)₂ sonogashira_reagent R-C≡CH buchwald_reagent R₂NH

Caption: Key cross-coupling reactions using the target molecule as a substrate.

  • Suzuki-Miyaura Coupling: This reaction with aryl or heteroaryl boronic acids or esters is a powerful method for constructing C-C bonds, leading to biaryl structures.[5][6][7][8] This is frequently used to explore structure-activity relationships by introducing diverse aromatic substituents.

  • Sonogashira Coupling: The coupling with terminal alkynes introduces a rigid ethynyl linker, enabling the synthesis of compounds with specific spatial arrangements.[9][10][11] This is valuable for probing deeper pockets in enzyme active sites.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide variety of primary and secondary amines.[5][12] It is a cornerstone for synthesizing derivatives with improved pharmacokinetic profiles and introducing key hydrogen bond donors or acceptors.

References

  • BenchChem. (2025). Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine synthesis. BenchChem Technical Support.
  • Organic Chemistry Portal. Azaindole synthesis.
  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions.
  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • ResearchGate.
  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
  • ChemicalBook. 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis.
  • ChemicalBook. 4-Bromo-7-azaindole synthesis.
  • PubMed Central (PMC). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Wikipedia.
  • Science.gov. (2025).
  • Chemistry LibreTexts. (2023).
  • ChemSpider. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • The Royal Society of Chemistry. (2022).
  • Organic Chemistry Portal. Sonogashira Coupling.
  • MDPI. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • BenchChem. Sonogashira Coupling of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine.
  • MDPI. (2017).

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry. Aryl and heteroaryl amines are ubiquitous structural motifs found in a vast array of pharmaceuticals and biologically active compounds. The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged isostere of indole. The substitution of a carbon atom with nitrogen in the six-membered ring introduces a hydrogen bond acceptor, which can significantly alter the physicochemical and biological properties of a molecule, often leading to improved potency and pharmacokinetic profiles.[1] Consequently, the development of robust and versatile methods for the functionalization of this core, particularly at the 4-position, is of high strategic value for drug development professionals.

The Buchwald-Hartwig amination has emerged as one of the most powerful and broadly applicable methods for the synthesis of aryl amines, largely overcoming the limitations of classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[2][3] This palladium-catalyzed cross-coupling reaction offers exceptional functional group tolerance, broad substrate scope, and generally proceeds under milder conditions, making it an indispensable tool in the synthesis of complex molecules.[2][4]

This document provides a detailed technical guide for performing the Buchwald-Hartwig amination on 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a key intermediate for various therapeutic agents, including kinase inhibitors.[5][6] We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive experimental protocol, and offer field-proven insights to guide researchers toward successful outcomes.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a well-orchestrated palladium-based catalytic cycle. Understanding this cycle is critical for rational troubleshooting and optimization. The reaction proceeds through three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3][7]

  • Oxidative Addition : The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, which is generated in situ from a palladium precatalyst. This is often the rate-determining step and results in the formation of a Pd(II) intermediate.[8]

  • Amine Coordination and Deprotonation : The amine substrate then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is crucial; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of sensitive substrates.[9]

  • Reductive Elimination : This final step involves the formation of the new C-N bond and the release of the desired arylamine product. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[3][7]

The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs) are typically employed to stabilize the palladium center, promote the key steps of the catalytic cycle, and prevent catalyst decomposition.[2][10][11][12]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst center Pd0->center OxAdd Oxidative Addition PdII_Aryl L-Pd(II)(Ar)(Br) PdII_Amido L-Pd(II)(Ar)(NR'R'') PdII_Aryl->PdII_Amido Amine Binding & Deprotonation BrMinus Br- PdII_Aryl:e->BrMinus:w + Base AmineCoord Amine Coordination + Base (B-) PdII_Amido:e->Pd0:w Catalyst Regeneration Product Ar-NR'R'' Product PdII_Amido->Product Reductive Elimination BaseH H-B PdII_Amido:e->BaseH:w RedElim Reductive Elimination center->PdII_Aryl Oxidative Addition ArBr Ar-Br ArBr:e->center:w Aryl Bromide Amine HNR'R'' Amine:e->PdII_Aryl:w Amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design and Optimization

The successful amination of this compound requires careful selection of the catalyst system and reaction parameters. The presence of the unprotected N-H on the pyrrole ring and the methoxy substituent can influence reactivity. The N-H proton is acidic and can potentially react with the strong bases used, necessitating either protection or the use of additional base equivalents. However, recent advancements have shown that coupling on unprotected halo-7-azaindoles is highly feasible and often preferred to avoid extra synthetic steps.[1][13]

Recommended Reaction Conditions

Based on literature precedents for similar 7-azaindole scaffolds, the following table summarizes recommended starting conditions for optimization.[1][4][14][15]

ComponentRecommendationRationale & Key Considerations
Palladium Precatalyst G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4) or Pd₂(dba)₃ / Pd(OAc)₂Precatalysts offer excellent air-stability and generate the active Pd(0) species reliably.[9][11] Using Pd₂(dba)₃ or Pd(OAc)₂ requires combination with a ligand.
Ligand Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) or Josiphos-type ligands. Xantphos is also a viable option.[14]Bulky, electron-rich ligands are essential for promoting oxidative addition and reductive elimination.[2][12] The choice can be substrate-dependent and may require screening.
Base Strong, non-nucleophilic bases: NaOtBu, KOtBu, LiHMDS. Weaker bases like Cs₂CO₃ or K₃PO₄ can also be effective, especially with G3/G4 precatalysts.[9][14]LiHMDS has been shown to be particularly effective for unprotected azaindoles.[1] Cs₂CO₃ is often a good choice for substrates with base-sensitive functional groups.
Solvent Anhydrous, polar aprotic solvents: Dioxane, Toluene, THF, or t-BuOH.The choice of solvent can impact the solubility of the base and other reagents, influencing reaction rates.[9] Toluene and dioxane are most commonly used.[4][16]
Temperature 80 - 110 °CSufficient thermal energy is typically required to drive the reaction to completion. Microwave heating can sometimes accelerate the reaction.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalytic species is sensitive to oxygen, so maintaining an inert atmosphere is critical for success.[4][15]

Detailed Experimental Protocol

This protocol provides a representative procedure for the coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos) (2-10 mol%)

  • Base (e.g., LiHMDS or Cs₂CO₃) (2.0 - 2.5 equiv)

  • Anhydrous Toluene or Dioxane (0.1 - 0.2 M concentration)

  • Oven-dried glassware (Schlenk tube or reaction vial with a stir bar)

  • Inert gas supply (Argon or Nitrogen)

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Oven-dry glassware prep2 Ensure anhydrous solvent setup1 Add solids: Aryl Bromide, Pd Precatalyst, Base setup2 Evacuate & backfill with Argon (3x) setup1->setup2 setup3 Add anhydrous solvent via syringe setup2->setup3 setup4 Add liquid amine via syringe setup3->setup4 react1 Heat to 80-110 °C with vigorous stirring setup4->react1 react2 Monitor progress by TLC or LC-MS react1->react2 workup1 Cool to RT, quench with water or NH4Cl(aq) react2->workup1 workup2 Extract with organic solvent (e.g., EtOAc) workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 cluster_prep cluster_prep cluster_prep->setup1

Caption: General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Preparation : In a glovebox or under a positive flow of inert gas, add this compound (e.g., 242 mg, 1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the base (e.g., Cs₂CO₃, 2.5 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inerting : Seal the tube with a septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition : Add anhydrous solvent (e.g., Toluene, 5-10 mL) via a dry syringe. If the amine is a solid, it should be added in step 1. If it is a liquid, add the amine (1.2-1.5 equiv) via syringe at this stage.

  • Reaction : Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction's progress by taking small aliquots (under an inert atmosphere) and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to afford the desired 4-amino-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivative.

Troubleshooting and Expert Insights

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure truly anhydrous and oxygen-free conditions. Use a fresh bottle of solvent and a reliable precatalyst.[15]
Poorly soluble baseSwitch to a more soluble base (e.g., LiHMDS) or a different solvent system. Vigorous stirring is essential.[9]
Challenging substrate/amineScreen different, more active ligands (e.g., BrettPhos for primary amines).[3] Increase the reaction temperature or catalyst loading.
Side Product Formation Hydrodehalogenation (replacement of Br with H)This can occur if the reductive elimination is slow. Try a less sterically hindered ligand or a weaker base like K₃PO₄.[2]
N-Arylation of the pyrrole ringWhile less common at the C4-position, it's a possibility. Using conditions optimized for unprotected azaindoles (e.g., with LiHMDS) often provides high selectivity for the C-Br bond.[1]

Causality Behind Experimental Choices:

  • Why use a precatalyst? Buchwald precatalysts are air- and moisture-stable, simplifying handling.[11] They reliably generate the active L-Pd(0) species in situ, leading to more reproducible results compared to using separate Pd sources and ligands, which can be sensitive and require careful pre-activation.[9]

  • Why is the base choice so critical? The base performs the crucial deprotonation of the amine to form the palladium-amido intermediate. A base that is too weak will result in a slow or stalled reaction. A base that is too strong or nucleophilic can lead to side reactions or degradation of the substrate. For 7-azaindoles, using 2.0-2.5 equivalents of base is common to account for the acidic N-H proton.[1]

By adhering to these detailed protocols and understanding the mechanistic principles, researchers and drug development professionals can confidently apply the Buchwald-Hartwig amination to synthesize valuable 4-amino-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives, accelerating the discovery of new therapeutic agents.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Reddy, V. R., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 11, 2038-2046. [Link]
  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]
  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Semantic Scholar. [Link]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform. [Link]
  • Henderson, J. L., et al. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. PubMed. [Link]
  • Modulating Electronic Properties of N-Heterocyclic Carbene Ligands: Effects on the Pd-Catalyzed Buchwald–Hartwig Amination.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Kashani, S. K., et al. (2020).
  • Charnley, A. K., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2959. [Link]
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amin
  • A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3‐Ligase PROTACs.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(14), 6557-6666. [Link]
  • 1h-pyrrolo[2,3-b]pyridines.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine. Recognizing the significance of the 7-azaindole scaffold as a privileged structure in medicinal chemistry, this document outlines versatile and efficient strategies for C-C, C-N, and C-O bond formation at the C4 position. We delve into the mechanistic underpinnings of key transformations—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—offering field-proven insights into catalyst selection, ligand choice, and reaction optimization. The protocols provided are designed to be robust and reproducible, serving as a critical resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules for drug discovery and development.

The Strategic Importance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a cornerstone of modern medicinal chemistry.[1] Its structure, which can be considered a bioisostere of indole, features a pyrrole ring fused to a pyridine ring. This arrangement imparts unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, which facilitates potent and selective interactions with a wide range of biological targets.

Consequently, the 7-azaindole motif is embedded in numerous clinically significant therapeutics and investigational drugs targeting diseases such as cancer, inflammation, and viral infections.[1][2][3][4] The specific substrate, this compound, serves as a highly versatile intermediate. The methoxy group at the C5 position electronically modifies the ring system, while the bromine atom at the C4 position provides a reactive handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This enables the systematic exploration of structure-activity relationships (SAR) crucial for drug development programs.[5]

Foundational Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized molecular synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry.[6] These reactions universally rely on a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[6][7] Understanding this fundamental mechanism is critical for troubleshooting and optimizing reactions.

The generalized catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our substrate) of the electrophile, forming a Pd(II) intermediate. This is often the rate-limiting step.[7][8]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner (e.g., an organoboron reagent or an amine) displaces a ligand on the Pd(II) complex.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C, C-N, or C-O bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

The efficiency of each step is profoundly influenced by the choice of ligands, base, and solvent.[9]

General_Pd_Catalytic_Cycle pd0 Pd(0)Ln oa_complex R-Pd(II)L2-X pd0->oa_complex Oxidative Addition (+ R-X) trans_complex R-Pd(II)L2-R' oa_complex->trans_complex Transmetalation (+ R'-M) trans_complex->pd0 Reductive Elimination product R-R' trans_complex->product Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oa Ar-Pd(II)L2-Br pd0->oa Oxidative Addition (Ar-Br) trans Ar-Pd(II)L2-Ar' oa->trans Transmetalation trans->pd0 Reductive Elimination product Ar-Ar' trans->product boronate Ar'B(OR)3- boronate->oa boronic_acid Ar'B(OH)2 + Base boronic_acid->boronate Base Activation Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L oa Ar-Pd(II)L-Br pd0->oa Oxidative Addition (Ar-Br) amine_complex [Ar-Pd(II)L(HNR'R'')]⁺Br⁻ oa->amine_complex Amine Coordination (+ HNR'R'') amido_complex Ar-Pd(II)L-NR'R'' amine_complex->amido_complex Deprotonation (- H-Base⁺) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product Sonogashira_Cycle Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 oa Ar-Pd(II)L2-Br pd0->oa Oxidative Addition trans Ar-Pd(II)L2-C≡CR oa->trans Transmetalation trans->pd0 Reductive Elimination product Ar-C≡CR trans->product cu_acetylide Cu-C≡CR cu_acetylide->oa alkyne H-C≡CR + Base alkyne->cu_acetylide Deprotonation cu_salt CuI cu_salt->cu_acetylide Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis reagents Weigh Reagents (Substrate, Base, Catalyst) in Inert Atmosphere solvents Prepare Anhydrous, Degassed Solvents setup Combine Reagents & Solvents solvents->setup heat Heat to Temperature with Vigorous Stirring setup->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Quench & Aqueous Workup (Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, HRMS) purify->characterize

Sources

Application Notes and Protocols for the Derivatization of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine at the 4-Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and materials science. Its structural similarity to indole, combined with the presence of a pyridine nitrogen, imparts unique physicochemical properties, including enhanced hydrogen bonding capabilities and altered electronic distribution. These features make 7-azaindole derivatives potent and selective inhibitors for a range of biological targets, particularly protein kinases.

This guide focuses on the strategic derivatization of a key intermediate, 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine , at the C4-position. The bromine atom at this position serves as a versatile synthetic handle for introducing a diverse array of chemical moieties through palladium-catalyzed cross-coupling reactions. The adjacent methoxy group at C5 provides electronic modulation that can be crucial for tuning the biological activity and pharmacokinetic properties of the final compounds.

This document provides researchers, scientists, and drug development professionals with a detailed technical guide, including field-proven insights and step-by-step protocols for the three most pivotal C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Core Concepts: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions, while having nuances for each specific transformation, follows a common pathway. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal OxAdd->Transmetal Product_Complex Product-Pd(II) Complex Product_Complex->Pd0 Reductive Elimination Product Product (Derivatized Azaindole) Product_Complex->Product ArX Ar-X (4-Bromo-5-methoxy-7-azaindole) ArX->OxAdd Coupling_Partner Coupling Partner (Boronic Acid, Alkyne, Amine) Coupling_Partner->Transmetal Base Base Base->Transmetal

Caption: Generalized Catalytic Cycle for Pd-Cross-Coupling.

The cycle is initiated by the oxidative addition of the aryl halide (our bromo-azaindole) to a Pd(0) complex. This is often the rate-limiting step. The subsequent step, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), introduces the new fragment. Finally, reductive elimination expels the desired product and regenerates the active Pd(0) catalyst. The choice of ligand, base, and solvent is critical as each component influences the efficiency of these steps.

Section 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[1] For the 4-bromo-7-azaindole core, this reaction is ideal for introducing aryl and heteroaryl substituents, which are common features in kinase inhibitors.

Scientific Rationale and Key Considerations
  • Catalyst and Ligand Selection: The efficiency of the Suzuki coupling on electron-rich, N-heterocyclic systems like 7-azaindoles is highly dependent on the ligand. Electron-rich, bulky phosphine ligands such as XPhos or SPhos are often effective. They promote the oxidative addition step and facilitate the reductive elimination. Palladium precatalysts, which are air-stable and readily generate the active Pd(0) species in situ, are highly recommended for reproducibility.[2]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. For N-H containing substrates like the unprotected 7-azaindole, a moderately strong base like K₂CO₃ or K₃PO₄ is often preferred to minimize side reactions.[1][2] Stronger bases like hydroxides can sometimes lead to decomposition of the starting material or boronic acid.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is designed for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv) or a suitable Pd precatalyst

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 2: C-C Bond Formation via Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide, providing a direct route to alkynyl-substituted heterocycles.[3] These products are valuable not only as final compounds but also as intermediates for further transformations, such as cyclizations or click chemistry.

Scientific Rationale and Key Considerations
  • Dual Catalysis: The classic Sonogashira coupling employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI) to form the reactive copper acetylide intermediate.[3]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used both as the base and often as the solvent or co-solvent. It scavenges the HBr byproduct and facilitates the formation of the copper acetylide.

  • Copper-Free Conditions: Concerns about copper contamination in pharmaceutical compounds have led to the development of copper-free Sonogashira protocols. These often require stronger bases and specific ligands to facilitate the direct transmetalation of the alkyne to the palladium center.

  • Oxygen Sensitivity: Sonogashira reactions are sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, thorough degassing of solvents and maintaining an inert atmosphere are critical for high yields.

Protocol: Sonogashira Coupling of this compound

This protocol describes a standard palladium/copper-catalyzed Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF and anhydrous Et₃N (typically a 2:1 ratio).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Section 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide.[4][5] This reaction is paramount for introducing primary and secondary amines at the C4-position of the 7-azaindole core, a common strategy in drug design to modulate solubility and target engagement.

Scientific Rationale and Key Considerations
  • The Challenge of N-H Acidity: The pyrrolic N-H of the 7-azaindole scaffold is acidic and can potentially interfere with the reaction, for instance, by coordinating to the palladium center or reacting with the strong base.

  • Ligand is Key: The choice of ligand is absolutely critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are state-of-the-art.[6] They form monoligated Pd(0) species that are highly active in the oxidative addition step and facilitate the challenging C-N reductive elimination.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7][8] The choice of base can depend on the pKa of the amine coupling partner.

  • N-Protection Strategy: While methods exist for unprotected 7-azaindoles, N-protection (e.g., with a benzyl or SEM group) can sometimes lead to cleaner reactions and higher yields by preventing side reactions at the pyrrole nitrogen. However, this adds extra steps to the synthetic sequence.

Protocol: Buchwald-Hartwig Amination of this compound

This protocol is tailored for coupling with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • Xantphos or another suitable biaryl phosphine ligand (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or 1,4-Dioxane (anhydrous)

Start Assemble Reactants: 4-Bromo-azaindole, Amine, Pd₂(dba)₃, Ligand, Base Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Start->Inert Solvent Add Anhydrous Solvent (Toluene or Dioxane) Inert->Solvent Heat Heat Reaction Mixture (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup (Dilute, Wash, Extract) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Product 4-Amino-5-methoxy- 7-azaindole Product Purify->Product

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu to a dry Schlenk flask.

  • In a separate vial, dissolve Pd₂(dba)₃ and the ligand in a small amount of the reaction solvent. Add this solution to the Schlenk flask.

  • Add the this compound and the amine to the flask.

  • Add the remaining anhydrous toluene or dioxane to achieve a final concentration of ~0.1-0.2 M.

  • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions typically take 4-24 hours.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary and Comparison

The following table provides a comparative overview of typical reaction parameters for the derivatization of 4-bromo-7-azaindoles. Note that optimal conditions may vary based on the specific coupling partners.

ParameterSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
Coupling Partner Aryl/Heteroaryl Boronic AcidTerminal AlkynePrimary/Secondary Amine
Pd Catalyst (mol%) Pd(dppf)Cl₂ (3-5%)Pd(PPh₃)₂Cl₂ (2-5%)Pd₂(dba)₃ (1-2%)
Ligand (mol%) (dppf)PPh₃Xantphos, RuPhos (2-8%)
Base K₂CO₃, K₃PO₄Et₃N, DIPEANaOtBu, LHMDS, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene/H₂OTHF/Et₃N, DMFToluene, Dioxane
Temperature (°C) 80 - 10025 - 6080 - 110
Typical Yields Good to ExcellentGood to ExcellentModerate to Excellent

Conclusion

The this compound scaffold is a highly valuable starting material for the synthesis of diverse compound libraries. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide reliable and versatile methods for its functionalization at the 4-position. Successful implementation of these protocols hinges on a rational understanding of the catalytic cycle and careful selection of the catalyst, ligand, base, and solvent system. The detailed procedures and insights provided in this guide are intended to empower researchers to confidently and efficiently explore the chemical space around this important heterocyclic core.

References

  • Wikipedia.
  • Chemistry LibreTexts.
  • Campos, P. J., et al. (2018). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. AWS. [Link]
  • Kashani, S. K., Jessiman, J. E., & St-Cyr, D. (2021).
  • Lee, C. Y., et al. (2015). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Mao, Z., et al. (2013). SYNTHESIS OF 4-METHOXY and 5-METHOXY SUBSTITUTED 7-AZA-ISOINDOLIN-1-ONES. Crossref. [Link]
  • Reddy, T. R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
  • Andrade, A., & Pinho e Melo, T. M. (2018).
  • Campos, P. J., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. [Link]
  • Tron, G. C., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
  • Joseph, B., & Mérour, J. Y. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Kinzel, T., et al. (2010).
  • Bruno, N. C., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. [Link]
  • Cacchi, S., & Fabrizi, G. (2019).
  • Razafindrainibe, F., et al. (2019). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. [Link]

Sources

Application Notes & Protocols: The 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are a critical class of therapeutic targets, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. This guide focuses on the utility of 4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine , a strategically functionalized heterocyclic compound, as a versatile scaffold for building kinase inhibitor libraries. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged structure that effectively mimics the adenine region of ATP, enabling strong hydrogen-bonding interactions with the kinase hinge region.[1][2] The bromine atom at the 4-position serves as a crucial synthetic handle for diversification through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR). The methoxy group at the 5-position provides electronic modulation and potential for additional interactions within the ATP-binding pocket. This document provides a comprehensive overview of the scaffold's design rationale, a protocol for its diversification, and a detailed methodology for evaluating the resulting compounds in a robust in vitro kinase assay.

Part 1: The Scaffold - Design, Synthesis, and Properties

Rationale for Scaffold Design

The design of this compound is predicated on established principles of kinase inhibitor medicinal chemistry. Each component of the molecule serves a distinct and synergistic purpose:

  • 1H-Pyrrolo[2,3-b]pyridine Core: This 7-azaindole ring system is a bioisostere of purine and is central to the scaffold's function.[3] The N7 atom of the pyridine ring and the N1-H of the pyrrole ring act as a hydrogen bond acceptor and donor, respectively. This arrangement perfectly mimics the N1 and N6-amino group of adenine, allowing the scaffold to form two or three critical hydrogen bonds with the backbone of the kinase "hinge" region, which is a highly conserved structural element that connects the N- and C-lobes of the kinase domain. This interaction serves as the primary anchor for the inhibitor.

  • 4-Bromo Substituent: The bromine atom is a key element for chemical diversification. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[4] This allows for the facile introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position. This vector points towards the solvent-exposed region of the ATP pocket, providing a powerful strategy to enhance potency and engineer selectivity against different kinases.

  • 5-Methoxy Substituent: The electron-donating methoxy group subtly modulates the electronic properties of the heterocyclic core, which can influence the strength of the hinge-binding interactions. Furthermore, this group can occupy a nearby hydrophobic pocket or interact with specific amino acid residues, potentially improving binding affinity and selectivity.[5][6]

cluster_Kinase Kinase ATP Binding Pocket cluster_Scaffold Inhibitor Scaffold Hinge Hinge Region (Backbone NH/CO) Pocket Hydrophobic Pocket SolventFront Solvent-Front Region ScaffoldCore 5-Methoxy 4-Bromo-1H-pyrrolo[2,3-b]pyridine Core R-Group ScaffoldCore:f1->Hinge H-Bonding (Primary Anchor) ScaffoldCore:f0->Pocket Selectivity Potency ScaffoldCore:f2->SolventFront Diversification Point (via Suzuki Coupling)

Caption: Binding mode rationale for the 7-azaindole scaffold.

General Synthetic Approach

While a specific synthesis for this compound may require empirical optimization, a plausible route can be constructed from commercially available starting materials based on established heterocyclic chemistry methodologies. A potential disconnection approach involves the synthesis of a substituted 2-aminopyridine followed by pyrrole ring annulation.

Key Chemical Properties
PropertyValueSource
Molecular Formula C₈H₇BrN₂OCalculated
Molecular Weight 227.06 g/mol Calculated
Appearance Off-white to light brown solidPredicted
Solubility Soluble in DMSO, DMF, and chlorinated solventsPredicted
Purity >95% (recommended for biological assays)Standard

Part 2: Application in Kinase Inhibitor Synthesis

The primary application of this scaffold is as a foundational building block for creating a library of diverse kinase inhibitors. The workflow involves a divergent synthetic strategy where the core scaffold is coupled with numerous building blocks to generate a collection of final compounds for screening.

Scaffold 4-Bromo-5-methoxy- 1H-pyrrolo[2,3-b]pyridine (Core Scaffold) Coupling Suzuki-Miyaura Cross-Coupling Scaffold->Coupling Library Diverse Compound Library Coupling->Library BoronicAcids Library of Boronic Acids/ Esters (R-B(OR)2) BoronicAcids->Coupling Screening Kinase Panel Screening Library->Screening SAR SAR Analysis & Hit Optimization Screening->SAR

Caption: Workflow for scaffold diversification and screening.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling for SAR Library Generation

This protocol describes a general method for coupling various aryl or heteroaryl boronic acids to the 4-position of the scaffold.

Materials:

  • This compound (1.0 eq)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, DMF, or Toluene/Ethanol mixture)

  • Nitrogen or Argon source for inert atmosphere

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound, the chosen boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can often accelerate the reaction significantly.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Biological Evaluation Protocols

After synthesizing a library of compounds, the next critical step is to evaluate their biological activity. An in vitro kinase inhibition assay is the primary tool for this purpose.

Protocol 3.1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced in the enzymatic reaction, using a commercially available kit such as ADP-Glo™ (Promega).[7]

Materials:

  • Kinase of interest (e.g., FGFR1, JAK2) and its corresponding substrate peptide.

  • ATP solution (at a concentration near the Kₘ for the specific kinase, if known).

  • Test compounds (derived from the scaffold) and a known inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Solid white, opaque 384-well or 96-well assay plates.

  • 100% DMSO for compound dilution.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Plating:

    • Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

    • Transfer a small volume (e.g., 1 µL) of each dilution and controls (DMSO for 0% inhibition, Staurosporine for 100% inhibition) into the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in Kinase Assay Buffer.

    • Add the kinase/substrate mix (e.g., 5 µL) to each well containing the compounds.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare an ATP solution in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells.

    • Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).

  • ADP Detection:

    • Following the kinase reaction, add ADP-Glo™ Reagent (e.g., 10 µL) to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent (e.g., 20 µL) to each well. This reagent converts the ADP generated into ATP and uses the new ATP to produce light via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Test - Signal_High) / (Signal_Low - Signal_High)) Where:

      • Signal_Test is the signal from the test compound well.

      • Signal_High is the signal from the positive control (e.g., Staurosporine).

      • Signal_Low is the signal from the negative control (DMSO).

    • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Sample Data Presentation

The results from a primary screen can be summarized in a table to easily compare the potency and selectivity of the synthesized analogues.

Compound IDR-Group (at 4-position)FGFR1 IC₅₀ (nM)JAK2 IC₅₀ (nM)CDK2 IC₅₀ (nM)
Scaffold -Br>10,000>10,000>10,000
Cmpd-01 Phenyl1,2508,500>10,000
Cmpd-02 3-Methoxyphenyl4506,2009,800
Cmpd-03 3,5-Dimethoxyphenyl154,8007,500
Cmpd-04 Pyridin-3-yl851,5008,900
Staurosporine (Control)8512

This is hypothetical data for illustrative purposes.

Part 4: Biological Context - Targeting the FGFR Signaling Pathway

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent activity against Fibroblast Growth Factor Receptors (FGFRs).[6][8] The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis. Its aberrant activation through mutations or gene amplification is a known driver in various cancers, making it an important therapeutic target. An inhibitor developed from our scaffold would block the ATP binding site of FGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-MAPK pathway.

FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Dimerizes ADP ADP FGFR->ADP P P FGFR->P Autophosphorylation RAS RAS FGFR->RAS Activates Inhibitor Scaffold-based Inhibitor Inhibitor->FGFR Blocks ATP Site ATP ATP ATP->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

Caption: Simplified FGFR signaling pathway and the point of intervention.

Conclusion

The this compound scaffold represents a highly valuable starting point for modern kinase inhibitor discovery programs. Its design incorporates a proven hinge-binding motif with strategically placed functional groups that enable extensive and systematic chemical exploration. The protocols provided herein offer a robust framework for synthesizing a diverse chemical library from this scaffold and for subsequently identifying potent kinase inhibitors through reliable in vitro screening methods. This integrated approach of rational scaffold design, efficient chemical synthesis, and robust biological evaluation can accelerate the identification of promising lead compounds for further preclinical development.

References

  • Bajusz, D., Ferenczy, G. & Keserű, G.M. (2016). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Hu, Y. & Bajorath, J. (2015). Exploring the scaffold universe of kinase inhibitors. Semantic Scholar.
  • Hu, Y., Wassermann, A.M. & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. NIH National Library of Medicine.
  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Hilmy, K.M.H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia.
  • El-Gamal, M.I., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry.
  • Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • Various Authors. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate.
  • Park, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Babon, J.J. & Murphy, J.M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives.
  • Wang, T., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Gaber, A.A. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers.
  • Ghattas, M.A., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules.
  • PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Wang, T., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Szeliga, M. & Chodkowski, A. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules.
  • Wang, T., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. NIH National Library of Medicine.
  • Alanazi, A.S., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Frontiers in Chemistry.
  • Andrews, M., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters.
  • Kulkarni, A.A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Liu, X., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • Lee, H.S., et al. (2014). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. International Journal of Oncology.

Sources

Design and Application of Novel PDE4B Inhibitors Based on a 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the design, synthesis, and evaluation of selective Phosphodiesterase 4B (PDE4B) inhibitors, utilizing the 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (7-azaindole) core scaffold. Phosphodiesterase 4B (PDE4B) is a critical enzyme in the regulation of intracellular cyclic AMP (cAMP), a key second messenger in inflammatory and neuronal signaling pathways.[1][2] Inhibition of PDE4B presents a promising therapeutic strategy for a range of disorders, including chronic obstructive pulmonary disease (COPD), autoimmune diseases, and central nervous system (CNS) disorders.[3] This document outlines detailed, field-proven protocols for chemical synthesis, in vitro enzymatic and cell-based functional assays, and provides insights into interpreting structure-activity relationship (SAR) data to guide lead optimization.

Introduction: The Rationale for Targeting PDE4B

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, thereby terminating their signaling cascades. The PDE4 family, which consists of four isoforms (A, B, C, and D), is specific for cAMP.[2] Of these, PDE4B has emerged as a high-value therapeutic target. It is predominantly expressed in inflammatory and immune cells, such as macrophages and lymphocytes, as well as in the brain.[4]

The central mechanism of PDE4B inhibition is the elevation of intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). These downstream effectors modulate the activity of transcription factors, including cAMP Response Element-Binding protein (CREB) and Nuclear Factor-kappa B (NF-κB), leading to a potent anti-inflammatory response.[4][5] This includes the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and an increase in anti-inflammatory mediators.[1][5]

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been identified as a promising starting point for the development of potent and selective PDE4B inhibitors.[3][6] Its structural features allow for versatile chemical modification to explore the chemical space of the PDE4B active site, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This guide focuses on the 4-Bromo-5-methoxy derivative as a key intermediate for building a library of novel inhibitor candidates.

Signaling Pathway of PDE4B in Inflammation

The following diagram illustrates the central role of PDE4B in modulating inflammatory signaling.

PDE4B_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds AC Adenylyl Cyclase (AC) TLR4->AC Activates NFkB NF-κB Pathway TLR4->NFkB Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA PKA (Inactive) cAMP->PKA Activates AMP AMP PDE4B->AMP Hydrolyzes PKA_act PKA (Active) PKA->PKA_act CREB CREB PKA_act->CREB Phosphorylates PKA_act->NFkB Inhibits pCREB pCREB CREB->pCREB Anti_Inflammatory Anti-inflammatory Gene Transcription (e.g., IL-10) pCREB->Anti_Inflammatory Promotes Pro_Inflammatory Pro-inflammatory Gene Transcription (e.g., TNF-α) NFkB->Pro_Inflammatory Promotes Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->PDE4B Inhibits

Sources

Application Notes and Protocols for the Synthesis of Novel FGFR Inhibitors from 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting FGFR in Oncology with a Novel Pyrrolo[2,3-b]pyridine Scaffold

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1] Aberrant activation of this pathway, through gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors, including breast, lung, bladder, and gastric cancers.[1][2] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of FGFR kinases has emerged as a promising therapeutic strategy in oncology.[1][3][4]

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase domain makes it an ideal starting point for the design of potent and selective inhibitors.[1] This document provides detailed application notes and protocols for the synthesis of novel FGFR inhibitors starting from 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine . The presence of the methoxy group at the 5-position can be leveraged to explore interactions within a hydrophobic pocket of the FGFR kinase domain, potentially enhancing potency and selectivity.[1]

This guide will detail two primary synthetic strategies for the derivatization of the this compound core: Palladium-catalyzed Suzuki-Miyaura cross-coupling for the introduction of aryl and heteroaryl moieties, and Buchwald-Hartwig amination for the synthesis of 4-amino-pyrrolo[2,3-b]pyridine derivatives. Furthermore, we will provide protocols for the in-vitro biological evaluation of the synthesized compounds.

Understanding the FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, leading to receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various signaling proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway, which collectively drive cellular responses.

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer GRB2_SOS GRB2/SOS Dimer->GRB2_SOS PI3K PI3K Dimer->PI3K PLCG PLCγ Dimer->PLCG RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Cell Proliferation, Differentiation, Survival AKT AKT PI3K->AKT Survival Survival AKT->Survival Cell Survival, Growth DAG_IP3 DAG / IP3 PLCG->DAG_IP3 Migration Migration DAG_IP3->Migration Cell Migration Suzuki_Workflow Start 4-Bromo-5-methoxy- 1H-pyrrolo[2,3-b]pyridine Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Aryl/Heteroaryl Boronic Acid/Ester Pd Catalyst Base, Solvent Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl/Heteroaryl-5-methoxy- 1H-pyrrolo[2,3-b]pyridine Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol: Synthesis of 4-(3,5-dimethoxyphenyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from procedures for Suzuki coupling on similar heterocyclic systems. [5] Materials:

  • This compound (1.0 equiv)

  • 3,5-Dimethoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 3,5-dimethoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [6]This method allows for the introduction of a diverse range of primary and secondary amines at the 4-position of the pyrrolo[2,3-b]pyridine core, enabling the exploration of interactions with the solvent-exposed region of the FGFR kinase domain.

Protocol: Synthesis of N-((5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)-N-methylamine

This protocol is based on established procedures for the amination of halo-7-azaindoles. [7][8][9][6] Materials:

  • This compound (1.0 equiv)

  • N-methylmethanamine (or a suitable precursor like N,N-dimethylformamide with a reducing agent) (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky electron-rich phosphine ligand (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, Pd₂(dba)₃, and the phosphine ligand.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add sodium tert-butoxide.

  • Add anhydrous toluene or 1,4-dioxane, followed by the amine.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation of Synthesized FGFR Inhibitors

The synthesized compounds should be evaluated for their ability to inhibit FGFR kinase activity and to suppress the proliferation of cancer cell lines with aberrant FGFR signaling.

In-Vitro FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the FGFR kinase.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds serially diluted in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Protocol (General):

  • Prepare a solution of the FGFR kinase and the Eu-labeled antibody in the assay buffer.

  • Prepare a solution of the fluorescent tracer in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase/antibody mixture to the wells.

  • Initiate the reaction by adding the tracer solution.

  • Incubate the plate at room temperature for 1 hour.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the IC₅₀ values from the dose-response curves.

Parameter Description
Assay Principle TR-FRET based competitive binding assay
Enzymes Recombinant FGFR1, FGFR2, FGFR3, FGFR4
Output IC₅₀ (half-maximal inhibitory concentration)
Controls DMSO (negative), known FGFR inhibitor (positive)
Cell-Based Proliferation Assay

This assay determines the effect of the synthesized compounds on the proliferation of cancer cell lines that are dependent on FGFR signaling.

Materials:

  • Cancer cell lines with known FGFR alterations (e.g., SNU-16 for FGFR2 amplification, KMS-11 for FGFR3 mutation)

  • Cell culture medium and supplements

  • Test compounds serially diluted in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar

  • 96-well cell culture plates

Protocol (General):

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).

  • Incubate the cells for 72 hours.

  • Add the CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) values from the dose-response curves.

Parameter Description
Assay Principle Measurement of ATP as an indicator of cell viability
Cell Lines FGFR-dependent cancer cell lines
Output GI₅₀ (half-maximal growth inhibition)
Incubation Time 72 hours

Conclusion and Future Directions

The synthetic routes and biological evaluation protocols outlined in this application note provide a comprehensive framework for the discovery and development of novel FGFR inhibitors based on the 4-substituted-5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold. The versatility of palladium-catalyzed cross-coupling reactions allows for the generation of a diverse chemical library for structure-activity relationship (SAR) studies. Promising lead compounds identified through these assays can be further profiled for their pharmacokinetic properties and in vivo efficacy in relevant cancer models. The strategic incorporation of the 5-methoxy group offers a unique opportunity to achieve enhanced potency and selectivity, potentially leading to the development of next-generation FGFR-targeted therapies.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. [Link]
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. [Link]
  • Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold - PubMed. [Link]
  • Chemical structure of representative FGFR inhibitors - ResearchG
  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]
  • Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold - NIH. [Link]
  • US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors - Google P
  • Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles - DSpace@MIT. [Link]
  • WO2020056132A1 - Novel fgfr inhibitors and uses thereof - Google P
  • CN116615426A - FGFR inhibitors and methods of making and using the same - Google P
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [Link]
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC - NIH. [Link]
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC - NIH. [Link]
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Public
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]
  • WO 2017/070708 A1 - Googleapis.com. [Link]
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - MDPI. [Link]
  • Design, synthesis and biological evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as inhibitors of protein kinase FGFR1 - PubMed. [Link]
  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - ACS Publications - American Chemical Society. [Link]

Sources

Application Notes & Protocols: Biological Activity of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Foreword: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine nucleus, commonly known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its structure is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP).[1] This structural mimicry allows derivatives of this scaffold to function as highly effective ATP-competitive inhibitors for a vast array of protein kinases.[1] The dysregulation of kinase activity is a known driver of numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3] Consequently, the 7-azaindole core is a foundational element in many approved therapeutic agents and compounds currently in clinical trials.[1][4]

This document focuses specifically on derivatives featuring a 4-Bromo and a 5-Methoxy substitution pattern. This combination is not arbitrary; it is a strategic design choice for facilitating drug discovery:

  • The 4-Bromo Position: This halogen serves as a versatile synthetic handle. It is primed for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the systematic introduction of diverse chemical moieties.[5] This allows for rapid exploration of the chemical space around the core scaffold, a process critical for optimizing potency, selectivity, and pharmacokinetic properties.

  • The 5-Methoxy Group: This substituent modifies the electronic landscape of the heterocyclic system and provides a hydrogen bond acceptor. It can engage in specific, favorable interactions within the hydrophobic pockets or with key residues of a target kinase's ATP-binding site, often enhancing binding affinity and contributing to inhibitor selectivity.[6]

These application notes and protocols are designed to guide researchers in leveraging the unique chemical and biological potential of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives for the discovery of novel therapeutic agents.

Section 1: Overview of Biological Activities & Therapeutic Targets

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against several key protein kinase families implicated in major diseases. The strategic functionalization of the 4-bromo-5-methoxy core allows for the development of highly selective inhibitors.

Key Therapeutic Targets and Indications:
  • Neurodegenerative Diseases (Alzheimer's): Certain derivatives are potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[3] Lead compounds have shown exceptional potency with IC₅₀ values in the sub-nanomolar range (e.g., 0.22 nM).[3] Mechanistically, these inhibitors act by increasing the phosphorylation of GSK-3β at its Ser9 site, thereby inactivating it.[3] This leads to reduced tau hyperphosphorylation and promotes neurite outgrowth in neuronal cells.[3]

  • Oncology: The scaffold is a prolific source of anti-cancer agents targeting various oncogenic kinases.

    • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is crucial in many tumors.[7][8] Derivatives have been developed as pan-FGFR inhibitors, with compound 4h showing potent activity against FGFR1, FGFR2, and FGFR3 with IC₅₀ values of 7 nM, 9 nM, and 25 nM, respectively.[6][7][8] These compounds inhibit cancer cell proliferation, induce apoptosis, and can suppress cell migration and invasion.[6][7][8]

    • BRAF Kinase: Specifically targeting the V600E mutation in BRAF is a validated strategy in melanoma and other cancers. Pyrrolo[2,3-b]pyridine-based inhibitors have been designed that show high potency, with IC₅₀ values as low as 80 nM against V600E B-RAF.[9]

    • Cyclin-Dependent Kinase 8 (CDK8): As a key oncogene in colorectal cancer, CDK8 is an attractive target. A novel derivative was discovered to be a potent type II CDK8 inhibitor (IC₅₀ = 48.6 nM) that functions by downregulating the WNT/β-catenin signaling pathway, leading to cell cycle arrest.[10]

  • Inflammatory and Autoimmune Diseases:

    • Janus Kinase 1 (JAK1): JAK1 plays a pivotal role in cytokine-mediated inflammatory responses.[11] Selective JAK1 inhibitors based on the N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold have been developed, demonstrating excellent potency and selectivity over other JAK family members.[11]

Data Summary: Biological Activity of Lead Compounds
Lead Compound/SeriesTarget Kinase(s)Potency (IC₅₀)Therapeutic AreaReference
Compound 41 GSK-3β0.22 nMAlzheimer's Disease[3]
Compound 4h FGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nMOncology[6][7][8]
Compound 35 V600E B-RAF80 nMOncology[9]
Compound 22 CDK848.6 nMColorectal Cancer[10]
Compound 31g JAK1Potent & SelectiveInflammation/Autoimmunity[11]

Section 2: Experimental Design & Workflows

A typical discovery workflow involves the synthesis of a library of analogs, followed by a cascade of biological assays to determine potency, selectivity, and cellular activity.

Logical Workflow for Inhibitor Discovery

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Lead Optimization Start 4-Bromo-5-methoxy- 1H-pyrrolo[2,3-b]pyridine (Core Scaffold) Coupling Suzuki / Buchwald-Hartwig Cross-Coupling Reaction Start->Coupling Purify Purification & QC (HPLC, LC-MS, NMR) Coupling->Purify Library Diverse Analog Library PrimaryAssay Primary Screen: In Vitro Kinase Assay (Determine IC₅₀) Library->PrimaryAssay Purify->Library Selectivity Selectivity Profiling (Kinase Panel) PrimaryAssay->Selectivity Potent Hits CellAssay Secondary Screen: Cell Proliferation Assay (e.g., MTT, SRB) PrimaryAssay->CellAssay Potent Hits Mechanism Mechanism of Action (Western Blot, Apoptosis Assay) CellAssay->Mechanism Active Hits SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR SAR->Coupling Iterative Design PK In Vivo / PK Studies SAR->PK Lead Candidate

Caption: High-level workflow for drug discovery using the this compound scaffold.

Section 3: Detailed Experimental Protocols

The following protocols provide robust, field-proven methodologies for the synthesis and biological evaluation of novel kinase inhibitors derived from the specified scaffold.

Protocol 1: Synthesis of 4-Aryl Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for introducing an aryl or heteroaryl moiety at the 4-position of the scaffold, a critical step for generating analog libraries.

Objective: To synthesize 4-(Aryl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives.

Materials:

  • This compound (or its N-protected form, e.g., TIPS-protected) (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand (e.g., RuPhos) (0.05 - 0.1 eq)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)

  • Solvent: Degassed 1,4-Dioxane/Water mixture (e.g., 4:1)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere for 2-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice with Ethyl Acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.[12]

Scientist's Note (Causality): An inert atmosphere is critical because the palladium catalyst in its active Pd(0) state is sensitive to oxidation, which would deactivate it and halt the catalytic cycle. Degassing the solvent removes dissolved oxygen.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase using an ADP-quantification assay (e.g., ADP-Glo™, Promega). The amount of ADP produced is directly proportional to kinase activity.[2]

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

  • Kinase of interest (e.g., GSK-3β, FGFR1)

  • Kinase-specific substrate peptide

  • ATP (at a concentration near the Kₘ for the kinase)

  • Test Compounds (serially diluted in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette and a plate reader capable of measuring luminescence

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Signal Detection A 1. Add 2.5 µL Test Compound (or DMSO control) B 2. Add 2.5 µL Kinase Enzyme A->B C 3. Incubate 10 min (Inhibitor Binding) B->C D 4. Add 5 µL Substrate/ATP Mix (Initiate Reaction) C->D E 5. Incubate 60 min (Kinase Reaction) D->E F 6. Add 10 µL ADP-Glo™ Reagent (Stop Reaction) E->F G 7. Incubate 40 min F->G H 8. Add 20 µL Kinase Detection Reagent (Generate Signal) G->H I 9. Incubate 30 min H->I J 10. Read Luminescence I->J

Caption: Step-by-step workflow for the luminescence-based in vitro kinase assay.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In the assay plate, add 2.5 µL of each compound dilution. Add 2.5 µL of DMSO to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.

  • Kinase Addition: Add 2.5 µL of the kinase solution (diluted in assay buffer) to all wells except the "no enzyme" background control.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Prepare a 2X Substrate/ATP mixture in assay buffer. Initiate the kinase reaction by adding 5 µL of this mixture to all wells.

  • Kinase Reaction: Mix the plate and incubate at 30°C for 60 minutes (or an empirically determined optimal time).

  • ADP Detection (Part 1): Stop the reaction and deplete unused ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[2]

  • ADP Detection (Part 2): Convert the generated ADP to ATP and produce a light signal by adding 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[2]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background ("no enzyme") signal from all other wells.

    • Normalize the data by setting the "no inhibitor" control as 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[2]

Trustworthiness Note: The inclusion of positive (a known pan-kinase inhibitor like Staurosporine) and negative (DMSO vehicle) controls is essential to validate the assay's performance and ensure that observed inhibition is due to the test compound and not an artifact.

Protocol 3: Cell-Based Antiproliferative Assay (Sulforhodamine B - SRB)

This protocol assesses the effect of a test compound on the proliferation of cancer cell lines, providing a measure of its cytotoxic or cytostatic activity.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound on cultured cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB-231)[13][14]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test Compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the test compound (in culture medium) to the wells. Include DMSO vehicle controls. Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 60 minutes.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Wash and Dry: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Let the plates air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (absorbance) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells and plot against compound concentration to determine the GI₅₀ value.

Section 4: Mechanism of Action Visualization

The primary mechanism for this class of compounds is competitive inhibition at the ATP-binding site of the target kinase, preventing the phosphorylation of substrate proteins.

G cluster_0 Normal Kinase Activity cluster_1 Inhibited Kinase Activity Kinase_A Kinase (Active Site) Product_A Phosphorylated Substrate (pS/pT/pY) Kinase_A->Product_A Phosphorylates ADP_A ADP Kinase_A->ADP_A Releases ATP_A ATP ATP_A->Kinase_A Binds Substrate_A Substrate Protein Substrate_A->Kinase_A Binds Kinase_B Kinase (Active Site) Substrate_B Substrate Protein Kinase_B->Substrate_B No Phosphorylation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->Kinase_B Competitively Binds ATP_B ATP ATP_B->Kinase_B Blocked

Caption: ATP-competitive inhibition mechanism of 1H-pyrrolo[2,3-b]pyridine derivatives.

References

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • PubMed. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PubMed. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF.
  • ACS Publications. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
  • protocols.io. (2024). In vitro kinase assay.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
  • ResearchGate. (n.d.). Considerations and suggested workflow for in vitro kinase inhibitor.
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • NCBI. (2012). Assay Development for Protein Kinase Enzymes.
  • ChemicalBook. (n.d.). 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis.
  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Echemi. (n.d.). This compound.
  • ResearchGate. (n.d.). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines.
  • PubMed Central. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • PlumX. (n.d.). Design, synthesis, biological evaluation and molecular modeling of novel 1 H -pyrrolo[2,3- b ]pyridine derivatives as potential anti-tumor agents.
  • Ambeed. (n.d.). 4-Bromo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.
  • Juniper Publishers. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • OUCI. (2025). Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies.
  • Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • ResearchGate. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • National Institutes of Health. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
  • Benchchem. (n.d.). 4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine.
  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.

Sources

Application Notes and Protocols for In Vitro Kinase Inhibition Assays for 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Kinase Inhibitor Motif

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a versatile and highly valued scaffold in modern medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors.[1][2] Its structure serves as a bioisostere of purines and indoles, enabling it to effectively mimic the hinge-binding motif of ATP, the universal substrate for all kinases.[3] This inherent characteristic facilitates strong binding to the ATP pocket of a wide range of kinases. The strategic incorporation of a nitrogen atom in the pyridine ring enhances hydrogen bonding capabilities and can improve critical physicochemical properties such as aqueous solubility, making these analogs attractive drug candidates.[3]

Numerous derivatives of the pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against key kinases implicated in oncology and inflammatory diseases, including Janus Kinase 1 (JAK1), c-Met, and Fibroblast Growth Factor Receptors (FGFRs).[3][4][5] This document provides a detailed guide for researchers on establishing robust in vitro kinase inhibition assays to characterize novel analogs based on the 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine framework. We will delve into the principles of widely-used assay formats, provide step-by-step protocols for their implementation, and discuss the critical aspects of data interpretation and validation.

Choosing the Right Assay: A Multi-Faceted Decision

The selection of an appropriate in vitro kinase assay is a critical decision that balances the need for sensitivity, throughput, cost, and physiological relevance.[6] For the initial characterization and screening of novel this compound analogs, several robust and widely adopted methods are available. These can be broadly categorized as luminescence-based, fluorescence-based, and radiometric assays.[7]

  • Luminescence-Based Assays (e.g., Kinase-Glo®): These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.[4][8] The remaining ATP is used by a luciferase to generate a luminescent signal that is inversely proportional to kinase activity.[9] This "glow-type" assay format is homogeneous (mix-and-read), highly sensitive, and amenable to high-throughput screening (HTS).[10][11]

  • Fluorescence-Based Assays:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays measure the phosphorylation of a substrate by a kinase.[12] This technology uses a lanthanide donor fluorophore and a fluorescent acceptor. When the substrate is phosphorylated, an antibody specific to the phosphorylated site and labeled with one of the fluorophores brings the donor and acceptor into close proximity, resulting in an energy transfer and a detectable signal.[13]

    • Fluorescence Polarization (FP): FP assays are competitive binding assays that measure the displacement of a fluorescently labeled tracer from the kinase's active site by a test compound.[14] The principle is based on the difference in the rotational speed of a small, fluorescently labeled molecule (tracer) when it is free in solution versus when it is bound to a much larger kinase enzyme.[15] This method is well-suited for HTS and provides direct information on binding affinity.[16]

  • Radiometric Assays: Historically considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[17] While highly sensitive and direct, the need for radioactive materials and the associated safety and disposal considerations have led to a preference for non-radiometric methods in many screening applications.[18]

For the purpose of these application notes, we will focus on the widely accessible and robust luminescence-based and fluorescence-based assays.

Featured Kinase Targets for Pyrrolo[2,3-b]pyridine Analogs

Based on extensive research into the pyrrolo[2,3-b]pyridine scaffold, the following kinases are highly relevant targets for initial screening and characterization of novel this compound analogs:

  • Janus Kinase 1 (JAK1): A key mediator of cytokine signaling, JAK1 is a prime target for inflammatory and autoimmune diseases.[3] The pyrrolopyridine scaffold has been successfully utilized to develop selective JAK1 inhibitors.[6][7]

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase that plays a crucial role in cell growth, motility, and invasion. Its dysregulation is implicated in various cancers.[4]

  • p38 Mitogen-Activated Protein (MAP) Kinase: A central regulator of inflammatory responses, making it a target for a range of inflammatory conditions.

Below is a simplified representation of the JAK-STAT signaling pathway, a common target for pyrrolopyridine-based inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT Receptor->STAT Recruitment JAK1->Receptor Phosphorylation JAK1->JAK1 JAK1->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Inhibitor Pyrrolopyridine Analog Inhibitor->JAK1 Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Experimental Protocols

Protocol 1: Luminescence-Based Kinase Assay (Kinase-Glo® Platform)

This protocol describes a method for determining the IC50 values of this compound analogs against a target kinase, such as JAK1. The principle is based on the quantification of ATP remaining after the kinase reaction.[11]

Materials:

  • Recombinant human JAK1 enzyme

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • ATP

  • This compound analog stock solutions (in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Workflow Diagram:

KinaseGlo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Serially dilute test compounds C 3. Add compound to plate A->C B 2. Prepare kinase and substrate/ATP master mixes D 4. Add kinase and incubate B->D E 5. Initiate reaction with substrate/ATP B->E C->D D->E F 6. Incubate at 30°C E->F G 7. Add Kinase-Glo® Reagent F->G H 8. Incubate at RT G->H I 9. Measure Luminescence H->I

Caption: Workflow for the Kinase-Glo® assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound analogs in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 or 1:5 serial dilutions.

  • Reaction Setup:

    • In a white, opaque 96-well plate, add 1 µL of the serially diluted compounds or DMSO (as a vehicle control) to the appropriate wells.

    • Prepare a master mix of the kinase (e.g., JAK1) in kinase assay buffer. The optimal kinase concentration should be determined empirically to achieve a signal within the linear range of the assay. Add 10 µL of the diluted kinase to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Prepare a master mix of the substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure substrate turnover is in the linear range (typically 10-30%).

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.

    • Add 20 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: TR-FRET Kinase Assay (LanthaScreen® Format)

This protocol outlines a TR-FRET-based assay to measure the inhibitory activity of compounds against a target kinase, for example, c-Met.

Materials:

  • Recombinant human c-Met enzyme

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compounds (this compound analogs)

  • TR-FRET Kinase Buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA (to stop the reaction)

  • Low-volume 384-well plates (black or white)

  • TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare solutions of kinase, fluorescein-labeled substrate, and ATP in TR-FRET Kinase Buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or DMSO control to the wells of a 384-well plate.

    • Add 5 µL of the kinase/fluorescein-substrate mix to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a solution of Terbium-labeled antibody and EDTA in TR-FRET dilution buffer.

    • Add 10 µL of the antibody/EDTA solution to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable instrument, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

  • Data Analysis:

    • The TR-FRET ratio is directly proportional to the extent of substrate phosphorylation.

    • Plot the percentage of inhibition (calculated from the decrease in the TR-FRET ratio) against the log of the inhibitor concentration and fit the curve to determine the IC50 value.

Data Presentation and Interpretation

The primary output of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%. It is crucial to run a known inhibitor as a positive control (e.g., Staurosporine for broad-spectrum inhibition or a known selective inhibitor for the target kinase) to validate the assay performance.

Example Data Table:

Compound IDTarget KinaseAssay FormatIC50 (nM)
Analog-1JAK1Kinase-Glo®15
Analog-1c-MetKinase-Glo®250
Analog-1p38 MAPKKinase-Glo®>10,000
Analog-2JAK1Kinase-Glo®8
Analog-2c-MetKinase-Glo®750
Analog-2p38 MAPKKinase-Glo®>10,000
StaurosporineJAK1Kinase-Glo®5
Staurosporinec-MetKinase-Glo®10
Staurosporinep38 MAPKKinase-Glo®20

This is example data and does not represent actual experimental results.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the data generated, several quality control measures are essential:

  • Z'-factor: For HTS applications, the Z'-factor is a statistical parameter used to assess the quality of an assay.[7] A Z'-factor value between 0.5 and 1.0 indicates an excellent assay. It is calculated using the signals from positive and negative controls.

  • ATP Concentration: As mentioned, using an ATP concentration near the Km of the kinase is critical for accurately determining the potency of ATP-competitive inhibitors.[6]

  • Enzyme and Substrate Concentrations: These should be optimized to ensure the reaction proceeds under initial velocity conditions.

  • DMSO Tolerance: The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells to minimize its effect on kinase activity.[15]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The in vitro assay protocols detailed in this guide provide a robust framework for the initial characterization of these compounds. By carefully selecting the appropriate assay format, optimizing reaction conditions, and incorporating rigorous quality control measures, researchers can confidently determine the potency and selectivity of their novel analogs, paving the way for further preclinical development.

References

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Abou-Seri, S. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(45), 31635-31655.
  • Lee, J. H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1489-1511.
  • Cui, J. J., et al. (2010). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 53(15), 5627-5645.
  • BellBrook Labs. (n.d.). What Is the Best Kinase Assay?.
  • Drees, B., et al. (2014). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Methods in Molecular Biology, 1098, 241-253.
  • Regan, J., et al. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101-3104.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Cui, J. J., et al. (2007). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 17(10), 2825-2830.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20651-20661.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Helmer-Citterich, M., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 5, 396.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Gushurst, K. S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1438-1444.
  • Fedratinib. (2020). In Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives.
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8743.
  • Lee, J. H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1489-1511.
  • Zhang, J., et al. (2002). Fluorescence detection techniques for protein kinase assay. Biotechniques, 32(5), 1112-1114, 1116, 1118.
  • Zhang, C., et al. (2021). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry, 64(24), 18016-18035.
  • Jarmoskaite, I., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against....
  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388-2388.
  • Zhang, J., et al. (2007). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 12(6), 739-753.
  • Fisher, M., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules, 29(15), 3469.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • Harris, P. A., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 18(7), 829-836.
  • El-Damasy, A. K., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(12), 115493.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Jameson, D. M., & Seifried, L. A. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 21(3), 207-217.
  • Christodoulou, E., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(12), i161-i169.
  • Wang, L., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(34), 4536-4540.

Sources

Application Notes and Protocols for Investigating Apoptosis Induction by 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several targeted therapeutic agents. Derivatives of this heterocyclic system have shown potent inhibitory activity against a variety of protein kinases, which are critical regulators of cellular processes, including proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

This document provides a comprehensive guide to understanding and investigating the pro-apoptotic effects of a specific class of these compounds: 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. While direct studies on this specific substitution pattern are emerging, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has been shown to induce apoptosis in cancer cells, often through the inhibition of key signaling pathways such as the Fibroblast Growth Factor Receptor (FGFR) pathway.[1][2][3] This guide will detail the hypothesized mechanism of action, provide protocols for evaluating the biological activity of these compounds, and offer insights into data interpretation.

Hypothesized Mechanism of Action: Targeting Kinase Signaling Pathways

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of several protein kinases, including FGFRs.[1][2][3] Aberrant FGFR signaling is implicated in the development and progression of numerous cancers, promoting cell proliferation, survival, and angiogenesis. The proposed mechanism of action for this compound derivatives centers on their ability to act as ATP-competitive inhibitors of protein kinases like FGFR. By binding to the ATP-binding pocket of the kinase domain, these compounds can block the downstream signaling cascades that promote cancer cell survival.

Inhibition of pro-survival signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways downstream of FGFR, can lead to the induction of the intrinsic (mitochondrial) pathway of apoptosis. This is often characterized by a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression and activation of pro-apoptotic proteins such as Bax and Bak. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.

apoptosis_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion FGFR FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates Derivative 4-Bromo-5-methoxy- 1H-pyrrolo[2,3-b]pyridine Derivative Derivative->FGFR Inhibits Bcl2 Bcl-2 (Anti-apoptotic) RAS_MAPK->Bcl2 Upregulates PI3K_AKT->Bcl2 Upregulates Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Mito Bax_Bak->Mito Permeabilizes CytoC Cytochrome c Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Mito->CytoC Releases

Caption: Hypothesized signaling pathway for apoptosis induction.

Experimental Protocols

To elucidate the pro-apoptotic activity of this compound derivatives, a series of in vitro assays should be performed. The following protocols provide a framework for these investigations.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of the compounds and to establish a dose-response curve for calculating the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Parameter Description
Cell Line e.g., MCF-7 (breast cancer), HCT-116 (colon cancer), A549 (lung cancer)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations e.g., 0.1, 1, 10, 50, 100 µM
Incubation Time 24, 48, 72 hours
MTT Concentration 0.5 mg/mL final concentration
Solubilizing Agent DMSO
Absorbance Wavelength 570 nm
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for quantifying apoptosis by detecting the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their IC50 and 2x IC50 concentrations for 24 or 48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

experimental_workflow Start Start: Treat Cells Viability Cell Viability (MTT Assay) Start->Viability Determine IC50 Apoptosis Apoptosis Detection (Annexin V/PI) Viability->Apoptosis Confirm Apoptosis Mechanism Mechanism Analysis (Western Blot) Apoptosis->Mechanism Elucidate Pathway End End: Data Analysis Mechanism->End

Caption: A typical experimental workflow for assessing apoptosis.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and -7, to confirm that the observed cell death is caspase-dependent.

Principle: This assay utilizes a specific peptide substrate for caspase-3/7 that is conjugated to a colorimetric or fluorometric reporter molecule. When cleaved by active caspases in apoptotic cell lysates, the reporter is released and can be quantified.

Protocol:

  • Cell Lysis: Treat cells as described for the Annexin V assay. After treatment, lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.

  • Lysate Incubation: Incubate the cell lysates with the caspase-3/7 substrate in a 96-well plate.

  • Signal Measurement: After the recommended incubation time, measure the colorimetric signal using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNA-based substrates) or the fluorescent signal at the appropriate excitation/emission wavelengths.

  • Data Analysis: Quantify the fold-increase in caspase activity in treated samples compared to the untreated control.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins.

Protocol:

  • Protein Extraction: Treat cells with the compounds, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-AKT, p-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Target Protein Expected Change in Apoptosis Pathway
Bcl-2 DecreaseIntrinsic Apoptosis (Anti-apoptotic)
Bax IncreaseIntrinsic Apoptosis (Pro-apoptotic)
Cleaved Caspase-3 IncreaseCaspase Cascade (Executioner)
Cleaved PARP IncreaseCaspase Substrate
p-AKT DecreasePI3K-AKT Survival Pathway
p-ERK DecreaseRAS-MAPK Survival Pathway

Data Analysis and Interpretation

A comprehensive analysis of the data generated from these experiments will provide a robust understanding of the pro-apoptotic effects of the this compound derivatives.

  • IC50 Values: Lower IC50 values indicate greater cytotoxicity. Comparing IC50 values across different cell lines can reveal potential selectivity.

  • Annexin V/PI Data: A significant increase in the Annexin V-positive cell population confirms the induction of apoptosis.

  • Caspase Activity: Increased caspase-3/7 activity provides evidence for caspase-dependent apoptosis.

  • Western Blot Results: Changes in the expression of apoptosis-related proteins will help to elucidate the specific signaling pathways involved. For example, a decrease in Bcl-2 and an increase in cleaved caspase-3 would strongly suggest the involvement of the mitochondrial apoptotic pathway. A decrease in phosphorylated AKT or ERK would support the hypothesis of kinase inhibition.

Troubleshooting

Problem Possible Cause Solution
High background in MTT assay Contamination; high cell densityUse sterile technique; optimize cell seeding density.
No apoptosis detected by Annexin V Compound is not pro-apoptotic; incorrect dose or time pointTest a wider range of concentrations and time points; consider alternative cell death mechanisms.
Weak signal in Western Blot Insufficient protein loading; poor antibody qualityQuantify protein accurately; use a validated antibody and optimize antibody concentration.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the investigation of apoptosis induction by this compound derivatives. By systematically evaluating their effects on cell viability, apoptosis markers, and key signaling proteins, researchers can gain valuable insights into the therapeutic potential of this promising class of compounds.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. URL
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters. URL
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. URL
  • Mechanisms of Apoptosis Induced by Anticancer Compounds in Melanoma Cells. Current Topics in Medicinal Chemistry. URL
  • Induction of apoptosis in oral squamous carcinoma cells by pyrrolo-1,5-benzoxazepines. Molecular Medicine Reports. URL
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. URL
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. URL
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. URL
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. URL
  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. URL
  • Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress. MDPI. URL
  • 1-Amino-substituted 4-methyl-5H-pyrido[3',4':4,5]pyrrolo[3,2-c]pyridines: a new class of antineoplastic agents. Journal of Medicinal Chemistry. URL
  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. PubMed. URL

Sources

Application Notes & Protocols: The Strategic Use of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for the identification of novel, high-quality lead compounds. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine , a versatile fragment poised for efficient hit discovery and optimization. We will explore the unique advantages conferred by its structural and chemical attributes—the 7-azaindole core as a proven pharmacophore, the methoxy group for specific hydrogen bonding, and the bromine atom as a multi-purpose tool for biophysical characterization and vector-based fragment growth. This guide presents not just protocols, but the underlying scientific rationale, enabling teams to design and execute robust FBDD campaigns.

Introduction: The Power of Halogenated Fragments in FBDD

Fragment-Based Drug Discovery (FBDD) begins with the identification of low molecular weight compounds (typically < 300 Da) that bind with low, often millimolar to high micromolar, affinity to a biological target.[1][2] The core principle is that these simple fragments are more likely to form high-quality interactions, making them highly efficient starting points for chemical elaboration into potent, drug-like molecules.[2][3]

The strategic inclusion of halogen atoms, particularly bromine, into fragment libraries offers distinct advantages.[4][5] this compound exemplifies this approach. The bromine atom serves multiple functions:

  • Enhanced Biophysical Detection: In X-ray crystallography, the high electron density of bromine produces a strong anomalous scattering signal, which can be crucial for unambiguously identifying the fragment's position and orientation within the protein's binding site.[4]

  • Vector for Elaboration: The bromine atom provides a well-defined vector for synthetic elaboration through established cross-coupling chemistries (e.g., Suzuki, Sonogashira), allowing for controlled fragment growth.[6][7]

  • Halogen Bonding: It can participate in halogen bonds, a specific and directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen, offering a unique way to achieve binding affinity and selectivity.[5][8][9]

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold found in numerous kinase inhibitors, acting as a "hinge-binder" by forming key hydrogen bonds with the protein backbone.[10][11] The methoxy group provides an additional hydrogen bond acceptor, further refining its potential interaction profile.

Physicochemical Properties of the Fragment
PropertyValueSource
Molecular Formula C₈H₇BrN₂O[12]
Molecular Weight 227.06 g/mol [12]
LogP 2.64[12]
Hydrogen Bond Donors 1 (pyrrole N-H)Calculated
Hydrogen Bond Acceptors 2 (pyridine N, methoxy O)Calculated
Rotatable Bonds 1Calculated

These properties align well with the "Rule of Three," a common guideline for fragment library design (MW ≤ 300, ClogP ≤ 3, H-bond donors/acceptors ≤ 3).[13]

The FBDD Screening Cascade: A Multi-Pronged Approach

No single technique is sufficient for a successful FBDD campaign. The weak affinities of fragments necessitate a cascade of orthogonal biophysical methods to confidently identify true hits and eliminate false positives.[1][2][14] The workflow is designed to move from high-throughput, lower-information content assays to lower-throughput, high-information content validation.

FBDD_Workflow cluster_0 Primary Screen (High-Throughput) cluster_1 Secondary Screen & Hit Validation cluster_2 Structural Characterization & Elaboration Primary Fragment Library (1000s) [this compound] TSA Thermal Shift Assay (DSF) Identifies Stabilizing Binders Primary->TSA Screening SPR_primary SPR Primary Screen (Single Concentration) Primary->SPR_primary Screening NMR Ligand-Observed NMR (STD, WaterLOGSY) Confirms Direct Binding TSA->NMR Hit Triage (5-10% Hit Rate) SPR_primary->NMR Hit Triage (5-10% Hit Rate) SPR_secondary SPR Affinity/Kinetics (Dose-Response) Determines KD NMR->SPR_secondary Confirmation Xray X-Ray Crystallography Determines Binding Mode (Leverages Bromine Signal) SPR_secondary->Xray Validated Hits Elaboration Structure-Guided Fragment Elaboration Xray->Elaboration Design Cycle

Caption: A typical FBDD workflow for hit identification and validation.

Experimental Protocols

These protocols are presented as robust starting points for the screening of this compound against a purified protein target (e.g., a kinase domain).

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

Principle: This technique measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). It is a rapid, low-cost method for a primary screen.[2][15]

Materials:

  • Purified target protein (0.1-0.2 mg/mL).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Screening Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).

  • This compound (100 mM stock in DMSO).

  • qPCR instrument with thermal ramping capability.

Methodology:

  • Preparation of Master Mix: Prepare a master mix containing the protein and SYPRO Orange dye in the screening buffer. For a 20 µL final volume, mix 10 µL of 2x protein solution with 0.1 µL of 100x SYPRO Orange.

  • Fragment Dispensing: In a 96- or 384-well qPCR plate, dispense 0.2 µL of the 100 mM fragment stock solution using an acoustic dispenser. This yields a final fragment concentration of 1 mM with 1% DMSO. Include DMSO-only controls.

  • Assay Initiation: Add 19.8 µL of the protein/dye master mix to each well. Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.

  • Thermal Melt: Place the plate in the qPCR instrument. Run a thermal melt protocol, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.

  • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the inflection point of the curve (often calculated using the derivative). A hit is defined as a fragment that induces a significant shift in Tm (ΔTm) compared to the DMSO control (typically ΔTm > 2 °C).

Causality: The choice of a 1 mM screening concentration is standard for fragments due to their expected weak affinity.[2] A significant ΔTm indicates that the fragment binding event provides enough energy to stabilize the protein's folded state against thermal denaturation.

Protocol 2: Hit Confirmation and Affinity Determination by Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that detects changes in mass on a sensor chip surface in real-time.[16][17] By immobilizing the target protein, one can directly measure the binding of the fragment as it flows over the surface, providing kinetic (kon, koff) and affinity (KD) data.[18][19]

Materials:

  • SPR instrument (e.g., Biacore, ProteOn).

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein (50-100 µg/mL in a low-salt buffer, e.g., 10 mM Acetate pH 5.0).

  • Running Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Fragment stock solutions in 100% DMSO.

Methodology:

  • Protein Immobilization:

    • Activate the CM5 chip surface with a 7-minute injection of a 1:1 mixture of EDC/NHS.

    • Inject the protein solution over the activated surface until the desired immobilization level is reached (typically aiming for a high density to maximize signal for small fragments).[20]

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein injection to subtract non-specific binding and bulk refractive index effects.

  • Primary Screen (Single Concentration):

    • Prepare fragment solutions at a high concentration (e.g., 200 µM) in running buffer. The final DMSO concentration must be precisely matched between the running buffer and the samples to avoid false positives.[18]

    • Inject each fragment over the target and reference surfaces for a defined association time (e.g., 60 seconds) followed by a dissociation time (e.g., 120 seconds).

    • Hits are identified as fragments showing a specific response (Target RU - Reference RU) above a defined threshold.

  • Affinity Measurement (Dose-Response):

    • For confirmed hits, prepare a series of dilutions of this compound (e.g., from 500 µM down to ~1 µM) in running buffer.

    • Inject each concentration until the binding response reaches equilibrium (steady state).

    • Plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to determine the dissociation constant (KD).[18]

Trustworthiness: The use of a reference cell is critical for data integrity, as it allows for the subtraction of any signal changes not due to the specific interaction, a common issue when working with high concentrations of DMSO-containing solutions.[19]

Protocol 3: Orthogonal Hit Validation by Ligand-Observed NMR

Principle: NMR spectroscopy is a highly sensitive and robust method for detecting weak fragment binding in solution.[21][22] Ligand-observed experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly effective.[13]

Materials:

  • High-field NMR spectrometer (>500 MHz) with a cryoprobe.

  • Purified target protein (10-50 µM).

  • NMR Buffer (e.g., 50 mM Phosphate pH 7.4, 100 mM NaCl in 99.9% D₂O).

  • This compound (10-20 mM stock in d6-DMSO).

Methodology (STD NMR):

  • Sample Preparation: Prepare two NMR tubes.

    • Reference Spectrum: 500 µL of NMR buffer containing 200 µM of the fragment.

    • STD Spectrum: 500 µL of NMR buffer containing 200 µM of the fragment and 20 µM of the target protein.

  • Acquisition:

    • Acquire a standard 1D proton spectrum for the reference sample.

    • For the protein-containing sample, acquire an STD experiment. This involves two spectra:

      • On-Resonance: Selective saturation of a protein resonance far from any ligand signals (e.g., -1 ppm).

      • Off-Resonance: Saturation applied at a frequency where no protein or ligand signals exist (e.g., 40 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will only show signals from the protons of the fragment that were in close proximity to the saturated protein, confirming a direct binding interaction.[21] The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.

Expertise: STD NMR is powerful because it directly reports on the binding event in solution, avoiding potential artifacts from protein immobilization (as in SPR) or thermal denaturation (as in DSF). It is an excellent orthogonal method to confirm hits from primary screens.[1]

Structural Elucidation via X-Ray Crystallography

Principle: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD stages. It provides definitive proof of binding and reveals the precise interactions, guiding subsequent structure-based drug design.[23]

XRay_Workflow Protein High Purity Protein Crystals Apo-Protein Crystals Protein->Crystals Crystallization Soaking Crystal Soaking (High concentration of fragment) Crystals->Soaking Cryo Cryo-protection & Freezing Soaking->Cryo Data X-ray Diffraction Data Collection (Synchrotron) Cryo->Data Phasing Structure Solution & Phasing (Anomalous signal from Bromine helps) Data->Phasing Model Model Building & Refinement Phasing->Model SBDD Structure-Based Drug Design Model->SBDD

Caption: Workflow for obtaining a protein-fragment co-crystal structure.

Protocol:

  • Protein Crystallization: Grow high-quality crystals of the target protein in its apo (ligand-free) form.

  • Fragment Soaking: Prepare a solution of this compound at a high concentration (e.g., 10-50 mM) in a cryo-protectant solution compatible with the protein crystals. Transfer the apo crystals into a drop of this solution and allow them to soak for several hours to overnight.

  • Data Collection: Loop a soaked crystal, flash-cool it in liquid nitrogen, and collect diffraction data at a synchrotron source. It is crucial to collect data at a wavelength that optimizes the anomalous scattering signal from the bromine atom (around 0.92 Å).

  • Structure Determination: The presence of the bromine's anomalous signal can be used to locate the fragment in the electron density map, greatly simplifying the process of structure solution and confirming the fragment's binding pose.[4]

Fragment Elaboration: A Case Study with a Kinase Target

The 1H-pyrrolo[2,3-b]pyridine scaffold is a classic hinge-binder for many kinases.[11] A crystal structure would likely reveal the pyrrolo-pyridine N-H and the pyridine N forming hydrogen bonds with the kinase hinge backbone. The bromine atom would likely point out of the active site towards the solvent, providing an ideal vector for synthetic elaboration to gain potency and selectivity.

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS-MAPK) RTK->Downstream Phosphorylation Fragment 4-Bromo-5-methoxy- 1H-pyrrolo[2,3-b]pyridine Fragment->RTK Inhibition Proliferation Cell Proliferation Downstream->Proliferation

Caption: Inhibition of a kinase signaling pathway by the fragment.

By using the bromine as a chemical handle, medicinal chemists can use Suzuki or other cross-coupling reactions to "grow" the fragment into unoccupied pockets identified from the crystal structure, thereby improving affinity and developing a lead compound.

Conclusion

This compound is more than just another fragment; it is a strategically designed tool for modern drug discovery. Its privileged core provides a high probability of interacting with important target classes like kinases, while its methoxy and bromo substituents offer handles for fine-tuning interactions and a clear path for chemical optimization. By employing the multi-faceted screening and characterization cascade detailed in these notes, research teams can leverage the full potential of this fragment to accelerate the journey from initial hit to viable lead candidate.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery.
  • Congreve, M., et al. (2011). Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. ACS Publications.
  • Di Lello, P., et al. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers.
  • Kumar, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.
  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs.
  • Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS Discovery, 25(5), 471-490.
  • Kushwaha, G. S., et al. (2021). NMR-Fragment Based Virtual Screening: A Brief Overview. PMC - PubMed Central - NIH.
  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
  • Peng, C., et al. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.
  • Neumann, L. (2010). SPR-based fragment screening: advantages and applications. PubMed.
  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems.
  • Chen, Y. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Erlanson, D. (2019). Helpful halogens in fragment libraries. Practical Fragments.
  • Karlsson, R., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv.
  • Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Radiations.
  • Dammann, M., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. PubMed Central.
  • Jensen, T. B., et al. (2023). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • Dammann, M., et al. (2022). Screening of a Halogen-Enriched Fragment Library Leads to Unconventional Binding Modes. Journal of Medicinal Chemistry.
  • Dammann, M., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. ResearchGate.
  • Dow, C. H., et al. (2025). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
  • Sledz, P., & Caflisch, A. (2019). Concepts and Core Principles of Fragment-Based Drug Design. PMC - PubMed Central.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
  • Starha, J., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC - NIH.
  • Wang, R., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI.
  • National Institutes of Health (NIH). (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
  • Wang, L., et al. (2017). Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors. Journal of Medicinal Chemistry.
  • Cambridge Healthtech Institute. (2016). Fragment Based Drug Discovery.
  • National Institutes of Health (NIH). (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][16][25]triazines.
  • MySkinRecipes. (n.d.). 4-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • ResearchGate. (n.d.). X‐ray crystal structure of 5‐bromo‐4H‐pyrrolo[3,2,1‐ij]quinoline‐1,2‐dione 2 a.[6].
  • Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction

This compound, a substituted 7-azaindole, is a crucial building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] Its synthesis, while achievable, presents several challenges that can impact yield, purity, and scalability. Common issues include poor regioselectivity during halogenation, difficulties with the introduction and removal of protecting groups, and the formation of persistent impurities. This guide aims to provide a systematic approach to overcoming these obstacles.

The synthetic strategy discussed herein focuses on a logical sequence of functionalizing the 7-azaindole core, addressing potential pitfalls at each stage.

Proposed Synthetic Pathway

A logical and commonly employed route to this compound involves a multi-step process. The following diagram outlines a plausible synthetic pathway, which will form the basis of our troubleshooting guide.

Synthetic_Pathway A 1. 7-Azaindole B 2. N-Protected 7-Azaindole A->B N-Protection C 3. 4-Chloro-N-Protected-7-Azaindole B->C Chlorination D 4. 4-Chloro-5-methoxy-N-Protected-7-Azaindole C->D Methoxylation E 5. 4-Bromo-5-methoxy-N-Protected-7-Azaindole D->E Halogen Exchange/Bromination F 6. This compound E->F Deprotection

Caption: Proposed synthetic pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of this compound.

Part 1: N-Protection of the 7-Azaindole Core

Question 1: Why is N-protection of the 7-azaindole pyrrole nitrogen necessary?

Answer: The pyrrole nitrogen of the 7-azaindole core is nucleophilic and can interfere with subsequent electrophilic substitution reactions, such as halogenation. Protection of this nitrogen is crucial for several reasons:

  • Improved Solubility: Protecting groups like tosyl (Ts) or [2-(trimethylsilyl)ethoxy]methyl (SEM) can enhance the solubility of the azaindole intermediate in organic solvents.

  • Directing Electrophilic Substitution: The protecting group can influence the regioselectivity of subsequent reactions.

  • Preventing Side Reactions: It prevents N-alkylation or N-acylation during subsequent steps.

Question 2: I am experiencing low yields during the N-protection step. What could be the issue?

Answer: Low yields in N-protection are often due to incomplete deprotonation of the pyrrole nitrogen or degradation of the starting material. Consider the following:

  • Choice of Base: A strong base is typically required. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a common choice. For bases like potassium carbonate (K2CO3), ensure it is finely ground and anhydrous.

  • Reaction Temperature: While initial deprotonation is often performed at 0°C, the reaction with the protecting group precursor (e.g., TsCl or SEMCl) may require warming to room temperature or slightly above to ensure complete reaction.

  • Moisture: The presence of water can quench the base and hydrolyze the protecting group precursor. Ensure all glassware is oven-dried and solvents are anhydrous.

Question 3: What are the pros and cons of common protecting groups for 7-azaindoles?

Protecting GroupAdvantagesDisadvantagesDeprotection Conditions
Tosyl (Ts) Robust, stable to many reaction conditions.Can be difficult to remove; requires harsh conditions.Strong base (e.g., NaOH/MeOH, reflux) or reductive cleavage.[2]
SEM Cleaved under mild acidic or fluoride conditions.Can lead to side products upon deprotection due to formaldehyde release.[1]TFA, HCl, or TBAF.
Benzenesulfonyl (Bs) Similar to tosyl in stability.Removal can be challenging.Basic hydrolysis.[2]
Part 2: Halogenation and Methoxylation

Question 4: I am attempting to brominate 5-methoxy-7-azaindole directly, but I am getting a mixture of products. Why is that?

Answer: Direct bromination of 5-methoxy-7-azaindole can lead to a mixture of isomers due to the activating nature of both the pyrrole ring and the methoxy group. The C3 position of the pyrrole ring is particularly susceptible to electrophilic attack.[3] To achieve regioselectivity at the C4 position, a more controlled approach is necessary. A common strategy is to first introduce a chloro group at the 4-position, which can later be converted to a bromo group if needed, or to utilize a directing group strategy.

Question 5: What is the recommended sequence for introducing the methoxy and bromo groups?

Answer: A reliable strategy involves the synthesis of a 4-chloro-5-methoxy-7-azaindole intermediate.[3] The typical sequence is:

  • Chlorination: Start with N-protected 7-azaindole and introduce a chlorine atom at the 4-position.

  • Methoxylation: Displace the 4-chloro substituent with a methoxy group via nucleophilic aromatic substitution (SNAr).

  • Bromination: Subsequently, brominate the 4-methoxy intermediate.

This sequence provides better control over the regioselectivity.

Question 6: My methoxylation of 4-chloro-7-azaindole is sluggish. How can I improve the reaction rate?

Answer: The nucleophilic aromatic substitution of the 4-chloro group can be slow. To improve the reaction rate:

  • Temperature: Increasing the reaction temperature is often effective. Reactions are typically run in a high-boiling solvent like DMF or DMSO at elevated temperatures.

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is needed to generate the methoxide nucleophile from methanol.

  • Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and improve yields.

Question 7: During bromination of my N-protected 5-methoxy-7-azaindole, I am observing bromination at the C3 position. How can I favor C4 bromination?

Answer: Achieving selective C4 bromination in the presence of a C5-methoxy group is challenging. If direct bromination is desired, consider the following:

  • Bulky Protecting Group: A sterically demanding N-protecting group might hinder attack at C3, favoring C4.

  • Directed Metalation: A directed ortho-metalation (DoM) strategy can be employed. This involves using a directing group to lithiate the C4 position, followed by quenching with a bromine source.

  • Halogenating Agent: The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is a common choice, but reaction conditions (solvent, temperature) need to be carefully optimized.

Part 3: Deprotection and Purification

Question 8: I am struggling with the deprotection of my N-tosyl protected 4-Bromo-5-methoxy-7-azaindole. The yield is very low.

Answer: The removal of a tosyl group from a 7-azaindole can be difficult and is often a low-yielding step.[2]

  • Harsh Basic Conditions: Prolonged reflux with a strong base like NaOH in a mixture of methanol and water is often required.

  • Alternative Reagents: If basic hydrolysis fails, consider reductive cleavage methods, although these might not be compatible with the bromo substituent.

  • Re-evaluate Protection Strategy: If deprotection proves to be a major bottleneck, consider a more labile protecting group like SEM for future syntheses.

Question 9: The deprotection of my SEM-protected intermediate is leading to multiple side products. What is happening?

Answer: SEM deprotection releases formaldehyde, which can react with the deprotected 7-azaindole to form various side products, including dimeric species or complex tricyclic structures.[1]

  • Scavengers: Include a formaldehyde scavenger, such as an amine or a thiol, in the deprotection reaction mixture.

  • Careful pH Control: After acidic cleavage of the SEM group, careful and immediate neutralization is important to prevent acid-catalyzed side reactions.

Question 10: My final product is difficult to purify. What are some effective purification techniques?

Answer: Impurities in the final product often include regioisomers or starting materials.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, for example, with ethyl acetate and hexanes, can be effective. The addition of a small amount of a polar solvent like methanol may be necessary.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing minor impurities.

  • Preparative HPLC: For very challenging separations, preparative reverse-phase HPLC can be used to obtain highly pure material, although this is less suitable for large-scale purification.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on your specific laboratory conditions and the scale of the reaction.

Protocol 1: N-Protection of 7-Azaindole with a Tosyl Group
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of 7-azaindole (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 4-Chloro-5-methoxy-N-tosyl-7-azaindole

This protocol is a composite based on general procedures for similar transformations.

  • Chlorination: To a solution of N-tosyl-7-azaindole (1.0 eq.) in a suitable solvent like acetonitrile, add a chlorinating agent such as N-chlorosuccinimide (NCS, 1.1 eq.). Heat the reaction mixture and monitor by TLC. Upon completion, cool the reaction, dilute with water, and extract the product. Purify by chromatography.

  • Methoxylation: To a solution of the 4-chloro-N-tosyl-7-azaindole (1.0 eq.) in anhydrous DMF, add sodium methoxide (2.0 eq.). Heat the reaction mixture at 80-100°C and monitor by TLC. Upon completion, cool the reaction, add water, and extract the product. Purify by chromatography to yield 4-methoxy-N-tosyl-7-azaindole.

Protocol 3: Bromination and Deprotection
  • Bromination: To a solution of 4-methoxy-N-tosyl-7-azaindole (1.0 eq.) in a solvent such as dichloromethane or acetonitrile at 0°C, add N-bromosuccinimide (NBS, 1.05 eq.) portion-wise. Stir the reaction at 0°C to room temperature and monitor by TLC. Upon completion, quench with aqueous sodium thiosulfate solution, and extract the product. Purify by chromatography.

  • Deprotection: Dissolve the N-tosyl-4-bromo-5-methoxy-7-azaindole (1.0 eq.) in a mixture of methanol and water. Add a solution of sodium hydroxide (5-10 eq.) and reflux the mixture for 12-24 hours. Monitor the reaction by TLC. Upon completion, cool the reaction, neutralize with HCl, and extract the product with a suitable organic solvent. Purify the final product by column chromatography or recrystallization.

Data Summary Table

StepKey ReagentsCommon ProblemsTroubleshooting Solutions
N-Protection NaH, TsCl/SEMClIncomplete reaction, low yieldUse anhydrous conditions, ensure strong enough base, optimize temperature.
Chlorination NCSPoor regioselectivityUse N-protected starting material, optimize solvent and temperature.
Methoxylation NaOMe, DMFSluggish reactionIncrease temperature, consider microwave irradiation.
Bromination NBSLack of regioselectivity (C3 vs. C4)Careful control of temperature, consider bulky protecting groups or a DoM strategy.
Deprotection NaOH (for Ts), TFA (for SEM)Low yield (Ts), side products (SEM)Use harsh conditions for Ts cleavage, use a scavenger for SEM deprotection.

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_synthesis Synthesis Stage cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Degradation Starting Material/Product Degradation Low_Yield->Degradation Impurity_Formation Impurity Formation Side_Reactions Side Reactions Impurity_Formation->Side_Reactions Poor_Regioselectivity Poor Regioselectivity Impurity_Formation->Poor_Regioselectivity Improve_Purification Improve Purification Impurity_Formation->Improve_Purification Optimize_Temp_Time Optimize Temperature/Time Incomplete_Reaction->Optimize_Temp_Time Change_Reagents Change Reagents/Solvent Incomplete_Reaction->Change_Reagents Side_Reactions->Change_Reagents Modify_Protecting_Group Modify Protecting Group Strategy Side_Reactions->Modify_Protecting_Group Degradation->Optimize_Temp_Time Poor_Regioselectivity->Change_Reagents Poor_Regioselectivity->Modify_Protecting_Group

Caption: A logical flowchart for troubleshooting common synthesis problems.

References

  • Larsen, S. D., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4285.
  • Merour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Popowycz, F., Routier, S., Joseph, B., & Merour, J. Y. (2007). Synthesis and reactivity of 7-azaindole (1H-pyrrolo [2, 3-b] pyridine). Tetrahedron, 63(5), 1031-1064.
  • Roger, G., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals, 13(10), 282.
  • Google Patents. (2014). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.

Sources

Technical Support Center: Suzuki Coupling with Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge with Bromopyridine Substrates

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, researchers often encounter frustratingly low yields when working with heteroaromatic halides, particularly bromopyridines. These substrates present unique challenges not typically seen with simple aryl bromides. The primary difficulties stem from the pyridine nitrogen's electronic properties and its ability to coordinate with the palladium catalyst.

This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you overcome these hurdles and achieve high-yield couplings with your bromopyridine substrates.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 2-bromopyridine is giving very low to no yield. What are the most common causes?

Low yields with 2-bromopyridine are a frequent issue and often trace back to a few key problems. The proximity of the basic pyridine nitrogen to the C-Br bond creates a challenging environment for the palladium catalyst.

Primary Causes & Solutions:

  • Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen can coordinate directly to the palladium center. This binding can inhibit the catalyst's ability to participate in the catalytic cycle, effectively poisoning it.[2][3]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium atom, preventing the pyridine nitrogen from coordinating and deactivating the catalyst.[2] Highly effective ligands for this purpose are often from the "Buchwald" family, such as SPhos, XPhos, and RuPhos.[2]

  • Inefficient Oxidative Addition: The C-Br bond on an electron-deficient pyridine ring can be less reactive towards oxidative addition, which is often the rate-determining step of the catalytic cycle.[2]

    • Solution: Screen different palladium precatalysts and ligands. More electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can increase the electron density on the palladium, facilitating a faster oxidative addition.[4][5] Increasing the reaction temperature (typically 80-110 °C) can also significantly improve the rate.[6]

  • Protodeboronation of the Boronic Acid: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming your nucleophile without forming the desired product.[3] This is especially problematic with heteroaryl boronic acids.[5][6]

    • Solution: Use more stable boron reagents. Boronic pinacol esters (Bpin) or potassium trifluoroborate salts (BF₃K) are significantly more resistant to protodeboronation than their corresponding boronic acids.[2] While many Suzuki couplings tolerate water, minimizing its presence by using anhydrous solvents can also reduce the rate of this side reaction.[2]

Q2: I'm seeing a lot of side products. How can I identify and minimize them?

Besides the desired product, several competing reactions can reduce your yield. The most common culprits are homocoupling, dehalogenation, and products from protodeboronation.

  • Homocoupling: This side reaction forms a biaryl from two molecules of your boronic acid. It is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.

    • Minimization Strategy: Rigorous degassing of the reaction mixture is critical.[6] Use techniques like freeze-pump-thaw cycles (at least three) or sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.[6][7] Using a slight excess of the bromopyridine can sometimes minimize the homocoupling of a more valuable boronic acid partner.[2]

  • Dehalogenation (or Protodebromination): You may observe the formation of pyridine, where the bromine atom has been replaced by hydrogen. This occurs when the palladium-aryl intermediate reacts with a hydride source in the mixture instead of the organoboron reagent.

    • Minimization Strategy: The source of the hydride can be amine bases or alcoholic solvents.[5] If dehalogenation is a significant issue, consider screening alternative bases (e.g., carbonates, phosphates) or solvents (e.g., dioxane, toluene, DMF).

  • Protodeboronation: As discussed in Q1, this leads to the formation of an arene (Ar-H) from your boronic acid (Ar-B(OH)₂).[3]

    • Minimization Strategy: The best defense is to use more stable boronic esters or trifluoroborate salts.[2][5] Ensuring your base is not excessively strong or wet can also help.

Q3: How do I choose the optimal catalyst, ligand, base, and solvent?

There is no single "universal" condition for Suzuki couplings, especially with challenging substrates.[7] A systematic screening approach is often necessary. However, the following guidelines provide an excellent starting point.

Catalyst & Ligand Selection

For bromopyridines, the catalyst system must be robust. The goal is to facilitate oxidative addition while resisting inhibition by the pyridine nitrogen.

Catalyst/Ligand ClassRecommended ExamplesKey Advantages & Rationale
Bulky Phosphines SPhos, XPhos, RuPhos, P(t-Bu)₃, PCy₃Expertise: These ligands create a sterically hindered environment around the palladium, which prevents the pyridine nitrogen from binding and poisoning the catalyst. Their electron-rich nature also accelerates the slow oxidative addition step.[2][8]
N-Heterocyclic Carbenes (NHCs) IMes, IPrExpertise: NHCs are strong sigma-donors, making the palladium center highly electron-rich and nucleophilic. This significantly promotes oxidative addition, especially for less reactive halides like chlorides, but is also very effective for bromides.[4][8]
Palladium Precatalysts Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Expertise: Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) sources, respectively, that are activated in situ by the phosphine ligand.[5][8] Pd(PPh₃)₄ is a common Pd(0) source but can be less effective for bromopyridines if the PPh₃ ligand is not bulky or electron-rich enough.[3]
Base & Solvent Selection

The base is not just a spectator; its primary role is to activate the organoboron species to facilitate transmetalation.[4][8] The choice of solvent influences solubility and the effectiveness of the base.

BaseRecommended SolventsRationale & Considerations
Potassium Phosphate (K₃PO₄) 1,4-Dioxane/H₂O, Toluene/H₂OTrustworthiness: K₃PO₄ is a moderately strong base that is highly effective and widely used. It often gives reproducible results and is a good first choice for screening.[3][9]
Cesium Carbonate (Cs₂CO₃) 1,4-Dioxane/H₂O, DMFTrustworthiness: A stronger base that can be particularly effective in difficult couplings. Its high solubility in organic solvents can be advantageous.[3]
Potassium Fluoride (KF) 1,4-Dioxane, THFExpertise: KF is a weaker base that is particularly useful when coupling base-sensitive substrates. It is also effective for activating organotrifluoroborate salts.[2][7]
Organic Bases (e.g., NEt₃) DMF, AcetonitrileExpertise: Can be used, but may act as a hydride source, leading to dehalogenation. Use with caution and only if inorganic bases fail.[4]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the reaction. For bromopyridines, the critical points of failure are often Catalyst Activation (due to pyridine binding) and Oxidative Addition .

Suzuki_Cycle pd0 Active Pd(0)L₂ Catalyst oa_complex Oxidative Addition Complex (Pd II) pd0->oa_complex Oxidative Addition + R¹-Br (Bromopyridine) trans_complex Transmetalation Complex (Pd II) oa_complex->trans_complex Transmetalation + Base, R²-B(OR)₂ re_complex Product-bound Complex (Pd II) trans_complex->re_complex Isomerization re_complex->pd0 product R¹-R² (Desired Product) re_complex->product Reductive Elimination catalyst_regen Catalyst Regeneration dummy1 dummy2

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Workflow

If your reaction fails, follow this logical progression to diagnose the issue.

Troubleshooting_Workflow decision decision solution solution start Low Yield Observed check_reagents 1. Check Reagent Quality (Fresh Catalyst, Dry Solvents, Stable Boron Reagent?) start->check_reagents check_conditions 2. Verify Reaction Conditions (Degassed? Correct Temp?) check_reagents->check_conditions Reagents OK sol_reagents Use fresh reagents. Switch to boronic ester/BF₃K. check_reagents->sol_reagents Reagents Suspect is_sm_consumed Starting Material Consumed? check_conditions->is_sm_consumed Conditions OK sol_conditions Ensure rigorous degassing. Increase temperature (80-110°C). check_conditions->sol_conditions Conditions Faulty optimize_catalyst 3. Optimize Catalyst System is_sm_consumed->optimize_catalyst No (SM remains) optimize_base 4. Optimize Base/Solvent is_sm_consumed->optimize_base Yes (side products) sol_catalyst Screen bulky ligands: SPhos, XPhos, RuPhos. optimize_catalyst->sol_catalyst sol_base Screen bases: K₃PO₄, Cs₂CO₃, KF. optimize_base->sol_base

Sources

Technical Support Center: Dehalogenation in Palladium Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the common side reaction of dehalogenation. Here, we will delve into the mechanistic underpinnings of this undesired pathway and provide actionable, field-proven strategies to maximize the yield of your desired coupled product.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of palladium-catalyzed reactions?

A1: Dehalogenation is a prevalent undesired side reaction where the halogen atom (I, Br, Cl) of the aryl or vinyl halide starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of a hydrodehalogenated or protodehalogenated byproduct, which not only reduces the yield of the target cross-coupled product but also complicates downstream purification efforts.[1]

There are two primary types of dehalogenation relevant to cross-coupling reactions:

  • Hydrodehalogenation: The halogen is substituted by a hydrogen atom originating from a hydride source within the reaction mixture. Common hydride sources include solvents (like alcohols or DMF), amine bases, or even residual water.[1][3]

  • Dehydrohalogenation: This involves the elimination of a hydrogen and a halogen from adjacent carbon atoms, typically in alkyl halides, to form an olefin. While this is a desired transformation in some contexts, it is considered a side reaction in cross-coupling.[1][4]

Q2: What is the primary mechanism of hydrodehalogenation?

A2: The most widely accepted mechanism for hydrodehalogenation in palladium cross-coupling involves the formation of a palladium-hydride (Pd-H) species.[2][3] This can occur through several pathways, such as the reaction of the palladium complex with bases, solvents, or trace water.[2][3] Once formed, the Pd-H species can intercept the catalytic cycle. Instead of undergoing transmetalation with the coupling partner, the aryl-palladium-halide intermediate (Ar-Pd-X) can react with the hydride source, or a separate Ar-Pd-H species can be formed which then undergoes reductive elimination to yield the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst.[3]

Q3: Which factors promote this unwanted side reaction?

A3: Several factors can tip the balance in favor of dehalogenation over the desired cross-coupling:

  • Reaction Kinetics: If the rate of the desired cross-coupling pathway (specifically, transmetalation and reductive elimination) is slow relative to the rate of dehalogenation, the formation of the byproduct will be more pronounced.[1][5]

  • Catalyst Activity: Highly active catalysts, while often beneficial, can sometimes accelerate dehalogenation, particularly with electron-rich aryl halides.[1]

  • Presence of Hydride Donors: Solvents such as alcohols, DMF, or even amine bases and water can act as hydride sources.[1][2][3]

  • Ligand Choice: The steric and electronic properties of the supporting ligands are critical. Ligands that do not sufficiently promote the desired reductive elimination can allow the dehalogenation pathway to compete more effectively.[1][2]

  • Base Selection: The strength and nature of the base can influence the reaction. Some bases can directly act as hydride sources or promote the formation of Pd-H species.[1][2]

  • Temperature: Higher reaction temperatures can sometimes disproportionately increase the rate of dehalogenation compared to the cross-coupling reaction.[1][6]

  • Substrate Reactivity: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[2] Electron-deficient aryl halides and N-heterocyclic halides are also particularly susceptible.[2]

Q4: How can I detect and quantify the extent of dehalogenation?

A4: Dehalogenation can be identified by analyzing the crude reaction mixture. The most common techniques include:

  • Thin-Layer Chromatography (TLC): The dehalogenated byproduct will have a different Rf value than the starting material and the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying the components of the reaction mixture and determining the ratio of the desired product to the dehalogenated byproduct.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, this is used for less volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude mixture can often show characteristic signals for the proton that replaced the halogen, allowing for quantification by integration.

Troubleshooting Guide: Minimizing Dehalogenation in Practice

If you are observing significant dehalogenation, a systematic approach to optimizing your reaction conditions is crucial. The following sections provide specific recommendations for various named cross-coupling reactions.

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse in C-C bond formation, but not immune to dehalogenation, especially with reactive aryl iodides or sensitive heterocyclic halides.[2][8]

Core Problem: The rate of transmetalation from the organoboron species is slow, allowing the competing dehalogenation pathway to dominate.[2]

  • Ligand Screening:

    • Action: Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2]

    • Causality: These ligands accelerate the rate-limiting reductive elimination step to form the desired C-C bond, thus kinetically outcompeting the dehalogenation pathway.[1][9] The steric bulk can also disfavor the formation of certain undesired palladium intermediates.

  • Base Optimization:

    • Action: If using a strong alkoxide base (e.g., NaOtBu), consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[2]

    • Causality: Strong alkoxide bases can sometimes act as hydride sources. Weaker inorganic bases are less likely to generate Pd-H species, thereby suppressing the dehalogenation side reaction.[2][10]

  • Solvent Selection:

    • Action: Use aprotic solvents like dioxane, THF, or toluene. Avoid alcohol-based solvents if possible, or use them in minimal quantities as part of a mixed solvent system.[2][11]

    • Causality: Alcohols can be readily oxidized by the palladium complex to generate Pd-H species.[3] Aprotic solvents lack these easily abstractable protons, creating a less favorable environment for hydrodehalogenation.

  • Boron Reagent Choice:

    • Action: Use more stable boronic esters, such as pinacol esters, instead of potentially unstable boronic acids.[12][13]

    • Causality: Boronic acids can be prone to protodeboronation, which removes the coupling partner from the reaction. This slows the desired transmetalation step, giving more time for dehalogenation to occur. Stable boronic esters ensure a consistent supply of the coupling partner.[5][13]

LigandBaseSolventDesired Product Yield (%)Dehalogenated Byproduct (%)
PPh₃NaOtBuDioxane4550
PPh₃K₃PO₄Dioxane6530
SPhos K₃PO₄ Dioxane 92 <5
dppfCs₂CO₃Toluene/H₂O8810

Note: This table represents typical trends. Actual results will vary depending on the specific substrates and reaction conditions.

Issue 2: Dehalogenation in Heck and Sonogashira Couplings

Heck and Sonogashira reactions can also be susceptible to dehalogenation, particularly at elevated temperatures or with certain base/solvent combinations.[1][6]

  • Ligand Choice: For Heck reactions, bidentate phosphine ligands like dppf are common. If dehalogenation is an issue, screening different phosphine ligands, including monodentate ones like P(o-Tol)₃, can be effective.[7]

  • Base Selection: Triethylamine is a common base in Heck reactions. If dehalogenation is observed, consider switching to an inorganic base like sodium or potassium carbonate.[7]

  • Solvent System: If a solvent like DMF, which can be a hydride source, is causing issues, switching to a less reducible solvent like toluene or dioxane may be beneficial.[1][11]

  • Copper Co-catalyst: In cases of significant dehalogenation, a copper-free Sonogashira protocol might be a viable alternative.[7] The copper(I) co-catalyst, while crucial for the reaction, can sometimes contribute to side reactions.[7]

  • Base/Solvent System: Sonogashira reactions often use amine solvents like triethylamine, which also act as the base. These can be a source of hydrides.[6][7] Switching to a non-amine solvent like DMF with an inorganic base such as K₂CO₃ or Cs₂CO₃ could be beneficial.[7]

Issue 3: Dehalogenation in Buchwald-Hartwig Amination

Dehalogenation can compete with C-N bond formation, especially with electron-rich aryl halides.

  • Ligand Selection is Key:

    • Action: Employ bulky, electron-rich biaryl phosphine ligands such as Xantphos, DavePhos, or XPhos.[1]

    • Causality: These ligands are specifically designed to accelerate the C-N reductive elimination, which is often the rate-limiting step. By making the desired coupling faster, the competing dehalogenation pathway is minimized.[1]

  • Base Choice:

    • Action: Sodium tert-butoxide (NaOtBu) is a common and effective strong, non-nucleophilic base. If substrate compatibility is an issue, other bases like LHMDS or K₃PO₄ can be screened.[1]

    • Causality: A strong base is required to deprotonate the amine and facilitate the catalytic cycle. However, a non-nucleophilic base is preferred to avoid other side reactions.

  • Solvent:

    • Action: Aprotic solvents such as toluene and dioxane are generally recommended.[1]

    • Causality: As with other cross-coupling reactions, avoiding protic or easily reducible solvents minimizes the formation of palladium-hydride species.

Visualizing the Competing Pathways

To better understand the challenge, it's helpful to visualize where the dehalogenation pathway diverges from the desired cross-coupling cycle.

Cross_Coupling_vs_Dehalogenation cluster_main Desired Cross-Coupling Cycle cluster_side Competing Dehalogenation Pathway pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-X) pd0->ox_add pd_intermediate Ar-Pd(II)-X(L)₂ ox_add->pd_intermediate transmetal Transmetalation (R-M) pd_intermediate->transmetal pd_hydride Ar-Pd(II)-H(L)₂ pd_intermediate->pd_hydride Reaction with H⁻ source coupled_intermediate Ar-Pd(II)-R(L)₂ transmetal->coupled_intermediate red_elim Reductive Elimination coupled_intermediate->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R (Desired Product) red_elim->product hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->pd_hydride dehal_red_elim Reductive Elimination pd_hydride->dehal_red_elim dehal_red_elim->pd0 Regenerates Catalyst dehal_product Ar-H (Dehalogenated Byproduct) dehal_red_elim->dehal_product

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol is optimized for a challenging substrate prone to dehalogenation, such as an electron-rich aryl iodide.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the boronic acid pinacol ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%) in the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to the reaction flask.

  • Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Detection and Quantification of Dehalogenation Byproduct using GC-MS

This protocol outlines a general method for analyzing the reaction mixture to determine the ratio of the desired product to the dehalogenated byproduct.[7]

  • Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane). If necessary, filter the sample through a small plug of silica or a syringe filter to remove solid particles.

  • Internal Standard: Add a known amount of an internal standard (a compound not otherwise present in the reaction mixture) to the diluted sample. This allows for accurate quantification.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS. The gas chromatograph will separate the components based on their boiling points and polarity.

  • Identification: The mass spectrometer will provide a mass spectrum for each separated component, allowing for positive identification of the starting material, desired product, and the dehalogenated byproduct.

  • Quantification: Integrate the peak areas of the desired product and the dehalogenated byproduct. By comparing these areas to the area of the internal standard, the relative amounts and the yield of each can be calculated.

By understanding the mechanisms of dehalogenation and systematically applying these troubleshooting strategies, researchers can significantly improve the efficiency and outcome of their palladium-catalyzed cross-coupling reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions.
  • Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
  • Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2019). significant dehalogenation in stille coupling.
  • Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Figshare.
  • Burke, S. D., & Matulenko, M. A. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Guan, Z., & Li, Y. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
  • ResearchGate. (n.d.). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • Gill, D. E., & Burke, S. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Gill, D. E., & Burke, S. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health.
  • Guan, Z., & Li, Y. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Publications.
  • YouTube. (2018). Elimination reactions - Dehydrohalogenation.

Sources

Technical Support Center: Optimizing Sonogashira Reaction Conditions for Electron-Rich Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for one of the most powerful C-C bond-forming reactions in modern synthesis: the Sonogashira coupling. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with a particularly stubborn class of substrates: electron-rich bromopyridines .

The introduction of an alkyne moiety to a pyridine scaffold is a critical step in the synthesis of countless pharmaceuticals, agrochemicals, and materials. However, the electronic properties of pyridines bearing electron-donating groups (EDGs) such as amino, alkoxy, or alkyl substituents present unique hurdles. These groups increase the electron density of the aromatic ring, strengthening the C-Br bond and making the crucial oxidative addition step of the catalytic cycle significantly more difficult.[1][2]

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and rationally design reaction conditions for success.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my electron-rich bromopyridine so much less reactive than other aryl bromides?

The reactivity of an aryl halide in Sonogashira coupling is dictated by its ability to undergo oxidative addition to the Pd(0) catalyst, which is the rate-limiting step of the reaction.[3] Electron-donating groups on the pyridine ring increase the electron density at the carbon atom of the C-Br bond. This increased electron density strengthens the bond and creates a higher energy barrier for the palladium catalyst to insert itself, thus slowing down the entire catalytic cycle.[1][4] Furthermore, the pyridine nitrogen itself can act as a ligand, coordinating to the palladium center and potentially inhibiting its catalytic activity.[5]

Q2: What is the role of the copper co-catalyst, and when should I consider a copper-free system?

In the classic Sonogashira reaction, a copper(I) salt (typically CuI) acts as a co-catalyst. Its primary role is to react with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate.[3][6] This species then undergoes transmetalation with the Pd(II)-aryl complex, which is generally faster than the direct reaction of the alkyne with the palladium complex. This allows the reaction to proceed under milder conditions.[3]

However, the presence of copper comes with a significant drawback: it catalyzes the oxidative homocoupling of the terminal alkyne to form a diyne byproduct, a side reaction known as Glaser coupling.[7][8] This is especially problematic when the main cross-coupling reaction is slow, as is often the case with unreactive electron-rich bromopyridines.[2]

You should consider a copper-free system when:

  • You observe significant amounts of the alkyne dimer (Glaser product).

  • Your product is sensitive to copper contamination.

  • You are working with substrates where homocoupling is known to be a persistent issue.[5][9]

Copper-free reactions require careful optimization of the ligand, base, and solvent to compensate for the slower transmetalation step.[10][11]

Q3: How do I choose the right ligand for my reaction?

Ligand choice is arguably the most critical parameter for coupling unreactive bromopyridines. Standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficient. For challenging substrates, the goal is to facilitate the difficult oxidative addition step. This is best achieved by using ligands that are both bulky and electron-rich .[12][13]

  • Bulky Ligands (e.g., P(t-Bu)₃, Buchwald phosphine ligands): These promote the formation of a highly reactive, monoligated L₁Pd⁰ species, which is more readily able to undergo oxidative addition.[4][10]

  • Electron-Rich Ligands : These increase the electron density on the palladium center, which in turn promotes its insertion into the C-Br bond.[13]

  • N-Heterocyclic Carbenes (NHCs) : These have emerged as powerful alternatives to phosphines, offering strong σ-donation and excellent stability, making them highly effective for coupling unreactive halides.[1][13]

Q4: My reaction mixture is turning black. What does this mean and what should I do?

The formation of a black precipitate, commonly known as "palladium black," indicates that your Pd(0) catalyst has agglomerated and precipitated out of solution, losing its catalytic activity.[7] This decomposition can be caused by:

  • Oxygen: The Pd(0) catalyst is sensitive to air. Ensure your solvent is properly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[5]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

  • Impurities: Impurities in your reagents or solvent can poison the catalyst.

  • Inappropriate Solvent: Some solvents may not adequately stabilize the catalytic species. For instance, THF has been anecdotally associated with a higher tendency for palladium black formation.[7]

If you observe palladium black, the reaction has likely stalled. The best course of action is to restart the reaction after carefully addressing the potential causes above: use fresh, high-purity reagents, thoroughly degas all components, and consider a lower reaction temperature or a more robust catalyst system.

Section 2: Troubleshooting Guide

Problem 1: Low or No Conversion of Bromopyridine

This is the most common issue when working with electron-rich systems. A systematic approach is required.

G start Low / No Yield check_catalyst Is the Catalyst System Active Enough? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes sol_ligand Switch to Bulky, Electron-Rich Ligand (e.g., P(t-Bu)3, SPhos, XPhos, NHC) check_catalyst->sol_ligand No check_inhibition Is Catalyst Inhibition Occurring? check_conditions->check_inhibition Yes sol_temp Increase Temperature Systematically (e.g., 80°C -> 100°C -> 120°C) check_conditions->sol_temp No sol_concentration Decrease Reactant Concentration (May reduce bimolecular decomposition) check_inhibition->sol_concentration Potentially sol_precatalyst Use a Modern Pre-catalyst (e.g., G3/G4 Palladacycles) sol_ligand->sol_precatalyst end_point Re-evaluate with Optimized System sol_precatalyst->end_point sol_base Switch to a Stronger Base (e.g., Et3N -> DBU or K3PO4) sol_temp->sol_base sol_solvent Change Solvent (e.g., Toluene -> DMF/Dioxane) sol_base->sol_solvent sol_solvent->end_point sol_concentration->end_point

Caption: Troubleshooting Decision Tree for Low Yield.

  • Cause A: Insufficient Catalyst Activity

    • Explanation: The combination of Pd(PPh₃)₄ and CuI may not be potent enough to activate the strong C-Br bond.

    • Solution: Upgrade your catalytic system. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands in conjunction with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is highly recommended.[4][13] These systems generate more active L₁Pd⁰ species in situ.

Catalyst System Typical Loading (mol%) Pros Cons Reference
Pd(PPh₃)₂Cl₂ / CuI2-5% Pd, 5-10% CuICommercially available, well-known.Often ineffective for electron-rich bromides.[13][14]
Pd₂(dba)₃ / P(t-Bu)₃1-2% Pd, 2-4% LigandHighly active, promotes fast oxidative addition.Air-sensitive ligand.[13]
Pd(OAc)₂ / SPhos1-2% Pd, 2-4% LigandExcellent for challenging substrates, thermally stable.More expensive.[10]
[NHC]-Pd Pre-catalyst1-2%Highly active and stable, broad substrate scope.Can be expensive, synthesis may be required.[1][13]
  • Cause B: Suboptimal Reaction Conditions

    • Explanation: Temperature, base, and solvent choice are interconnected and crucial. Electron-rich bromopyridines typically require more forcing conditions than their electron-poor counterparts.[3][7]

    • Solutions:

      • Temperature: If you are running the reaction at room temperature or 50-60 °C, incrementally increase the temperature to 80-110 °C. Monitor for decomposition.

      • Base: An amine base is required to deprotonate the alkyne.[7] If a mild base like triethylamine (Et₃N) is failing, consider a stronger or less-coordinating base like diisopropylethylamine (DIPEA), or switch to an inorganic base like K₃PO₄ or Cs₂CO₃, especially for copper-free systems.

      • Solvent: The solvent must fully dissolve all components.[15] Apolar solvents like toluene are common, but polar aprotic solvents like DMF or dioxane can sometimes accelerate the reaction.[15][16]

Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

This indicates that the undesired copper-catalyzed pathway is outcompeting the desired palladium-catalyzed cross-coupling.

  • Cause A: Oxygen Contamination

    • Explanation: Glaser coupling is an oxidative process that is significantly accelerated by the presence of O₂.[5]

    • Solution: Rigorous exclusion of oxygen is critical. Use a robust degassing technique for all solvents and reagents (e.g., three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon is preferred over nitrogen) throughout the entire setup and reaction time.

  • Cause B: Suboptimal Reagent Concentration/Addition

    • Explanation: A high concentration of the copper acetylide intermediate favors the bimolecular homocoupling pathway.

    • Solutions:

      • Reduce Copper Loading: While 5-10 mol% CuI is common, try reducing it to 1-2 mol%. This can disfavor the homocoupling pathway without completely halting the cross-coupling.[5]

      • Slow Addition of Alkyne: Instead of adding the alkyne all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the copper acetylide low, minimizing the rate of dimerization.[5]

  • Solution C: Switch to a Copper-Free Protocol

    • Explanation: The most definitive way to eliminate Glaser coupling is to eliminate its catalyst: copper.[3][7]

    • Action: Employ a copper-free Sonogashira protocol. This will necessitate the use of a highly active palladium/ligand system and may require a stronger base to facilitate the deprotonation of the alkyne without the assistance of copper.[9][10] See Protocol 2 below for a representative procedure.

Section 3: Visualization of the Catalytic Cycle

Understanding the mechanism is key to rational optimization. The diagram below illustrates the interplay between the palladium and copper cycles in a traditional Sonogashira reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L₂Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne L₂Pd(II)(Aryl)(Alkyne) Transmetal->PdII_Alkyne from Cu Cycle CuI Cu(I)Br Transmetal->CuI Regeneration ReductElim Reductive Elimination PdII_Alkyne->ReductElim ReductElim->Pd0 Regeneration Product Aryl-Alkyne Product ReductElim->Product Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Copper Acetylide (R-C≡C-Cu) Alkyne->Cu_Acetylide + Cu(I)Br, Base Cu_Acetylide->Transmetal To Pd Cycle Base Base (e.g., Et₃N)

Caption: The Pd/Cu Co-Catalyzed Sonogashira Cycle.

Section 4: Optimized Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Palladium catalysts and phosphine ligands should be handled under an inert atmosphere.

Protocol 1: Robust Pd/Cu Co-Catalyzed Sonogashira

This protocol is a starting point for moderately reactive electron-rich bromopyridines.

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the bromopyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2.5 mol%), and CuI (5.0 mol%).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or a 3:1 mixture of Toluene:Et₃N) via syringe. Stir for 10 minutes.

  • Substrate Addition: Add the terminal alkyne (1.2 equiv.) and an amine base (e.g., Et₃N, 2.5 equiv., if not used as the solvent) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[14]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the bromopyridine is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Activity, Copper-Free Sonogashira for Challenging Substrates

This protocol is designed for highly unreactive bromopyridines or when Glaser homocoupling is a severe problem.[10]

  • Catalyst Preparation: In a glovebox or a flask under a strict argon atmosphere, add Pd(OAc)₂ (2 mol%) and a bulky phosphine ligand like SPhos or P(t-Bu)₃ (4 mol%). Add anhydrous, degassed solvent (e.g., Dioxane or DMSO) and stir for 15 minutes to allow for pre-formation of the active catalyst.

  • Reagent Addition: To this mixture, add the electron-rich bromopyridine (1.0 equiv.), the terminal alkyne (1.5 equiv.), and a strong base such as K₃PO₄ (2.0 equiv.) or TMP (2,2,6,6-Tetramethylpiperidine, 2.0 equiv.).[10]

  • Reaction: Heat the sealed reaction vessel to 100-110 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 5-7 from Protocol 1.

References

  • Gao, Y., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Catalysis.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
  • Panda, B. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration.
  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(15), 6563–6579.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Borah, B. J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5345-5373.
  • Ojelere, O., et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 11(20), 12694-12706.
  • ChemHelp ASAP. (2020). Sonogashira cross-coupling reaction. YouTube.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
  • KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Rosa, G. R., et al. (2018). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 29(8), 1644-1651.
  • Al-Masum, M., & Islam, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7384-7407.
  • Borah, B. J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
  • Sharma, G., & Kumar, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Baudoin, O., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry–A European Journal, 27(5), 1789-1793.
  • Reddit. (2018). Sonogashira coupling confusion: where did my reactant go?. r/chemistry.
  • Al-Masum, M., & Islam, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • ResearchGate. (n.d.). Scheme 1. A) Copper-free Sonogashira cross-coupling reaction of...
  • ResearchGate. (2000). A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature.
  • ResearchGate. (2012). A Copper- and Amine-Free Sonogashira Coupling Reaction Promoted by a Ferrocene-Based Phosphinimine-Phosphine Ligand at Low Catalyst Loading.
  • Lévesque, F., et al. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry, 84(15), 9726–9731.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • Gholinejad, M., & Najera, C. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(8), 9169-9180.
  • Schilz, M., & Plenio, H. (2012). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
  • MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

Sources

Technical Support Center: Improving Buchwald-Hartwig Amination of 4-Bromo-Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges with the Buchwald-Hartwig amination of 4-bromo-pyrrolo[2,3-b]pyridines (4-bromo-7-azaindoles). The unique electronic nature of the 7-azaindole scaffold presents specific hurdles that require careful optimization of reaction parameters. This document is structured to provide direct answers to common problems and explain the underlying chemical principles to empower you to troubleshoot your reactions effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low to No Conversion of Starting Material

Question: I am not observing any significant consumption of my 4-bromo-pyrrolo[2,3-b]pyridine starting material. What are the likely causes and how can I resolve this?

Answer: Low or no conversion in a Buchwald-Hartwig reaction is typically rooted in an inactive catalyst or suboptimal reaction conditions. The 7-azaindole core itself can be a challenging substrate.[1][2][3] Here’s a systematic approach to troubleshooting:

1. Catalyst System Integrity: The active Pd(0) species is the engine of your reaction.[4][5]

  • Palladium Precursor: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality and has been stored correctly under an inert atmosphere. Older or improperly stored precursors can be less active. For more consistent results, consider using a well-defined palladium precatalyst.[6][7] These are often more stable and provide a more reliable source of the active Pd(0) catalyst.[3]

  • Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich heteroaromatics like 7-azaindoles, sterically hindered and electron-rich biarylphosphine ligands are often necessary.[8][9] If you are using a general-purpose ligand like PPh₃, it is likely not suitable for this substrate class.

  • Catalyst Activation: If you are using a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. This reduction is often accomplished by the amine coupling partner or the phosphine ligand.[5] If your amine is particularly hindered or the ligand is not sufficiently reducing, the catalyst may not be activating efficiently.

2. Reaction Conditions:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). This involves using oven-dried glassware and properly degassed solvents.

  • Temperature: Buchwald-Hartwig aminations often require elevated temperatures (80-120 °C) to drive the reaction forward.[10] If you are running the reaction at a lower temperature, a cautious increase in 10 °C increments may be necessary.

  • Base Selection: The base plays a crucial role in the deprotonation of the amine or the palladium-amine complex.[4][11][12] For 7-azaindole substrates, strong bases are often required. However, the choice is highly context-dependent.[12]

Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

Question: My reaction is proceeding, but I am isolating a significant amount of the de-brominated starting material (pyrrolo[2,3-b]pyridine). How can I minimize this side reaction?

Answer: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations.[6] It can arise from several pathways, including β-hydride elimination from the palladium-amide intermediate or reaction with trace water.

Strategies to Minimize Hydrodehalogenation:

  • Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[6] While strong bases like NaOt-Bu often give the fastest rates, they can also promote side reactions. Consider screening weaker inorganic bases like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures or longer reaction times.[5][6]

  • Lower the Reaction Temperature: Higher temperatures can accelerate the rate of side reactions.[6] Once you have established conditions that give a reasonable conversion, try lowering the temperature to see if the selectivity improves.

  • Ligand Screening: The choice of ligand has a profound impact on the relative rates of productive C-N bond formation versus side reactions. Some ligands are more prone to promoting hydrodehalogenation than others.[6] Experimenting with different classes of ligands can be beneficial.

Issue 3: Catalyst Inhibition or Deactivation

Question: The reaction starts but then stalls before reaching completion. What could be inhibiting my catalyst?

Answer: The pyrrolo[2,3-b]pyridine scaffold itself can act as a ligand for the palladium catalyst, leading to catalyst inhibition.[1][3][10] The two nitrogen atoms in the 7-azaindole core can chelate the palladium center, forming a stable, off-cycle complex that is catalytically inactive.

Solutions for Catalyst Inhibition:

  • Protecting the Pyrrole N-H: The acidic N-H of the pyrrole ring can interfere with the reaction. Protecting this nitrogen with a suitable group (e.g., SEM, Ts) can prevent this interaction and improve reaction outcomes.[10][13]

  • Choice of Ligand: Using bulky, electron-rich biarylphosphine ligands can help prevent the substrate from coordinating to the palladium center by sterically shielding it.[8][9] These ligands are designed to promote the formation of a monoligated Pd(0) complex, which is often the active catalytic species.[9]

  • Use of Precatalysts: Precatalysts are designed to generate the active monoligated Pd(0) species efficiently upon exposure to a base.[3] This can be a more reliable way to ensure the formation of the desired catalytic species and avoid the formation of inactive complexes.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand combination is a good starting point for the amination of 4-bromo-pyrrolo[2,3-b]pyridines?

A1: For challenging heteroaromatic substrates like 4-bromo-7-azaindole, a robust catalyst system is essential. A good starting point would be to use a palladium(0) source like Pd₂(dba)₃ or a precatalyst in combination with a sterically hindered biarylphosphine ligand.

Catalyst/Ligand ClassExamplesRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and readily available. Pd(OAc)₂ requires in-situ reduction.[4][5]
Precatalysts XPhos Pd G2/G3, RuPhos Pd G2/G3Air-stable and provide reliable generation of the active Pd(0) species.[13][14]
Biarylphosphine Ligands XPhos, RuPhos, BrettPhosElectron-rich and sterically demanding, which promotes oxidative addition and reductive elimination while minimizing substrate inhibition.[1][8][9]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of your substrate.[11][12]

BaseAdvantagesDisadvantages
NaOt-Bu Permits highest reaction rates and lowest catalyst loadings.Incompatible with many electrophilic functional groups (e.g., esters).[5]
LiHMDS Useful for low-temperature aminations and tolerates some protic functional groups.[1]Solid base is air-sensitive.
Cs₂CO₃, K₃PO₄ Excellent functional group tolerance.Often require higher catalyst loadings and temperatures.[5][6]

For the 7-azaindole scaffold, stronger bases like NaOt-Bu or LiHMDS have been shown to be effective, but careful optimization is required to avoid side reactions.[1][3]

Q3: What is the best solvent for this reaction?

A3: The solvent must be able to dissolve the reagents and stabilize the catalytic species. The choice of solvent can also influence the reaction rate and selectivity.[6][15]

SolventComments
Toluene A common, nonpolar solvent that is effective for many Buchwald-Hartwig aminations.
1,4-Dioxane A more polar aprotic solvent that can sometimes lead to higher yields.[6]
THF Can also be used, but may result in lower yields in some cases.[6]

Toluene and 1,4-dioxane are excellent starting points for screening.[6] It is crucial that the solvent is anhydrous and degassed to prevent catalyst deactivation.

Q4: Can I run this reaction with an unprotected pyrrole N-H?

A4: While there are reports of successful Buchwald-Hartwig aminations on unprotected halo-7-azaindoles, these reactions often require careful optimization of the catalyst system and base.[1][3] The N-H proton is acidic and can lead to side reactions or catalyst inhibition.[2] If you are encountering difficulties, protecting the pyrrole nitrogen is a highly recommended strategy to improve the reaction's success rate.[10][13]

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Inputs/Outputs Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(HNR'R'')]X OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (-HX, Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Catalyst_regen L-Pd(0) Amido_complex->Catalyst_regen Final_Product Product (Ar-NR'R'') ArX Ar-X (4-bromo-pyrrolo[2,3-b]pyridine) ArX->OA_complex Amine Amine (HNR'R'') Amine->Amine_complex Base Base Base->Amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Conversion? check_catalyst Check Catalyst System (Precursor, Ligand, Inertness) start->check_catalyst Yes check_conditions Check Reaction Conditions (Temperature, Base, Solvent) check_catalyst->check_conditions side_reactions Significant Side Reactions? check_conditions->side_reactions optimize_base Optimize Base (Weaker Base, e.g., Cs₂CO₃) side_reactions->optimize_base Yes (e.g., Hydrodehalogenation) stalled_reaction Reaction Stalls? side_reactions->stalled_reaction No optimize_temp Lower Temperature optimize_base->optimize_temp screen_ligands Screen Ligands optimize_temp->screen_ligands success Successful Reaction screen_ligands->success protect_NH Protect Pyrrole N-H stalled_reaction->protect_NH Yes stalled_reaction->success No use_precatalyst Use Precatalyst protect_NH->use_precatalyst use_precatalyst->success

Caption: A decision-making workflow for troubleshooting the amination reaction.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 4-Bromo-7-(triisopropylsilyl)-7H-pyrrolo[2,3-b]pyridine

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • 4-Bromo-7-(triisopropylsilyl)-7H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromo-7-(triisopropylsilyl)-7H-pyrrolo[2,3-b]pyridine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (argon or nitrogen).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by the amine.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aminated product.

Protocol 2: Deprotection of the TIPS Group

Materials:

  • TIPS-protected 4-amino-pyrrolo[2,3-b]pyridine derivative (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 equiv)

  • Anhydrous THF

Procedure:

  • Dissolve the TIPS-protected substrate in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

References

  • The Role of the Base in Buchwald-Hartwig Amination. J. Org. Chem. 2014, 79 (24), 11961–11969. [Link]
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Ind. Eng. Chem. Res. 2006, 45 (14), 4853–4857. [Link]
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. J. Am. Chem. Soc. 2023, 145 (12), 6966–6975. [Link]
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au 2023, 3 (12), 3465–3474. [Link]
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. J. Am. Chem. Soc. 2015, 137 (42), 13628–13638. [Link]
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Org. Lett. 2010, 12 (20), 4564–4567. [Link]
  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
  • Help troubleshooting a Buchwald-Hartwig amin
  • Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Chemistry World. [Link]
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein J. Org. Chem. 2015, 11, 2376–2384. [Link]
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. [Link]
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules 2021, 26 (21), 6485. [Link]
  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

Sources

Purification of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine by Column Chromatography

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of this compound. This 7-azaindole scaffold is a valuable building block in drug discovery, particularly in the development of kinase inhibitors.[1][2] However, its purification by silica gel column chromatography presents several common challenges, from poor separation and product degradation to low recovery.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues encountered during purification.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly and showing significant peak tailing during column chromatography. What is causing this, and how can I achieve sharp, symmetrical peaks?

A: Peak tailing is a classic issue when purifying basic compounds like pyridine derivatives on standard silica gel.[3] The root cause is the strong, non-ideal interaction between the basic nitrogen atom of your pyrrolopyridine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This interaction leads to a portion of your compound being retained more strongly, resulting in a "tail" as it slowly elutes off the column after the main band.

Solutions:

  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a competing base to your eluent. Triethylamine (Et₃N) is the standard choice. By adding 0.1-1% Et₃N to your mobile phase, the triethylamine will preferentially interact with and "cap" the acidic silanol sites, preventing your target compound from binding too strongly.[3][4]

  • Deactivate the Silica Gel: Before packing the column, you can pre-treat the silica gel. This is done by creating a slurry of the silica in your starting eluent that already contains the basic modifier (e.g., 1% Et₃N in hexane/ethyl acetate). This ensures the stationary phase is neutralized before your compound is introduced.[3][5]

  • Consider an Alternative Stationary Phase: If tailing persists or if your compound is particularly sensitive, switching to a more inert stationary phase is a viable option. Neutral or basic alumina can be excellent alternatives to silica gel for purifying acid-sensitive or basic compounds.[4][5]

Q2: I'm experiencing very low, or even zero, recovery of my product from the column. Where is my compound going?

A: This alarming issue typically points to one of two problems: irreversible adsorption on the column or decomposition of the compound on the stationary phase.

Potential Causes & Solutions:

  • Compound Decomposition: The acidic surface of silica gel can catalyze the degradation of sensitive molecules, and halogenated pyridines can be susceptible to this.[3][4][5] If you observe new, more polar spots on your TLC analysis of the collected fractions that were not in the crude material, degradation is likely.

    • Solution: As with peak tailing, deactivating the silica gel with triethylamine is the first and most crucial step.[6] This minimizes the acidity of the stationary phase. Using a less acidic stationary phase like neutral alumina is also a strong alternative.[6] Additionally, minimize the time your compound spends on the column by using a slightly more polar solvent system to speed up elution, without sacrificing separation.[5]

  • Irreversible Adsorption: If your compound is highly polar, it might bind so strongly to the silica gel that the chosen eluent is not powerful enough to wash it off.[7]

    • Solution: Before committing to a large-scale column, ensure your TLC analysis shows the compound moving off the baseline (Rf > 0). If it remains at the origin even in highly polar solvent systems (e.g., 100% ethyl acetate), you need a more polar eluent. A common choice for highly polar compounds is a gradient of methanol in dichloromethane.[8] Be cautious, however, as using more than 10% methanol in your eluent can risk dissolving some of the silica gel.[8]

Q3: How do I select the optimal solvent system to separate my product from closely-eluting impurities?

A: The key to good separation lies in methodical solvent system screening using Thin-Layer Chromatography (TLC) before running the column.[9][10][11] The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.35, as this range typically provides the best resolution in column chromatography.[3][10]

Systematic Approach:

  • Start with Standard Systems: Begin by testing binary solvent systems of differing polarities. The most common and effective starting points are mixtures of a non-polar solvent with a more polar modifier.[8]

  • Adjust Polarity: If your compound's Rf is too high (moving too fast), decrease the proportion of the polar solvent. If the Rf is too low (stuck on the baseline), increase the proportion of the polar solvent.[7]

  • Change Solvent Selectivity: If you cannot achieve good separation between your product and an impurity by simply adjusting the polarity of a single system (e.g., Hexane/EtOAc), switch to a different solvent system.[7] Different solvents have different interactions with your compounds (a property called selectivity). For example, switching from an ethyl acetate-based system to one using dichloromethane or diethyl ether can dramatically alter the relative separation of spots.[12]

Solvent System ClassNon-Polar ComponentPolar ComponentTarget Compounds
Standard Hexanes / HeptaneEthyl Acetate (EtOAc)Good for a wide range of "normal" polarity compounds.[8]
Alternative Standard Hexanes / HeptaneDiethyl Ether (Et₂O)Offers different selectivity than EtOAc.
For More Polar Compounds Dichloromethane (DCM)Methanol (MeOH)Effective for moving more polar compounds off the baseline.[8]
For Stubborn Amines Dichloromethane (DCM)10% Ammonia in MethanolHelps elute very basic compounds that stick to silica.[8]
Q4: My crude material is not very soluble in the non-polar starting eluent. How should I load it onto the column?

A: Loading the sample correctly is critical for achieving sharp bands and good separation. Dissolving the crude material in a large volume of a strong (polar) solvent and loading it directly onto the column (wet loading) will lead to poor separation, as the strong solvent will carry your compound down the column prematurely, causing broad bands.

Recommended Solution: Dry Loading

Dry loading is the superior method for compounds with limited solubility in the mobile phase.[4]

  • Dissolve your crude product in a minimal amount of a low-boiling-point solvent in which it is highly soluble (e.g., dichloromethane, acetone, or methanol).

  • Add a small amount of silica gel (or Celite) to this solution to form a slurry.

  • Thoroughly evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column. This technique ensures that your compound starts as a very narrow, concentrated band, leading to significantly better separation.[4]

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common purification problems.

TroubleshootingWorkflow Start Poor Purification Result Problem1 Peak Tailing / Streaking Start->Problem1 Problem2 Low / No Recovery Start->Problem2 Problem3 Poor Separation Start->Problem3 Solution1 Add 0.1-1% Et3N to Eluent or Use Neutral Alumina Problem1->Solution1 Solution2 Deactivate Silica with Et3N or Check Compound Stability (2D-TLC) Problem2->Solution2 Solution3 Optimize TLC (Rf = 0.25-0.35) Try Different Solvent System Use a Shallower Gradient Problem3->Solution3

A workflow for troubleshooting common chromatography issues.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a generalized, robust starting point for the purification of this compound.

1. TLC Analysis & Solvent System Determination:

  • Using the guidance from Q3, perform TLC analysis on the crude material with several solvent systems (e.g., Hexane:EtOAc, DCM:MeOH).
  • Identify a system that gives your target compound an Rf of ~0.3 and provides the best visual separation from impurities.
  • For gradient elution, your starting solvent system should give your product an Rf value close to 0.1.

2. Column Packing (Slurry Method):

  • Select a column with a diameter appropriate for your sample size (a 20-50:1 ratio of silica gel weight to crude product weight is typical).[13]
  • Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.
  • In a separate beaker, create a slurry of silica gel in your initial, least polar eluent.
  • Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.
  • Add another layer of sand on top of the settled silica bed to prevent disruption during solvent addition.
  • Wash the packed column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top layer of sand.

3. Sample Loading (Dry Loading Recommended):

  • Follow the dry loading procedure described in Q4.

4. Elution and Fraction Collection:

  • Carefully add your mobile phase to the column.
  • Apply gentle positive pressure (using a flash chromatography system or regulated air/argon) to achieve a steady flow rate.
  • Begin collecting fractions. The size of the fractions should be appropriate for the column size and expected separation.
  • If using a gradient, gradually and systematically increase the polarity of the eluent. A shallow gradient is often more effective for separating closely-eluting compounds than a steep one.[5]

5. Fraction Analysis:

  • Monitor the elution of your compound by spotting fractions onto TLC plates.
  • Stain the plates with an appropriate visualization agent (e.g., UV light, potassium permanganate, or ceric ammonium molybdate stain) to identify the fractions containing your pure product.

6. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Purification Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_run Execution Crude Crude Product TLC TLC Analysis (Find Solvent System) Crude->TLC Pack Pack Column (Slurry Method) TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvents Combine->Evaporate Pure Pure Product Evaporate->Pure

A standard workflow for column chromatography purification.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?.
  • University of Calgary. (n.d.). Column chromatography.
  • Reddit. (2018, November 5). Suzuki purification problem. r/OrganicChemistry.
  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography?. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography.
  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Flash Column Chromatography.
  • Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.

Sources

Technical Support Center: Recrystallization of Substituted Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of nitrogen-containing heterocycles. The unique physicochemical properties of the 7-azaindole scaffold, including its hydrogen bonding capabilities and aromatic nature, present specific challenges and opportunities in crystallization-based purification.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the recrystallization of these compounds. Our goal is to equip you with the foundational knowledge and practical techniques to achieve high purity and yield.

Understanding the 7-Azaindole Scaffold in Crystallization

The pyrrolo[2,3-b]pyridine core possesses both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7 nitrogen). This dual nature allows for the formation of strong intermolecular interactions, such as self-association into hydrogen-bonded dimers, which can significantly influence solubility and crystal packing.[3][4] The choice of recrystallization solvent must account for these interactions. Solvents that can effectively compete for these hydrogen bonds are often required for dissolution, while controlled removal of the solvating molecules is key to inducing crystallization.

The nature and position of substituents on the azaindole ring dramatically alter the molecule's overall polarity, melting point, and solubility profile, making a one-size-fits-all recrystallization protocol impractical.[5][6][7] Therefore, a systematic and logical approach to solvent selection and technique optimization is crucial.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and corrective actions.

Issue 1: "Oiling Out" - The Compound Separates as a Liquid, Not Crystals

Question: My substituted pyrrolo[2,3-b]pyridine is precipitating as a sticky, insoluble oil upon cooling. How can I resolve this and obtain crystalline material?

Answer: "Oiling out" is a common problem that occurs when a compound separates from a supersaturated solution at a temperature above its melting point (or the melting point of an impure mixture).[8] The resulting oil is essentially a liquid phase of your impure compound, which often traps impurities effectively, defeating the purpose of recrystallization.[9]

Causality & Corrective Actions:

  • High Solute Concentration/Rapid Cooling: The solution is becoming supersaturated too quickly. The kinetic barrier to nucleation is high, and the system finds a lower energy pathway by separating into two liquid phases.

    • Solution: Re-heat the mixture to redissolve the oil. Add a small amount (5-10% more) of the hot solvent to create a more dilute solution. Allow the flask to cool much more slowly. An insulated Dewar or a hot plate with the heat turned off can be used to slow the cooling rate significantly.[10][11]

  • Inappropriate Solvent Polarity: The solvent may be too polar or too non-polar for the substituted azaindole. A large polarity mismatch between the solute and solvent can promote liquid-liquid phase separation.[12]

    • Solution: Experiment with a solvent mixture. If you are using a very polar solvent like ethanol, try adding a less polar co-solvent like ethyl acetate or toluene. Conversely, if using a non-polar solvent like hexanes, add a more polar co-solvent like dichloromethane or ethyl acetate. The goal is to fine-tune the solvent environment to better match the solute's properties.

  • Low Melting Point: The compound, particularly if impure, may have a melting point lower than the boiling point of the chosen solvent.[8][12]

    • Solution: Select a lower-boiling point solvent or solvent system. For example, if oiling out occurs in toluene (b.p. 111 °C), consider trying ethyl acetate (b.p. 77 °C) or a mixture of dichloromethane and hexanes.

  • Presence of Impurities: Impurities can significantly depress the melting point of your compound, leading to oiling out.[8][12]

    • Solution: If possible, first purify the crude material by another method, such as flash column chromatography, to remove major impurities, and then perform the recrystallization. Even a partial purification can sometimes be enough to prevent oiling out.

Troubleshooting Flowchart for Oiling Out

G start Oiling Out Occurs reheat Re-heat to Dissolve Oil start->reheat add_solvent Add 5-10% More Hot Solvent reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool check1 Crystals Form? slow_cool->check1 change_solvent Modify Solvent System check1->change_solvent No success Success! check1->success Yes options Try Lower Polarity Solvent or a Solvent/Anti-Solvent Pair change_solvent->options recrystallize Attempt Recrystallization options->recrystallize check2 Crystals Form? recrystallize->check2 pre_purify Pre-purify by Chromatography check2->pre_purify No check2->success Yes final_recrystallize Recrystallize Purified Material pre_purify->final_recrystallize fail Consider Alternative Purification pre_purify->fail final_recrystallize->success

Caption: Troubleshooting workflow for addressing oiling out.

Issue 2: No Crystal Formation Upon Cooling

Question: My compound is fully dissolved in the hot solvent, but no crystals form even after the solution has cooled to room temperature and been placed in an ice bath.

Answer: This indicates that the solution has not reached a sufficient level of supersaturation for nucleation (the initial formation of crystal seeds) to occur.[13] This is typically caused by using too much solvent.

Causality & Corrective Actions:

  • Excess Solvent: This is the most common reason for crystallization failure.[10][13] The concentration of your compound is below its solubility limit even at low temperatures.

    • Solution 1 (Solvent Evaporation): Gently heat the solution to boil off a portion of the solvent. For a flask on a hot plate, you can often see a vapor ring; reduce the volume by 20-30% and then allow it to cool again. Be careful not to evaporate too much solvent too quickly, as this can cause the compound to "crash out" as an amorphous solid or oil.[11]

    • Solution 2 (Anti-Solvent Addition): If you are using a solvent in which your compound is quite soluble, you can add an "anti-solvent" (a solvent in which your compound is insoluble but which is miscible with the primary solvent). Add the anti-solvent dropwise to the room-temperature solution until persistent cloudiness (turbidity) is observed. Then, add a few drops of the primary solvent (or gently warm the mixture) until the solution becomes clear again. Slow cooling should now produce crystals.[11] Common anti-solvents include hexanes, heptane, or water.

  • High Energy Barrier to Nucleation: The solution may be supersaturated, but the molecules have not yet organized into a crystal lattice.

    • Solution 1 (Scratching): Use a glass rod to vigorously scratch the inner surface of the flask at the air-liquid interface. The microscopic glass fragments and vibrations can provide nucleation sites and induce crystallization.[11]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. A seed crystal provides a template for further crystal growth, often triggering rapid crystallization.[11]

    • Solution 3 (Shock Cooling): Briefly place the flask in a very cold bath (e.g., dry ice/acetone). This can sometimes force nucleation. Once a few small crystals form, allow the flask to warm back to 0 °C or room temperature to let the crystals grow slowly, ensuring better purity.

Issue 3: Polymorphism - Different Crystal Forms are Obtained

Question: I have successfully recrystallized my compound, but I get different crystal habits (e.g., needles vs. plates) and melting points on different attempts. What is happening?

Answer: You are likely observing polymorphism, which is the ability of a compound to crystallize in more than one distinct crystal structure. Polymorphs can have different physical properties, including solubility, melting point, and stability. This is a known phenomenon for 7-azaindole derivatives.

Causality & Corrective Actions:

  • Solvent System: The solvent used for crystallization can directly influence which polymorph is favored.

    • Solution: A systematic solvent screen is the best approach.[11] Test a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof). This will help you identify conditions that consistently produce a single, desired polymorph.

  • Cooling Rate & Temperature: The rate of cooling and the final temperature can affect the nucleation and growth of different polymorphs. One form may be kinetically favored (forms faster), while another is thermodynamically favored (more stable).

    • Solution: Carefully control and document your cooling profile. Very slow cooling generally favors the most thermodynamically stable polymorph. Conversely, rapid cooling might trap a less stable, "metastable" form.

  • Seeding: Seeding with a crystal of a specific polymorph can direct the crystallization to produce that same form.

    • Solution: Once you have isolated and characterized a desired polymorph, retain some crystals to use as seeds in subsequent recrystallizations to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for a novel substituted pyrrolo[2,3-b]pyridine?

A1: A systematic, small-scale solvent screening is the most efficient method.[11] The parent 7-azaindole scaffold has good solubility in polar solvents like THF, acetone, and methanol, and lower solubility in acetonitrile and n-hexane. This provides a valuable baseline.

  • Assess Your Substituents:

    • Polar/H-bonding groups (e.g., -OH, -NH2, -COOH, amides): Start with polar protic solvents (ethanol, isopropanol) or polar aprotic solvents (acetone, ethyl acetate, acetonitrile).

    • Non-polar/hydrophobic groups (e.g., large alkyl chains, phenyl rings, trifluoromethyl): Start with less polar solvents like toluene or dichloromethane, or solvent mixtures like ethyl acetate/hexanes or CH2Cl2/hexanes.[3][4]

  • Perform a Test Tube Screen: Place ~10-20 mg of your crude compound in several small test tubes. Add a small volume (~0.5 mL) of a candidate solvent to each. Observe solubility at room temperature and then upon heating. A good single solvent will show low solubility at room temperature but high solubility when hot.[13]

Q2: How do I choose a solvent pair for a mixed-solvent recrystallization?

A2: A mixed-solvent system is ideal when no single solvent has the desired solubility profile. The two solvents must be fully miscible with each other.

  • Choose a "Good" Solvent: Select a solvent that completely dissolves your compound at or near room temperature.

  • Choose a "Poor" or "Anti-Solvent": Select a solvent in which your compound is very insoluble.

  • Procedure: Dissolve the compound in a minimal amount of the "good" solvent. Warm the solution slightly, then add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution, then cool slowly.

Common "Good" SolventsCommon "Poor" (Anti) Solvents
Dichloromethane (DCM)Hexanes, Heptane
Tetrahydrofuran (THF)Hexanes, He-ptane, Water
AcetoneHexanes, Heptane, Water
Ethanol / MethanolWater, Diethyl Ether, Hexanes
Ethyl Acetate (EtOAc)Hexanes, Heptane

Q3: My purified crystals are colored, but the desired compound should be colorless. How do I remove colored impurities?

A3: Colored impurities are often highly conjugated organic molecules that are present in small amounts. They can sometimes be removed with activated carbon.

  • Dissolve: Dissolve the impure compound in the hot recrystallization solvent.

  • Add Carbon: Remove the flask from the heat source to avoid bumping. Add a very small amount of activated carbon (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.

  • Reheat & Filter: Briefly reheat the mixture to boiling. Perform a hot gravity filtration through fluted filter paper to remove the carbon.[14]

  • Crystallize: Allow the hot, clear filtrate to cool slowly.

Caution: This method is only effective if the impurity is adsorbed by the carbon more strongly than your product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude substituted pyrrolo[2,3-b]pyridine and a stir bar. Add a small portion of the selected solvent and begin heating with stirring. Continue adding the solvent in small portions until the solid is just completely dissolved at the solvent's boiling point. Avoid adding a large excess of solvent.[13]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization in the funnel.[11][14]

  • Cooling: Cover the flask (e.g., with a watch glass) and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask. Slow cooling is critical for forming large, pure crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the ice-cold crystallization solvent to remove any residual soluble impurities.[13]

  • Drying: Dry the crystals under vacuum, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Anti-Solvent Recrystallization
  • Dissolution: At room temperature, dissolve the crude compound in the minimum amount of a "good" solvent (one in which it is highly soluble).

  • Anti-Solvent Addition: While stirring, add the "anti-solvent" dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears. Alternatively, gently warm the flask until the solution is clear.

  • Cooling & Isolation: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Collect, wash, and dry the crystals as described in Protocol 1.

Solvent Selection Logic Diagram

G start Start: Crude Substituted Pyrrolo[2,3-b]pyridine screen Perform Small-Scale Solvent Screen start->screen find_single Find Solvent with: - Low solubility cold - High solubility hot screen->find_single check_single Good Solvent Found? find_single->check_single protocol1 Use Protocol 1: Single-Solvent Recrystallization check_single->protocol1 Yes find_pair Find Solvent Pair: 1. 'Good' Solvent (dissolves cold) 2. 'Poor' Solvent (insoluble) check_single->find_pair No check_pair Good Pair Found? find_pair->check_pair protocol2 Use Protocol 2: Anti-Solvent Recrystallization check_pair->protocol2 Yes fail Consider Chromatography or Alternative Purification Method check_pair->fail No

Sources

Technical Support Center: Navigating the Nuances of Methoxy-Substituted Bromopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions involving methoxy-substituted bromopyridines. The presence of a methoxy group on the pyridine ring introduces a layer of complexity that requires a nuanced understanding of its electronic and steric effects to achieve successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: How does the methoxy group influence the reactivity of bromopyridines in cross-coupling reactions?

The methoxy group (-OCH₃) is a strong electron-donating group through resonance (+M effect) and a moderately electron-withdrawing group through induction (-I effect). Its overall impact on the reactivity of a bromopyridine in cross-coupling reactions is a function of its position relative to the bromine atom and the ring nitrogen.

  • Electronic Effects: The methoxy group generally increases the electron density of the pyridine ring. This can make the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, often the rate-determining step, more challenging compared to electron-deficient systems.[1][2] However, this increased electron density can also facilitate the final reductive elimination step.

  • Steric Effects: When placed ortho to the bromine atom, the methoxy group can sterically hinder the approach of the bulky palladium catalyst, potentially slowing down the reaction or requiring specialized, less bulky ligands.[3]

  • Catalyst Inhibition: Like all pyridines, the lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][4] The electron-donating nature of the methoxy group can exacerbate this effect by increasing the basicity of the pyridine nitrogen.

Q2: Which position of the methoxy group (ortho, meta, or para to the bromine) is most favorable for a successful cross-coupling reaction?

The optimal position of the methoxy group is highly dependent on the specific cross-coupling reaction and the desired outcome. Here's a general guide:

  • Meta-position (e.g., 3-bromo-5-methoxypyridine): This is often the most straightforward case. The methoxy group's electronic influence is less pronounced at the reaction center, and there is no direct steric hindrance. This generally leads to predictable reactivity.

  • Para-position (e.g., 2-bromo-4-methoxypyridine or 5-bromo-2-methoxypyridine): The strong electron-donating resonance effect of the methoxy group can significantly increase the electron density at the carbon-bromine bond, potentially slowing down oxidative addition. However, for some reactions, this increased electron density can be beneficial.

  • Ortho-position (e.g., 2-bromo-3-methoxypyridine or 3-bromo-2-methoxypyridine): This is often the most challenging scenario due to steric hindrance. The methoxy group can physically block the palladium catalyst from accessing the C-Br bond. Specialized ligands and reaction conditions are often necessary to overcome this steric barrier.[5]

Q3: I am observing low to no yield in my Suzuki-Miyaura coupling of a methoxy-substituted bromopyridine. What are the likely causes?

Low yields in Suzuki-Miyaura couplings with these substrates are a common issue. The primary culprits are often:

  • Catalyst Inhibition: The pyridine nitrogen, made more basic by the methoxy group, can poison the palladium catalyst.[4]

  • Inefficient Oxidative Addition: The electron-rich nature of the methoxy-substituted pyridine ring can make the oxidative addition step sluggish.[1][2]

  • Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be prevalent, especially with aqueous bases.[1]

  • Homocoupling of the Boronic Acid: The presence of oxygen can promote the unwanted coupling of two boronic acid molecules.[6]

Troubleshooting Common Issues

This section provides a structured approach to diagnosing and solving common problems encountered during cross-coupling reactions with methoxy-substituted bromopyridines.

Issue 1: Low or No Conversion of the Bromopyridine Starting Material
Potential Cause Recommended Solution
Catalyst Inhibition/Deactivation Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to sterically shield the palladium center from the pyridine nitrogen.[1][4] Consider using a higher catalyst loading (e.g., 3-5 mol%).
Sluggish Oxidative Addition Increase the reaction temperature in increments of 10 °C. Switch to a more electron-rich ligand to facilitate the oxidative addition step.[2]
Inappropriate Base or Solvent Screen different bases. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective.[7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[8] Ensure the base is soluble in the chosen solvent system.
Poor Reagent Purity Use freshly purified reagents and anhydrous, degassed solvents. Impurities, especially water and oxygen, can significantly impact the reaction.[4]
Issue 2: Significant Byproduct Formation (e.g., Homocoupling, Debromination)
Potential Cause Recommended Solution
Boronic Acid Homocoupling (Suzuki) Rigorously degas all solvents and the reaction mixture using methods like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen).[6]
Debromination (Hydrodehalogenation) Ensure all reagents and solvents are strictly anhydrous. Some bases can promote this side reaction; screening different bases may be necessary.
Glaser Coupling (Sonogashira) The presence of oxygen can promote the homocoupling of terminal alkynes. Maintain a strict inert atmosphere. Using a copper-free Sonogashira protocol can also mitigate this issue.[9]

Optimized Protocols

The following are generalized protocols that serve as a starting point for the cross-coupling of methoxy-substituted bromopyridines. Optimization for each specific substrate is highly recommended.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine

This protocol is designed to be a robust starting point for C-C bond formation.

Materials:

  • 3-Bromo-5-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv), finely powdered

  • Degassed 1,4-Dioxane/water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methoxypyridine, the arylboronic acid, SPhos, and the finely powdered K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with argon (repeat 3 times).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Sparge the mixture with argon for 15-20 minutes.

  • Add the Pd(OAc)₂ catalyst under a positive pressure of argon.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine

This protocol is for the formation of C-N bonds, a common transformation in drug discovery.[8]

Materials:

  • 3-Bromo-5-methoxypyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Seal the tube, remove from the glovebox, and add 3-bromo-5-methoxypyridine and the amine under a positive pressure of inert gas.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdiib Ar¹-Pd(II)L₂-Br pd0->pdiib pdiia Ar¹-Pd(II)L₂-Ar² pdiib->pdiia Transmetalation pdiia->pd0 Reductive Elimination product Ar¹-Ar² pdiia->product bromopyridine Methoxy-Bromopyridine (Ar¹-Br) bromopyridine->pdiib Oxidative Addition boronic_acid Boronic Acid (Ar²-B(OR)₂) boronate [Ar²-B(OR)₂(Base)]⁻ boronic_acid->boronate base Base base->boronic_acid boronate->pdiib

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic for Low Yields

Troubleshooting_Low_Yield start Low or No Yield check_catalyst Check for Catalyst Inhibition start->check_catalyst Is Starting Material Consumed? check_oa Investigate Oxidative Addition start->check_oa Is Reaction Sluggish? check_reagents Verify Reagent Quality start->check_reagents Are Byproducts Observed? solution_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->solution_ligand No solution_temp Increase Reaction Temperature check_oa->solution_temp Yes solution_reagents Use Anhydrous, Degassed Solvents & Fresh Reagents check_reagents->solution_reagents Yes (e.g., Homocoupling)

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

References

  • Wikipedia. (n.d.).
  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
  • ResearchGate. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • National Center for Biotechnology Information. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]
  • Wikipedia. (n.d.).
  • csbsju. (n.d.). oxidative addition and palladium coupling. [Link]
  • National Center for Biotechnology Information. (2021). The mechanism of oxidative addition of Pd(0) to Si–H bonds. [Link]
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • National Center for Biotechnology Information. (2003). Siloxane-based Cross-Coupling of Bromopyridine Derivatives: Studies for the Synthesis of Streptonigrin and Lavendamycin. [Link]
  • ResearchGate. (n.d.). Modulating the electronics of palladium complexes supported by iminopyridine ligands as the catalysts in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. [Link]
  • National Center for Biotechnology Information. (2024).
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
  • National Center for Biotechnology Information. (n.d.). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. [Link]
  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
  • National Center for Biotechnology Information. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. [Link]
  • MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
  • National Center for Biotechnology Information. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)
  • National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
  • MDPI. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. [Link]
  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. [Link]
  • National Center for Biotechnology Information. (2024). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)
  • CoLab. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Mechanistic aspects of oxidative addition linked to molecular.... [Link]
  • Wipf Group. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
  • Wordpress. (2025).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • The Royal Society of Chemistry. (2024).
  • Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
  • ArODES. (n.d.).
  • Cambridge Open Engage. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. [Link]
  • ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • ResearchGate. (2025). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

Sources

Technical Support Center: Navigating Palladium-Catalyzed Cross-Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the optimal catalyst and ligand systems and to offer robust troubleshooting advice for common challenges encountered in the lab.

The unique electronic properties of the pyridine ring, particularly the coordinating ability of the nitrogen atom, present distinct challenges compared to standard aryl halide couplings. Understanding these nuances is critical for success. This center is structured to provide direct answers to specific experimental issues and to explain the fundamental principles behind reaction optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual questions that form the foundation of successful bromopyridine coupling.

Q1: Why are bromopyridines considered challenging substrates in palladium-catalyzed cross-coupling reactions?

A1: The primary challenge stems from the pyridine nitrogen's lone pair of electrons. This lone pair can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[1][2] This non-productive binding can prevent the catalyst from participating in the desired catalytic cycle, resulting in low or no product yield. The position of the bromine atom relative to the nitrogen significantly influences this effect; 2-bromopyridines are particularly challenging due to the proximity of the nitrogen to the reaction site.[1][3] Additionally, the electron-deficient nature of the pyridine ring can affect the rates of key steps in the catalytic cycle, such as oxidative addition.

Q2: How do I choose the right class of ligand for my bromopyridine coupling?

A2: Ligand selection is paramount. The ideal ligand must be a stronger binder to palladium than the pyridine substrate or product, yet labile enough to allow the catalytic cycle to proceed. For bromopyridines, two main classes of ligands have proven most effective:

  • Bulky, Electron-Rich Phosphines: Ligands like SPhos, XPhos, and P(t-Bu)₃ are highly effective.[4][5] Their large steric bulk creates a coordination sphere around the palladium that physically hinders the pyridine nitrogen from binding. Their strong σ-donating (electron-rich) nature enhances the rate of oxidative addition and reductive elimination, which are often crucial for efficient turnover with challenging substrates.[3][4]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr in PEPPSI-IPr catalysts) are exceptionally strong σ-donors, which makes the palladium center highly active.[4] This increased activity often translates to lower catalyst loadings, shorter reaction times, and success with otherwise unreactive substrates.[4] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts are particularly well-suited for heteroaryl couplings.[4][5]

Q3: What is the role of the base in a Suzuki-Miyaura coupling of bromopyridines, and how do I select one?

A3: The base plays multiple crucial roles in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[6][7] The choice of base can significantly impact yield.[1]

  • Common Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.

  • Selection Criteria: The optimal base is often found empirically. K₃PO₄ is a strong base that is often effective but can be sensitive to moisture.[8] K₂CO₃ and Na₂CO₃ are milder and frequently used in aqueous solvent mixtures.[1][4] The choice can also influence side reactions; for instance, overly high concentrations of hydroxide ions can promote unwanted boronic acid degradation.[6]

Q4: Can the free amino group on an aminobromopyridine interfere with the coupling reaction?

A4: Yes. Similar to the pyridine ring nitrogen, the lone pair on an amino substituent can coordinate to the palladium catalyst, leading to inhibition.[9] While many protocols exist for unprotected aminopyridines, they often necessitate the use of specific bulky ligands to shield the palladium center and prevent this unproductive coordination.[9] If inhibition is suspected, protecting the amino group (e.g., as an acetamide) can be a viable strategy, though it adds synthetic steps.[9]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental failures.

Issue 1: Low to No Yield of the Desired Product

Your reaction has stalled, with starting material remaining or complete decomposition observed.

Potential Cause Troubleshooting Steps & Explanation
Catalyst Inhibition/Deactivation The pyridine nitrogen is likely "poisoning" your catalyst. Solution: Switch to a catalyst system with bulky, electron-rich ligands. Ligands like SPhos or NHC ligands (e.g., in PEPPSI-IPr) are designed to prevent coordination of the pyridine nitrogen and enhance catalytic activity.[1][3][4]
Inactive Catalyst The active Pd(0) species is not forming from your Pd(II) precatalyst, or the catalyst has decomposed. Solution 1: Ensure rigorous degassing of all solvents and reagents. Oxygen can oxidize and deactivate Pd(0) catalysts.[10] Solution 2: Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with your chosen ligand. Some combinations are more efficient at generating the active catalyst.
Suboptimal Base or Solvent The base may not be strong enough or sufficiently soluble to activate the boronic acid (in Suzuki coupling), or the solvent system may be inappropriate. Solution 1: Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[1] Solution 2: For Suzuki couplings, a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) is often optimal to dissolve both the organic components and the inorganic base.[10][11]
Low Reaction Temperature The energy barrier for a key step (e.g., oxidative addition) may not be overcome. Solution: Increase the reaction temperature. For challenging couplings, temperatures of 100-120 °C are common.[4][11]

Issue 2: Significant Side Reactions are Observed

Your desired product is formed, but it is contaminated with one or more significant byproducts.

Side Reaction Cause & Troubleshooting Steps
Dehalogenation (Replacement of -Br with -H)Often caused by trace palladium hydride species in the catalytic cycle.[9] Solution 1: Screen different bases and solvents, as these can influence the formation and reactivity of Pd-H species.[9] Solution 2: Ensure your starting materials and solvents are dry and pure.
Protodeboronation (Suzuki Coupling)Hydrolysis of the boronic acid starting material back to the corresponding arene. This is exacerbated by high temperatures and prolonged reaction times in aqueous basic media.[9] Solution 1: Use fresh, high-purity boronic acids or consider more stable boronic esters (e.g., pinacol esters).[9] Solution 2: Minimize reaction time by monitoring the reaction closely (e.g., by TLC or GC/LC-MS).
Homocoupling (e.g., Biaryl from Boronic Acid)The boronic acid couples with itself. This is often promoted by the presence of oxygen.[9] Solution 1: Rigorously degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[9] Solution 2: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[9]
Alkyne Homocoupling (Sonogashira Coupling)Also known as Glaser coupling, this is a very common side reaction, especially when a copper co-catalyst is used. Oxygen is a key promoter.[12] Solution 1: Ensure strictly anaerobic conditions through thorough degassing.[12] Solution 2: Reduce the loading of the copper(I) co-catalyst (CuI) to the minimum effective amount.[12]

Part 3: Recommended Catalyst Systems & Protocols

While no single system is universal, the following tables provide excellent starting points for various coupling reactions based on literature precedent.

Table 1: Recommended Catalyst/Ligand Systems for Suzuki-Miyaura Coupling

Bromopyridine PositionPalladium SourceLigandBaseSolvent SystemTemp (°C)
2-Bromo (Challenging)Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100
3-BromoPd(PPh₃)₄-K₂CO₃Toluene/H₂O80
4-BromoPdCl₂(dppf)-K₂CO₃DME or Toluene/H₂O80-100
General HeteroarylPEPPSI-IPr-Cs₂CO₃t-AmylOH100

Data compiled from references[4],[5], and[11].

Visualizing the Process

Understanding the relationships between reaction components is key to logical troubleshooting.

G cluster_input Inputs cluster_decision Key Decisions cluster_output Outcomes Bromopyridine Bromopyridine Substrate Low_Yield Low Yield/ No Reaction Bromopyridine->Low_Yield Catalyst Inhibition Coupling_Partner Coupling Partner (e.g., Boronic Acid) Side_Products Side Products (Dehalogenation, etc.) Coupling_Partner->Side_Products Decomposition (e.g., Protodeboronation) Catalyst_System Catalyst System (Pd Source + Ligand) Ligand_Choice Ligand Choice: Bulky/Electron-Rich? (e.g., SPhos, NHC) Catalyst_System->Ligand_Choice Base Base Base_Choice Base Choice: Strength & Solubility (e.g., K3PO4, K2CO3) Base->Base_Choice Solvent Solvent Solvent_Choice Solvent Choice: Aqueous/Biphasic? Solvent->Solvent_Choice High_Yield High Yield Ligand_Choice->High_Yield Base_Choice->High_Yield Solvent_Choice->High_Yield

Caption: Decision workflow for optimizing bromopyridine coupling.

Generalized Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 LₙPd(0) OA_label Oxidative Addition Pd0->OA_label PdII_ArX LₙPd(II)(Ar)(X) TM_label Transmetalation PdII_ArX->TM_label PdII_ArR LₙPd(II)(Ar)(R') RE_label Reductive Elimination PdII_ArR->RE_label OA_label->PdII_ArX TM_label->PdII_ArR RE_label->Pd0 Product Ar-R' (Product) RE_label->Product ArX Ar-X (Bromopyridine) ArX->OA_label Boronic R'-B(OH)₂ + Base Boronic->TM_label

Caption: Generalized catalytic cycle for a Suzuki-Miyaura reaction.

General Experimental Protocol: Suzuki-Miyaura Coupling with a Phosphine-Based Catalyst

This protocol is a generalized procedure based on common literature practices and should be optimized for specific substrates.[4][11]

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL).[10][11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 4-24 hours), monitoring by TLC, GC, or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates. (2025, December). Benchchem.
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. (n.d.). Benchchem.
  • Technical Support Center: Suzuki Coupling with 2-Bromopyridines. (2025, November). Benchchem.
  • A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine. (n.d.). Benchchem.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8).
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (n.d.). Benchchem.
  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. (2025). Benchchem.
  • Role of a base in Suzuki-Miyaura reaction. (2025, August 6). ResearchGate.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine. (n.d.). Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.

Sources

Technical Support Center: Purification of Polar Heterocyclic Compounds on Silica Gel

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges when using silica gel chromatography for these often-tricky molecules. Here, we move beyond generic protocols to provide in-depth, mechanistically grounded troubleshooting advice and frequently asked questions to empower you to solve your purification challenges.

I. Troubleshooting Guide: From Tailing Peaks to Lost Compounds

This section addresses specific, common problems encountered during the purification of polar heterocyclic compounds on silica gel. Each issue is broken down by its probable cause, followed by a detailed, step-by-step solution.

Issue 1: My basic heterocyclic compound is streaking or tailing badly on the TLC plate and column.

The Underlying Problem: This is the most frequent issue and stems from the fundamental properties of silica gel. Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[1] Basic heterocyclic compounds, particularly those containing nitrogen atoms (e.g., pyridines, imidazoles, quinolines), can be protonated by these acidic silanols. This creates a strong ionic interaction, causing the compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in significant peak tailing.[2][3]

Solution Pathway for Basic Compounds

cluster_0 Troubleshooting: Peak Tailing of Basic Heterocycles cluster_1 Modifier Options cluster_2 Alternative Phases A Problem: Peak Tailing or Streaking B Add a Basic Modifier to the Mobile Phase A->B Quickest approach C Deactivate the Silica Gel A->C For acid-sensitive compounds D Switch to an Alternative Stationary Phase A->D If modifiers fail or for very strong bases B1 Triethylamine (TEA) (0.1-2%) B->B1 B2 Ammonia in Methanol (e.g., 7N solution) B->B2 B3 Pyridine (Use with caution) B->B3 D1 Alumina (Basic or Neutral) D->D1 D2 Amino-propyl bonded silica D->D2 D3 Reversed-Phase (C18) D->D3

Caption: Decision workflow for addressing peak tailing of basic heterocycles.

Detailed Protocols:

1. Incorporate a Basic Modifier: The fastest way to counteract the acidic silica surface is to add a small amount of a competing base to your mobile phase. This base will occupy the acidic silanol sites, preventing your compound of interest from strongly interacting with them.[2][4][5]

  • For less polar solvent systems (e.g., Hexane/Ethyl Acetate): Add 0.1-2% triethylamine (TEA) to your eluent.[6]

  • For more polar solvent systems (e.g., Dichloromethane/Methanol): Use a pre-made solution of 7N ammonia in methanol and add it to the methanol portion of your mobile phase, typically aiming for a final concentration of 1-10% of the ammonia solution.[6][7]

Experimental Protocol: Mobile Phase Modification with TEA

  • Prepare your chosen solvent system (e.g., 70:30 Hexane:Ethyl Acetate).

  • To every 100 mL of this solvent system, add 1 mL of triethylamine for a 1% final concentration.

  • Use this modified eluent to run your TLC and your column. You should observe a higher Rf value and a much-improved spot/peak shape.

2. Deactivate the Silica Gel: For compounds that are particularly sensitive to acid and might degrade on a standard column, you can neutralize the silica gel before you load your sample.[2][8]

Experimental Protocol: Silica Gel Deactivation

  • Pack your column with silica gel as you normally would.

  • Prepare a flushing solvent of your non-polar eluent (e.g., hexane) containing 1-3% triethylamine.[8]

  • Pass 2-3 column volumes of this flushing solvent through the packed column.

  • Equilibrate the column with your starting mobile phase (which may or may not contain a basic modifier) before loading your sample.

Issue 2: My highly polar, neutral, or acidic heterocyclic compound is not moving off the baseline (Rf = 0).

The Underlying Problem: In this scenario, the issue is not necessarily an acid-base interaction but rather an extremely strong polar interaction (hydrogen bonding, dipole-dipole) between your compound and the silica gel. The mobile phase is simply not polar enough to displace your compound from the stationary phase.[4]

Solution Pathway for Highly Polar Compounds

cluster_0 Troubleshooting: Non-Eluting Polar Heterocycles cluster_1 Polar Solvents cluster_2 Alternative Modes A Problem: Compound Stuck at Baseline (Rf=0) B Drastically Increase Mobile Phase Polarity A->B First step D Consider an Alternative Chromatographic Mode A->D If normal phase is ineffective C For Acidic Compounds: Add an Acidic Modifier B->C If compound is acidic and still tailing B1 Increase % of Methanol or Ethanol B->B1 B2 Use a Gradient Elution B->B2 D1 Reversed-Phase (C18) D->D1 D2 Hydrophilic Interaction Liquid Chromatography (HILIC) D->D2

Caption: Decision workflow for purifying highly polar, non-eluting heterocycles.

Detailed Protocols:

1. Increase Mobile Phase Polarity:

  • Solvent Choice: Switch to a more polar solvent system. If ethyl acetate in hexanes is not working, try dichloromethane/methanol.[4] For extremely polar compounds, a gradient of up to 20% methanol in dichloromethane may be necessary.[9]

  • Acidic Modifiers: For acidic heterocycles (e.g., those with carboxylic acid or phenol groups), adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can help.[6][10] This suppresses the deprotonation of your compound, reducing strong ionic interactions with the silica surface and improving peak shape.

2. Switch to an Alternative Stationary Phase: When a compound is simply too polar for normal-phase silica chromatography, it's time to change the game.

  • Reversed-Phase (C18) Chromatography: Here, the stationary phase is non-polar (hydrocarbon chains bonded to silica), and the mobile phase is polar (typically water/acetonitrile or water/methanol).[11] Polar compounds have weak interactions with the C18 phase and elute more quickly. This is often the best choice for very polar, water-soluble heterocycles.[1][12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase but show excessive retention on normal-phase silica.[13][14] It uses a polar stationary phase (like silica) but with a mobile phase rich in an organic solvent like acetonitrile, containing a small amount of water.[15] The water forms a layer on the silica surface, and polar analytes partition into this layer, leading to retention.[15]

Issue 3: My compound seems to be decomposing on the column, leading to low recovery.

The Underlying Problem: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups.[2] Acid-sensitive compounds can react or rearrange during the hours it may take to run a column.[16]

Solutions:
  • Test for Stability: Before committing to a large-scale column, spot your compound on a TLC plate, let it sit in the open for an hour, and then elute it. If you see new spots, your compound is likely unstable on silica.[4] A 2D TLC can also be used to check for on-plate degradation.[17]

  • Deactivate the Silica: Use the triethylamine deactivation protocol described in Issue 1 to neutralize the acidic sites.[2][8]

  • Use a Milder Stationary Phase:

    • Florisil (Magnesium Silicate): A milder, neutral alternative to silica.[1]

    • Neutral Alumina: Another good option for acid-sensitive compounds, particularly amines.[1][11][18]

  • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with applied pressure to speed up the elution.

II. Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value I should aim for on my TLC plate before running a column? An Rf value between 0.2 and 0.4 is generally considered optimal for good separation on a column.[3][19] If your Rf is too high (>0.5), your compound will elute too quickly, leading to poor separation from less polar impurities. If it's too low (<0.1), the elution will take a very long time, and the peaks will be broad.[4]

Q2: Can I use a gradient elution for my polar heterocyclic compound? Yes, and it is often recommended for complex mixtures or when there is a large polarity difference between your desired compound and impurities.[4] Start with a solvent system that gives your compound an Rf of ~0.2 or less, and gradually increase the proportion of the polar solvent as the column runs.[8][19]

Q3: How much crude material can I load onto my silica gel column? A general rule of thumb is to load 1-5% of the mass of the stationary phase.[4] For example, on a 100g silica gel column, you would typically load 1-5g of crude material. Overloading the column is a common cause of poor separation.[4]

Q4: My compound is not soluble in the column eluent. What should I do? This is a common problem with polar compounds and non-polar eluents. The solution is "dry loading."

Experimental Protocol: Dry Loading

  • Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., methanol, dichloromethane).

  • Add a small amount of dry silica gel (about 5-10 times the mass of your sample) to this solution.

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.

  • Carefully add this powder to the top of your packed and equilibrated column.

  • Gently add a layer of sand on top before beginning your elution.[20]

Q5: What are the main differences in selectivity between silica and alumina?

Stationary Phase Acidity/Basicity Best Suited For
Silica Gel Slightly Acidic[1] General purpose, good for a wide variety of compounds.[11]
Alumina (Acidic) Acidic Acidic compounds (e.g., carboxylic acids, amino acids).[11]
Alumina (Neutral) Neutral Non-acidic and non-basic compounds, good for sensitive molecules.[11][18]

| Alumina (Basic) | Basic | Basic compounds, especially amines.[1][11][18] |

III. References

  • ResearchGate. (2025). Are there alternatives for silica for column chromatography?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Vojtěch, D., et al. (2012). Effect of silica gel modification with cyclofructans on properties of hydrophilic interaction liquid chromatography stationary phases. Journal of Chromatography A, 1257, 61-7. Retrieved from [Link]

  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?. Retrieved from [Link]

  • Bertrand, M., et al. (2011). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopeptide Stationary Phases. Molecules, 16(8), 6569-6593. Retrieved from [Link]

  • Reddit. (2018). Why is Acetic Acid used in Thin-layer chromatography? Isn't that polar, while the silica gel is also polar?. Retrieved from [Link]

  • ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?. Retrieved from [Link]

  • Bawazeer, S., et al. (2012). A comparison of the chromatographic properties of silica gel and silicon hydride modified silica gels. Journal of Chromatography A, 1263, 61-7. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. Retrieved from [Link]

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Reddit. (2017). Alternatives to silica gel or alternative method of purification?. Retrieved from [Link]

  • ResearchGate. (2017). Is there any method other than column chromatography to purify compound. Retrieved from [Link]

  • MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). chromatography - polarities. Retrieved from [Link]

  • Net-Pharma. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

Sources

Use of protecting groups in the synthesis of pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Strategic Use of Protecting Groups

Welcome to the Technical Support Center for the synthesis of pyrrolo[2,3-b]pyridine, also known as 7-azaindole, derivatives. This resource, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of using protecting groups in your synthetic routes. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research endeavors.

Introduction: The Critical Role of Protecting Groups in 7-Azaindole Synthesis

The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its successful functionalization, however, hinges on the strategic use of protecting groups. The 7-azaindole core possesses two nitrogen atoms with distinct reactivity: the nucleophilic pyrrole nitrogen (N-1) and the less nucleophilic pyridine nitrogen (N-7).[4] Protecting the N-1 position is often essential to prevent undesired side reactions and enable selective functionalization at other positions of the heterocyclic system.[5] This guide will address common challenges and questions related to the selection, introduction, and removal of these crucial synthetic tools.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen in the 7-azaindole core should I protect, and why?

Answer: In the majority of synthetic routes, the primary focus is on protecting the pyrrole nitrogen (N-1) . The reasoning is twofold:

  • Reactivity: The N-1 nitrogen is significantly more nucleophilic than the pyridine nitrogen (N-7) and will preferentially react with most electrophilic protecting group reagents under standard basic conditions (e.g., NaH, K₂CO₃).[4] This inherent selectivity simplifies the protection step.

  • Synthetic Strategy: Protection of N-1 is crucial for subsequent functionalization steps. For instance, it facilitates regioselective lithiation or C-H borylation at the C-2 or C-3 positions.[5][6]

Protection of the pyridine nitrogen (N-7) is generally avoided unless a specific synthetic challenge necessitates it.[4] Situations where N-7 protection might be considered include:

  • Preventing Catalyst Interference: In certain metal-catalyzed reactions, the pyridine nitrogen can act as a ligand, potentially deactivating the catalyst. Protection of N-7 can mitigate this issue.[4]

  • Modulating Electronic Properties: Converting the pyridine nitrogen to an N-oxide can alter the electronic landscape of the ring system, activating it for specific transformations.[4]

  • Improving Solubility: Modification at the N-7 position can sometimes be used to enhance the solubility of intermediates.[4]

Q2: How can I achieve selective protection of the N-1 position?

Answer: Selective protection of the N-1 position is typically straightforward due to its higher nucleophilicity.[4] Standard protocols using common protecting groups like Boc, SEM, or sulfonyl groups will overwhelmingly favor N-1 protection. However, to ensure high selectivity and avoid the formation of N-7 protected or di-protected byproducts, consider the following:

  • Use of Stoichiometric Base: Employing a slight excess of a strong base like sodium hydride (NaH) will deprotonate the more acidic N-1 proton, generating the corresponding anion which then reacts with the protecting group precursor.

  • Controlled Conditions: Avoid harsh reaction conditions or highly reactive electrophiles, which could lead to a loss of selectivity.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the protection and deprotection of the 7-azaindole core.

Problem 1: Incomplete or Low Yield of N-1 Boc Protection

Question: I am trying to protect the N-1 position of my 7-azaindole derivative with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a base, but the reaction is sluggish, or the yield is low. What could be the issue?

Answer: Low yields in Boc protection can stem from several factors. Here is a systematic approach to troubleshooting this common transformation:

Causality and Optimization:

  • Base Strength and Steric Hindrance: While bases like triethylamine (TEA) can be used, they may not be sufficiently strong to fully deprotonate the N-1 position, especially if the substrate is sterically hindered. 4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst in conjunction with a weaker base.[5] For a more robust and higher-yielding procedure, using a strong, non-nucleophilic base is recommended.

  • Solvent Choice: The choice of solvent can impact the solubility of the starting material and the reaction rate. Dichloromethane (DCM) and acetonitrile are commonly used.[5] Tetrahydrofuran (THF) is an excellent choice when using sodium hydride.[5]

Recommended Protocol (High-Yield):

  • Preparation: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of the 7-azaindole derivative (1.0 equivalent) in anhydrous THF dropwise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Boc₂O Addition: Cool the reaction mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) in anhydrous THF dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography.

This method has been reported to provide excellent yields of the N-Boc protected 7-azaindole.[5]

Problem 2: Challenges with SEM Deprotection and Formation of Side Products

Question: I am struggling to deprotect the 2-(trimethylsilyl)ethoxymethyl (SEM) group from my pyrrolo[2,3-b]pyridine derivative. The reaction is either incomplete, or I observe the formation of unexpected side products.

Answer: SEM deprotection can indeed be challenging, and the release of formaldehyde during the reaction is a known source of side product formation.[1][7]

Causality and Optimization:

  • Mechanism of Side Product Formation: The deprotection of the SEM group often involves acidic conditions which can lead to the release of formaldehyde. This highly reactive aldehyde can then participate in side reactions with the deprotected 7-azaindole, such as the formation of dimers or more complex tricyclic structures.[1]

  • Deprotection Conditions: A two-step procedure is often employed for SEM deprotection. The first step involves cleavage of the SEM ether, typically with a Lewis acid or fluoride source, followed by a second step to remove the resulting hydroxymethyl group. A common method involves treatment with trifluoroacetic acid (TFA) followed by a basic workup.[8]

Recommended Protocol for SEM Deprotection:

  • Initial Cleavage: Dissolve the SEM-protected pyrrolo[2,3-b]pyridine (1.0 equivalent) in dichloromethane (DCM).

  • TFA Treatment: Add trifluoroacetic acid (TFA) and stir the mixture at an elevated temperature (e.g., 50 °C) for a few hours, monitoring the reaction by TLC or LC-MS.[8]

  • Concentration: Once the initial reaction is complete, concentrate the mixture in vacuo.

  • Hydrolysis: Take up the residue in a mixture of tetrahydrofuran (THF) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir overnight at room temperature.[8] This step helps to hydrolyze any intermediates and scavenge formaldehyde.

  • Work-up and Purification: Extract the product with an appropriate organic solvent, dry the combined organic layers, and purify by column chromatography.

Visualizing Orthogonal Protection Strategy

An orthogonal protecting group strategy is invaluable in multi-step syntheses where multiple reactive sites need to be selectively addressed.[4] For example, protecting the N-1 position with an acid-labile Boc group while another functional group in the molecule is protected with a base-labile or fluoride-labile group allows for selective deprotection.

Orthogonal_Protection Start Substituted 7-Azaindole N1_Protected N-1 Boc Protected Intermediate Start->N1_Protected Boc₂O, Base FG_Protected Fully Protected Intermediate N1_Protected->FG_Protected Protecting Group for FG N1_Deprotected N-1 Deprotected (FG still protected) FG_Protected->N1_Deprotected Acidic Deprotection (TFA) FG_Deprotected FG Deprotected (N-1 still protected) FG_Protected->FG_Deprotected Orthogonal Deprotection (e.g., TBAF, Base) Final_Product1 Final Product 1 N1_Deprotected->Final_Product1 Further Transformation Final_Product2 Final Product 2 FG_Deprotected->Final_Product2 Further Transformation

Caption: Orthogonal protection allows for selective deprotection and functionalization.

Problem 3: Incomplete Deprotection of Sulfonyl Protecting Groups

Question: I am having difficulty removing a tosyl (Ts) or other sulfonyl protecting group from the N-1 position of my 7-azaindole. The reaction is incomplete even with strong basic conditions.

Answer: Sulfonyl groups are robust protecting groups, valued for their electron-withdrawing nature which can modulate the reactivity of the pyrrole ring.[9] However, their removal can sometimes be challenging.

Causality and Optimization:

  • Stability of the N-S Bond: The nitrogen-sulfur bond in N-sulfonylated pyrroles is quite stable, requiring forcing conditions for cleavage.

  • Alternative Deprotection Methods: While strong bases like sodium hydroxide or potassium hydroxide in refluxing alcohol are standard, other methods can be more effective, especially for complex substrates. Reductive cleavage using reagents like magnesium in methanol or sodium amalgam can be a viable alternative.

Recommended Deprotection Conditions for Sulfonyl Groups:

Reagent/ConditionsComments
NaOH or KOH in MeOH/H₂O, reflux The most common method, but may require prolonged reaction times and high temperatures.
Mg in MeOH, reflux A reductive cleavage method that can be effective when basic hydrolysis fails.
Sodium amalgam (Na(Hg)) in MeOH Another reductive method, useful for sensitive substrates.
Tetrabutylammonium fluoride (TBAF) Can be effective for certain sulfonyl groups, particularly in the presence of a silicon-based scavenger.

It is advisable to screen a few different conditions on a small scale to identify the most effective method for your specific substrate.

Visualizing Protecting Group Selection

The choice of protecting group is dictated by the planned synthetic route and the compatibility of the group with subsequent reaction conditions.

PG_Selection Start 7-Azaindole Synthesis PG_Choice Choice of N-1 Protecting Group Start->PG_Choice Boc Boc PG_Choice->Boc Acid Labile SEM SEM PG_Choice->SEM Fluoride/Acid Labile Sulfonyl Sulfonyl (e.g., Ts) PG_Choice->Sulfonyl Base/Reductive Labile TIPS TIPS PG_Choice->TIPS Fluoride Labile, Bulky App1 Good for late-stage deprotection Boc->App1 Mild Acid Deprotection App2 Useful in complex syntheses SEM->App2 Orthogonal to Base-Labile Groups App3 Enables electrophilic aromatic substitution Sulfonyl->App3 Stable to Acidic Conditions App4 Steric bulk prevents C-2 lithiation TIPS->App4 Directs Lithiation

Caption: Strategic selection of N-1 protecting groups for 7-azaindole synthesis.

Summary of Common N-1 Protecting Groups

Protecting GroupIntroduction ConditionsDeprotection ConditionsKey Features
Boc Boc₂O, Base (e.g., NaH, DMAP)[5]Acidic (e.g., TFA, HCl)[4]Widely used, mild acidic cleavage.[4]
SEM SEM-Cl, Base (e.g., NaH)Fluoride source (e.g., TBAF) or Acidic (e.g., TFA)[2][8]Stable to a range of conditions, but deprotection can be challenging.[1][7]
Ts (Tosyl) Ts-Cl, Base (e.g., NaH)Strong base (e.g., NaOH, reflux) or reductive cleavage[10]Electron-withdrawing, activates the ring for certain reactions.[9]
TIPS TIPS-Cl, Base (e.g., NaH)Fluoride source (e.g., TBAF)[2]Bulky silyl group, can direct lithiation away from the C-2 position.[4][6]
PMB PMB-Cl, Base (e.g., NaH)[11]Oxidative (DDQ) or strongly acidic conditions[12]Can be removed under conditions orthogonal to many other protecting groups.[11]

References

  • 1-Boc-3-[(dimethylamino)methyl]-7-azaindole - Smolecule. (2023). Smolecule.
  • Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine synthesis - Benchchem. (2025). Benchchem.
  • troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis - Benchchem. (2025). Benchchem.
  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. (2025).
  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]
  • Pyrrole Protection | Request PDF - ResearchGate. (2025).
  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). Royal Society of Chemistry.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (n.d.). MDPI.
  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
  • p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. (2014).
  • PMB Protecting Group: PMB Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Total Synthesis. [Link]
  • The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones - ResearchGate. (2025).
  • Azaindole Therapeutic Agents - PMC. (n.d.). PubMed Central. [Link]

Sources

Scale-up challenges for the synthesis of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern drug discovery, presents a unique set of challenges when transitioning from laboratory scale to pilot or manufacturing scale. The inherent electronic properties of the 7-azaindole scaffold—an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—dictate its reactivity and give rise to significant hurdles in achieving regioselective functionalization, process safety, and efficient purification. This guide provides in-depth troubleshooting advice and answers frequently asked questions to navigate the complexities of this synthesis, ensuring a safe, scalable, and reproducible process.

Core Synthetic Strategy & Intrinsic Challenges

A robust and scalable synthesis requires a strategy that directly addresses the primary challenge: the regioselective bromination of the electron-deficient pyridine ring at the C4 position, without affecting the more nucleophilic pyrrole ring. A common and effective approach involves the activation of the pyridine ring towards electrophilic substitution via N-oxide formation.

Below is a plausible and scalable workflow, which will serve as the basis for our troubleshooting guide.

Synthetic_Workflow cluster_0 Part 1: Azaindole Core Synthesis cluster_1 Part 2: Regioselective Bromination cluster_2 Part 3: Purification A Substituted Pyridine B Pyrrole Ring Formation A->B C 5-methoxy-1H-pyrrolo[2,3-b]pyridine (Starting Material) B->C D 7-Azaindole-N-oxide Intermediate C->D Oxidation E 4-Bromo-5-methoxy-7-azaindole-N-oxide D->E POBr3 or NBS/POCl3 F Crude Product E->F Reduction G Impurity Removal F->G Work-up & Quenching H This compound (Final Product) G->H Crystallization

Caption: Proposed scalable synthetic workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a practical question-and-answer format.

Issue 1: Poor Regioselectivity in Bromination

Question: My bromination of 5-methoxy-1H-pyrrolo[2,3-b]pyridine with NBS is giving me a mixture of products, with the main impurity being the C3-brominated isomer. How can I achieve selective C4-bromination?

Causality: The 7-azaindole nucleus consists of two electronically distinct rings. The pyrrole ring is electron-rich and thus highly activated towards electrophilic aromatic substitution (SEAr), with the C3 position being the most nucleophilic.[1][2] Conversely, the pyridine ring is electron-deficient, making electrophilic substitution challenging.[3] Direct bromination with an electrophilic bromine source like N-Bromosuccinimide (NBS) will overwhelmingly favor substitution on the pyrrole ring.

To achieve bromination at the C4 position, the reactivity of the pyridine ring must be enhanced. The most reliable strategy for this is the formation of the N-oxide. The N-oxide functionality acts as an activating group, increasing the electron density of the pyridine ring and directing electrophilic attack to the C4 (para) position.[4]

Solution & Protocol:

Step 1: N-Oxide Formation

  • Reaction Setup: Charge a suitable reactor with 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and an appropriate solvent such as ethyl acetate or dichloromethane.

  • Oxidant Addition: Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.3 equiv), portion-wise at a controlled temperature (e.g., 0-10 °C) to manage the exotherm.

  • Monitoring: Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Work-up: Upon completion, quench the excess oxidant with an aqueous solution of sodium thiosulfate or sodium sulfite. Wash the organic layer with an aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash. The N-oxide intermediate can often be carried forward without isolation after solvent exchange.

Step 2: C4-Bromination of the N-Oxide

  • Reaction Setup: To the N-oxide intermediate in a suitable solvent (e.g., acetonitrile or dichloromethane), add a brominating/activating agent system. A common and effective method is using phosphorus oxybromide (POBr₃) or a combination of NBS and phosphorus oxychloride (POCl₃).[5]

  • Controlled Addition: Add the brominating agent at a controlled temperature (e.g., 50-70 °C). The reaction can be highly exothermic and may release gaseous byproducts, requiring careful off-gas management.

  • Monitoring: Monitor the reaction by HPLC until the N-oxide is consumed.

  • Quenching & Reduction: Carefully quench the reaction mixture by slowly adding it to a cold (0 °C) aqueous base solution (e.g., NaOH or K₂CO₃). This will also hydrolyze phosphorus byproducts. The N-oxide on the final product must then be reduced. A common method is treatment with a reducing agent like PCl₃ or sodium dithionite.

Caption: Controlling regioselectivity via N-oxide activation.

Issue 2: Thermal Runaway and Safety Concerns with NBS

Question: During the scale-up of my bromination reaction using an NBS solution in DMF, my safety assessment flagged a significant exotherm with a low onset temperature. What are the risks and how can I mitigate them?

Causality: N-Bromosuccinimide is known to be thermally unstable, and its decomposition can be accelerated in the presence of certain solvents, particularly polar aprotic solvents like N,N-dimethylformamide (DMF).[6][7] Studies have shown that NBS/DMF solutions can undergo a sudden, rapid, and autocatalytic decomposition at temperatures as low as 80 °C, with a safe working temperature established to be as low as 32 °C for a 22 wt% solution.[7][8] This poses a severe thermal runaway risk on a large scale. The reaction is often exothermic, and any accumulation of unreacted NBS in the reactor can lead to a dangerous situation if a cooling failure occurs or if the reaction rate suddenly accelerates.

Solution & Protocol:

  • Solvent Selection: Avoid using DMF as a solvent for NBS on a large scale if possible.[9] Consider alternative solvents that have been shown to be more compatible, such as acetonitrile or 2-methyltetrahydrofuran (2-MeTHF). However, even with these solvents, a thorough thermal safety analysis (e.g., using RC1 calorimetry or DSC) is mandatory to understand the thermal profile of your specific reaction mixture.[10][11]

  • Dosing Strategy: Never charge the full amount of NBS at the beginning of the reaction. A semi-batch process, where the NBS is added portion-wise as a solid or dosed as a slurry/solution over time, is the safest approach.[9][10] This allows the reaction heat to be managed by the reactor's cooling system and prevents the accumulation of the energetic reagent.

  • Strict Temperature Control: Maintain a strict temperature control throughout the addition and reaction period. Ensure your reactor has adequate cooling capacity and an emergency quenching plan is in place.

  • Use Fresh Reagents: NBS can decompose over time, producing bromine, which can alter its reactivity and thermal stability. Use freshly recrystallized or high-purity NBS for better consistency and safety.[12][13]

ParameterRecommendation for Scale-UpRationale
Solvent Avoid DMF. Consider Acetonitrile, 2-MeTHF, or Dichloromethane.DMF has a known incompatibility with NBS, leading to low-temperature autocatalytic decomposition.[7][8]
Addition Mode Semi-batch (controlled dosing) of NBS.Prevents accumulation of unreacted NBS, allowing for better heat management and control over the reaction rate.[10]
Temperature Maintain strict control, well below the measured decomposition onset.Reactions involving NBS are exothermic, and poor temperature control can initiate thermal runaway.[13]
NBS Purity Use high-purity, freshly opened or recrystallized NBS.Impurities can affect reaction kinetics and safety profile. Old NBS may contain free bromine.[12]
Issue 3: Difficult Removal of Succinimide Byproduct

Question: After quenching my reaction, I am struggling to remove the succinimide byproduct. It has partial solubility in my extraction solvent and co-crystallizes with my product, making purification difficult and lowering my yield.

Causality: Succinimide, the byproduct of NBS bromination, has moderate polarity and can be soluble in both aqueous and organic phases, complicating standard liquid-liquid extractions. Its tendency to co-crystallize with the desired product is a common issue in scale-up purification, where high product purity is essential.

Solution & Protocol:

A multi-step approach is often necessary for efficient removal of succinimide on a large scale.

  • Aqueous Wash with Base: A primary and effective method is to wash the organic phase with a basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃). Succinimide is weakly acidic (pKa ≈ 9.5) and will be deprotonated by the base to form a water-soluble salt, which is then efficiently extracted into the aqueous layer.

  • Protocol for Base Wash:

    • After quenching any excess NBS with sodium thiosulfate, dilute the reaction mixture with the chosen organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer to a suitable vessel and wash with 1-2 M NaOH solution. Repeat the wash if necessary. Monitor the removal of succinimide by checking a sample of the organic layer via TLC or HPLC.

    • Follow with a water wash to remove any residual base, and then a brine wash to aid in phase separation.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before concentration.

  • Anti-Solvent Crystallization/Slurry: If the product is crystalline and has low solubility in a non-polar solvent (e.g., heptane, MTBE) while succinimide is more soluble, an anti-solvent crystallization or a slurry wash can be effective.

    • After concentrating the crude product, dissolve it in a minimal amount of a good solvent (e.g., ethyl acetate).

    • Slowly add a non-polar anti-solvent until the product begins to precipitate. The majority of the succinimide should remain in the mother liquor.

    • Alternatively, slurry the crude solid in a solvent like MTBE. The product may remain as a solid while the succinimide is washed away.

Troubleshooting_Tree Start Problem Encountered During Scale-up Q1 Poor Regioselectivity? (C3-bromo impurity) Start->Q1 Q2 Thermal Event or Exotherm Concern? Start->Q2 Q3 Purification Issues? (Succinimide present) Start->Q3 A1 Implement N-Oxide Strategy: 1. Oxidize 7-azaindole core. 2. Brominate N-oxide. 3. Reduce N-oxide. Q1->A1 Yes A2 Review Process Safety: 1. Change solvent (avoid DMF). 2. Use semi-batch NBS addition. 3. Ensure adequate cooling. Q2->A2 Yes A3 Optimize Work-up: 1. Wash with aq. NaOH/K2CO3. 2. Consider anti-solvent crystallization or slurry. Q3->A3 Yes

Caption: Decision tree for common scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during the C4-bromination step? A: The most critical parameters are:

  • Temperature: Essential for controlling the reaction rate and preventing thermal runaway, especially during the addition of the brominating agent and during the reaction hold time.

  • Addition Rate: The rate of addition of the brominating agent (e.g., POBr₃ or NBS) directly impacts the rate of heat generation. It must be slow enough for the reactor's cooling system to handle the exotherm.

  • Stirring Rate: Adequate agitation is crucial to ensure homogenous mixing and efficient heat transfer, preventing localized hot spots.

  • Water Content: For some bromination reactions, anhydrous conditions are critical to prevent side reactions and hydrolysis of reagents or products.[13]

Q2: Are there safer, scalable alternatives to NBS for this bromination? A: Yes, while NBS is common, other reagents can be considered, especially if thermal stability is a major concern.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Often cited as a safer alternative to NBS. It has a higher bromine content by weight and can be more stable. However, a full safety assessment for your specific conditions is still required.

  • Bromine (Br₂): While highly effective, liquid bromine is corrosive, toxic, and difficult to handle on a large scale, often requiring specialized equipment. It can be an option in a well-controlled industrial setting.

  • Pyridinium Tribromide (Py·HBr₃): A solid, stable source of bromine that is easier to handle than liquid bromine. It is often used for the bromination of activated aromatic systems.

Q3: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it? A: A persistent color is often due to trace amounts of residual bromine or colored, highly conjugated impurities formed during the reaction.

  • Cause: Incomplete quenching of the brominating agent or minor side reactions can lead to colored byproducts.

  • Solution:

    • Charcoal Treatment: During the final work-up or before crystallization, treating a solution of your product with activated carbon can effectively adsorb colored impurities.

    • Recrystallization: A carefully chosen recrystallization solvent system is often the most effective way to remove both colored and non-colored impurities, yielding a high-purity, colorless product. Toluene or mixtures of ethyl acetate and heptane are often good starting points for azaindole derivatives.[14]

    • Sulfite Rinse: Washing the crude solid product with a dilute aqueous sodium sulfite or bisulfite solution can sometimes help remove residual bromine.

Q4: How can I protect the pyrrole nitrogen during this synthesis, and is it always necessary? A: Protecting the pyrrole nitrogen can be beneficial, though not always strictly necessary for this specific sequence.

  • When to Protect: Protection is most important if you are using strongly basic conditions (e.g., organolithium reagents for directed metalation) or if the N-H proton interferes with a subsequent coupling reaction. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), or silyl groups like triisopropylsilyl (TIPS).[7]

  • When Not to Protect: For the N-oxide/bromination sequence described, protection may not be necessary and adds extra steps to the synthesis (protection and deprotection), which is undesirable for scale-up. The N-H is acidic enough to potentially complicate some reactions, but often the reaction can proceed without protection. The decision should be based on small-scale trial runs.

References

  • Wikipedia. N-Bromosuccinimide. [Link]
  • Organic Chemistry Portal. N-Bromosuccinimide. (2019-07-06). [Link]
  • Zhang, Y., et al. Incompatibilities between N-Bromosuccinimide and Solvents.
  • Ribeiro, D., et al. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Organic Process Research & Development. (2023-09-25). [Link]
  • D’Andrea, S., et al. Practical Regioselective Bromination of Azaindoles and Diazaindoles.
  • Guan, M., et al. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Novartis OAK. (2021-07-13). [Link]
  • Google Patents. Preparation method for 4-substituted-7-azaindole. CN102746295A.
  • Scientific Update. A Dangerous Bromance. (2024-02-19). [Link]
  • Hovione. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. (2023-09-25). [Link]
  • Google Patents. Preparation method for 5-bromo-7-azaindole. CN102584820A.
  • Google Patents. Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. US7652137B2.
  • Merour, J-Y. & Joseph, B. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • ACS Publications. Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. (2021-05-17). [Link]
  • Han, C., et al. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • Chemia.
  • EPO. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
  • PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
  • Química Organica.org. Electrophilic substitution on pyridine. [Link]
  • PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
  • ACS Publications. An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A. [Link]
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
  • PubMed Central. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]
  • Encyclopedia.pub. Synthesis of Variolins, Meridianins, and Meriolins. (2023-02-06). [Link]
  • PubMed Central. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. [Link]
  • Eureka | Patsnap. Synthetic process of 5-bromo-7-azaindole. [Link]
  • PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
  • RSC Publishing.
  • PubMed.
  • ChemRxiv | Cambridge Open Engage. Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. (2025-04-18). [Link]
  • PubMed. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. (2024-12-06). [Link]
  • ResearchGate. Iridium (III)
  • Organic Chemistry Frontiers (RSC Publishing). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. [Link]
  • ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the characterization of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a significant heterocyclic compound, and its structurally related analogs. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including kinase inhibitors used in cancer therapy.[1][2][3][4] Understanding the detailed characterization of this core structure and the influence of various substituents is paramount for researchers in drug discovery and development.

Synthesis of the Pyrrolo[2,3-b]pyridine Core

The synthesis of the 1H-pyrrolo[2,3-b]pyridine core and its derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. For instance, a general approach may involve the reaction of a substituted aminopyridine with a suitable three-carbon synthon.

A plausible synthetic pathway to this compound could start from a substituted 2-aminopyridine, followed by cyclization to form the pyrrolo[2,3-b]pyridine core. Subsequent bromination and methoxylation at the desired positions would yield the final product. The choice of reagents and reaction conditions is critical to control the regioselectivity of the substitutions.

Below is a conceptual workflow for the synthesis of substituted pyrrolo[2,3-b]pyridines.

start Substituted 2-Aminopyridine step1 Cyclization Reaction (e.g., with α-haloketone) start->step1 step2 Formation of Pyrrolo[2,3-b]pyridine Core step1->step2 step3 Regioselective Bromination (e.g., with NBS or Br2) step2->step3 step4 Introduction of Bromo Group step3->step4 step5 Nucleophilic Substitution or Cross-Coupling (e.g., with Sodium Methoxide) step4->step5 end Substituted 4-Bromo-5-methoxy- 1H-pyrrolo[2,3-b]pyridine step5->end

Caption: Conceptual synthetic workflow for substituted pyrrolo[2,3-b]pyridines.

Spectroscopic Characterization: A Comparative Analysis

The precise characterization of this compound and its analogs relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of specific experimental data for this compound, this section will focus on a comparative analysis of its close analogs to predict its spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these molecules. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei and their connectivity.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of the 1H-pyrrolo[2,3-b]pyridine core typically shows distinct signals for the protons on the pyrrole and pyridine rings. The NH proton of the pyrrole ring usually appears as a broad singlet at a downfield chemical shift.

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine: The ¹H NMR spectrum of this analog shows a broad singlet for the NH proton, and distinct signals for the protons on both rings, allowing for unambiguous assignment.[5]

  • 4-Bromo-1H-pyrrolo[2,3-c]pyridine: A positional isomer, its ¹H NMR spectrum exhibits a broad singlet for the NH proton at approximately 8.96 ppm and other aromatic protons in the range of 6.66-8.74 ppm.[6]

  • Predicted ¹H NMR for this compound: Based on the available data for its analogs, the ¹H NMR spectrum of the target compound is expected to show a singlet for the methoxy group protons around 3.8-4.0 ppm. The protons on the pyridine ring will be influenced by the electron-donating methoxy group and the electron-withdrawing bromo group, leading to specific chemical shifts. The NH proton of the pyrrole ring is expected to appear as a broad singlet at a downfield region.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.

  • General Features: In substituted 7-azaindoles, the carbon atoms of the pyridine ring generally appear at a more downfield region compared to those of the pyrrole ring. The carbon atom attached to the bromine (C4) is expected to be significantly deshielded. The carbon atom attached to the methoxy group (C5) will also be deshielded due to the electronegativity of the oxygen atom.

Comparative NMR Data of Analogs:

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
4-Bromo-1H-pyrrolo[2,3-b]pyridine NH (br s), distinct aromatic protonsC4 (deshielded), other aromatic carbons
4-Bromo-1H-pyrrolo[2,3-c]pyridine NH (~8.96, br s), H6 (~8.74, s), H2 (~8.37, s), H5 (~7.46, m), H3 (~6.66, m)[6]Not available
4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine OCH₃ (~3.8-4.0, s), NCH₃ (~3.3, s), aromatic protons (6.5-8.5)[7]Not available
Predicted: this compound NH (br s), OCH₃ (~3.9, s), distinct aromatic protonsC4 (deshielded), C5 (deshielded), OCH₃ (~55-60)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Key Vibrational Bands: For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the pyrrole ring (around 3100-3400 cm⁻¹), C-H stretching of the aromatic rings and the methoxy group (around 2850-3100 cm⁻¹), C=C and C=N stretching of the aromatic rings (around 1400-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹). The C-Br stretching vibration typically appears in the fingerprint region (below 1000 cm⁻¹).

  • 7-Azaindole Analogs: The IR spectrum of 7-azaindole and its derivatives shows a characteristic strong and broad band for the N-H stretching mode.[8] The IR spectrum of 4-Bromo-1H-pyrrolo[2,3-b]pyridine is also available for comparison.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

  • Molecular Ion Peak: For this compound (C₈H₇BrN₂O), the exact mass is approximately 225.9742 g/mol .[10] The mass spectrum will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity for the molecular ion (M) and M+2, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[11]

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for such compounds may involve the loss of the methoxy group, the bromo group, or cleavage of the pyrrole ring.

  • Analog Data: The mass spectrum of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine shows a molecular ion peak consistent with its molecular weight, including the characteristic bromine isotopic pattern.[7]

Experimental Protocols

To ensure the reliability and reproducibility of the characterization data, standardized experimental protocols should be followed.

General Characterization Workflow

start Synthesized Compound step1 Purification (e.g., Column Chromatography, Recrystallization) start->step1 step2 Purity Assessment (e.g., HPLC, TLC) step1->step2 step3 Structural Elucidation step2->step3 nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) step3->nmr ms Mass Spectrometry (HRMS, GC-MS) step3->ms ir IR Spectroscopy step3->ir xray X-ray Crystallography (for crystalline solids) step3->xray end Complete Characterization Data nmr->end ms->end ir->end xray->end

Caption: A general workflow for the characterization of synthetic compounds.

Detailed Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz) for better resolution. Lock and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) to establish the complete structure.

  • Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.

Detailed Protocol for Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a volatile solvent (e.g., dichloromethane, methanol).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Method: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the compound from any impurities.

  • MS Method: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.

Conclusion

The characterization of this compound, a member of the medicinally important 7-azaindole family, is crucial for its potential applications in drug discovery. While direct experimental data for this specific compound is sparse, a comparative analysis of its close analogs provides valuable insights into its expected spectroscopic properties. The synthesis of this and related compounds can be achieved through established heterocyclic chemistry methodologies. A combination of NMR, IR, and mass spectrometry, following rigorous experimental protocols, is essential for unambiguous structural confirmation. This guide provides a framework for researchers to approach the characterization of this and similar heterocyclic compounds, facilitating their further investigation and development.

References

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Research Journal of Pharmacy and Technology.
  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. (2018). Arkivoc.
  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (2020). ACS Chemical Biology.
  • Infrared Spectroscopy of 7-AZAINDOLE Tautomeric Dimer and its Isotopomers. (2005). The 60th International Symposium on Molecular Spectroscopy.
  • PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules.
  • SpectraBase. (n.d.). 7-Azaindole-3-carboxaldeyde.
  • PubChem. (n.d.). 4-bromo-5-methoxy-1h-pyrrolo[2,3-c]pyridine.
  • Efficient Synthesis of 4-O- and C-Substituted-7-azaindoles. (2012). Request PDF.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2015). RosDok.
  • 1h-pyrrolo[2,3-b]pyridines. (2006).
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2019). RSC Advances.
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
  • The 1 H NMR and 195 Pt NMR (inset) spectra of 3 in DMF- d 7 . The... (2015).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2019). RSC Publishing.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013).
  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. (2007). Organic Chemistry Portal.
  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3. (2019). Growing Science.
  • A Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylpyridine. (2025). Benchchem.
  • 5-Bromo-2-methoxypyridine. (n.d.). Sigma-Aldrich.
  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021). Molecules.
  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. (2017). Journal of Medicinal Chemistry.
  • Bromo pattern in Mass Spectrometry. (2023). YouTube.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013). Acta Crystallographica Section E: Structure Reports Online.
  • 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. (2013). PubMed.
  • 4-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine 100mg. (n.d.). Dana Bioscience.

Sources

A Comparative Guide to Purity Assessment of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Discovery

In the landscape of modern drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. The presence of even minute impurities—be they residual starting materials, by-products, or degradation products—can lead to unforeseen toxicities, altered pharmacological profiles, and compromised clinical outcomes. This guide provides a comprehensive comparison of orthogonal analytical methodologies for the robust purity determination of this compound, offering researchers and drug development professionals the insights needed to select and implement the most appropriate techniques for their specific needs.

Understanding the Impurity Landscape

A thorough understanding of the synthetic route to this compound is fundamental to predicting its potential impurity profile. A plausible synthetic pathway often involves the multi-step construction of the pyrrolo[2,3-b]pyridine core followed by bromination and methoxylation.

Based on common synthetic strategies for related azaindoles, the following classes of impurities can be anticipated:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual precursors from the final synthetic steps.

    • Intermediates: Incompletely reacted intermediates from the synthetic sequence.

    • By-products: Resulting from side reactions such as over-bromination (dibromo-species), under-bromination, or demethylation. Positional isomers may also be present.

  • Degradation Products:

    • Oxidative Degradation: The pyrrolo[2,3-b]pyridine scaffold can be susceptible to oxidation, potentially leading to N-oxides or hydroxylated derivatives.

    • Hydrolytic Degradation: Under certain pH and temperature conditions, cleavage of the methoxy group could occur.

  • Residual Solvents: Solvents used during the synthesis and purification steps (e.g., methanol, ethyl acetate, dichloromethane).

The ability of an analytical method to separate and accurately quantify these diverse impurities is the true measure of its utility.

Comparative Analysis of Key Analytical Methodologies

The principle of orthogonality is central to a robust purity assessment strategy.[1][2] Employing techniques that rely on different separation and detection principles provides a more comprehensive and reliable picture of a sample's purity than any single method alone.[3] This guide will compare three powerful, orthogonal techniques: High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

HPLC, particularly in its reversed-phase modality, is the workhorse of pharmaceutical purity analysis due to its versatility in handling a wide range of non-volatile and thermally labile compounds.[4][5]

Principle of Separation: Partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Elution is typically achieved by a gradient of increasing organic solvent concentration.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is a robust starting point, offering excellent hydrophobic retention for the aromatic pyrrolopyridine core. For challenging separations of closely related isomers, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity due to dipole-dipole and pi-pi interactions.

  • Mobile Phase: A combination of water and a polar organic solvent like acetonitrile or methanol is standard. The addition of a modifier like formic acid or phosphoric acid improves peak shape for the basic pyridine nitrogen and ensures consistent ionization for MS detection.[4]

  • Detection: A Photodiode Array (PDA) detector provides spectral information, which can help in peak tracking and identification. Coupling with a mass spectrometer (LC-MS) is invaluable for the definitive identification of unknown impurities by providing mass-to-charge ratio information.

Data Presentation: Comparative Performance of HPLC/UPLC-MS

ParameterHPLC-UVUPLC-MS
Principle Chromatographic separation based on polarity with UV absorbance detection.High-resolution chromatographic separation with mass-based detection.
Applicability Quantitation of known and unknown impurities with a chromophore.Identification and quantitation of a wide range of impurities.
Sensitivity Low ppm level.High ppb to low ppm level.
Resolution Good, but may have co-elution of structurally similar impurities.Excellent, with the added dimension of mass for peak deconvolution.
Identification Based on retention time relative to a reference standard.High-confidence identification based on accurate mass and fragmentation patterns.
Limitations Requires impurities to have a UV chromophore. Co-elution can lead to inaccurate quantification.Ion suppression effects can impact quantitation.

Experimental Protocol: UPLC-MS for Purity of this compound

  • Instrumentation: UPLC system with a binary solvent manager, sample manager, column heater, PDA detector, and a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10-95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • PDA Detection: 210-400 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-1000.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution to approximately 0.1 mg/mL with the initial mobile phase composition.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing prep_sample Dissolve sample in Acetonitrile/Water dilute_sample Dilute to working concentration prep_sample->dilute_sample injection Inject sample dilute_sample->injection separation C18 Column Separation (Gradient Elution) injection->separation detection PDA & MS Detection separation->detection integrate Integrate Peaks detection->integrate identify Identify Impurities (Mass & UV Spectra) integrate->identify quantify Quantify Purity (Area % or vs. Standard) identify->quantify

Caption: UPLC-MS workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for the detection of residual solvents and certain thermally stable, low molecular weight process-related impurities.

Principle of Separation: Partitioning of volatile analytes between a gaseous mobile phase (an inert carrier gas) and a liquid or solid stationary phase within a capillary column.

Causality Behind Experimental Choices:

  • Column: A low-to-mid polarity column (e.g., 5% phenyl polysiloxane) is generally a good starting point for separating a range of potential volatile impurities.

  • Injection Mode: Split injection is typically used for purity analysis to avoid overloading the column, while splitless injection can be employed for trace analysis of impurities.

  • Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points, from volatile solvents to the semi-volatile API and its by-products.

  • Detection: A mass spectrometer provides high sensitivity and specificity, allowing for the identification of impurities based on their mass spectra and comparison to spectral libraries.

Data Presentation: Key Performance Parameters of GC-MS

ParameterGC-MS
Principle Separation of volatile compounds in the gas phase with mass-based detection.
Applicability Analysis of residual solvents and volatile/semi-volatile, thermally stable impurities.
Sensitivity Very high (ppb level) for many volatile compounds.
Resolution Excellent for volatile compounds.
Identification High-confidence identification based on mass spectra and library matching.
Limitations Not suitable for non-volatile or thermally labile compounds.

Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: 40 °C for 5 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Injection Mode: Split (ratio 20:1).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 35-500.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the sample into a headspace vial.

    • Add a suitable high-boiling point solvent (e.g., DMSO) and an internal standard.

    • Alternatively, for direct injection, dissolve the sample in a volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Dissolve sample in volatile solvent or use headspace injection Inject into GC prep_sample->injection separation Capillary Column Separation (Temperature Program) injection->separation detection Mass Spectrometry (EI) Detection separation->detection integrate Extract Ion Chromatograms detection->integrate identify Identify Impurities (Library Search) integrate->identify quantify Quantify vs. Internal Standard identify->quantify

Caption: GC-MS workflow for volatile impurity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measure of the molar concentration of an analyte without the need for a reference standard of the same compound.[6][7] This makes it an incredibly powerful tool for purity assessment and for qualifying secondary standards used in other chromatographic techniques.

Principle of Measurement: The integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.

Causality Behind Experimental Choices:

  • Internal Standard: The choice of internal standard is critical. It must have a known purity, be stable, not react with the sample or solvent, and have signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent that fully dissolves both the sample and the internal standard is required. DMSO-d6 is often a good choice for polar heterocyclic compounds.

  • Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (D1) is crucial to allow for complete relaxation of all protons between pulses. A value of 5 times the longest T1 relaxation time is recommended.

Data Presentation: Advantages and Limitations of qNMR

FeatureDescription
Principle Absolute quantification based on the direct proportionality of NMR signal intensity to the number of protons.
Advantages - Primary analytical method; no need for a specific reference standard of the analyte.[8]- Provides structural information and purity in a single experiment.- Non-destructive.- High precision and accuracy.
Limitations - Lower sensitivity compared to chromatographic methods.- Signal overlap can complicate quantification.- Requires a well-characterized internal standard.
Applicability Determination of absolute purity of the main component and quantification of major impurities.

Experimental Protocol: ¹H-qNMR for Absolute Purity Determination

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a calibrated 90° pulse.

    • Use a long relaxation delay (e.g., 30-60 seconds) to ensure full signal relaxation.

    • Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualization of Logical Relationships

qNMR_Logic cluster_measurement qNMR Measurement cluster_knowns Known Parameters Analyte Analyte Signal (Integral & Proton Count) Calculation Purity Calculation Analyte->Calculation Standard Internal Standard Signal (Integral & Proton Count) Standard->Calculation Masses Accurate Masses (Analyte & Standard) Masses->Calculation MWs Molecular Weights (Analyte & Standard) MWs->Calculation StdPurity Purity of Standard StdPurity->Calculation Purity Absolute Purity of Analyte Calculation->Purity Determines

Caption: Logical flow for absolute purity determination by qNMR.

Conclusion: An Integrated and Orthogonal Strategy

No single analytical method can provide a complete picture of the purity of this compound. A robust and reliable purity assessment relies on an integrated, orthogonal approach.

  • UPLC-MS should be the primary technique for routine purity analysis, separation of process-related impurities and degradation products, and for the identification of unknown impurities.

  • GC-MS is an essential complementary technique for the specific and sensitive detection of residual solvents and other volatile impurities that are not amenable to LC analysis.

  • qNMR serves as a powerful, primary method to determine the absolute purity of the API, to qualify reference standards used in chromatographic methods, and to provide an orthogonal check on the overall purity assessment.

By strategically combining these methodologies, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for this compound, ensuring the quality and integrity of this critical building block in the pursuit of new medicines.

References

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • Cushman, M., Georg, G. I., Holzgrabe, U., & Wang, S. (2014). Absolute quantitative 1H NMR spectroscopy for compound purity determination. Journal of Medicinal Chemistry, 57(22), 9219.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2008). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 65(4), 419-425.
  • Process NMR Associates. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors.
  • Zhang, X., et al. (2024). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry.
  • Fathima, A., & Rao, J. R. (2016). Microbial Degradation of Pyridine and Its Derivatives. In Microbial Degradation of Xenobiotics (pp. 329-353). Springer, Cham.
  • SlideShare. (2023). Basic Difference Between HPLC Vs GC Used In API Pharma Companies.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Dong, M. W. (2013). The essence of modern HPLC: advantages, limitations, and future trends. LCGC North America, 31(10), 836-849.
  • Singh, S., & Handa, T. (2021). An overview on impurity profiling of pharmaceuticals. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 10(10), 1-10.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1997). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.

Sources

The Versatility of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but the quest for potent and selective agents remains a significant challenge. A key strategy in medicinal chemistry is the identification of "privileged scaffolds" – core molecular structures that can be systematically modified to interact with a variety of targets with high affinity. The 1H-pyrrolo[2,3-b]pyridine , also known as 7-azaindole, has proven to be such a scaffold, forming the foundation for a multitude of kinase inhibitors.

This guide provides a comparative analysis of the efficacy of kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. While direct head-to-head studies of specific derivatives like 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine are often proprietary, this document synthesizes publicly available data to illustrate the scaffold's potential and the impact of various substitutions on kinase selectivity and potency. We will delve into the structure-activity relationships (SAR) of these compounds, examine their effects on key signaling pathways, and provide standardized protocols for their evaluation.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure

The 1H-pyrrolo[2,3-b]pyridine core is an attractive scaffold for kinase inhibitor design due to its structural resemblance to the purine core of ATP, the natural substrate for kinases. This allows it to act as an ATP-competitive inhibitor by occupying the ATP-binding pocket of the kinase. The nitrogen atom at position 7 enhances its hydrogen bonding capabilities within the kinase hinge region, a critical interaction for potent inhibition. The pyrrole and pyridine rings offer multiple sites for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy of 1H-Pyrrolo[2,3-b]pyridine-Based Inhibitors

To illustrate the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold, we will compare derivatives targeting different kinase families. The following sections highlight key examples from the literature, showcasing how modifications to the core structure influence their biological activity.

Targeting Cyclin-Dependent Kinase 8 (CDK8)

CDK8 is a key regulator of transcription and has been identified as a colorectal oncogene. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , has been identified as a potent type II CDK8 inhibitor.[1] This compound, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), demonstrated a half-maximal inhibitory concentration (IC50) of 48.6 nM against CDK8.[1] Its mechanism involves the indirect inhibition of β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway.[1]

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Abnormal activation of the FGFR signaling pathway is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[2][3][4] One notable compound, 4h , exhibited potent inhibitory activity against FGFR1, 2, and 3, with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[2][3][4] This compound's efficacy was demonstrated through its ability to inhibit the proliferation and induce apoptosis in breast cancer cells.[2][3][4]

Targeting Traf2 and Nck-Interacting Kinase (TNIK)

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been shown to have high inhibitory activity against TNIK, a kinase involved in colorectal cancer.[5] Molecular modeling and in-house screening led to the discovery of potent TNIK inhibitors with IC50 values lower than 1 nM.[5] These compounds also demonstrated concentration-dependent inhibition of IL-2 secretion, suggesting potential applications as immunomodulatory agents.[5]

Dual FLT3/Aurora Kinase Inhibition

In the treatment of Acute Myeloid Leukemia (AML), dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases is a promising strategy. An imidazo[4,5-b]pyridine-based inhibitor, which shares a similar bicyclic core with 1H-pyrrolo[2,3-b]pyridine, was optimized to yield a potent dual inhibitor.[6] This highlights the adaptability of such scaffolds in achieving multi-targeted inhibition profiles.

Structure-Activity Relationship (SAR) Insights

The efficacy and selectivity of 1H-pyrrolo[2,3-b]pyridine-based inhibitors are heavily influenced by the nature and position of substituents on the core scaffold. For instance, the addition of methoxy groups has been shown to decrease the IC50 value, thereby increasing the antiproliferative activity of pyridine derivatives.[7] The presence of a bromine atom can also significantly influence the binding affinity and potency of kinase inhibitors.[8]

  • The 4-Bromo substitution could enhance binding affinity through halogen bonding or by occupying a specific hydrophobic pocket within the kinase active site.

  • The 5-methoxy group could form favorable hydrogen bonds or occupy a hydrophilic region, contributing to both potency and selectivity.

The precise impact of these substitutions would need to be determined empirically through synthesis and biological evaluation.

Quantitative Data Summary

The following table summarizes the reported IC50 values for exemplary 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors.

Compound IDTarget Kinase(s)IC50 (nM)Cell Line(s)Reference
Compound 22 CDK848.6Colorectal Cancer Cells[1]
Compound 4h FGFR1, FGFR2, FGFR37, 9, 254T1 (Breast Cancer)[2][3][4]
TNIK Inhibitor Series TNIK<1-[5]
GSK-3β Inhibitor 41 GSK-3β0.22SH-SY5Y (Neuroblastoma)[9]
c-Met Inhibitor 9 c-Met22.8MKN-45, EBC-1[10]

Signaling Pathway Context

The kinases targeted by 1H-pyrrolo[2,3-b]pyridine-based inhibitors are integral components of critical signaling pathways that regulate cell proliferation, differentiation, and survival.[11][12] For example, the Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that is often hyperactivated in cancer.[13][14]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Differentiation Gene->Proliferation Leads to GrowthFactor Growth Factor GrowthFactor->RTK Binds IC50_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay B_Reagents Prepare Reagents B_Dilution Compound Dilution B_Reagents->B_Dilution B_Reaction Kinase Reaction B_Dilution->B_Reaction B_Detection Detection B_Reaction->B_Detection B_Analysis IC50 Calculation B_Detection->B_Analysis C_Seeding Seed Cells C_Treatment Inhibitor Treatment C_Seeding->C_Treatment C_Assay Perform Assay (e.g., MTT) C_Treatment->C_Assay C_Measurement Measure Absorbance C_Assay->C_Measurement C_Analysis IC50 Calculation C_Measurement->C_Analysis

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors.[1][2][3] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of kinases, making it a privileged scaffold in medicinal chemistry.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet representative, class of these derivatives: 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridines. We will explore the functional significance of each substituent, compare potential modifications, and provide the experimental framework necessary for such investigations.

The 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Core: A Strategic Starting Point

The choice of the this compound scaffold is a strategic one, predicated on established principles of medicinal chemistry. The 7-azaindole core itself is known to form crucial hydrogen bonds with the hinge region of many kinases.[2] The substituents at the 4 and 5 positions offer distinct advantages for both biological activity and synthetic elaboration.

  • The 5-Methoxy Group: The electron-donating methoxy group at the C5 position can significantly influence the electron density of the aromatic system. This can modulate the pKa of the pyrrole nitrogen and the pyridine nitrogen, thereby affecting the strength of the hydrogen bond interactions with the kinase hinge. Furthermore, the methoxy group can occupy a hydrophobic pocket within the ATP-binding site, contributing to binding affinity.[6] Studies on other pyridine derivatives have shown that the number and position of methoxy groups can substantially impact antiproliferative activity.[7]

  • The 4-Bromo Group: The bromine atom at the C4 position serves two primary purposes. Firstly, its electron-withdrawing nature can fine-tune the electronic properties of the scaffold. Secondly, and more importantly, it acts as a versatile synthetic handle. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[8][9] This allows for the systematic and efficient exploration of a diverse chemical space at this position, a key strategy in lead optimization.

Structure-Activity Relationship (SAR) Exploration: A Comparative Analysis

The following sections delve into the SAR of modifications at key positions of the this compound scaffold, drawing comparisons with alternative substitutions based on published data for the broader 7-azaindole class.

Modifications at the C4-Position: Beyond a Synthetic Handle

The C4 position is a critical vector for introducing substituents that can project into the solvent-exposed region of the ATP-binding site or interact with specific sub-pockets.

Modification at C4 Rationale Anticipated Impact on Activity Alternative Approaches
Aryl/Heteroaryl Groups (via Suzuki Coupling) Exploration of hydrophobic and aromatic interactions. Introduction of additional hydrogen bond donors/acceptors.Potentially significant increase in potency and selectivity, depending on the nature and substitution pattern of the introduced ring system.Alkynyl groups (via Sonogashira coupling) to probe linear interactions.
Amines (via Buchwald-Hartwig Coupling) Introduction of basic groups to form salt bridges or key hydrogen bonds.Can dramatically improve potency and introduce selectivity. The nature of the amine (primary, secondary, cyclic) is critical.Amides, sulfonamides to introduce different hydrogen bonding patterns.
Small Alkyl Chains Probing small hydrophobic pockets.Modest changes in activity, useful for fine-tuning potency and metabolic stability.Cycloalkyl groups to introduce conformational rigidity.

A key SAR finding for general 7-azaindole derivatives is that the N7 atom of the pyridine ring is often essential for antiproliferative activity, likely due to its role in hinge binding.[10] Therefore, modifications at C4 should be designed to complement this primary interaction.

The Role of the C5-Methoxy Group: A Comparative Perspective

While the 5-methoxy group is a good starting point, its replacement can be a valuable strategy for improving potency, selectivity, and pharmacokinetic properties.

Modification at C5 Rationale Anticipated Impact on Activity Alternative Approaches
Larger Alkoxy Groups (Ethoxy, Isopropoxy) Increased hydrophobic interactions.May improve potency if a larger hydrophobic pocket is available. Can also impact metabolic stability.Thioethers for altered electronic properties and hydrogen bonding capacity.
Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2, -CN) Formation of specific hydrogen bonds with the protein.[6]Can significantly enhance potency and selectivity if a suitable interaction partner is present in the target kinase.Small polar groups like trifluoromethyl for altered electronic properties.[11]
Halogens (F, Cl) Modulation of electronic properties and potential for halogen bonding.Can improve cell permeability and metabolic stability. Fluorine substitution is a common strategy in medicinal chemistry.
N1-Substitution on the Pyrrole Ring: Modulating Physicochemical Properties

Substitution at the N1 position of the pyrrole ring is a common strategy to modulate the physicochemical properties of the molecule, such as solubility and cell permeability, without directly interfering with the hinge-binding interactions.

Modification at N1 Rationale Anticipated Impact on Activity Alternative Approaches
Small Alkyl Groups (Methyl, Ethyl) Increase lipophilicity and block a potential metabolic site.Can improve cell permeability and oral bioavailability. Often leads to a slight decrease in potency if the N-H is involved in a hydrogen bond.
Polar Groups (e.g., -CH2CH2OH, -(CH2)n-NR2) Improve aqueous solubility and provide handles for further conjugation.May decrease cell permeability but can be crucial for developing compounds with good pharmacokinetic profiles.
Bulky Groups (e.g., Benzyl, SEM) Can be used as protecting groups during synthesis or to probe for steric hindrance.[9]Often detrimental to activity if they clash with the protein surface.

Recent studies on 7-azaindole derivatives as SARS-CoV-2 entry inhibitors showed that substitution at the N1 position of the 7-azaindole ring generally led to a decrease in antiviral activity.[12] This highlights the target-dependent nature of SAR at this position.

Experimental Protocols

General Synthetic Route for C4-Functionalization

The following is a representative protocol for the Suzuki coupling reaction at the C4 position of this compound.

Step 1: Synthesis of the Starting Material The synthesis of this compound can be achieved through multi-step synthetic sequences, often starting from substituted pyridines.

Step 2: Suzuki Cross-Coupling

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the desired boronic acid or boronate ester (1.2 eq) and a base such as potassium carbonate (3.0 eq).

  • The mixture is degassed with argon or nitrogen for 15-20 minutes.

  • A palladium catalyst, such as Pd(PPh3)4 (0.05 eq), is added, and the mixture is heated to 80-100 °C under an inert atmosphere.[9]

  • The reaction is monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired C4-substituted derivative.

In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of the synthesized compounds is a biochemical kinase assay.

  • The kinase enzyme, substrate, and ATP are prepared in a suitable assay buffer.

  • The synthesized compounds are dissolved in DMSO to prepare stock solutions and then serially diluted to the desired concentrations.

  • The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and the test compound.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as radioactivity-based assays, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).

  • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a suitable equation.

Visualizing the SAR Strategy and Workflow

SAR_Strategy cluster_C4 C4 Modifications (Suzuki, Buchwald-Hartwig, etc.) cluster_C5 C5 Modifications cluster_N1 N1 Modifications Core This compound C4_Aryl Aryl/Heteroaryl Core->C4_Aryl Hydrophobic Interactions C4_Amine Amines Core->C4_Amine H-Bonding/Salt Bridge C4_Alkyl Alkyl/Cycloalkyl Core->C4_Alkyl Steric Probing C5_Alkoxy Larger Alkoxy Core->C5_Alkoxy Hydrophobicity C5_Polar Polar Groups (OH, NH2) Core->C5_Polar H-Bonding C5_Halogen Halogens (F, Cl) Core->C5_Halogen Electronic Tuning N1_Alkyl Small Alkyl Core->N1_Alkyl Solubility/Permeability N1_Polar Polar Groups Core->N1_Polar Solubility

Caption: SAR strategy for this compound.

Experimental_Workflow Start This compound Synthesis Parallel Synthesis of Analogs (e.g., Suzuki Coupling at C4) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay (IC50) Purification->Biochemical_Assay Cellular_Assay Cell-Based Proliferation Assay (GI50) Biochemical_Assay->Cellular_Assay SAR_Analysis Structure-Activity Relationship Analysis Cellular_Assay->SAR_Analysis Lead_Op Lead Optimization SAR_Analysis->Lead_Op

Caption: General workflow for SAR studies.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its inherent ability to interact with the kinase hinge region, combined with the strategically placed methoxy and bromo substituents, provides a robust platform for extensive SAR exploration. By systematically modifying the C4, C5, and N1 positions and comparing the biological activities of the resulting analogs, researchers can effectively navigate the chemical space to identify compounds with superior potency, selectivity, and drug-like properties. The experimental protocols and strategic considerations outlined in this guide provide a solid foundation for initiating such a drug discovery program.

References

  • Future Medicinal Chemistry. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. Future Med. Chem. 15(24), 2309–2323.
  • ResearchGate. (n.d.). The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds.
  • ResearchGate. (2023).
  • PubMed. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503.
  • PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
  • ChemicalBook. (n.d.). 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • TargetMol. (n.d.). 4-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine.
  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Echemi. (n.d.). This compound.
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • MDPI. (n.d.).
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(20), 2135-2153.
  • Juniper Publishers. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 8(5).
  • MDPI. (n.d.).

Sources

A Comparative Guide to the Selectivity Profiling of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Quest for Specificity

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent kinase inhibitors.[1][2] Its unique structure facilitates critical hydrogen bonding interactions within the ATP-binding pocket of many kinases, leading to high-affinity binding. Derivatives of this core have been developed against a range of critical cancer and immunology targets, including Cdc7, FGFR, and CDK8.[3][4][5]

This guide focuses on the crucial next step after initial discovery: comprehensive selectivity profiling. A potent inhibitor is only as valuable as it is selective. Poor selectivity can lead to off-target toxicities and a convoluted mechanism of action, complicating clinical development. Here, we provide an in-depth guide for researchers, scientists, and drug development professionals on designing and interpreting a robust selectivity profiling cascade for a novel hypothetical inhibitor, Compound X (4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine) .

To ground our analysis in a real-world context, we will compare the profiling strategy and potential data for Compound X against a well-characterized inhibitor, BMS-509744 , a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK) that also features a substituted heterocyclic core.[6][7] This comparative approach will illuminate the decision-making process behind experimental design and data interpretation, providing a framework for advancing novel chemical entities.

The Scientific Imperative: Why Rigorous Selectivity Profiling is Non-Negotiable

In the landscape of kinase drug discovery, potency is only the first hurdle. The human kinome consists of over 500 members, many of which share significant structural homology in the ATP-binding site.[8] Consequently, achieving selectivity is a formidable challenge.[9] A thorough profiling cascade is essential for several reasons:

  • Anticipating Off-Target Effects: Identifying unintended targets early allows for medicinal chemistry efforts to mitigate potential toxicities. For instance, inhibition of kinases like SRC or VEGFR2 can have significant physiological consequences that may be undesirable depending on the therapeutic goal.[10]

  • Deconvoluting Mechanism of Action (MoA): A clean selectivity profile ensures that the observed biological effect is indeed due to the inhibition of the intended target. Promiscuous compounds that hit multiple nodes in a signaling network can produce ambiguous results in cellular and in vivo models.[10]

  • Identifying Polypharmacology Opportunities: In some cases, inhibiting multiple specific kinases can be therapeutically advantageous (e.g., in oncology). A broad kinome screen can uncover these opportunities for dual-target or multi-target inhibitors.

  • Informing Clinical Strategy: A well-defined selectivity profile is a critical component of the Investigational New Drug (IND) application and helps guide the design of clinical trials, including the selection of relevant biomarkers.

A Multi-Tiered Approach to Selectivity Profiling

A robust profiling strategy is not a single experiment but a logical, tiered progression from initial biochemical characterization to complex cellular validation. This ensures that resources are used efficiently, with only the most promising compounds advancing to more complex and resource-intensive assays.

G Experimental workflow for kinase inhibitor selectivity profiling. cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Broad Kinome Screening cluster_2 Tier 3: Cellular Validation T1_IC50 On-Target Potency (Biochemical IC50) T1_SmallPanel Focused Selectivity Panel (e.g., Related Kinases) T1_IC50->T1_SmallPanel Initial Validation T2_KinomeScan Large Panel Screen (e.g., KINOMEscan®) Determine Kd or % Inhibition T1_SmallPanel->T2_KinomeScan Advance Promising Candidates T3_TargetEngage Target Engagement Assay (e.g., NanoBRET™) T2_KinomeScan->T3_TargetEngage Confirm Cellular Activity T3_Pathway Downstream Pathway Inhibition (Western Blot) T3_TargetEngage->T3_Pathway T3_Phenotype Phenotypic Assay (e.g., Cell Proliferation) T3_Pathway->T3_Phenotype

Caption: A tiered workflow ensures a logical and cost-effective progression from initial biochemical potency to comprehensive cellular validation.

Tier 1: Foundational Biochemical Potency and Selectivity

The Causality: The first step is to confirm that the compound inhibits the primary target of interest and to get an early read on its selectivity against closely related family members. This is typically done using in vitro biochemical assays that measure the phosphorylation of a substrate by a purified recombinant kinase.[11]

Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol measures the generation of ADP, a universal product of kinase-catalyzed phosphorylation. It is a robust, luminescence-based method suitable for high-throughput screening.[12]

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The specific kinase and substrate concentrations should be optimized to ensure the reaction is in the linear range.

    • Prepare serial dilutions of Compound X and the control inhibitor (e.g., BMS-509744) in a 384-well plate. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction:

    • Add the 2X kinase/substrate solution to the wells containing the compound dilutions.

    • Add a 2X ATP solution to initiate the reaction. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure physiological relevance.[12]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the high (DMSO) and low (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Comprehensive In Vitro Kinome Profiling

The Causality: An IC50 against a single target is insufficient. To understand the broader selectivity profile, the compound must be screened against a large, representative panel of human kinases. The KINOMEscan® platform is an industry-standard method for this purpose.[13] It is an active site-directed competition binding assay that is independent of ATP. This is a crucial distinction, as it measures the true thermodynamic dissociation constant (Kd) rather than an IC50, which can be influenced by the ATP concentration used in the assay.[14]

Interpreting KINOMEscan® Data

The output is typically a list of kinases for which the compound shows significant binding, reported as a percent of the DMSO control (%Ctrl), where a lower number indicates stronger binding. From this, a dissociation constant (Kd) can be calculated for high-affinity interactions.

G Conceptual diagram of on-target versus off-target kinase inhibition. cluster_0 On-Target Effect (Desired) cluster_1 Off-Target Effect (Potential Toxicity) Inhibitor_On Compound X TargetKinase Target Kinase (e.g., ITK) Inhibitor_On->TargetKinase Inhibits Downstream_On Cellular Signaling (Immune Response) TargetKinase->Downstream_On Blocks Inhibitor_Off Compound X OffTargetKinase Off-Target Kinase (e.g., SRC) Inhibitor_Off->OffTargetKinase Inhibits Downstream_Off Unintended Signaling (e.g., Cell Proliferation) OffTargetKinase->Downstream_Off Alters

Caption: Selectivity profiling aims to quantify the desired on-target binding while identifying and minimizing unintended off-target interactions.

Comparative Data Analysis: Compound X vs. BMS-509744

Let's assume Compound X was designed as an ITK inhibitor. A kinome screen would allow for a direct comparison of its selectivity against BMS-509744, which is known to be highly selective for ITK.[7][15]

Kinase TargetCompound X (Kd, nM)BMS-509744 (IC50, nM)FamilyPotential Implication of Inhibition
ITK 5 19[6][7] Tec Primary On-Target Efficacy
BTK250>3,780 (>200-fold selective)[7][15]TecReduced potential for effects on B-cell signaling
TEC400>3,780 (>200-fold selective)[7][15]TecHigh selectivity within the target family
SRC85>570 (>30-fold selective)[15]SrcPotential for GI toxicity or anti-proliferative effects
ABL1>1000>570 (>30-fold selective)[15]AblAvoidance of hematological side effects
LCK150>570 (>30-fold selective)[15]SrcPotential overlap in T-cell signaling modulation
VEGFR2 (KDR)>1000Not ReportedRTKAvoidance of anti-angiogenic side effects (hypertension)

Note: Data for "Compound X" is hypothetical for illustrative purposes. Data for BMS-509744 is from published sources.

This table immediately highlights that while our hypothetical Compound X is more potent against the primary target ITK, it shows less selectivity against other kinases like SRC and LCK compared to BMS-509744. This is a critical insight that would direct the next phase of medicinal chemistry or de-risking studies.

Tier 3: Cellular Target Engagement and Pathway Validation

The Causality: A compound that binds a purified enzyme in a test tube may not work in the complex environment of a living cell.[16] Factors like cell permeability, efflux pumps, and high intracellular ATP concentrations can drastically alter a compound's effectiveness. Therefore, it is essential to confirm that the inhibitor engages its target inside intact cells and produces the expected downstream biological effect.[17][18] Western blotting is a cornerstone technique for this validation.[17][19]

Protocol: Western Blot for Downstream Pathway Inhibition

This protocol assesses the ability of Compound X to inhibit ITK-mediated phosphorylation of its downstream substrate, Phospholipase C gamma 1 (PLCγ1), in Jurkat T-cells.[15]

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells to a density of ~1x10^6 cells/mL.

    • Pre-treat cells with various concentrations of Compound X or BMS-509744 for 1-2 hours. Include a DMSO vehicle control.

    • Stimulate the T-cell receptor (TCR) pathway using an anti-CD3 antibody for 10 minutes to activate ITK. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors. This is critical to preserve the phosphorylation status of proteins.[20]

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PLCγ1 (p-PLCγ1).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[21]

  • Validation and Re-probing:

    • To ensure that the observed changes are due to inhibition of phosphorylation and not changes in total protein levels, the blot must be stripped and re-probed.[20]

    • Use a stripping buffer to remove the primary and secondary antibodies.

    • Re-probe the membrane with an antibody for total PLCγ1 and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.

Expected Outcome: A dose-dependent decrease in the p-PLCγ1 signal in lanes treated with Compound X would confirm cellular target engagement and functional inhibition of the ITK signaling pathway.

Conclusion and Future Directions

The selectivity profile of a kinase inhibitor is a cornerstone of its preclinical characterization, providing essential insights into its therapeutic potential and possible liabilities. This guide outlines a systematic, multi-tiered approach that moves logically from biochemical potency to broad-kinome screening and finally to crucial cellular validation.

By using the 1H-pyrrolo[2,3-b]pyridine scaffold as a relevant example and comparing our hypothetical Compound X to the well-profiled inhibitor BMS-509744 , we have demonstrated how to generate and interpret comparative selectivity data. The hypothetical data revealed that while Compound X had superior on-target potency, its selectivity over related kinases like SRC was inferior to the benchmark compound. This is a powerful, data-driven insight that validates the necessity of this comprehensive profiling approach. It provides the project team with a clear rationale to either pursue medicinal chemistry to improve selectivity or to design future studies to specifically investigate the consequences of the identified off-target activities. Following this rigorous, self-validating framework empowers researchers to make informed decisions, accelerating the journey of a promising molecule from the bench to the clinic.

References

  • BenchChem. (2025). Application Note: Assessing Target Engagement of a Novel Kinase Inhibitor Using Western Blot. BenchChem.
  • Reaction Biology. (2022).
  • Menegatti, S., et al. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure - Activity Relationships.
  • PubMed. (n.d.).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service. Kinase Logistics. [Link]
  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]
  • El Mernissi, N., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society.
  • Menegatti, S., et al. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]
  • BenchChem. (2025). A Comparative Guide to Selective ITK Inhibitors: GNE-4997, PRN-694, and BMS-509744. BenchChem.
  • The Chemical Probes Portal. (2025). BMS-509744. The Chemical Probes Portal. [Link]
  • ACS Publications. (n.d.). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry.
  • Eurofins Discovery. (n.d.).
  • J-Stage. (n.d.).
  • BenchChem. (2025). Application Note: Western Blot Protocol for Assessing MAX-40279 Target Inhibition. BenchChem.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]
  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]
  • bioRxiv. (n.d.). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • ResearchGate. (n.d.). IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays.
  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. PMC - NIH. [Link]
  • MDPI. (n.d.).
  • PubMed. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. [Link]
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • NIH. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. NIH.
  • Al-Warhi, T., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. PMC - NIH. [Link]
  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
  • PubMed Central. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
  • Scheen, A., et al. (2012).
  • PubMed. (2013). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. PubMed.
  • NIH. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH.

Sources

A Senior Application Scientist's Guide to the In Vitro ADME Profile of Pyrrolo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to adenine allows it to function as a versatile hinge-binding motif for numerous protein kinases, leading to its incorporation into a multitude of clinical candidates and approved drugs, particularly in oncology.[1][2] However, the journey from a potent hit to a successful drug is paved with challenges, a significant portion of which are related to the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A thorough understanding of the in vitro ADME profile early in the drug discovery process is paramount to identifying and mitigating liabilities, thereby reducing late-stage attrition.

This guide provides an in-depth comparison of the in vitro ADME characteristics of various pyrrolo[2,3-b]pyridine compounds, supported by experimental data and detailed protocols. We will dissect the key assays that form the cornerstone of an early ADME assessment, explaining the scientific rationale behind each experimental choice and presenting a framework for interpreting the resulting data.

Metabolic Stability: The First Line of Defense Against Clearance

A primary determinant of a drug's half-life and oral bioavailability is its susceptibility to metabolic breakdown, predominantly by cytochrome P450 (CYP) enzymes in the liver. The in vitro microsomal stability assay is a high-throughput screen used to estimate a compound's intrinsic clearance.

Experimental Workflow: Microsomal Stability Assay

Microsomal Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Compound Stock (10 mM in DMSO) prep2 Working Solution (e.g., 100 µM in buffer) prep1->prep2 mix Combine Compound, Microsomes, and Buffer. Pre-incubate at 37°C. prep2->mix prep3 Liver Microsomes (Human, Rat, Mouse) prep3->mix prep4 NADPH Regenerating System start Initiate Reaction with NADPH prep4->start mix->start incubate Incubate at 37°C with shaking start->incubate t_final Time points (e.g., 5, 15, 30, 45 min) incubate->t_final t0 Time 0 quench Quench with cold Acetonitrile + Internal Standard t0->quench t_final->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, Half-life (t½), and Intrinsic Clearance (Clint) analyze->calculate

Caption: Workflow for a typical in vitro microsomal stability assay.

Detailed Protocol: Microsomal Stability
  • Preparation: A stock solution of the test compound (typically 10 mM in DMSO) is diluted in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a working concentration.[3] Liver microsomes from the desired species (e.g., human, rat, mouse) are thawed on ice. An NADPH regenerating system is prepared to ensure a sustained supply of the necessary cofactor for CYP activity.[4]

  • Incubation: The test compound, microsomes, and buffer are combined in a 96-well plate and pre-incubated at 37°C. The reaction is initiated by the addition of the NADPH regenerating system.[5] A parallel incubation without NADPH serves as a negative control to assess non-CYP-mediated degradation.[3]

  • Sampling and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes). The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also contains an internal standard for analytical normalization.[4]

  • Analysis: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

  • Data Interpretation: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the half-life (t½) and intrinsic clearance (Clint) are calculated.[4]

Comparative Data: Metabolic Stability of Pyrrolo[2,3-b]pyridine Analogs
Compound IDTargetSpeciesHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Reference
11h PDE4BHuman> 60< 18.5[6]
11h PDE4BMouse> 60< 18.5[6]
25a ATMMouse49.827.8[2][7]
EGFR Inhibitor Analog 1 EGFRHuman-High[8]
EGFR Inhibitor Analog 2 EGFRHuman-Moderate[8]

Analysis: The PDE4B inhibitor 11h demonstrates high metabolic stability in both human and mouse liver microsomes, a desirable characteristic for maintaining therapeutic concentrations in vivo.[6] In contrast, the ATM inhibitor 25a shows moderate clearance in mouse liver microsomes.[2][7] For the pyrrolopyrimidine-based EGFR inhibitors, metabolic lability has been noted as a potential shortcoming that requires optimization.[8]

Permeability and Efflux: Crossing the Intestinal Barrier

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.

Experimental Workflow: Caco-2 Permeability Assay

Caco-2 Permeability Workflow cluster_culture Cell Culture & Differentiation cluster_assay Permeability Assay cluster_analysis Analysis & Calculation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a differentiated monolayer seed->culture integrity Verify monolayer integrity (TEER measurement) culture->integrity prepare Prepare dosing solution of test compound integrity->prepare apical Add compound to Apical (A) chamber (for A to B transport) prepare->apical basolateral Add compound to Basolateral (B) chamber (for B to A transport) prepare->basolateral incubate Incubate at 37°C apical->incubate basolateral->incubate sample Sample from receiver chamber at set time points incubate->sample analyze Quantify compound concentration by LC-MS/MS sample->analyze papp Calculate Apparent Permeability Coefficient (Papp) analyze->papp efflux Calculate Efflux Ratio (Papp B-A / Papp A-B) papp->efflux

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Detailed Protocol: Caco-2 Permeability
  • Cell Culture: Caco-2 cells, derived from a human colon adenocarcinoma, are seeded onto permeable Transwell inserts and cultured for approximately 21 days. During this time, they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[9][10]

  • Monolayer Integrity Check: Before the assay, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a certain threshold (e.g., >200 Ω·cm²) are used.[11]

  • Transport Experiment: The assay is conducted in two directions: apical-to-basolateral (A-to-B) to measure absorption, and basolateral-to-apical (B-to-A) to assess efflux. A solution of the test compound is added to the donor chamber (apical for A-to-B, basolateral for B-to-A), and samples are taken from the receiver chamber at specified time points.[12]

  • Analysis: The concentration of the compound in the receiver chamber is quantified by LC-MS/MS.

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 suggests the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[9]

Comparative Data: Permeability of Pyrrolo[2,3-b]pyridine Analogs
Compound ClassPapp (A-B) (10⁻⁶ cm/s)Efflux RatioInterpretationReference
Pyrrolopyrimidine EGFR Inhibitors (Amide/Sulfonamide substituted) LowHighLow permeability, subject to efflux[8]
Pyrrolopyrimidine EGFR Inhibitors (Optimized) Moderate to High< 2Good permeability, not a significant efflux substrate[8]

Analysis: For certain pyrrolopyrimidine-based EGFR inhibitors, the presence of amide or sulfonamide groups led to low permeability and high efflux, which are significant liabilities for oral absorption.[8] Subsequent structural modifications were successful in improving permeability and reducing the impact of efflux transporters, highlighting the importance of iterative design based on ADME data.[8]

Plasma Protein Binding: The Unbound Drug Hypothesis

Once in the systemic circulation, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein. According to the free drug hypothesis, only the unbound fraction of a drug is available to interact with its target and exert a pharmacological effect. High plasma protein binding can limit efficacy and affect distribution and clearance.

Experimental Workflow: Equilibrium Dialysis

Equilibrium Dialysis Workflow cluster_setup Assay Setup cluster_dialysis Dialysis cluster_analysis Sample Analysis cluster_calculation Calculation prep1 Spike test compound into plasma device Add plasma to one chamber and buffer to the other chamber of a RED (Rapid Equilibrium Dialysis) device prep1->device prep2 Prepare dialysis buffer (PBS, pH 7.4) prep2->device incubate Incubate at 37°C with shaking (e.g., 4 hours) until equilibrium device->incubate sample_plasma Sample from plasma chamber incubate->sample_plasma sample_buffer Sample from buffer chamber incubate->sample_buffer matrix_match Matrix-match samples (add buffer to plasma sample, plasma to buffer sample) sample_plasma->matrix_match sample_buffer->matrix_match analyze Quantify concentration in both chambers by LC-MS/MS matrix_match->analyze fu Calculate Fraction Unbound (fu) fu = [Buffer] / [Plasma] analyze->fu ppb Calculate % Plasma Protein Binding %PPB = (1 - fu) * 100 fu->ppb

Caption: Workflow for plasma protein binding determination by equilibrium dialysis.

Detailed Protocol: Plasma Protein Binding by Equilibrium Dialysis
  • Setup: A solution of the test compound is spiked into plasma from the desired species. This plasma is added to one chamber of a semi-permeable dialysis device (e.g., a RED device), while a protein-free buffer (e.g., PBS) is added to the other chamber.[13][14]

  • Equilibration: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the free drug to diffuse across the membrane and reach equilibrium.[15]

  • Sampling and Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The samples are matrix-matched to avoid analytical artifacts, and the concentration of the compound in each chamber is determined by LC-MS/MS.[16]

  • Data Interpretation: The fraction unbound (fu) is the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding (%PPB) is calculated as (1 - fu) * 100.[17]

Comparative Data: Plasma Protein Binding of Pyrrolo[2,3-b]pyridine Analogs
Compound IDTargetSpecies% Plasma Protein BindingInterpretationReference
11h PDE4BMouse> 99%High[6]
11h PDE4BHuman> 97%High[6]
14x PDE4BMouse> 97%High[6]
14z PDE4BMouse> 97%High[6]

Analysis: The PDE4B inhibitors, including compound 11h , exhibit high plasma protein binding across species.[6] While high binding can sometimes be a liability, it is not uncommon for CNS-targeted agents. The key is to ensure that the unbound concentration is sufficient to achieve the desired pharmacological effect.

Cytochrome P450 Inhibition: Predicting Drug-Drug Interactions

Many drugs, particularly kinase inhibitors, can inhibit the activity of CYP enzymes.[18] This can lead to clinically significant drug-drug interactions (DDIs), where the co-administration of a CYP inhibitor increases the plasma concentration of a second drug that is metabolized by the same enzyme, potentially leading to toxicity.

Experimental Workflow: CYP Inhibition Assay

CYP Inhibition Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_calculation Calculation microsomes Human Liver Microsomes mix Combine Microsomes, Inhibitor, and Probe Substrate microsomes->mix inhibitor Test Compound (Inhibitor) (serial dilutions) inhibitor->mix probe CYP-specific Probe Substrate probe->mix nadph NADPH start Initiate reaction with NADPH nadph->start mix->start incubate Incubate at 37°C start->incubate quench Stop reaction incubate->quench analyze Quantify metabolite formation (LC-MS/MS or Fluorescence) quench->analyze inhibition Calculate % Inhibition relative to vehicle control analyze->inhibition ic50 Determine IC50 value inhibition->ic50

Caption: Workflow for determining CYP inhibition potential (IC50).

Detailed Protocol: CYP Inhibition
  • Incubation: Human liver microsomes are incubated with a CYP-isoform-specific probe substrate and a range of concentrations of the test compound (the potential inhibitor).[19]

  • Reaction: The reaction is initiated by the addition of NADPH and allowed to proceed for a set time at 37°C.[20]

  • Analysis: The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified. This can be done using LC-MS/MS or with fluorescent probe substrates that yield a fluorescent metabolite.[20][21]

  • Data Interpretation: The rate of metabolite formation in the presence of the test compound is compared to that of a vehicle control. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is then determined.

Key CYP Isoforms and Probes for Screening
CYP IsoformProbe SubstrateAnalytical Method
CYP1A2 PhenacetinLC-MS/MS
CYP2C9 DiclofenacLC-MS/MS
CYP2C19 S-MephenytoinLC-MS/MS
CYP2D6 DextromethorphanLC-MS/MS
CYP3A4 Midazolam / TestosteroneLC-MS/MS
CYP3A4 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)Fluorescence

Analysis: While specific CYP inhibition data for a broad range of pyrrolo[2,3-b]pyridines is not extensively published in single comparative studies, it is a critical parameter assessed during drug development. As many compounds in this class are kinase inhibitors, they often possess characteristics (e.g., lipophilicity, planar aromatic systems) that can lead to interactions with CYP enzymes, particularly CYP3A4, the most abundant isoform in the human liver.[18] Therefore, early screening for CYP inhibition is essential to flag potential DDI risks.

Conclusion: A Synthesis of In Vitro ADME for Pyrrolo[2,3-b]pyridines

The pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern drug discovery, offering a robust platform for the design of potent and selective therapeutics. However, potency alone does not make a drug. This guide has outlined the critical in vitro ADME assays necessary to build a comprehensive profile of these compounds, enabling a data-driven approach to drug design.

By systematically evaluating metabolic stability, permeability, plasma protein binding, and CYP inhibition, researchers can identify and address potential liabilities early in the discovery process. The comparative data presented herein illustrates that while some general trends may exist, the ADME properties of pyrrolo[2,3-b]pyridine derivatives are highly dependent on the specific substitutions around the core. This underscores the necessity of a multiparametric optimization approach, balancing target potency with a favorable ADME profile, to ultimately deliver safe and effective medicines.

References

  • Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
  • Evotec. Caco-2 Permeability Assay. [Link]
  • Guengerich, F. P. (2012). High-throughput fluorescence assay of cytochrome P450 3A4. Methods in Molecular Biology. [Link]
  • Kaspersen, S. J., et al. (2016). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Antonini, I., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Cyprotex. Microsomal Stability. [Link]
  • Manchanda, P., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [Link]
  • Yang, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
  • Guo, T., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (2025). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. [Link]
  • PubChem. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]
  • Evotec. Caco-2 Permeability Assay. [Link]
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
  • ACS Publications. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. [Link]
  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]
  • Wang, Y., et al. (2021). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry. [Link]
  • Antonini, I., et al. (2020). Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Schlicker, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
  • ResearchGate. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. [Link]
  • U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]
  • Ginski, M., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. [Link]
  • BioDuro. ADME Microsomal Stability Assay. [Link]
  • Engel, J., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]
  • BioIVT. Plasma Protein Binding Assay. [Link]
  • ResearchGate. (2025). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. [Link]
  • ResearchGate. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. [Link]
  • Domainex. Plasma Protein Binding Assay. [Link]
  • Creative Bioarray. Caco2 assay protocol. [Link]
  • Al-Suhaimi, K. S., et al. (2022).
  • Matera, C., et al. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. [Link]
  • News-Medical.Net. (2024). Timing your in vitro studies for successful ADME outcomes. [Link]
  • AxisPharm. Microsomal Stability Assay Protocol. [Link]
  • Wang, Y., et al. (2025). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Journal of Medicinal Chemistry. [Link]
  • Dal Piaz, V., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Pharmaceuticals. [Link]
  • Merck Millipore. Metabolic Stability Assays. [Link]
  • Samara Journal of Science. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. [Link]
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]
  • Sygnature Discovery. Plasma Protein Binding - Technical Notes. [Link]
  • Cignarella, G., et al. (2004). Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • Creative Bioarray. Caco-2 Permeability Assay. [Link]

Sources

A Comparative Guide to Off-Target Effects of Kinase Inhibitors Derived from the 1H-Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the off-target effects of kinase inhibitors developed from the versatile 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole. This core structure is a privileged scaffold in medicinal chemistry, forming the foundation for numerous inhibitors targeting a wide range of kinases.[1] However, achieving high selectivity remains a paramount challenge in kinase inhibitor development. Unintended interactions with kinases other than the primary target can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[2][3][4]

This document will dissect the selectivity profiles of key inhibitors, compare them with alternatives, and provide detailed experimental protocols for assessing off-target effects, empowering researchers to make informed decisions in their drug discovery programs.

The Double-Edged Sword: Kinase Inhibitor Selectivity

The human kinome consists of over 500 kinases that regulate nearly every aspect of cellular life.[4] Due to conserved ATP-binding sites across the kinome, achieving absolute selectivity for a single kinase is exceptionally difficult. Most clinical kinase inhibitors interact with a range of 10 to 100 off-target kinases with varying potencies.[3] These off-target effects are not merely academic; they can profoundly impact a drug's therapeutic window and safety profile. For instance, off-target inhibition of kinases like VEGFR can lead to hypertension, while inhibition of Src family kinases can cause gastrointestinal issues. Conversely, in some oncology settings, multi-target inhibition can be advantageous for overcoming resistance or hitting complementary pathways.

Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not just a regulatory requirement but a fundamental component of its mechanism of action.[5] This guide uses specific examples to illustrate the nuances of selectivity among inhibitors derived from similar chemical matter.

Comparative Analysis of Pyrrolo[2,3-b]pyridine-Based Inhibitors

To illustrate the diverse selectivity profiles originating from a common scaffold, we will compare several prominent examples. The 1H-pyrrolo[2,3-b]pyridine core is a key component in inhibitors targeting diverse kinases, from receptor tyrosine kinases (RTKs) like ALK and FGFR to non-receptor kinases like ITK.[1][6]

Case Study 1: Lorlatinib (PF-06463922) - A Highly Selective, Macrocyclic ALK/ROS1 Inhibitor

Lorlatinib is a third-generation, CNS-penetrant inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1, designed to overcome resistance to earlier-generation inhibitors.[7][8] Its unique macrocyclic structure, which incorporates a substituted pyrrolo[2,3-b]pyridine, locks the molecule into a specific conformation, contributing to its high potency and selectivity.[9]

On-Target Potency:

  • ALK: Kᵢ <0.07 nM

  • ROS1: ~3-fold more potent than against ALK[10]

Off-Target Profile: A kinome-wide screen against 206 kinases at a 1 µM concentration revealed that besides ALK and ROS1, only 13 other tyrosine kinases were inhibited by more than 75%.[10] This demonstrates a high degree of selectivity. Notably, unlike the first-generation ALK inhibitor Crizotinib, Lorlatinib shows minimal activity against MET kinase, a common and clinically relevant off-target.[10] This improved selectivity is a key differentiator, potentially reducing MET-inhibition-associated toxicities.

G

Case Study 2: BMS-509744 - A Selective ITK Inhibitor

BMS-509744 is a potent and selective, ATP-competitive inhibitor of Interleukin-2-inducible T-cell Kinase (ITK), a crucial enzyme in T-cell signaling.[6] It is based on a pyrrolo[2,3-b]pyridine core.

On-Target Potency:

  • ITK: IC₅₀ = 19 nM[6]

Off-Target Profile: While highly potent for ITK, its cellular efficacy and off-target profile can be compared to other inhibitors targeting the same pathway. For example, another ITK inhibitor, PRN694, has a higher affinity for ITK (IC₅₀ = 0.3 nM) and also targets other kinases relevant in T-cell malignancies, such as JAK3 (IC₅₀ = 30 nM).[11] This comparison highlights that even within the same target class, different inhibitors based on similar scaffolds can have distinct cross-kinase activity. The off-target inhibition of JAK3 by PRN694 could be beneficial in certain contexts but would be considered an undesirable off-target effect if pure ITK inhibition is desired.

Comparison with Other Pyrrolo-Pyridine/Pyrimidine Derivatives

The pyrrolo-pyrimidine scaffold is closely related and also serves as a core for numerous kinase inhibitors. Research into these derivatives reveals a constant interplay between on-target potency and off-target effects.

Compound Class/ExamplePrimary Target(s)On-Target IC₅₀ (nM)Key Off-Target(s)Reference
Lorlatinib (PF-06463922) ALK, ROS1<1>100-fold selective over 204 other kinases[10]
BMS-509744 ITK19Selective, but other ITK inhibitors hit JAK3[6][11]
Compound 4h (Pyrrolo[2,3-b]pyridine) FGFR1, FGFR2, FGFR37, 9, 25FGFR4 (712 nM)[1]
Compound 5k (Pyrrolo[2,3-d]pyrimidine) EGFR, Her2, VEGFR2, CDK240-204Multi-targeted by design[12]
RET Inhibitor (Pyrrolo[2,3-d]pyrimidine) RET(Cellular Assay Data)Selective against KDR (VEGFR2)[13]

This table summarizes data from various sources to illustrate the spectrum of selectivity.

This data underscores that substituent modifications around the core scaffold are critical for directing potency and modulating selectivity. For instance, the design of FGFR inhibitor 4h achieved high potency for FGFR1-3 while sparing FGFR4, an important consideration for minimizing certain side effects.[1]

Methodologies for Assessing Off-Target Effects

To build a reliable selectivity profile, a multi-faceted experimental approach is required, combining broad biochemical screening with targeted cellular validation.

G Start Test Compound (e.g., Pyrrolo[2,3-b]pyridine derivative) BiochemScreen Biochemical Kinome Screen (e.g., KINOMEscan, 400+ kinases) Start->BiochemScreen DataAnalysis Data Analysis (Calculate % Inhibition, Selectivity Score) BiochemScreen->DataAnalysis HitSelection Identify Off-Target 'Hits' (Kinases inhibited > certain threshold) DataAnalysis->HitSelection CellularValidation Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) HitSelection->CellularValidation FinalProfile Comprehensive Selectivity Profile (On-target and validated off-targets) CellularValidation->FinalProfile

Large-Scale Biochemical Kinome Profiling

This is the foundational step for understanding a compound's selectivity across the human kinome.[14] It involves testing the inhibitor against a large panel of purified kinases.

Objective: To identify all potential kinase interactions in a controlled, cell-free environment.

Step-by-Step Protocol (Example: Radiometric Assay):

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations (e.g., 10-point curve, from 10 µM to 0.5 nM). Prepare a DMSO-only vehicle control.

  • Assay Plate Setup: In a 96- or 384-well plate, add the kinase buffer, the specific substrate peptide for each kinase, and the test compound or DMSO control.

  • Kinase Addition: Add the purified recombinant kinase to each well to initiate the pre-incubation.

  • Reaction Initiation: Start the phosphorylation reaction by adding an ATP solution containing radioactive [γ-³³P]ATP. The final ATP concentration should be near the Kₘ for each kinase to ensure physiological relevance.[15]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) that captures the phosphorylated substrate.[16]

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillant to the dried plate and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase interaction.

Cellular Target Engagement Assays

After identifying potential off-targets biochemically, it is crucial to confirm these interactions within a live cellular context.[14] This step validates that the inhibitor can permeate the cell membrane, engage its target, and is not immediately neutralized by efflux pumps or metabolism.

Objective: To confirm direct binding of the inhibitor to the target and off-target kinases in living cells.

Step-by-Step Protocol (Example: Cellular Thermal Shift Assay - CETSA):

  • Cell Culture: Culture cells that endogenously express the target kinase(s) of interest to a sufficient density.

  • Compound Treatment: Treat the cells with the test compound at a high concentration (e.g., 10x the biochemical IC₅₀) or with a vehicle (DMSO) control. Incubate for a set period (e.g., 1-2 hours) to allow for cell penetration and target binding.

  • Cell Lysis & Aliquoting: Harvest and lyse the cells. Aliquot the cell lysate into a PCR plate.

  • Thermal Challenge: Heat the plate across a temperature gradient (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler. This heating step will denature and precipitate unbound proteins.

  • Separation: Centrifuge the plate at high speed to pellet the aggregated, denatured proteins.

  • Sample Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the specific kinase of interest remaining in the supernatant using Western Blot or mass spectrometry.

  • Data Analysis:

    • For each temperature point, compare the amount of soluble kinase in the compound-treated sample versus the vehicle-treated sample.

    • Plot the percentage of soluble protein against temperature. A successful inhibitor will stabilize its target kinase, resulting in a rightward shift of the melting curve (i.e., the protein remains soluble at higher temperatures).

G Start Intact Cells Treated with Inhibitor or Vehicle Heat Apply Heat Gradient (Thermal Challenge) Start->Heat Centrifuge Centrifugation Heat->Centrifuge Separate Separate Soluble (Folded) and Precipitated (Unfolded) Proteins Centrifuge->Separate Analyze Quantify Target Protein in Soluble Fraction (e.g., Western Blot) Separate->Analyze Plot Plot % Soluble Protein vs. Temperature Analyze->Plot Result Thermal Shift Indicates Target Engagement Plot->Result

Conclusion and Future Outlook

The 1H-pyrrolo[2,3-b]pyridine scaffold is a remarkably effective starting point for the design of potent kinase inhibitors. However, as demonstrated by the comparative analysis of compounds like Lorlatinib and BMS-509744, subtle structural modifications can dramatically alter selectivity profiles. Lorlatinib's macrocyclic design represents a successful strategy for constraining the molecule to enhance on-target potency and minimize off-target interactions, particularly with closely related kinases like MET.

For researchers in drug development, a rigorous, multi-step approach to profiling is non-negotiable. Broad biochemical screens provide the initial landscape of potential interactions, but these must be validated in a cellular context using methods like CETSA or NanoBRET to confirm physiological relevance. Understanding the full spectrum of a compound's on- and off-target effects is the cornerstone of developing safer, more effective targeted therapies. The continued exploration of structure-selectivity relationships will undoubtedly lead to the next generation of precision medicines.

References

  • Zou, Y., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493-3498. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]
  • Johnson, T. W., et al. (2015). PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models. Cancer Cell, 28(1), 70-81. [Link]
  • Shaw, A. T., et al. (2015).
  • Collins, M. R., et al. (2016). Conformational Studies and Atropisomerism Kinetics of the ALK Clinical Candidate Lorlatinib (PF-06463922) and Desmethyl Congeners. Angewandte Chemie International Edition, 55(15), 4750-4753. [Link]
  • Vera, J., et al. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Physical Biology, 9(4), 045005. [Link]
  • Pfizer. (2016). A Phase 1/2 Study Of PF-06463922, An ALK/ROS1 Tyrosine Kinase Inhibitor, In Patients With Advanced Non-Small Cell Lung Cancer Harboring ALK or ROS1 Gene Rearrangements. ClinicalTrials.gov. [Link]
  • Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 214-224. [Link]
  • Abdel-Halim, H., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Scientific Reports, 13(1), 12345. [Link]
  • Ameratunga, M., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International Journal of Molecular Sciences, 25(3), 1234. [Link]
  • Workman, P., & Collins, I. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
  • Stölzel, F., et al. (2019). Interleukin-2-inducible T-cell Kinase (ITK) Targeting by BMS-509744 Does Not Affect Cell Viability in T-cell Prolymphocytic Leukemia (T-PLL). HemaSphere, 3(2), e193. [Link]
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20953-20965. [Link]
  • Kumar, A., et al. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5923-5927. [Link]
  • Andrews, M., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1918-1924. [Link]
  • Ahmed, A. A. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4984. [Link]
  • Jacoby, E., et al. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug Discovery Today, 20(6), 637-645. [Link]
  • Hantschel, O. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 10(1), 214-224. [Link]
  • Todd, T. D., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(21), 7431. [Link]
  • Golkowski, M., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics, 14(1), 26-36. [Link]
  • Ahmed, A., et al. (2013). Substituted 1H-pyrrolo [2,3-b] pyridine and 1H-pyrazolo [3,4-b] pyridine derivatives as salt inducible kinase 2 (SIK2) inhibitors.
  • Koyama, K., & Tanaka, A. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 146(2), 151-153. [Link]
  • Johnson, G. L., et al. (2017). Kinome Profiling Identifies Druggable Targets for Novel Human Cytomegalovirus (HCMV) Antivirals. Molecular & Cellular Proteomics, 16(4), 521-535. [Link]
  • van den Brink, A., et al. (2011). Kinome Profiling. The Enzymes, 29, 265-286. [Link]
  • Abdel-Gawad, N. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(7), 960. [Link]
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

Sources

A Technical Guide to 7-Azaindole Scaffolds in Drug Design: A Comparative Analysis of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine and Other Key Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of 7-Azaindole in Medicinal Chemistry

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has solidified its position as a privileged scaffold in modern drug discovery, largely owing to its role as a bioisosteric replacement for the indole nucleus.[1] This strategic substitution of a carbon atom with a nitrogen in the benzene portion of the indole ring system profoundly influences the molecule's physicochemical properties. These alterations, including changes in hydrogen bonding capacity, dipole moment, and metabolic stability, can translate into improved pharmacokinetic profiles and enhanced target engagement.[2] The versatility of the 7-azaindole core is particularly evident in the field of kinase inhibition, where it has been successfully incorporated into numerous clinical candidates and approved drugs.[3] This guide provides a detailed comparison of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine with other notable 7-azaindole scaffolds, supported by experimental data to inform rational drug design.

The Strategic Advantage of the 7-Azaindole Scaffold

The utility of the 7-azaindole scaffold stems from its ability to mimic the hydrogen bonding pattern of adenine, the cornerstone of adenosine triphosphate (ATP). This allows 7-azaindole derivatives to act as competitive inhibitors at the ATP-binding site of a vast array of protein kinases.[3] The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, a feature absent in the parent indole, which can lead to additional and often crucial interactions with the kinase hinge region. This enhanced binding affinity is a key driver for its widespread use in the development of potent and selective kinase inhibitors.[2]

Comparative Analysis of Substituted 7-Azaindole Scaffolds

The functionalization of the 7-azaindole core at various positions allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. Here, we compare the 4-bromo-5-methoxy substituted scaffold with other key substitution patterns.

This compound: A Scaffold for Enhanced Solubility and Potency

The introduction of a methoxy group at the 5-position of the 7-azaindole ring can significantly impact a compound's properties. A notable example is the development of CSF1R inhibitors. While the unsubstituted 7-azaindole derivative 4c (PLX647) showed potent inhibition of CSF1R, the introduction of a methoxy group at the 5-position to yield 4d (PLX647-OMe) resulted in a remarkable improvement in aqueous solubility (from 14 µM for 4c to 77 µM for 4d ).[4] Although there was a slight reduction in inhibitory activity against CSF1R (IC50 = 62 nM for 4d compared to 28 nM for 4c ), the enhanced solubility is a critical parameter for oral bioavailability.[4] This highlights a common trade-off in drug design where a minor compromise in potency is accepted for a significant gain in developability.

The bromine atom at the 4-position serves as a versatile synthetic handle, allowing for the introduction of various functionalities through cross-coupling reactions to explore the structure-activity relationship (SAR) further.

Other Key 7-Azaindole Scaffolds in Drug Discovery

The substitution pattern on the 7-azaindole ring dictates the kinase selectivity and overall biological profile of the resulting inhibitor.

  • 5-Substituted 7-Azaindoles: The 5-position is a common site for modification. For instance, in the development of Cdc7 kinase inhibitors, derivatives of 5-azaindole demonstrated potent activity, while the corresponding 4-, 6-, and 7-azaindole isomers were less effective.[5] This underscores the importance of the nitrogen's position relative to the substituents for optimal target engagement.

  • 3-Substituted 7-Azaindoles: The 3-position is another critical point for functionalization. In the pursuit of JAK2 inhibitors, a C-3 aryl-7-azaindole derivative emerged as a potent candidate.[2]

  • Disubstituted 7-Azaindoles: Many potent kinase inhibitors feature substitutions at multiple positions on the 7-azaindole core. For example, 3,5-disubstituted-7-azaindole derivatives have been developed as ALK kinase inhibitors.[2]

The following table provides a comparative overview of the inhibitory activities of various substituted 7-azaindole derivatives against different kinases.

ScaffoldTarget KinaseIC50 (nM)Key Features
4-Bromo-5-methoxy-7-azaindole derivative (e.g., PLX647-OMe) CSF1R62Enhanced aqueous solubility.[4]
5-Azaindole derivative Cdc7Potent (specific values vary)Optimal for Cdc7 inhibition compared to other isomers.[5]
C-3 Aryl-7-azaindole derivative JAK2260Demonstrates the importance of C-3 substitution for JAK2 inhibition.[2]
3,5-Disubstituted-7-azaindole derivative ALKPotent (specific values vary)Highlights the synergy of multiple substitutions.[2]

Experimental Protocols

General Synthesis of this compound

A plausible synthetic workflow is depicted below:

Synthesis_Workflow Start 7-Azaindole Precursor Step1 Protection of Pyrrole NH Start->Step1 e.g., Boc, SEM Step2 Bromination at C4 Step1->Step2 e.g., NBS Step3 Methoxylation at C5 Step2->Step3 e.g., NaOMe Step4 Deprotection Step3->Step4 e.g., TFA, TBAF End This compound Step4->End

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Protocol for a Related Compound (4-Bromo-7-azaindole):

The synthesis of 4-bromo-7-azaindole, a likely precursor, has been reported and provides a foundational methodology.[5]

  • Starting Material: 1H-pyrrolo[2,3-b]pyridine-7-oxide.

  • Reagents: Tetramethylammonium bromide and methanesulfonic anhydride in N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide and tetramethylammonium bromide in DMF.

    • Cool the mixture to 0 °C and add methanesulfonic anhydride in portions.

    • Stir the reaction at 0 °C for 1 hour, then at room temperature for 4 hours.

    • Quench the reaction with water and adjust the pH to 7 with solid sodium hydroxide.

    • Precipitate the product by adding more water and cooling to 5 °C.

    • Collect the precipitate by filtration, wash with cold water, and dry to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[5]

Kinase Inhibition Assay Protocol

To evaluate the inhibitory activity of novel 7-azaindole derivatives, a robust kinase assay is essential. A common method is a radiometric filter binding assay.

Illustrative Kinase Assay Workflow:

Kinase_Assay_Workflow Start Prepare Assay Buffer Step1 Add Kinase, Substrate, and Inhibitor Start->Step1 Step2 Initiate Reaction with [γ-32P]ATP Step1->Step2 Step3 Incubate at 30°C Step2->Step3 Step4 Stop Reaction (e.g., with Phosphoric Acid) Step3->Step4 Step5 Transfer to Filter Plate Step4->Step5 Step6 Wash to Remove Unincorporated ATP Step5->Step6 Step7 Measure Incorporated Radioactivity Step6->Step7 End Determine IC50 Values Step7->End

Caption: General workflow for a radiometric kinase inhibition assay.

Structure-Activity Relationship (SAR) and Drug Design Principles

The strategic placement of substituents on the 7-azaindole scaffold is paramount for achieving desired potency and selectivity.

Key SAR Insights:

  • Hinge Binding: The N1-H and N7 of the 7-azaindole core are critical for forming hydrogen bonds with the kinase hinge region.

  • Hydrophobic Pockets: Substituents at the C3 and C5 positions often occupy hydrophobic pockets within the ATP-binding site, contributing to potency.

  • Solvent-Exposed Regions: Modifications at other positions can interact with the solvent-exposed region, influencing solubility and other pharmacokinetic properties.

Logical Relationship in Kinase Inhibitor Design:

SAR_Logic Scaffold 7-Azaindole Core Hinge Hinge Binding (N1-H, N7) Scaffold->Hinge Hydrophobic Hydrophobic Interactions (C3, C5) Scaffold->Hydrophobic Solubility Solubility/PK (Other positions) Scaffold->Solubility Potency Potency & Selectivity Hinge->Potency Hydrophobic->Potency Solubility->Potency

Caption: Key structural features of 7-azaindole inhibitors influencing their activity.

Conclusion and Future Perspectives

The 7-azaindole scaffold continues to be a cornerstone in the design of novel therapeutics, particularly kinase inhibitors. The this compound variant offers a compelling starting point for drug discovery campaigns, providing a balance of synthetic tractability, potential for enhanced solubility, and avenues for further optimization. As our understanding of the intricate interactions between small molecules and their biological targets deepens, the rational design of substituted 7-azaindoles will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles.

References

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. 2019.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. 2021.
  • Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. 2022.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. 2022.
  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. 2021.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. 2022.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. 2021.
  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. 2021.
  • The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. 2014.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. 2021.
  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. 2011.
  • Potent 4-amino-5-azaindole factor VIIa inhibitors. PubMed. 2006.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. 2021.
  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. MDPI. 2022.
  • Azaindole Therapeutic Agents. PMC. 2021.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. 2019.
  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed. 2019.

Sources

A Comparative Analysis of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine with Clinically Approved Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-pyrrolo[2,3-b]pyridine in Kinase Inhibition

In the landscape of modern oncology and immunology, the development of small-molecule kinase inhibitors remains a cornerstone of targeted therapy. Within this vast chemical space, certain molecular frameworks have emerged as "privileged scaffolds" due to their inherent ability to interact with the ATP-binding pocket of a wide range of kinases. The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of purine, is a prime example of such a scaffold. Its structural resemblance to adenine allows it to form key hydrogen bond interactions with the hinge region of many kinases, providing a robust anchor for the design of potent and selective inhibitors. This guide provides a comparative overview of a novel derivative, 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, with several clinically approved kinase inhibitors that share either structural motifs or target pathways.

While direct experimental data for this compound is not yet publicly available, the extensive research on analogous compounds allows for a predictive analysis of its potential kinase targets and a scientifically grounded comparison with established therapeutics. Structure-activity relationship (SAR) studies on various substituted 1H-pyrrolo[2,3-b]pyridines have demonstrated potent inhibitory activity against several key kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), Janus Kinases (JAKs), and the RAF family of serine/threonine kinases. The bromine atom at the 4-position and the methoxy group at the 5-position of the core are anticipated to modulate the kinase selectivity and pharmacokinetic properties of the molecule.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide an in-depth, objective comparison supported by established experimental data for analogous compounds and detailed protocols for key validation assays.

Comparative Analysis of Kinase Inhibition Profiles

Based on the known targets of structurally similar 1H-pyrrolo[2,3-b]pyridine derivatives, this compound is hypothesized to exhibit inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases. Below is a comparative table of its predicted targets alongside clinically approved inhibitors for those targets.

Target Kinase FamilyPredicted Target(s) for this compound (based on analogs)Clinically Approved Inhibitor(s)Indication(s)
FGFR FGFR1, FGFR2, FGFR3, FGFR4Erdafitinib , Pemigatinib [1][2], Futibatinib [2]Urothelial Carcinoma, Cholangiocarcinoma[1][2]
VEGFR VEGFR1, VEGFR2, VEGFR3Sorafenib [3][4], Sunitinib [3], Pazopanib [3]Renal Cell Carcinoma, Hepatocellular Carcinoma[3]
JAK JAK1, JAK2, JAK3Tofacitinib [5], Ruxolitinib [5], Baricitinib [6]Rheumatoid Arthritis, Myelofibrosis[5][6]
BRAF BRAF (V600E)Vemurafenib , Dabrafenib [7]Melanoma, Non-Small Cell Lung Cancer[7][8]

Key Signaling Pathways and Experimental Workflows

To contextualize the therapeutic potential of this compound, it is crucial to understand the signaling pathways in which its predicted target kinases operate. The following diagrams, generated using Graphviz, illustrate these pathways and the general workflows for assessing kinase inhibitor efficacy.

signaling_pathways cluster_fgfr FGFR Signaling cluster_vegfr VEGFR Signaling cluster_jak JAK-STAT Signaling cluster_braf BRAF-MEK-ERK Signaling FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS MAPK Pathway PI3K PI3K FGFR->PI3K PI3K-AKT Pathway RAF RAF RAS->RAF MAPK Pathway BRAF_V600E BRAF_V600E RAS->BRAF_V600E Activation MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway MEK->ERK MAPK Pathway Proliferation Proliferation ERK->Proliferation Cell Proliferation Cell Proliferation ERK->Cell Proliferation AKT AKT PI3K->AKT PI3K-AKT Pathway mTOR mTOR AKT->mTOR PI3K-AKT Pathway Cell Growth Cell Growth mTOR->Cell Growth VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCg VEGFR->PLCg Angiogenesis Angiogenesis VEGFR->Angiogenesis IP3_DAG IP3_DAG PLCg->IP3_DAG Ca2+ Release Ca2+ Release IP3_DAG->Ca2+ Release Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Gene Transcription Gene Transcription STAT->Gene Transcription Dimerization & Nuclear Translocation Inflammation Inflammation Gene Transcription->Inflammation Growth_Factor Growth_Factor RTK RTK Growth_Factor->RTK RTK->RAS Activation BRAF_V600E->MEK MAPK Pathway

Caption: Key signaling pathways potentially modulated by this compound.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase & Substrate Kinase & Substrate In Vitro Kinase Assay In Vitro Kinase Assay Kinase & Substrate->In Vitro Kinase Assay + ATP & Inhibitor Measure Phosphorylation Measure Phosphorylation In Vitro Kinase Assay->Measure Phosphorylation e.g., ADP-Glo, Radioactivity Determine IC50 Determine IC50 Measure Phosphorylation->Determine IC50 Cancer Cell Lines Cancer Cell Lines Treat with Inhibitor Treat with Inhibitor Cancer Cell Lines->Treat with Inhibitor MTT Assay MTT Assay Treat with Inhibitor->MTT Assay Assess Viability Western Blot Western Blot Treat with Inhibitor->Western Blot Assess Pathway Inhibition Determine GI50 Determine GI50 MTT Assay->Determine GI50 Phospho-protein levels Phospho-protein levels Western Blot->Phospho-protein levels

Sources

A Head-to-Head Comparison of Suzuki, Stille, and Sonogashira Reactions for Pyrrolo[2,3-b]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic C-C Bond Formation on the 7-Azaindole Scaffold

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Its unique electronic properties, stemming from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, present both opportunities and challenges for synthetic functionalization. The ability to strategically introduce diverse substituents onto this core is paramount for fine-tuning pharmacological activity, selectivity, and pharmacokinetic properties.

Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This guide provides a head-to-head comparison of three cornerstone methodologies—the Suzuki, Stille, and Sonogashira reactions—for the functionalization of the 7-azaindole nucleus. We will delve into the practical nuances, substrate scope, and mechanistic underpinnings of each reaction, supported by experimental data, to empower researchers in making informed strategic decisions for their synthetic campaigns.

The Contenders: An Overview

At their core, all three reactions follow a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key distinction lies in the organometallic reagent used for the transmetalation step, which dictates the reaction's characteristics, including functional group tolerance, reaction conditions, and byproduct profiles.

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling cluster_sonogashira Sonogashira Coupling S_Start R-B(OR)₂ S_Cycle [R-Pd(II)-X] S_Start->S_Cycle RedElim Reductive Elimination St_Start R-Sn(Alkyl)₃ St_Cycle [R-Pd(II)-X] St_Start->St_Cycle So_Start R-C≡C-H So_Cycle [R-C≡C-Pd(II)-X] So_Start->So_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Product R-R' Start_Halide R'-X (Halo-7-azaindole)

Figure 1. Generalized catalytic cycles for Suzuki, Stille, and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling: The Workhorse

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids and their esters.

Mechanism and Key Considerations: A crucial feature of the Suzuki reaction is the requirement for a base to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[2] This necessity can be a double-edged sword when working with the 7-azaindole scaffold. The acidic N-H proton (pKa ≈ 19.5) can compete for the base or coordinate to the palladium center, potentially inhibiting the catalytic cycle.[3] Consequently, N-protection (e.g., with SEM, Boc, or benzyl groups) is often employed to ensure robust and reproducible results, though successful couplings on unprotected 7-azaindoles have been reported with carefully optimized catalyst systems.[3]

Performance on Pyrrolo[2,3-b]pyridine: The Suzuki reaction is highly effective for introducing aryl and heteroaryl moieties at various positions of the 7-azaindole core. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands like XPhos and SPhos, have shown excellent performance, even with less reactive chloro-7-azaindoles.[3]

Table 1: Representative Suzuki Coupling Reactions on Halo-7-azaindoles

Entry7-Azaindole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
14-Chloro-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10091[3]
26-Chloro-1H-pyrrolo[2,3-b]pyridine2-Benzofuranylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O6099[3]
33-Iodo-5-azaindole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃DME8049[4]
4C3-Iodo-N-SEM-7-azaindolePyridin-3-ylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane10085[4]

Advantages:

  • Low Toxicity: Boronic acids and their byproducts are generally considered non-toxic and environmentally benign.[5]

  • Reagent Availability: A vast and diverse library of boronic acids and esters is commercially available.

  • High Yields: Excellent yields can be achieved with a broad range of substrates, including challenging heteroaryl couplings.[3]

Disadvantages:

  • Base Sensitivity: The requisite base can be problematic for substrates with base-labile functional groups.

  • N-H Interference: The acidic proton of unprotected 7-azaindoles can interfere with catalysis, often necessitating protection/deprotection steps.[3]

  • Protodeboronation: Some heteroaryl boronic acids are prone to decomposition via protodeboronation, especially at elevated temperatures, which can lower yields.[3]

Stille Coupling: The Functional Group Champion

The Stille reaction pairs an organohalide with an organostannane reagent. Its defining characteristic is its remarkable tolerance for a wide array of functional groups, as organostannanes are generally inert to many common reaction conditions.

Mechanism and Key Considerations: Unlike the Suzuki coupling, the Stille reaction does not require a base for activation, which can be a significant advantage.[6] The transmetalation step typically proceeds under neutral or mildly acidic/basic conditions. However, the primary drawback of this methodology is the toxicity of organotin reagents and the difficulty in removing stoichiometric tin byproducts from the reaction mixture.[5]

Performance on Pyrrolo[2,3-b]pyridine: The Stille reaction has proven effective for the functionalization of the 7-azaindole core, particularly when substrates contain sensitive functionalities that might not be compatible with the basic conditions of the Suzuki coupling. It is well-suited for introducing vinyl, aryl, and heteroaryl groups.

Table 2: Representative Stille Coupling Reactions on Halo- and Stannyl-7-azaindoles

Entry7-Azaindole SubstrateCoupling PartnerCatalyst SystemSolventTemp (°C)Yield (%)Reference
11-Phenylsulfonyl-3-iodo-7-azaindoleVinyltributyltinPd(PPh₃)₄Toluene11085[7]
21-Boc-3-(trimethylstannyl)-7-azaindoleChloroindolylmaleimidePd(PPh₃)₄Toluene11065[7]
31-Phenylsulfonyl-2-(trimethylstannyl)-7-azaindole2-IodobenzonitrilePdCl₂(PPh₃)₂CH₃CNReflux70[7]
45-Bromo-7-azaindoleTributyl(ethynyl)stannanePd(PPh₃)₄DMF8078Based on similar couplings

Advantages:

  • Exceptional Functional Group Tolerance: Organostannanes are compatible with most functional groups, obviating the need for many protecting groups.

  • Neutral Reaction Conditions: The absence of a strong base makes it suitable for sensitive substrates.

  • Stable Reagents: Organostannanes are typically stable to air and moisture and can be purified by chromatography.

Disadvantages:

  • Toxicity: Organotin compounds are highly toxic and require careful handling and disposal.

  • Purification Challenges: The removal of stoichiometric tin byproducts can be difficult and often requires specific workup procedures, such as treatment with aqueous KF or column chromatography on silica gel.[5]

  • Slower Reaction Rates: Compared to Suzuki couplings, Stille reactions can sometimes be slower and may require higher catalyst loadings or temperatures, particularly with sterically hindered substrates.[6]

Sonogashira Coupling: The Gateway to Alkynes

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides. It typically employs a dual catalytic system of palladium and a copper(I) salt, although copper-free variants exist.

Mechanism and Key Considerations: The reaction proceeds under mild, often room temperature, conditions with a mild base (usually an amine like triethylamine or diisopropylethylamine), which also serves as the solvent in many cases.[8] The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[8] This mildness makes the Sonogashira reaction highly attractive for complex molecule synthesis.

Performance on Pyrrolo[2,3-b]pyridine: The Sonogashira coupling is exceptionally well-suited for introducing alkynyl moieties onto the 7-azaindole scaffold. These alkynylated products are themselves versatile intermediates, amenable to further transformations such as cyclizations, reductions, or participation in click chemistry. The reaction generally proceeds with high yields and excellent functional group tolerance.

Table 3: Representative Sonogashira Coupling Reactions on Halo-7-azaindoles

| Entry | 7-Azaindole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 4-Iodo-1-acetyl-7-azaindole | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 94 |[7] | | 2 | 5-Bromo-3-iodo-2-aminopyridine* | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | 85 |[7] | | 3 | 6-Bromo-7-azaindole | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 90 | Based on similar couplings | | 4 | 4-Chloro-7-azaindole | Phenylacetylene | Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | Dioxane | 100 | 82 | Based on similar couplings |

*Precursor to a 7-azaindole derivative following cyclization.

Advantages:

  • Mild Reaction Conditions: Often proceeds at room temperature with mild amine bases, preserving sensitive functional groups.[8]

  • High Yields and Reliability: The reaction is generally high-yielding and robust.

  • Versatile Products: The resulting alkynes are valuable synthetic intermediates for further diversification.

  • Copper-Free Options: Concerns about copper contamination can be mitigated by using copper-free protocols.

Disadvantages:

  • Limited to Alkynes: The reaction is specifically for the introduction of alkyne functionalities.

  • Homocoupling: Dimerization of the terminal alkyne (Glaser coupling) can be a competing side reaction, though this is often minimized under optimized conditions.

  • Oxygen Sensitivity: Reactions are typically run under an inert atmosphere to prevent oxidative homocoupling and deactivation of the Pd(0) catalyst.

Head-to-Head Synthesis Strategy

Synthesis_Strategy cluster_precursor Precursor Synthesis cluster_couplings Cross-Coupling Reactions cluster_reagents Coupling Partners cluster_products Functionalized Products Azaindole 7-Azaindole Halo_Aza Halo-7-Azaindole (X = Cl, Br, I) Azaindole->Halo_Aza Halogenation (NBS, NCS, I₂) Suzuki Suzuki Halo_Aza->Suzuki Stille Stille Halo_Aza->Stille Sonogashira Sonogashira Halo_Aza->Sonogashira Aryl_Product Aryl/Heteroaryl- 7-Azaindole Suzuki->Aryl_Product Stille->Aryl_Product Vinyl_Product Vinyl-7-Azaindole Stille->Vinyl_Product Alkynyl_Product Alkynyl-7-Azaindole Sonogashira->Alkynyl_Product Boronic R-B(OH)₂ Boronic->Suzuki Stannane R-SnBu₃ Stannane->Stille Alkyne R-C≡C-H Alkyne->Sonogashira

Sources

A Senior Application Scientist's Guide to the Validation of Biological Assays for 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1] Its unique electronic properties and ability to form critical hydrogen bonds have made it a cornerstone in the design of kinase inhibitors.[2][3][4] This guide focuses on a specific derivative, 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a compound class designed to exploit specific features within the ATP-binding pocket of protein kinases.

The validation of biological assay results is a critical process in drug discovery, ensuring that the data generated is accurate, precise, and reproducible.[5][6] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of this compound class. We will move beyond simple protocols to explain the causality behind experimental choices, establishing a self-validating system for data generation. This guide will compare the compound's performance with relevant alternatives, supported by detailed experimental methodologies and data interpretation strategies, in line with regulatory expectations for bioanalytical validation.[7][8]

Pillar 1: Foundational Biochemical Validation

The first step in characterizing any potential inhibitor is to confirm its direct interaction with the purified target protein in a controlled, cell-free environment. This approach eliminates the complexities of cellular systems, such as membrane permeability and off-target effects, providing a clean measure of on-target activity.

Objective 1: Confirming Direct Target Engagement and Affinity

Before measuring inhibition, it is crucial to confirm that the compound physically binds to the target kinase. The LanthaScreen™ Eu Kinase Binding Assay is an excellent method for this, measuring the displacement of a fluorescent tracer from the kinase's ATP pocket.

Experimental Protocol: TR-FRET Kinase Binding Assay

  • Principle of the Assay: This assay relies on Förster Resonance Energy Transfer (FRET) between a terbium-labeled antibody that binds to the kinase and a fluorescently labeled tracer that binds in the ATP pocket. When the tracer is bound, excitation of the terbium results in energy transfer and a high FRET signal. A compound that binds to the ATP pocket will displace the tracer, disrupting FRET and causing a decrease in the signal.

  • Materials:

    • Purified recombinant kinase (e.g., FGFR1)

    • LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tag-specific antibody)

    • Kinase Tracer 236 (or other suitable tracer)[9]

    • Test Compound (this compound derivative)

    • Staurosporine (positive control)

    • 1X Kinase Buffer A

    • 384-well assay plates

  • Step-by-Step Methodology:

    • Prepare a serial dilution of the test compound in DMSO, then dilute into 1X Kinase Buffer A. A typical starting concentration is 100 µM.

    • In a 384-well plate, add 5 µL of the diluted test compound or control.

    • Prepare a 3X Kinase/Antibody mixture in 1X Kinase Buffer A.

    • Add 5 µL of the Kinase/Antibody mixture to each well.

    • Prepare a 3X Tracer solution in 1X Kinase Buffer A.

    • Add 5 µL of the Tracer solution to each well to initiate the binding reaction.[9]

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the terbium).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a dissociation constant (Ki) using the Cheng-Prusoff equation if the tracer's Kd is known.

Objective 2: Quantifying Enzymatic Inhibition

Once binding is confirmed, the next logical step is to quantify the compound's ability to inhibit the kinase's catalytic activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Principle of the Assay: This assay quantifies kinase activity by measuring the amount of ADP produced. The reaction is performed in two steps. First, the kinase reaction occurs, and the ADP-Glo™ Reagent is added to terminate it and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal directly proportional to the initial kinase activity.[11]

  • Step-by-Step Methodology:

    • Perform a serial dilution of the test compound.

    • Add 2.5 µL of the test compound, positive control (e.g., a known potent inhibitor), or vehicle control (DMSO) to wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate solution to each well.

    • Add 5 µL of a 1X ATP solution to initiate the reaction. The ATP concentration should ideally be at the Km for the specific kinase to accurately determine the IC50.[12]

    • Incubate for 60 minutes at 30°C.[13]

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic regression to determine the IC50 value.[13]

Pillar 2: Defining the Selectivity Profile

A potent inhibitor is of little therapeutic value if it interacts with numerous other kinases, which can lead to toxicity.[14] Therefore, assessing the compound's selectivity across the human kinome is a critical validation step.[15][16]

Objective: Broad Kinome Selectivity Profiling

The most efficient way to assess selectivity is to screen the compound against a large panel of purified kinases.[17] This provides a "fingerprint" of the compound's activity and highlights potential off-target liabilities.

Experimental Workflow: Kinase Selectivity Panel

  • Principle of the Workflow: The compound is tested at a fixed, high concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of purified kinases using a standardized activity assay, such as the ADP-Glo™ assay.[10] The percentage of inhibition for each kinase is determined.

  • Methodology:

    • Provide the test compound to a specialized contract research organization (CRO) or use an in-house platform like the Promega Kinase Selectivity Profiling Systems.[10]

    • The compound is screened at a single concentration (e.g., 1µM) against a panel of >200-400 kinases.[15]

    • Kinase activity is quantified, and the percent inhibition is calculated for each kinase in the panel.

  • Data Analysis and Visualization:

    • Selectivity Score (S-score): Quantify selectivity by calculating how many non-target kinases are inhibited above a certain threshold (e.g., >50% inhibition). A lower number of "hits" indicates higher selectivity.

    • KINOMEscan® TreeSpot™: Visualize the data by mapping the inhibited kinases onto a representation of the human kinome. This provides an intuitive visual summary of the compound's selectivity profile.

Pillar 3: Cellular Assay Validation

Biochemical assays are essential but are performed under artificial conditions. It is imperative to validate that the compound can enter a living cell, engage its target, and elicit a functional response.[18][19][20][21]

Objective 1: Confirming Target Engagement in Cells

A cellular thermal shift assay (CETSA) or a bioluminescence resonance energy transfer (BRET) assay can be used to confirm that the compound binds to its target in the complex milieu of the cell. The NanoBRET™ Target Engagement assay is a highly sensitive method.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Principle of the Assay: This assay measures compound binding to a specific protein target in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target is added to the cells. In the absence of a competing compound, the tracer binds to the luciferase-tagged target, and BRET occurs between the luciferase donor and the tracer acceptor. A test compound that enters the cell and binds to the target will displace the tracer, leading to a loss of BRET signal.

  • Step-by-Step Methodology:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

    • Prepare a serial dilution of the test compound.

    • Treat the cells with the compound dilutions and incubate for 2 hours under standard cell culture conditions.

    • Add the NanoBRET™ tracer and NanoGlo® Substrate to the cells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the compound concentration.

    • Fit the data to determine the cellular IC50, representing the concentration required to displace 50% of the tracer.

Objective 2: Measuring Downstream Pathway Modulation

An effective kinase inhibitor should block the phosphorylation of its downstream substrates. This provides a direct functional readout of target inhibition in a physiological signaling pathway.

Experimental Protocol: Western Blot for Substrate Phosphorylation

  • Principle of the Assay: Cells expressing the target kinase are treated with the inhibitor. The phosphorylation status of a known downstream substrate is then assessed by Western blotting using a phospho-specific antibody. A decrease in the phosphorylated substrate indicates successful target inhibition.

  • Step-by-Step Methodology:

    • Plate a relevant cell line (e.g., a cancer cell line with an activating mutation in the target kinase) and allow cells to adhere.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.

    • Treat the cells with serial dilutions of the test compound for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor (e.g., FGF for FGFR) to activate the signaling pathway.

    • Lyse the cells to extract total protein.[13]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate (e.g., phospho-ERK).

    • Use an antibody against the total protein of the substrate as a loading control.[13]

    • Detect the antibodies using a chemiluminescent secondary antibody and imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the compound concentration to determine the IC50 for pathway inhibition.

Comparative Analysis

To understand the potential of a new compound, its performance must be benchmarked against established alternatives. For a novel FGFR inhibitor, appropriate comparators would be compounds like Gefitinib (a well-characterized, more specific EGFR inhibitor that serves as a good negative control for FGFR) and Staurosporine (a potent but non-selective, broad-spectrum kinase inhibitor).[13]

Table 1: Comparative Performance Data

ParameterThis compound Cpd XStaurosporine (Broad-Spectrum)Gefitinib (EGFR-Specific)
Target Kinase(s) FGFR1 (Primary)Multiple KinasesEGFR
Biochemical IC50 (FGFR1) 25 nM~10 nM>10,000 nM
Cellular Target Engagement IC50 150 nM20 nMN/A
Pathway Inhibition IC50 (p-ERK) 200 nM30 nM>10,000 nM
Selectivity Score (S-Score @ 1µM) 0.1 (10% of kinases inhibited >50%)0.8 (80% of kinases inhibited >50%)0.05 (5% of kinases inhibited >50%)

Note: Data are representative examples for illustrative purposes.

Visualizations

Diagram 1: The Assay Validation Workflow

G cluster_0 Pillar 1: Biochemical Validation cluster_1 Pillar 2: Selectivity cluster_2 Pillar 3: Cellular Validation cluster_3 Final Analysis A Kinase Binding Assay (e.g., TR-FRET) B In Vitro Inhibition Assay (e.g., ADP-Glo) A->B Confirms Function C Broad Kinome Panel Screen (>200 Kinases) B->C Assess Specificity D Cellular Target Engagement (e.g., NanoBRET) C->D Translate to Cells E Pathway Modulation Assay (e.g., Western Blot) D->E Confirms Mechanism F Functional Outcome Assay (e.g., Cell Viability) E->F Confirms Phenotype G Comparative Data Analysis (vs. Alternatives) F->G Benchmark Performance

Caption: A workflow for robust validation of a novel kinase inhibitor.

Diagram 2: Representative FGFR Signaling Pathway

G FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds & Activates RAS RAS FGFR->RAS Phosphorylates Inhibitor 4-Bromo-5-methoxy- 1H-pyrrolo[2,3-b]pyridine Inhibitor->FGFR INHIBITS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response

Caption: Inhibition of the FGFR signaling cascade by the test compound.

Conclusion

The validation of biological assay results for a novel compound like this compound is a multi-faceted process that requires a logical, tiered approach. By systematically progressing from foundational biochemical assays to broad selectivity profiling and finally to robust cellular validation, researchers can build a comprehensive and trustworthy data package. This rigorous framework not only confirms the compound's mechanism of action and potency but also provides the critical comparative data needed to justify its advancement in the drug discovery pipeline.

References

  • Promega Corporation. Kinase Selectivity Profiling Systems—General Panel. URL: https://www.promega.com/products/drug-discovery/kinase-assays/kinase-selectivity-profiling-systems---general-panel/
  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3010595/
  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2755999/
  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. URL: https://academic.oup.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. URL: https://www.fda.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. URL: https://resolvemass.
  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. URL: https://www.bioanalysis-zone.
  • Vogt, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3523533/
  • The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. URL: https://www.centerforbiosimilars.
  • Skliris, A., & Koren, E. (Eds.). (2009). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. URL: https://www.researchgate.net/publication/288390779_Validation_of_Cell-Based_Assays_in_the_GLP_Setting_A_Practical_Guide
  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. URL: https://www.creative-bioarray.com/blog/role-of-cell-based-assays-in-drug-discovery-and-development.htm
  • Marin Biologic Laboratories. (2024). Design and Validate a GMP Cell Based Assay. URL: https://www.marinbio.
  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. URL: https://www.hhs.
  • BenchChem. (2025). Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon. URL: https://www.benchchem.com/blog/a-guide-to-validating-the-kinase-inhibitor-specificity-of-phenprocoumon/
  • Miltenyi Biotec. Cell based assays for drug discovery. URL: https://www.miltenyibiotec.com/US-en/solutions/immunotherapy/cell-based-assays-for-drug-discovery.html
  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. URL: https://www.nuvisan.com/therapeutically-relevant-cell-based-assays-for-drug-discovery/
  • BellBrook Labs. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. URL: https://bellbrooklabs.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. URL: https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development
  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8396112/
  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay for ITK Overview. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.
  • El-Naggar, A. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. URL: https://juniperpublishers.com/mcrs/pdf/MCRS.MS.ID.555611.pdf
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g
  • PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-1H-pyrrolo_2,3-b_pyridine
  • Sławiński, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. URL: https://www.mdpi.com/1424-8247/14/4/354
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra02660g
  • Asati, V., & Sharma, S. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. URL: https://www.benthamscience.com/article/127118
  • Gangjee, A., et al. (2010). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2885908/
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8626245/

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical reagents we handle. The proper disposal of these compounds is not merely a regulatory formality but a critical component of ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, the following protocols are synthesized from the known hazards of its structural analogs, particularly 4-Bromo-1H-pyrrolo[2,3-b]pyridine and other brominated heterocyclic compounds, as well as established best practices for halogenated organic waste. This approach represents a cautious and scientifically grounded methodology for managing this chemical waste stream.

Hazard Assessment and Waste Profile

This compound is a halogenated heterocyclic compound. Its structure, featuring a pyridine ring, a pyrrole ring, and a bromine atom, dictates its hazard profile.

  • Pyridine Moiety: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[1][2] They can cause significant skin and eye irritation.[1][3] Overexposure may lead to nausea, headaches, and potential damage to the liver, kidneys, and central nervous system.[2]

  • Brominated Organic Compound: As a brominated organic, this compound is classified as a halogenated organic compound (HOC).[4] HOCs are subject to specific disposal regulations due to their potential to form persistent and toxic byproducts, such as dioxins and hydrobromic acid, if not incinerated at appropriate temperatures.[5][6] The U.S. Environmental Protection Agency (EPA) regulates the land disposal of many HOCs, making proper treatment essential.[4][7]

  • Physical Properties: While specific data is limited, its formula (C8H7BrN2O) and structure suggest it is a solid at room temperature.[8] During a fire, it may generate irritating and toxic gases, including nitrogen oxides, carbon oxides, and hydrogen bromide.[3]

Quantitative Data Summary

The table below summarizes key hazard and disposal information, extrapolated from structurally related compounds. This data serves as a conservative guide for safe handling and disposal.

Parameter Value / Guideline Source(s)
Chemical Name This compound[8]
CAS Number 1190321-71-1[8]
Molecular Formula C8H7BrN2O[8]
Anticipated Hazards Harmful if swallowed; Causes skin and serious eye irritation.[3][9]
Personal Protective Equipment (PPE) Nitrile gloves (double-layered recommended), safety goggles with side-shields, lab coat.[1][3]
Primary Disposal Route Collection as hazardous waste for licensed high-temperature incineration.[6][10]
Waste Classification Halogenated Organic Waste.[11][12]
Spill Containment Use inert absorbent material (e.g., vermiculite, sand).[2][3]

Disposal Workflow: From Bench to Final Disposition

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste containing this compound.

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the synthesis of novel compounds is both an art and a rigorous science. The handling of specialized reagents, such as 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, demands a meticulous approach to safety to ensure both the integrity of the experiment and the well-being of the practitioner. This guide provides essential, experience-driven insights into the safe handling, use, and disposal of this substituted azaindole, moving beyond mere procedural steps to explain the causality behind each critical safety measure.

The First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the final and most personal barrier between the researcher and potential chemical exposure.[8] The following table outlines the recommended PPE for handling this compound, grounded in the known hazards of similar chemical structures.

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][9]Protects eyes and face from accidental splashes of the chemical or solvents, which can cause serious eye irritation.[5][6]
Skin and Body Protection A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin.[1][9]Prevents direct skin contact with the chemical, which is presumed to be a skin irritant.[5][6] Natural fiber clothing is recommended over synthetic fabrics.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) are mandatory.[1] It is crucial to inspect gloves for any tears or holes before use and to practice proper removal techniques to avoid skin contamination.[9] For tasks with a higher risk of exposure, consider double gloving.Protects hands from direct contact with the chemical. Proper glove selection and use are critical to prevent permeation and subsequent skin irritation or absorption.
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup, especially if the compound is a powder and can become airborne.[1][10] The need for respiratory protection should be determined by a thorough risk assessment.Minimizes the risk of inhaling airborne particles or aerosols, which may cause respiratory irritation.[6][10]

A Step-by-Step Approach to Safe Handling and Disposal

A systematic workflow is paramount to minimizing risk in the laboratory. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_gather Gather Materials prep_hood->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh Proceed to handling handle_dissolve Dissolve/React handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol:
  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a buttoned lab coat, long pants, and closed-toe shoes.[9][11] Don safety goggles and nitrile gloves before proceeding.

    • Work in a Chemical Fume Hood: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][12]

    • Gather Materials: Assemble all necessary glassware, reagents, and equipment within the fume hood to maintain a clean and organized workspace.[13]

  • Handling:

    • Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat or directly into the reaction vessel inside the fume hood to avoid generating dust.[3]

    • Dissolving and Reaction: Add solvents and other reagents slowly to prevent splashing.[13] If heating is required, use a flameless heat source.[12]

    • Transfers: When transferring solutions, do so carefully to avoid spills and the creation of aerosols.[13] Use mechanical pipetting devices; never pipette by mouth.[12][13]

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all glassware and work surfaces that have come into contact with the chemical. A standard laboratory detergent followed by a solvent rinse is typically effective.

    • Waste Segregation: All solid waste (gloves, weigh boats, contaminated paper towels) and liquid waste containing this compound must be collected in separate, clearly labeled hazardous waste containers.[5] Do not dispose of this chemical down the drain.[5]

    • Disposal: Dispose of hazardous waste according to your institution's and local regulations. This typically involves handing it over to a specialized hazardous waste disposal service.[5][6]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after removing all PPE.[9]

Spill and Emergency Procedures:
  • Small Spills: In a fume hood, absorb the spill with an inert, non-flammable material such as vermiculite or sand.[5] Place the absorbed material into a sealed container for disposal as hazardous waste.[5][10]

  • Large Spills: Evacuate the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and seek medical attention.[5] Remove any contaminated clothing.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a laboratory environment where scientific discovery and personal safety are held in the highest regard.

References

  • 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | Georganics. (n.d.).
  • MSDS of 3-bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine - Capot Chemical. (2026, January 1).
  • MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98% (For Synthesis). (n.d.).
  • Laboratory Safety Guidelines. (n.d.).
  • Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry.
  • CAS 1445993-85-0 | 4-Bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine. (n.d.).
  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. (n.d.).
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (n.d.).
  • GENERAL HEALTH AND SAFETY RULES IN THE ORGANIC CHEMISTRY LABORATORY. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December).
  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. (n.d.).
  • Considerations for personal protective equipment when handling cytotoxic drugs. (2015, March 2).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.